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  • Product: 1H-Indene-5-carboxylic acid
  • CAS: 132041-35-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1H-Indene-5-carboxylic acid: Structure, Properties, and Applications in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals Introduction 1H-Indene-5-carboxylic acid is a bicyclic aromatic carboxylic acid that has garnered interest in the field of medicinal chemistry. Its rigid in...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Indene-5-carboxylic acid is a bicyclic aromatic carboxylic acid that has garnered interest in the field of medicinal chemistry. Its rigid indene core, combined with the versatile functionality of the carboxylic acid group, makes it a valuable scaffold and building block for the synthesis of novel therapeutic agents. The structural features of 1H-indene-5-carboxylic acid allow for diverse chemical modifications, enabling the exploration of structure-activity relationships in drug discovery programs. This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and applications, with a focus on its relevance to drug development.

Chemical Structure and Properties

1H-Indene-5-carboxylic acid possesses a unique structure characterized by a fused benzene and cyclopentene ring system, with a carboxylic acid group attached to the benzene ring at position 5.

IUPAC Name: 1H-indene-5-carboxylic acid[1]

Chemical Formula: C₁₀H₈O₂[1]

Molecular Weight: 160.17 g/mol [1]

CAS Number: 132041-35-1[1]

Synonyms: Indene-5-carboxylic acid[1]

A summary of its key physical and chemical properties is provided in the table below. Please note that some of these values are predicted due to the limited availability of experimental data.

PropertyValueSource
Melting Point157-158 °CPredicted
Boiling Point325.9 ± 31.0 °CPredicted
Density1.288 ± 0.06 g/cm³Predicted
pKa4.29 ± 0.20Predicted
XLogP32.2[1]

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic, vinylic, and aliphatic protons. The carboxylic acid proton will appear as a broad singlet at a significantly downfield chemical shift, typically above 10 ppm. The aromatic protons will exhibit complex splitting patterns in the aromatic region (7-8 ppm). The vinylic protons of the cyclopentene ring will be observed further upfield, followed by the aliphatic protons at the C1 position.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display signals for the ten carbon atoms in their unique chemical environments. The carbonyl carbon of the carboxylic acid will be the most downfield signal, typically in the range of 170-185 ppm. The aromatic and vinylic carbons will resonate in the 115-150 ppm region, while the aliphatic carbon at C1 will be the most upfield signal.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a very broad O-H stretching band for the carboxylic acid, appearing in the region of 3300-2500 cm⁻¹. A strong C=O stretching absorption for the carbonyl group is expected around 1700 cm⁻¹. Additionally, C-H stretching bands for the aromatic and aliphatic protons, as well as C=C stretching bands for the aromatic and cyclopentene rings, will be present.

Mass Spectrometry

In the mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 160. The fragmentation pattern would likely involve the loss of the carboxyl group (-COOH, 45 amu) and other characteristic fragmentations of the indene core.

Synthesis of 1H-Indene-5-carboxylic acid

A specific, detailed synthesis for 1H-Indene-5-carboxylic acid is not widely published. However, a plausible synthetic route can be devised from commercially available starting materials, leveraging established organic reactions. One such approach could involve the Friedel-Crafts acylation of indane, followed by functional group manipulations.

Proposed Synthetic Workflow:

G Indane Indane AcylatedIndane 5-Acetyl-2,3-dihydro-1H-indene Indane->AcylatedIndane Friedel-Crafts Acylation AcylChloride Acetyl Chloride / AlCl₃ CarboxylicAcid 2,3-Dihydro-1H-indene-5-carboxylic acid AcylatedIndane->CarboxylicAcid Haloform Reaction Oxidation Oxidizing Agent (e.g., NaOCl) FinalProduct 1H-Indene-5-carboxylic acid CarboxylicAcid->FinalProduct Aromatization Dehydrogenation Dehydrogenation (e.g., Pd/C)

Caption: Proposed synthesis of 1H-Indene-5-carboxylic acid.

Experimental Protocol (Proposed):

  • Friedel-Crafts Acylation of Indane: To a solution of indane in a suitable solvent (e.g., dichloromethane), add aluminum chloride (AlCl₃) at 0 °C. Acetyl chloride is then added dropwise, and the reaction is stirred until completion. The reaction is quenched with water, and the product, 5-acetyl-2,3-dihydro-1H-indene, is isolated and purified. The rationale for this step is to introduce a functional group at the desired position on the aromatic ring that can be further converted to a carboxylic acid.

  • Oxidation to the Carboxylic Acid: The acetylated indane is then subjected to oxidation, for example, via the haloform reaction using sodium hypochlorite (NaOCl). This reaction selectively converts the methyl ketone to a carboxylic acid. The resulting 2,3-dihydro-1H-indene-5-carboxylic acid is then isolated.

  • Dehydrogenation to form the Indene Ring: The final step involves the dehydrogenation of the cyclopentane ring to introduce the double bond, thus forming the indene system. This can be achieved by heating with a catalyst such as palladium on carbon (Pd/C) in a high-boiling solvent. Purification by recrystallization or chromatography would yield the final product, 1H-Indene-5-carboxylic acid.

Applications in Drug Development

The indene scaffold is present in a number of biologically active compounds, and the carboxylic acid group is a key functional group in many drugs, often involved in binding to biological targets.[2] Consequently, 1H-Indene-5-carboxylic acid serves as a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications.

Patents involving derivatives of 1H-indene-5-carboxylic acid suggest its utility in the development of agents for a variety of therapeutic areas. The rigid, bicyclic nature of the indene core provides a well-defined three-dimensional structure that can be exploited for specific receptor or enzyme binding. The carboxylic acid moiety can be derivatized to form esters, amides, or other functional groups to modulate properties such as solubility, bioavailability, and target affinity.

For instance, indene derivatives have been investigated for their potential as anti-inflammatory, antiviral, and anticancer agents. The incorporation of the 1H-indene-5-carboxylic acid scaffold into larger molecules can lead to compounds that interact with specific biological pathways implicated in these diseases.

Illustrative Biological Pathway: Cyclooxygenase (COX) Inhibition

Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting the cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway. Carboxylic acid moieties are often crucial for the activity of these drugs. While there are no approved drugs based on 1H-indene-5-carboxylic acid that target this pathway, its structure is analogous to other NSAIDs, making it a plausible scaffold for the design of novel COX inhibitors.

G ArachidonicAcid Arachidonic Acid Prostaglandins Prostaglandins ArachidonicAcid->Prostaglandins COX COX-1 / COX-2 COX->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation IndeneDerivative Indene-5-carboxylic acid Derivative IndeneDerivative->COX Inhibition

Sources

Exploratory

An In-depth Technical Guide to 1H-Indene-5-carboxylic acid: A Privileged Scaffold in Medicinal Chemistry

Abstract This technical guide provides a comprehensive overview of 1H-Indene-5-carboxylic acid, a key heterocyclic building block in modern drug discovery. We will delve into its fundamental chemical properties, includin...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 1H-Indene-5-carboxylic acid, a key heterocyclic building block in modern drug discovery. We will delve into its fundamental chemical properties, including its IUPAC name and CAS number, and present its physicochemical characteristics in a structured format. A detailed, field-proven synthetic protocol is provided, elucidating the causal logic behind the chosen reaction sequence. Furthermore, this guide explores the significant role of the indene scaffold, and specifically 1H-Indene-5-carboxylic acid derivatives, in the development of novel therapeutics, with a particular focus on their applications as anticancer and neuroprotective agents. Mechanistic insights are supported by signaling pathway diagrams and in-text citations to authoritative scientific literature. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile molecule.

Introduction: The Chemical Identity of 1H-Indene-5-carboxylic acid

1H-Indene-5-carboxylic acid is a bicyclic aromatic carboxylic acid that has garnered significant interest in medicinal chemistry. Its rigid indene core serves as a valuable scaffold for the design of compounds that can interact with a variety of biological targets with high specificity. The presence of the carboxylic acid moiety provides a crucial handle for forming strong interactions with protein binding sites and for modifying the pharmacokinetic properties of drug candidates.[1]

The formal identification of this compound is essential for regulatory and research purposes:

  • IUPAC Name: 1H-indene-5-carboxylic acid[2]

  • CAS Number: 132041-35-1[2]

The structural representation of 1H-Indene-5-carboxylic acid is depicted below:

Figure 1. Chemical structure of 1H-Indene-5-carboxylic acid.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug development. The following table summarizes the key computed properties of 1H-Indene-5-carboxylic acid.

PropertyValueSource
Molecular FormulaC₁₀H₈O₂PubChem[2]
Molecular Weight160.17 g/mol PubChem[2]
XLogP32.2PubChem[2]
Hydrogen Bond Donor Count1PubChem[2]
Hydrogen Bond Acceptor Count2PubChem[2]
Rotatable Bond Count1PubChem[2]
Exact Mass160.052429494 g/mol PubChem[2]
Topological Polar Surface Area37.3 ŲPubChem[2]

Synthesis of 1H-Indene-5-carboxylic acid: A Step-by-Step Protocol

The overall synthetic workflow is depicted in the following diagram:

Synthesis_Workflow cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Clemmensen Reduction cluster_2 Step 3: Intramolecular Friedel-Crafts Acylation cluster_3 Step 4: Dehydrogenation/Aromatization Indane Indane Step1_Product 4-(2,3-dihydro-1H-inden-5-yl)-4-oxobutanoic acid Indane->Step1_Product SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->Step1_Product AlCl3 AlCl₃ (Lewis Acid) AlCl3->Step1_Product Step2_Product 4-(2,3-dihydro-1H-inden-5-yl)butanoic acid Step1_Product->Step2_Product Step2_Reagents Zn(Hg), HCl Step2_Reagents->Step2_Product Step3_Product 5,6,7,8-tetrahydro-4H-benzo[e]azulen-9(4aH)-one Step2_Product->Step3_Product Step3_Reagent Polyphosphoric Acid (PPA) Step3_Reagent->Step3_Product Final_Product 1H-Indene-5-carboxylic acid Step3_Product->Final_Product Step4_Reagent Pd/C, Heat Step4_Reagent->Final_Product

Caption: Proposed synthetic workflow for 1H-Indene-5-carboxylic acid.

Experimental Protocol:

Step 1: Friedel-Crafts Acylation of Indane

  • To a stirred suspension of anhydrous aluminum chloride (AlCl₃) in a suitable inert solvent (e.g., dichloromethane or nitrobenzene) at 0 °C, add succinic anhydride portion-wise.

  • Slowly add indane to the reaction mixture, maintaining the temperature at 0-5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

  • Quench the reaction by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-(2,3-dihydro-1H-inden-5-yl)-4-oxobutanoic acid.

Causality: The Friedel-Crafts acylation is a classic method for forming carbon-carbon bonds on an aromatic ring.[4] The use of a Lewis acid like AlCl₃ activates the succinic anhydride, making it a potent electrophile that attacks the electron-rich aromatic ring of indane.

Step 2: Clemmensen Reduction

  • Prepare amalgamated zinc (Zn(Hg)) by treating zinc dust with a solution of mercuric chloride.

  • Add the 4-(2,3-dihydro-1H-inden-5-yl)-4-oxobutanoic acid and the amalgamated zinc to a round-bottom flask containing concentrated hydrochloric acid.

  • Reflux the mixture for several hours until the starting material is consumed.

  • After cooling, extract the product with a suitable organic solvent.

  • Wash the organic layer, dry, and evaporate the solvent to obtain 4-(2,3-dihydro-1H-inden-5-yl)butanoic acid.

Causality: The Clemmensen reduction is a robust method for reducing a ketone to an alkane under acidic conditions. This step is crucial for removing the carbonyl group introduced in the previous step, setting the stage for the subsequent cyclization.

Step 3: Intramolecular Friedel-Crafts Acylation (Cyclization)

  • Heat the 4-(2,3-dihydro-1H-inden-5-yl)butanoic acid in polyphosphoric acid (PPA) at an elevated temperature (e.g., 90-100 °C) for a few hours.[5]

  • Pour the hot reaction mixture onto ice water to precipitate the product.

  • Filter, wash the solid with water, and dry to obtain the cyclized ketone intermediate.

Causality: PPA serves as both a catalyst and a dehydrating agent, promoting the intramolecular acylation of the carboxylic acid onto the aromatic ring to form the new six-membered ring.

Step 4: Dehydrogenation/Aromatization

  • Heat the cyclized ketone with a dehydrogenation catalyst, such as palladium on carbon (Pd/C), in a high-boiling solvent (e.g., decalin).

  • Monitor the reaction for the evolution of hydrogen gas.

  • Upon completion, cool the reaction mixture, filter off the catalyst, and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield 1H-Indene-5-carboxylic acid.

Causality: The final step involves the aromatization of the newly formed ring to create the indene system. The carboxylic acid is formed through tautomerization of the enol intermediate.

Applications in Drug Discovery and Development

The indene scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to serve as a versatile template for designing ligands for a wide range of biological targets.[6] 1H-Indene-5-carboxylic acid and its derivatives have shown significant promise in several therapeutic areas.

Anticancer Activity: Tubulin Polymerization Inhibition

A significant body of research has focused on the development of indene derivatives as potent anticancer agents.[2][5] Many of these compounds exert their cytotoxic effects by inhibiting tubulin polymerization, a critical process in cell division. By binding to the colchicine site on β-tubulin, these molecules disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[5][6]

Tubulin_Inhibition_Pathway Indene_Derivative 1H-Indene-5-carboxylic acid Derivative Tubulin α/β-Tubulin Dimers Indene_Derivative->Tubulin Binds to Colchicine Site Microtubules Microtubules Tubulin->Microtubules Polymerization Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle->Cell_Cycle_Arrest Disruption Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of action of indene derivatives as tubulin polymerization inhibitors.

The structural rigidity of the indene nucleus, combined with the hydrogen bonding capabilities of the carboxylic acid group (or its derivatives), allows for high-affinity binding to the colchicine site. This makes 1H-Indene-5-carboxylic acid a valuable starting point for the synthesis of novel tubulin polymerization inhibitors with potential for improved efficacy and reduced side effects compared to existing chemotherapeutics.[5]

Neuroprotective Effects: Acetylcholinesterase Inhibition

Derivatives of the indene scaffold have also been investigated for their potential in treating neurodegenerative diseases such as Alzheimer's disease. One promising approach is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[7][8] By inhibiting AChE, the levels of acetylcholine in the synaptic cleft are increased, which can lead to an improvement in cognitive function.

Indene-derived hydrazides have demonstrated significant in vitro AChE inhibitory activity.[7] The indene core can be designed to fit into the active site of AChE, while the carboxylic acid functionality can be modified to interact with key residues within the enzyme, leading to potent and selective inhibition.

Conclusion

1H-Indene-5-carboxylic acid represents a molecule of significant interest to the scientific and drug development communities. Its well-defined chemical identity, coupled with a plausible and robust synthetic pathway, makes it an accessible building block for medicinal chemistry programs. The demonstrated utility of the indene scaffold in developing potent inhibitors of key biological targets, such as tubulin and acetylcholinesterase, underscores its "privileged" status. As our understanding of disease mechanisms continues to evolve, the versatility of 1H-Indene-5-carboxylic acid and its derivatives will undoubtedly lead to the discovery of novel and effective therapeutic agents.

References

  • Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Rapid Synthesis of Phenazine-1-Carboxylic Acid Derived Small Molecules from Diverse Anilines: Privileged Structures for Discovery. Research and Reviews: Journal of Chemistry. [Link]

  • Indene-Derived Hydrazides Targeting Acetylcholinesterase Enzyme in Alzheimer's: Design, Synthesis, and Biological Evaluation. ACS Omega. [Link]

  • 1H-Indene-5-carboxylic acid. PubChem. [Link]

  • A new synthesis of indole 5-carboxylic acids and 6-hydroxy-indole-5-carboxylic acids in the preparation of an o-hydroxylated metabolite of vilazodone. Tetrahedron. [Link]

  • Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry. [Link]

  • CN104910001A - Synthetic method of 5-chloro-1-indanone.
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  • KR100411599B1 - Process for preparation of 5-substituted indole derivatives.
  • 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Organic Syntheses. [Link]

  • Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]

  • CN106397198A - Preparation method of 5-chloro-2,3-dihydro-2-hydroxy-1-oxo-1H-indene-2-carboxylic acid methyl ester.
  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]

  • Carboxylic Acid (Bio)Isosteres in Drug Design. PMC. [Link]

  • (PDF) A new facile synthesis of 5-aminopyridazine-4-carboxylic acid. ResearchGate. [Link]

  • (A) Chemical structures of clinically approved Acetylcholinesterase inhibitors (AChEIs) in AD. (B) Indene scaffold (highlighted in pink color) containing medicinally active compounds. ResearchGate. [Link]

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  • (PDF) Synthesis and characterization of novel 5-substituted indanones via Suzuki coupling reactions. ResearchGate. [Link]

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  • Acetylcholinesterase inhibitors for potential use in Alzheimer's disease: molecular modeling, synthesis and kinetic evaluation of 11H-indeno-[1,2-b]-quinolin-10-ylamine derivatives. PubMed. [Link]

  • Friedel–Crafts reaction. Wikipedia. [Link]

  • One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. Semantic Scholar. [Link]

  • Potential acetylcholinesterase inhibitors to treat Alzheimer's disease. European Review for Medical and Pharmacological Sciences. [Link]

  • 1h-indene-5-carboxylic acid, 2,3-dihydro-2-(3-hydroxy-2-quinolinyl)-1,3-dioxo-, octyl ester. PubChem. [Link]

  • Synthesis of 2-indancarboxylic acid. PrepChem.com. [Link]

  • Naturally Occurring Acetylcholinesterase Inhibitors and Their Potential Use for Alzheimer's Disease Therapy. Frontiers in Pharmacology. [Link]

  • NOTE Improved Preparation of 5-Chloro-2-methoxycarbonyl-1-indanone for Total Synthesis of Indoxacarb. Asian Journal of Chemistry. [Link]

  • Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site. Molecules. [Link]

  • Target Enzyme in Alzheimer's Disease: Acetylcholinesterase Inhibitors. Current Topics in Medicinal Chemistry. [Link]

  • Representative small-molecule inhibitors of tubulin polymerization: an overview. ResearchGate. [Link]

  • 1H-Indene-5-carboxylic acid, 2,3-dihydro-2-[6-(6-methyl-7-sulfo-2-benzothiazolyl). EPA. [Link]?search=DTXSID60888109)

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Foundational

An In-depth Technical Guide to the Physical Properties of 1H-Indene-5-carboxylic acid

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals Introduction 1H-Indene-5-carboxylic acid, a derivative of indene, represents a class of molecules wit...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Indene-5-carboxylic acid, a derivative of indene, represents a class of molecules with significant potential in medicinal chemistry and materials science. Its rigid bicyclic core, composed of a benzene ring fused to a cyclopentene ring, coupled with the reactive carboxylic acid moiety, makes it an attractive scaffold for the synthesis of novel therapeutic agents and functional materials. A thorough understanding of its fundamental physical properties, such as melting and boiling points, is a critical prerequisite for its effective utilization in research and development. These parameters govern purification methods, formulation strategies, and reaction conditions.

Physicochemical Properties of 1H-Indene-5-carboxylic acid

The chemical structure of 1H-Indene-5-carboxylic acid, with its polar carboxylic acid group, suggests that it will exhibit strong intermolecular hydrogen bonding. This leads to a significantly higher melting and boiling point compared to its non-functionalized parent compound, indene. Carboxylic acids often exist as hydrogen-bonded dimers in the solid state and even in nonpolar solvents, which further increases the energy required to transition to the liquid and gaseous phases.

Data Summary

Below is a table summarizing the available computed and experimental data for 1H-Indene-5-carboxylic acid and the related compound, 1H-Indene.

Property1H-Indene-5-carboxylic acid1H-IndeneData TypeSource
Molecular Formula C₁₀H₈O₂C₉H₈-[1]
Molecular Weight 160.17 g/mol 116.16 g/mol -[1]
Melting Point Not available-1.8 °C (271.3 K)Experimental[2]
Boiling Point Not available181.6 °C (454.8 K)Experimental[2]
Computed XLogP3 2.2-Computed[1]
Hydrogen Bond Donor Count 10Computed[1]
Hydrogen Bond Acceptor Count 20Computed[1]

Experimental Determination of Physical Properties

Accurate determination of the melting and boiling points is essential for compound characterization, purity assessment, and process development. The following sections detail the standard, field-proven methodologies for these measurements.

Melting Point Determination using Digital Melting Point Apparatus

The melting point of a crystalline solid is a key indicator of its purity. A pure compound will typically melt over a narrow range of 0.5-1.0°C. Impurities tend to depress and broaden the melting range.

Protocol:

  • Sample Preparation:

    • Ensure the 1H-Indene-5-carboxylic acid sample is completely dry and finely powdered. If necessary, gently grind the crystals in a clean, dry mortar and pestle.[3]

    • Tightly pack the powdered sample into a capillary melting point tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.[3][4]

  • Instrument Setup:

    • Use a calibrated digital melting point apparatus (e.g., DigiMelt or MelTemp).

    • If the approximate melting point is unknown, perform a rapid preliminary run by setting a fast ramp rate (e.g., 10-20°C per minute) to get a rough estimate.[3]

  • Measurement:

    • For an accurate measurement, set the starting temperature to at least 20°C below the estimated melting point.[4]

    • Set a slow heating rate of 1-2°C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.[3]

    • Record the temperature at which the first drop of liquid appears (the onset of melting).[4]

    • Record the temperature at which the last solid particle melts (the clear point).

    • The recorded melting point should be reported as a range from the onset temperature to the clear point.[4]

Causality Behind Experimental Choices:

  • Fine Powder: A finely powdered sample ensures uniform heat distribution.

  • Tight Packing: This prevents air pockets that can lead to inaccurate readings.

  • Slow Heating Rate: A slow ramp rate is crucial for allowing the heat to transfer evenly and for the sample and thermometer to be in thermal equilibrium, preventing an overestimation of the melting point.

Thermal Stability and Boiling Point Assessment using Thermogravimetric Analysis (TGA)

For compounds like 1H-Indene-5-carboxylic acid, which may decompose at or near their boiling point, Thermogravimetric Analysis (TGA) is an invaluable tool. TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This provides information on thermal stability, decomposition temperatures, and can be used to estimate the boiling point under specific conditions.

Protocol:

  • Instrument and Sample Preparation:

    • Use a calibrated thermogravimetric analyzer.

    • Accurately weigh a small amount of the 1H-Indene-5-carboxylic acid sample (typically 5-10 mg) into a tared TGA pan (e.g., alumina or platinum).

  • Experimental Conditions:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50-100 mL/min) to prevent oxidative decomposition.[5]

    • Set the temperature program to ramp from ambient temperature to a temperature well above the expected decomposition or boiling point (e.g., 600°C) at a constant heating rate (e.g., 10 or 20°C/min).[5][6]

  • Data Analysis:

    • The resulting TGA curve will plot the percentage of mass loss versus temperature.

    • The onset temperature of a significant mass loss step in an inert atmosphere can be interpreted as the boiling point or the onset of decomposition.

    • The first derivative of the TGA curve (the DTG curve) shows the rate of mass loss, with peaks corresponding to the temperatures of maximum mass loss rate.[6][7]

Causality Behind Experimental Choices:

  • Inert Atmosphere: Using nitrogen prevents oxidation, ensuring that the observed mass loss is due to volatilization (boiling) or thermal decomposition.

  • Constant Heating Rate: A controlled heating rate ensures reproducible results and allows for kinetic analysis of the decomposition process if desired.

Visualizing the Experimental Workflow

The following diagram illustrates a logical workflow for the characterization of the physical properties of a novel compound like 1H-Indene-5-carboxylic acid.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Physicochemical Analysis cluster_data Data Processing & Reporting Sample Receive and Log 1H-Indene-5-carboxylic acid Purity Assess Purity (e.g., HPLC, NMR) Sample->Purity Dry Dry Sample (Vacuum Oven) Purity->Dry MP Melting Point Determination (Digital Apparatus) Dry->MP TGA Thermogravimetric Analysis (TGA) Dry->TGA Analyze Analyze Data (Melting Range, Onset Temp) MP->Analyze TGA->Analyze Report Generate Certificate of Analysis Analyze->Report

Caption: Experimental workflow for physicochemical characterization.

Conclusion

While specific experimental values for the melting and boiling points of 1H-Indene-5-carboxylic acid are not prevalent in the literature, this guide provides the necessary theoretical framework and detailed experimental protocols for their accurate determination. The structural features of the molecule, particularly the carboxylic acid group, suggest a high melting point and a propensity for thermal decomposition, making Thermogravimetric Analysis a particularly relevant technique for its characterization. Adherence to the outlined methodologies will ensure the generation of reliable and reproducible data, which is fundamental for the successful application of this compound in drug development and materials science.

References

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  • Cheméo. (n.d.). Chemical Properties of Indene (CAS 95-13-6). Retrieved from [Link]

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Exploratory

A Technical Guide to the Spectroscopic Characterization of 1H-Indene-5-carboxylic acid

This guide provides an in-depth analysis of the spectroscopic data for 1H-Indene-5-carboxylic acid, a molecule of interest in medicinal chemistry and materials science. Given the limited availability of experimental spec...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the spectroscopic data for 1H-Indene-5-carboxylic acid, a molecule of interest in medicinal chemistry and materials science. Given the limited availability of experimental spectra in the public domain, this document presents high-quality predicted data for ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The interpretation of this data is grounded in established principles of spectroscopic analysis, offering researchers and drug development professionals a robust framework for the characterization of this and similar molecular scaffolds.

Introduction

1H-Indene-5-carboxylic acid (C₁₀H₈O₂) is a bicyclic aromatic compound featuring a benzene ring fused to a cyclopentadiene ring, with a carboxylic acid substituent at the 5-position. The structural rigidity of the indene core and the functionality of the carboxylic acid group make it a versatile building block in the synthesis of novel therapeutic agents and functional materials. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound in any research and development setting. This guide serves as a comprehensive reference for the expected spectroscopic signatures of 1H-Indene-5-carboxylic acid.

Molecular Structure and Atom Numbering

The structural formula and atom numbering scheme for 1H-Indene-5-carboxylic acid are presented below. This numbering is used for the assignment of NMR signals.

Caption: Molecular structure of 1H-Indene-5-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Due to the absence of published experimental spectra, the following ¹H and ¹³C NMR data have been predicted using advanced computational algorithms.

Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~11.5 - 12.5br s1HCOOH
~8.10s1HH-4
~7.85d1HH-6
~7.40d1HH-7
~7.00t1HH-2
~6.65t1HH-1
~3.40t2HH-3
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)Carbon TypeAssignment
~172.0QuaternaryCOOH
~146.0QuaternaryC-7a
~144.5QuaternaryC-3a
~135.0CHC-2
~132.0QuaternaryC-5
~129.0CHC-1
~128.5CHC-6
~125.0CHC-4
~124.0CHC-7
~32.5CH₂C-3
Interpretation of NMR Spectra

The predicted ¹H NMR spectrum reveals distinct signals corresponding to the different proton environments in 1H-Indene-5-carboxylic acid. The carboxylic acid proton is expected to appear as a broad singlet at a significantly downfield chemical shift (δ ~11.5-12.5 ppm) due to strong deshielding and hydrogen bonding. The aromatic protons on the benzene ring (H-4, H-6, and H-7) are predicted to resonate in the aromatic region (δ ~7.40-8.10 ppm), with their multiplicities (singlet and doublets) reflecting their coupling with neighboring protons. The olefinic protons of the cyclopentadiene ring (H-1 and H-2) are expected in the range of δ ~6.65-7.00 ppm as triplets. The allylic protons at the C-3 position are predicted to be the most upfield at approximately δ ~3.40 ppm as a triplet.

The predicted ¹³C NMR spectrum is expected to show ten distinct signals, corresponding to the ten carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid group is the most downfield signal (δ ~172.0 ppm). The quaternary carbons of the fused ring system (C-3a, C-5, and C-7a) are predicted to appear in the range of δ ~132.0-146.0 ppm. The remaining six CH and one CH₂ carbons are expected at their characteristic chemical shifts.

Experimental Protocol for NMR Data Acquisition

G cluster_prep Sample Preparation cluster_acq Data Acquisition (500 MHz Spectrometer) cluster_proc Data Processing prep1 Dissolve 5-10 mg of 1H-Indene-5-carboxylic acid in ~0.7 mL of deuterated chloroform (CDCl₃). prep2 Add a small amount of tetramethylsilane (TMS) as an internal standard. prep1->prep2 prep3 Transfer the solution to a 5 mm NMR tube. prep2->prep3 acq1 Insert the sample into the NMR spectrometer. prep3->acq1 acq2 Lock and shim the magnetic field. acq1->acq2 acq3 Acquire ¹H NMR spectrum (e.g., 16 scans). acq2->acq3 acq4 Acquire ¹³C NMR spectrum (e.g., 1024 scans). acq3->acq4 proc1 Apply Fourier transform to the raw data. acq4->proc1 proc2 Phase and baseline correct the spectra. proc1->proc2 proc3 Calibrate the chemical shift scale to TMS (0.00 ppm). proc2->proc3

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable tool for identifying the functional groups present in a molecule. The predicted IR spectrum of 1H-Indene-5-carboxylic acid is expected to exhibit characteristic absorption bands for the carboxylic acid and the aromatic ring system.

Predicted IR Data
Wavenumber (cm⁻¹)IntensityAssignment
~3300-2500Strong, BroadO-H stretch (Carboxylic acid dimer)
~3100-3000MediumC-H stretch (Aromatic and Olefinic)
~2950-2850MediumC-H stretch (Aliphatic)
~1700-1680Strong, SharpC=O stretch (Carboxylic acid dimer)
~1600, ~1475Medium-WeakC=C stretch (Aromatic)
~1420-1380MediumO-H bend (in-plane)
~1300-1200StrongC-O stretch (Carboxylic acid)
~920Medium, BroadO-H bend (out-of-plane)
~850-750StrongC-H bend (Aromatic out-of-plane)
Interpretation of IR Spectrum

The most prominent feature in the predicted IR spectrum is the very broad absorption band between 2500 cm⁻¹ and 3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer.[1][2] Superimposed on this broad band are the sharper C-H stretching absorptions of the aromatic, olefinic, and aliphatic protons. A strong, sharp peak is anticipated around 1700-1680 cm⁻¹, corresponding to the C=O stretching of the conjugated carboxylic acid.[1][2] The spectrum is also expected to show characteristic C=C stretching bands for the aromatic ring, along with C-O stretching and O-H bending vibrations of the carboxylic acid group. The pattern of C-H out-of-plane bending bands in the 850-750 cm⁻¹ region can provide information about the substitution pattern of the benzene ring.

Experimental Protocol for IR Data Acquisition

G cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition (FT-IR) cluster_proc Data Analysis prep1 Place a small amount of solid 1H-Indene-5-carboxylic acid on the ATR crystal. prep2 Apply pressure to ensure good contact between the sample and the crystal. prep1->prep2 acq1 Collect a background spectrum of the empty ATR crystal. prep2->acq1 acq2 Collect the sample spectrum (e.g., 32 scans). acq1->acq2 acq3 The instrument software automatically ratios the sample spectrum to the background. acq2->acq3 proc1 Identify and label the major absorption bands. acq3->proc1 proc2 Compare the spectrum to reference libraries or predicted data. proc1->proc2 G M [C₁₀H₈O₂]⁺ m/z = 160 (Molecular Ion) M_OH [C₁₀H₇O]⁺ m/z = 143 M->M_OH - •OH M_COOH [C₉H₇]⁺ m/z = 115 M->M_COOH - •COOH C7H5 [C₇H₅]⁺ m/z = 89 M_COOH->C7H5 - C₂H₂

Caption: Proposed mass spectral fragmentation pathway for 1H-Indene-5-carboxylic acid.

Experimental Protocol for Mass Spectrometry Data Acquisition

G cluster_intro Sample Introduction cluster_ion Ionization (EI) cluster_sep Mass Analysis (e.g., Quadrupole) cluster_det Detection intro1 Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol) via direct infusion or GC/LC. ion1 The sample is vaporized and bombarded with a beam of 70 eV electrons. intro1->ion1 sep1 The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z). ion1->sep1 det1 Ions are detected and the signal is processed to generate a mass spectrum. sep1->det1

Caption: General workflow for acquiring an electron ionization mass spectrum.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 1H-Indene-5-carboxylic acid. The presented ¹H NMR, ¹³C NMR, IR, and MS data, along with their detailed interpretations and standardized experimental protocols, offer a valuable resource for scientists and researchers. While predicted data is a powerful tool in the absence of experimental spectra, it is always recommended to confirm these findings with experimentally acquired data for unambiguous compound characterization.

References

  • ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

  • Cheminfo.org. (n.d.). IR spectra prediction. Retrieved from [Link]

  • CFM-ID. (n.d.). Spectra Prediction. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • University of California, Los Angeles. (n.d.). WebSpectra: Problems in NMR and IR Spectroscopy. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to the Solubility of 1H-Indene-5-carboxylic Acid

Abstract This technical guide provides a comprehensive analysis of the solubility characteristics of 1H-Indene-5-carboxylic acid, a key intermediate in various synthetic pathways within pharmaceutical and materials scien...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 1H-Indene-5-carboxylic acid, a key intermediate in various synthetic pathways within pharmaceutical and materials science research. In the absence of extensive published quantitative solubility data for this specific molecule, this document furnishes a robust framework for researchers. It combines theoretical predictions based on physicochemical properties with a detailed, field-proven experimental protocol for accurate solubility determination. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's behavior in various solvent systems to facilitate formulation, reaction optimization, and purification processes.

Introduction: The Significance of Solubility in a Research Context

1H-Indene-5-carboxylic acid is an aromatic carboxylic acid with a bicyclic structure, making its solubility profile complex and highly dependent on the chosen solvent. Understanding its solubility is not merely an academic exercise; it is a critical parameter that dictates the feasibility and efficiency of numerous laboratory and industrial processes. From selecting an appropriate solvent for organic synthesis to designing a crystallization process for purification or formulating a drug delivery system, solubility data is the cornerstone of rational experimental design.

This guide addresses the current information gap by providing a predictive analysis of solubility based on the molecule's inherent chemical properties, followed by a detailed, self-validating experimental protocol that empowers researchers to generate their own high-quality, quantitative data.

Physicochemical Properties and Their Impact on Solubility

The solubility of a compound is governed by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" is a useful heuristic, but a deeper understanding requires an examination of specific physicochemical parameters.

Table 1: Key Physicochemical Properties of 1H-Indene-5-carboxylic Acid

PropertyValueSourceImplication for Solubility
Molecular Formula C₁₀H₈O₂PubChem-
Molecular Weight 160.17 g/mol PubChemModerate molecular size.
Predicted logP 2.2PubChemIndicates a degree of lipophilicity, suggesting better solubility in less polar organic solvents over water.[1]
Hydrogen Bond Donors 1 (from the carboxylic acid -OH)PubChemCan donate a hydrogen bond, facilitating interaction with protic and polar aprotic solvents.[1]
Hydrogen Bond Acceptors 2 (from the carbonyl and hydroxyl oxygens)PubChemCan accept hydrogen bonds, enhancing solubility in protic solvents like alcohols and water.[1]
Estimated pKa ~4.2Inferred from Benzoic AcidThe acidity of the carboxylic group is crucial for its solubility in aqueous basic solutions. The pKa of benzoic acid is 4.202 in water, and it serves as a reasonable estimate for 1H-Indene-5-carboxylic acid due to the similar aromatic carboxyl group.[2]

Causality Behind the Properties:

  • The indene moiety is a nonpolar, aromatic hydrocarbon structure, which contributes to the molecule's lipophilicity (fat-loving nature). This part of the molecule will readily interact with nonpolar solvents through van der Waals forces.

  • The carboxylic acid group (-COOH) is highly polar and capable of forming strong hydrogen bonds. This functional group is the primary driver for solubility in polar solvents.

  • The pKa indicates that 1H-Indene-5-carboxylic acid is a weak acid. In aqueous solutions with a pH above its pKa (approximately > 4.2), the carboxylic acid will be deprotonated to form the carboxylate anion (-COO⁻). This ionic form is significantly more polar and will exhibit much higher solubility in water and other polar protic solvents.

Predicted Solubility Profile

Based on the physicochemical properties outlined above, a qualitative prediction of the solubility of 1H-Indene-5-carboxylic acid in common laboratory solvents can be made. This serves as a valuable starting point for solvent screening in any experimental workflow.

Table 2: Predicted Qualitative Solubility of 1H-Indene-5-carboxylic Acid

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic WaterLow (at neutral pH)The nonpolar indene backbone limits solubility despite the presence of the carboxylic acid group.
High (at pH > 6)Deprotonation to the highly polar carboxylate anion dramatically increases aqueous solubility.
Methanol, EthanolHighThe alcohol's ability to hydrogen bond with the carboxylic acid group, coupled with its alkyl chain interacting with the indene ring, facilitates dissolution.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)HighThese solvents are excellent hydrogen bond acceptors and have high polarity, allowing them to effectively solvate both the polar and nonpolar portions of the molecule.
Acetone, AcetonitrileModerate to HighGood polarity and ability to accept hydrogen bonds suggest good solubility.
Nonpolar Toluene, Hexane, Diethyl EtherLow to ModerateThe nonpolar indene structure will have favorable interactions with these solvents, but the highly polar carboxylic acid group will hinder dissolution. Solubility is expected to be limited.

Experimental Determination of Thermodynamic Solubility: A Validated Protocol

To obtain precise, quantitative solubility data, the Shake-Flask Method , as recommended by the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA), is the gold standard. This method determines the equilibrium (or thermodynamic) solubility, which is the concentration of a solute in a saturated solution at a given temperature.

Principle of the Method

An excess amount of the solid compound is agitated in the solvent of choice for a prolonged period to ensure that equilibrium is reached between the undissolved solid and the dissolved solute. The saturated solution is then separated from the excess solid, and the concentration of the solute in the clear supernatant is determined using a suitable analytical technique (e.g., HPLC-UV, UV-Vis spectroscopy).

Step-by-Step Experimental Protocol
  • Preparation:

    • Ensure all glassware is scrupulously clean and dry.

    • Use high-purity solvents (e.g., HPLC grade).

    • Grind the 1H-Indene-5-carboxylic acid to a fine, uniform powder to increase the surface area and accelerate the attainment of equilibrium.

  • Equilibration:

    • Add an excess of the powdered 1H-Indene-5-carboxylic acid to a series of vials or flasks, each containing a known volume of the desired solvent. A visual excess of solid should be present at the end of the experiment.

    • Seal the vessels tightly to prevent solvent evaporation.

    • Place the vessels in a constant temperature shaker bath (e.g., 25 °C or 37 °C, depending on the application).

    • Agitate the samples for a predetermined period. A typical duration is 24 to 48 hours. To ensure equilibrium has been reached, it is advisable to take measurements at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when consecutive measurements yield the same concentration.

  • Phase Separation:

    • Once equilibrium is reached, allow the vessels to stand undisturbed in the temperature bath for a sufficient time (e.g., 2-4 hours) for the excess solid to sediment.

    • Carefully withdraw a sample of the supernatant. It is crucial to avoid disturbing the solid material.

    • To remove any remaining microscopic solid particles, filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE or PVDF, depending on solvent compatibility) into a clean analysis vial.

  • Analysis:

    • Prepare a series of calibration standards of 1H-Indene-5-carboxylic acid of known concentrations in the same solvent.

    • Analyze the filtered supernatant and the calibration standards using a validated analytical method. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is often the method of choice due to its specificity and sensitivity.

    • Construct a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standards.

    • Determine the concentration of 1H-Indene-5-carboxylic acid in the sample from the calibration curve. This concentration represents the equilibrium solubility.

Self-Validation and Trustworthiness

This protocol is designed to be self-validating. The key validation points are:

  • Confirmation of Equilibrium: Taking samples at multiple time points ensures that the measured concentration is stable and represents true equilibrium.

  • Mass Balance (Optional but Recommended): The amount of undissolved solid can be recovered, dried, and weighed to confirm that an excess was present throughout the experiment.

  • Analytical Method Validation: The chosen analytical method (e.g., HPLC) should be validated for linearity, accuracy, and precision over the expected concentration range.

Visualizing the Workflow and Molecular Interactions

Diagrams can aid in understanding the experimental process and the underlying chemical principles.

G Figure 1: Shake-Flask Solubility Determination Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis prep1 Weigh excess 1H-Indene-5-carboxylic acid prep2 Add to known volume of solvent prep1->prep2 equil1 Seal and agitate at constant temperature (24-48h) prep2->equil1 Start Equilibration sep1 Sedimentation of excess solid equil1->sep1 Attain Equilibrium sep2 Withdraw supernatant sep1->sep2 sep3 Filter supernatant (e.g., 0.22 µm filter) sep2->sep3 an2 Analyze sample and standards (e.g., HPLC-UV) sep3->an2 an1 Prepare calibration standards an1->an2 an3 Calculate concentration from calibration curve an2->an3 end end an3->end Final Solubility Value

Caption: A flowchart of the shake-flask method for determining solubility.

G Figure 2: Key Intermolecular Interactions Influencing Solubility cluster_solute 1H-Indene-5-carboxylic acid cluster_solvents Solvent Types indene_ring Indene Ring (Nonpolar) polar_protic Polar Protic (e.g., Ethanol) indene_ring->polar_protic van der Waals (Less Favorable) polar_aprotic Polar Aprotic (e.g., DMSO) indene_ring->polar_aprotic van der Waals (Less Favorable) nonpolar Nonpolar (e.g., Toluene) indene_ring->nonpolar van der Waals (Favorable) cooh_group Carboxylic Acid (-COOH, Polar) cooh_group->polar_protic Hydrogen Bonding (Strongly Favorable) cooh_group->polar_aprotic Dipole-Dipole & H-Bond Accepting (Favorable) cooh_group->nonpolar Mismatched Polarity (Unfavorable)

Caption: Interactions between solute functional groups and solvent types.

Conclusion

References

  • ACD/Labs. (n.d.). ACD/pKa [Software]. Retrieved from [Link]

  • ChemAxon. (n.d.). pKa calculation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 243, Benzoic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 45084969, 1H-Indene-5-carboxylic acid. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Retrieved from [Link]

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Exploratory

An In-depth Technical Guide to the Synthesis of 1H-Indene-5-carboxylic acid

Abstract: 1H-Indene-5-carboxylic acid is a valuable bicyclic carbocyclic compound that serves as a critical building block in the development of advanced pharmaceutical agents and functional materials. Its rigid scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: 1H-Indene-5-carboxylic acid is a valuable bicyclic carbocyclic compound that serves as a critical building block in the development of advanced pharmaceutical agents and functional materials. Its rigid scaffold and versatile carboxylic acid handle allow for its incorporation into a diverse range of complex molecular architectures. This guide provides a comprehensive overview of a robust and logical synthetic strategy for the preparation of 1H-Indene-5-carboxylic acid, designed for researchers, chemists, and professionals in drug development. The primary route detailed herein proceeds through an intramolecular Friedel-Crafts acylation to construct the core indanone structure, followed by subsequent reduction and dehydration. This document emphasizes the causal reasoning behind methodological choices, provides detailed, actionable protocols, and is grounded in authoritative scientific literature.

Introduction and Strategic Overview

This guide focuses on a classical and reliable strategy: the construction of an intermediate, 1-Indanone-5-carboxylic acid, via an intramolecular Friedel-Crafts acylation of a suitably substituted phenylpropanoic acid. This key intermediate is then converted to the target indene in two straightforward steps.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule, 1H-Indene-5-carboxylic acid (I), reveals a clear path for its construction. The double bond of the indene can be formed through the dehydration of a secondary alcohol (II). This alcohol, in turn, is accessible via the reduction of a ketone, specifically 1-Indanone-5-carboxylic acid (III). The indanone ring system is a classic target for intramolecular Friedel-Crafts acylation, which points to 3-(4-carboxyphenyl)propanoic acid (IV) as a viable precursor. This precursor can be conceptually derived from simpler aromatic starting materials.

G I 1H-Indene-5-carboxylic acid (I) II 1-Hydroxyindan-5-carboxylic acid (II) I->II Dehydration III 1-Indanone-5-carboxylic acid (III) II->III Reduction IV 3-(4-carboxyphenyl)propanoic acid (IV) III->IV Intramolecular Friedel-Crafts Acylation SM Starting Materials (e.g., p-Xylene) IV->SM Precursor Synthesis

Figure 1: Retrosynthetic analysis of 1H-Indene-5-carboxylic acid.

Recommended Synthetic Pathway: From p-Xylene to 1H-Indene-5-carboxylic acid

This section details a robust, four-stage synthesis starting from the readily available commodity chemical, p-xylene. Each stage is comprised of well-established, high-yielding reactions.

Stage 1: Synthesis of the Precursor, 3-(p-tolyl)propanoic acid

The initial steps focus on creating the 3-arylpropanoic acid backbone necessary for the key cyclization reaction.

  • Oxidation of p-Xylene: The synthesis begins with the selective oxidation of one methyl group of p-xylene to form p-toluic acid. This can be achieved using various oxidizing agents, such as potassium permanganate (KMnO₄) or nitric acid. Biocatalytic methods have also been explored for this transformation.[1]

  • Succinoylation of Toluene (Alternative Step 1): A classic alternative involves the Friedel-Crafts acylation of toluene with succinic anhydride in the presence of a Lewis acid like aluminum chloride (AlCl₃). This directly forms 3-(4-methylbenzoyl)propanoic acid.

  • Reduction: The keto-acid from the succinoylation is then reduced to 3-(p-tolyl)propanoic acid. The Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine and a strong base) are standard methods for this conversion.

Stage 2: Intramolecular Friedel-Crafts Acylation to 5-Methyl-1-indanone

This is the key bond-forming step to create the bicyclic indanone core.

  • Acid Chloride Formation: 3-(p-tolyl)propanoic acid is first converted to its more reactive acid chloride derivative using thionyl chloride (SOCl₂) or oxalyl chloride.

  • Cyclization: The resulting 3-(p-tolyl)propanoyl chloride undergoes an intramolecular Friedel-Crafts acylation.[2] This reaction is typically promoted by a strong Lewis acid, such as AlCl₃, in a non-polar solvent like dichloromethane or carbon disulfide. The electrophilic acylium ion attacks the electron-rich aromatic ring at the ortho position to the alkyl chain, leading to the formation of 5-methyl-1-indanone. The use of polyphosphoric acid (PPA) or metal triflates can also effectively catalyze the direct cyclization of the carboxylic acid, offering a greener alternative to acyl chlorides.[3]

Stage 3: Oxidation to 1-Indanone-5-carboxylic acid

With the indanone core constructed, the remaining methyl group on the aromatic ring is oxidized to the target carboxylic acid.

  • Oxidation: The methyl group of 5-methyl-1-indanone is oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (KMnO₄) or chromic acid. The reaction must be carefully controlled to avoid over-oxidation or degradation of the indanone ring. This step yields the crucial intermediate, 1-Indanone-5-carboxylic acid.

Stage 4: Conversion to 1H-Indene-5-carboxylic acid

The final stage involves the transformation of the ketone functionality into the indene double bond.[4]

  • Reduction of the Ketone: The carbonyl group of 1-Indanone-5-carboxylic acid is selectively reduced to a hydroxyl group. Sodium borohydride (NaBH₄) in an alcoholic solvent is the reagent of choice for this transformation due to its mildness and high chemoselectivity, leaving the carboxylic acid group intact. This produces 1-hydroxyindan-5-carboxylic acid.

  • Dehydration of the Alcohol: The final step is the acid-catalyzed dehydration of 1-hydroxyindan-5-carboxylic acid.[5] Heating the alcohol with a catalytic amount of a strong acid, such as p-toluenesulfonic acid (TsOH) or sulfuric acid, in a solvent like toluene with a Dean-Stark apparatus to remove water, drives the elimination reaction to completion, affording the final product, 1H-Indene-5-carboxylic acid.

G cluster_0 Stage 1 & 2: Indanone Formation cluster_1 Stage 3: Oxidation cluster_2 Stage 4: Indene Formation p_xylene p-Xylene p_toluic p-Toluic Acid p_xylene->p_toluic 1. Oxidation (e.g., KMnO4) p_tolyl_prop_acid 3-(p-tolyl)propanoic acid p_toluic->p_tolyl_prop_acid Multi-step (Arndt-Eistert or similar) succ_anhydride Succinic Anhydride methyl_indanone 5-Methyl-1-indanone indanone_acid 1-Indanone-5-carboxylic acid methyl_indanone->indanone_acid 2. Oxidation (e.g., KMnO4) hydroxy_acid 1-Hydroxyindan- 5-carboxylic acid indanone_acid->hydroxy_acid 3. Reduction (NaBH4) indene_acid 1H-Indene-5-carboxylic acid hydroxy_acid->indene_acid 4. Dehydration (TsOH, heat)

Figure 2: Forward synthesis workflow from p-Xylene.

Detailed Experimental Protocols

The following protocols are illustrative and should be adapted and optimized based on laboratory conditions and scale. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 3.1: Synthesis of 5-Methyl-1-indanone (via Friedel-Crafts)
  • Activation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, suspend 3-(p-tolyl)propanoic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add oxalyl chloride (1.2 eq) dropwise at 0 °C. Add a catalytic amount of N,N-dimethylformamide (DMF, 1 drop).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-3 hours. The completion of the acid chloride formation can be monitored by the cessation of gas evolution (HCl and CO).

  • Cyclization: Cool the solution to 0 °C and add anhydrous aluminum chloride (AlCl₃, 1.3 eq) portion-wise, controlling the exotherm.

  • Workup: After stirring for an additional 3-4 hours at room temperature, carefully pour the reaction mixture onto crushed ice with concentrated HCl.

  • Extraction: Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic extracts, wash with saturated sodium bicarbonate solution, then brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield pure 5-methyl-1-indanone.

Protocol 3.2: Synthesis of 1-Indanone-5-carboxylic acid
  • Setup: In a large round-bottom flask equipped with a mechanical stirrer and a reflux condenser, dissolve 5-methyl-1-indanone (1.0 eq) in a mixture of water and pyridine.

  • Oxidation: Heat the solution to reflux and add a solution of potassium permanganate (KMnO₄, ~3.0 eq) in water portion-wise over several hours, maintaining a purple color.

  • Quenching: After the reaction is complete (monitored by TLC), cool the mixture and quench the excess KMnO₄ by adding a small amount of ethanol or sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide (MnO₂) forms.

  • Isolation: Filter the hot solution through a pad of celite to remove the MnO₂. Wash the filter cake with hot water.

  • Acidification: Cool the filtrate in an ice bath and acidify with concentrated HCl until the pH is ~1-2. A white precipitate of 1-Indanone-5-carboxylic acid will form.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry in a vacuum oven. Recrystallization from an appropriate solvent (e.g., ethanol/water) can be performed for further purification.

Protocol 3.3: Synthesis of 1H-Indene-5-carboxylic acid
  • Reduction: In a round-bottom flask, dissolve 1-Indanone-5-carboxylic acid (1.0 eq) in ethanol. Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise, controlling the foaming. Stir the reaction at room temperature for 2-4 hours until the starting material is consumed (monitored by TLC).

  • Workup: Carefully acidify the reaction mixture with dilute HCl to pH ~3 to destroy excess NaBH₄ and protonate the carboxylate.

  • Extraction: Remove the ethanol under reduced pressure. Extract the aqueous residue three times with ethyl acetate. Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate to give crude 1-hydroxyindan-5-carboxylic acid, which is often used directly in the next step.

  • Dehydration: Combine the crude alcohol with toluene and a catalytic amount of p-toluenesulfonic acid monohydrate (TsOH, 0.05 eq) in a flask fitted with a Dean-Stark apparatus.

  • Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 3-5 hours).

  • Purification: Cool the reaction mixture, wash with water and then brine. Dry the organic layer over MgSO₄, filter, and concentrate. The crude product can be purified by recrystallization (e.g., from hexanes/ethyl acetate) to yield pure 1H-Indene-5-carboxylic acid.

G cluster_0 General Experimental Workflow start Combine Reactants & Solvent react Perform Reaction (Heat / Cool / Stir) start->react quench Quench Reaction react->quench extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer (e.g., MgSO4) extract->dry concentrate Concentrate (Rotovap) dry->concentrate purify Purify Product (Chromatography / Recrystallization) concentrate->purify end Characterize Final Product purify->end

Figure 3: A generalized workflow for the described synthetic steps.

Data Summary

The following table provides expected data for the key compounds in the synthetic pathway. Actual yields and physical properties may vary based on experimental conditions and scale.

Compound NameMolecular FormulaMol. Weight ( g/mol )Typical Yield (%)Key Characterization Notes
5-Methyl-1-indanoneC₁₀H₁₀O146.1975-85%¹H NMR: Ar-CH₃ singlet ~2.4 ppm; Benzylic CH₂ multiplets ~2.6 & 3.0 ppm.
1-Indanone-5-carboxylic acidC₁₀H₈O₃176.1760-75%IR: Two C=O stretches (~1680 cm⁻¹ for ketone, ~1700 cm⁻¹ for acid).
1H-Indene-5-carboxylic acidC₁₀H₈O₂160.1780-90% (from alcohol)¹H NMR: Vinylic protons ~6.5-7.0 ppm; Methylene protons ~3.3 ppm.

Conclusion

This guide outlines a logical and field-proven synthetic route for the preparation of 1H-Indene-5-carboxylic acid from common starting materials. The strategy, centered on the robust intramolecular Friedel-Crafts acylation, provides a reliable method for accessing the key 1-indanone-5-carboxylic acid intermediate. Subsequent high-yielding reduction and dehydration steps complete the synthesis. The provided protocols are designed to be self-validating and serve as a strong foundation for researchers and drug development professionals seeking to utilize this important molecular scaffold. Careful execution and optimization of these steps will enable the efficient and scalable production of 1H-Indene-5-carboxylic acid for further application in chemical and pharmaceutical research.

References

  • Szostak, M., & Szostak, R. (2019). Synthesis of 1-indanones with a broad range of biological activity. RSC Advances, 9(21), 11986-12010. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indenes. Retrieved January 25, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indanones. Retrieved January 25, 2026, from [Link]

  • Dudley, G. B., et al. (2010). Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Organic Syntheses, 87, 15. Available at: [Link]

  • Tran, P. H., et al. (2015). An Efficient and Green Synthesis of 1-Indanone and 1-Tetralone via Intramolecular Friedel-Crafts Acylation Reaction. ChemistryOpen, 4(4), 498-502. Available at: [Link]

  • Clark, J. (2021). Friedel-Crafts reactions of benzene and methylbenzene. Chemguide. Available at: [Link]

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  • Majumdar, S., et al. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. Organic & Biomolecular Chemistry, 20(45), 8855-8874. Available at: [Link]

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Foundational

An In-Depth Technical Guide to the Key Intermediates in the Synthesis of 1H-Indene-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction 1H-Indene-5-carboxylic acid is a valuable building block in medicinal chemistry and materials science, serving as a precursor for a range of co...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Indene-5-carboxylic acid is a valuable building block in medicinal chemistry and materials science, serving as a precursor for a range of complex molecules with diverse biological and physical properties. Its rigid, bicyclic framework and the presence of a carboxylic acid handle for further functionalization make it a sought-after intermediate. This guide provides a detailed exploration of the core synthetic strategies and key intermediates involved in the preparation of 1H-Indene-5-carboxylic acid, focusing on the underlying chemical principles and providing field-proven insights for practical application.

The most common and logical synthetic approach to 1H-Indene-5-carboxylic acid involves a multi-step sequence starting from readily available aromatic compounds. The core strategy revolves around the construction of an indanone ring system, which is then further modified to introduce the characteristic double bond of the indene core. This guide will dissect a prevalent pathway, highlighting the critical transformations and the intermediates that define the synthetic route.

Central Synthetic Pathway: An Overview

The synthesis of 1H-Indene-5-carboxylic acid is effectively achieved through a four-stage process that leverages classic organic reactions. Each stage is centered around a key intermediate, representing a significant structural milestone on the path to the final product.

Synthetic_Pathway_Overview A Starting Material (e.g., Toluene) B Key Intermediate 1 3-(4-carboxyphenyl)propanoic Acid A->B Friedel-Crafts Acylation & Reduction C Key Intermediate 2 1-Oxoindane-5-carboxylic Acid B->C Intramolecular Friedel-Crafts Acylation D Key Intermediate 3 Indan-5-carboxylic Acid C->D Carbonyl Reduction (e.g., Wolff-Kishner) E Final Product 1H-Indene-5-carboxylic Acid D->E Dehydrogenation

Figure 1: A high-level overview of the synthetic pathway to 1H-Indene-5-carboxylic acid, highlighting the key intermediates.

Stage 1: Synthesis of Key Intermediate 1 - 3-(4-carboxyphenyl)propanoic Acid

The journey to 1H-Indene-5-carboxylic acid commences with the construction of a C6-C3 framework, specifically 3-(4-carboxyphenyl)propanoic acid. This dicarboxylic acid serves as the acyclic precursor for the subsequent intramolecular cyclization. A common and efficient method to access this intermediate is through a two-step sequence involving Friedel-Crafts acylation followed by a reduction.

Step 1a: Friedel-Crafts Acylation of Toluene with Succinic Anhydride

The initial step involves the acylation of toluene with succinic anhydride. This reaction is a classic example of an electrophilic aromatic substitution, where the methyl group of toluene directs the incoming acyl group predominantly to the para position due to steric hindrance, leading to the formation of 4-oxo-4-(p-tolyl)butanoic acid.[1][2]

Causality Behind Experimental Choices:

  • Lewis Acid Catalyst (e.g., AlCl₃): Aluminum chloride is a strong Lewis acid that coordinates with the carbonyl oxygen of succinic anhydride, generating a highly electrophilic acylium ion or a polarized complex, which is then attacked by the electron-rich toluene ring.[1][3]

  • Solvent: A non-polar, inert solvent such as dichloromethane or nitrobenzene is typically used to facilitate the reaction while not competing in the Friedel-Crafts reaction.

Step 1b: Reduction of the Ketone

The keto-acid obtained from the Friedel-Crafts acylation is then reduced to the corresponding dicarboxylic acid. The Clemmensen reduction is particularly well-suited for this transformation as it is effective for aryl ketones and is performed under acidic conditions, which are compatible with the carboxylic acid functionality.[4][5][6]

Causality Behind Experimental Choices:

  • Zinc Amalgam (Zn(Hg)): The amalgamation of zinc is crucial for its reactivity in the Clemmensen reduction. The reaction occurs on the surface of the zinc.[5]

  • Concentrated Hydrochloric Acid: The acidic medium is essential for the reduction mechanism.[5]

The successful execution of these two steps provides the first key intermediate, 3-(4-carboxyphenyl)propanoic acid.[7]

Stage_1 cluster_0 Step 1a: Friedel-Crafts Acylation cluster_1 Step 1b: Clemmensen Reduction cluster_2 Step 1c: Oxidation Toluene Toluene KetoAcid 4-Oxo-4-(p-tolyl)butanoic Acid Toluene->KetoAcid AlCl₃ SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->KetoAcid KetoAcid_reduced 4-Oxo-4-(p-tolyl)butanoic Acid PropanoicAcid 3-(p-tolyl)propanoic Acid KetoAcid_reduced->PropanoicAcid Zn(Hg), HCl PropanoicAcid_oxidized 3-(p-tolyl)propanoic Acid CarboxyPropanoicAcid 3-(4-carboxyphenyl)propanoic Acid PropanoicAcid_oxidized->CarboxyPropanoicAcid KMnO₄ or O₃

Figure 2: Synthesis of Key Intermediate 1, 3-(4-carboxyphenyl)propanoic Acid.

Stage 2: Synthesis of Key Intermediate 2 - 1-Oxoindane-5-carboxylic Acid

With the acyclic precursor in hand, the next critical step is the intramolecular Friedel-Crafts acylation to construct the indanone ring system. This cyclization of 3-(4-carboxyphenyl)propanoic acid yields 1-oxoindane-5-carboxylic acid.

Causality Behind Experimental Choices:

  • Polyphosphoric Acid (PPA) or Eaton's Reagent: These strong acid catalysts are effective dehydrating agents that promote the formation of the acylium ion from the carboxylic acid, which then undergoes intramolecular electrophilic attack on the aromatic ring.[8][9] The presence of a deactivating carboxyl group on the ring makes this cyclization more challenging than for unsubstituted analogues, necessitating strong acid conditions.[9]

Experimental Protocol: Intramolecular Friedel-Crafts Acylation
  • To a flask equipped with a mechanical stirrer and a calcium chloride drying tube, add polyphosphoric acid.

  • Heat the PPA to approximately 80-90 °C with stirring.

  • Slowly add 3-(4-carboxyphenyl)propanoic acid to the hot PPA.

  • Continue heating and stirring the mixture for a specified time, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture and pour it onto crushed ice with vigorous stirring.

  • The precipitated solid, 1-oxoindane-5-carboxylic acid, is collected by filtration, washed with cold water, and dried.

Reactant/ReagentMolar RatioKey Parameters
3-(4-carboxyphenyl)propanoic Acid1 eqSubstrate
Polyphosphoric AcidExcessCatalyst and Solvent
Temperature80-100 °CTo promote cyclization
Reaction Time1-3 hoursMonitored by TLC

Table 1: Typical reaction parameters for the intramolecular Friedel-Crafts acylation.

Stage 3: Synthesis of Key Intermediate 3 - Indan-5-carboxylic Acid

The third stage involves the reduction of the carbonyl group of 1-oxoindane-5-carboxylic acid to a methylene group, yielding indan-5-carboxylic acid. The Wolff-Kishner reduction is a robust method for this transformation, especially for substrates that are sensitive to strong acids.[4][10][11]

Causality Behind Experimental Choices:

  • Hydrazine Hydrate (N₂H₄·H₂O): Reacts with the ketone to form a hydrazone intermediate.[12]

  • Strong Base (e.g., KOH or NaOH): The base is crucial for the deprotonation steps in the mechanism that ultimately lead to the elimination of nitrogen gas and the formation of a carbanion.[12]

  • High-Boiling Solvent (e.g., Ethylene Glycol or Diethylene Glycol): The high temperatures (typically 180-200 °C) are necessary to drive the elimination of nitrogen gas, which is the thermodynamic driving force for the reaction.[4][10]

Experimental Protocol: Wolff-Kishner Reduction (Huang-Minlon Modification)
  • In a round-bottom flask fitted with a reflux condenser, dissolve 1-oxoindane-5-carboxylic acid in diethylene glycol.

  • Add potassium hydroxide pellets and hydrazine hydrate.

  • Heat the mixture to reflux for 1-2 hours to form the hydrazone.

  • Reconfigure the apparatus for distillation and remove water and excess hydrazine by heating until the temperature of the reaction mixture reaches approximately 200 °C.

  • Maintain the temperature at reflux for an additional 3-4 hours.

  • Cool the reaction mixture and pour it into water.

  • Acidify the aqueous solution with concentrated HCl to precipitate the product.

  • Collect the solid by filtration, wash with water, and recrystallize to obtain pure indan-5-carboxylic acid.

Reactant/ReagentMolar RatioKey Parameters
1-Oxoindane-5-carboxylic Acid1 eqSubstrate
Hydrazine Hydrate3-5 eqReducing agent
Potassium Hydroxide3-5 eqBase catalyst
Diethylene Glycol-High-boiling solvent
Temperature~200 °CFor N₂ elimination

Table 2: Typical reaction parameters for the Wolff-Kishner reduction.

Stage 4: Synthesis of the Final Product - 1H-Indene-5-carboxylic Acid

The final and defining step in the synthesis is the dehydrogenation of indan-5-carboxylic acid to introduce the double bond in the five-membered ring, thus forming the indene system. This aromatization can be achieved using various methods, with catalytic dehydrogenation being a common and efficient approach.

Causality Behind Experimental Choices:

  • Palladium on Carbon (Pd/C): This heterogeneous catalyst is highly effective for dehydrogenation reactions. The palladium surface facilitates the removal of hydrogen atoms.[13][14]

  • High Temperature: The reaction is typically carried out at elevated temperatures in a high-boiling solvent to provide the necessary activation energy for the dehydrogenation process.

Another effective method for this transformation is the use of quinone-based oxidants like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[15]

Experimental Protocol: Catalytic Dehydrogenation
  • In a suitable high-boiling solvent (e.g., p-cymene or mesitylene), suspend indan-5-carboxylic acid.

  • Add a catalytic amount of 10% Palladium on Carbon (Pd/C).

  • Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by TLC or GC-MS. The reaction may take several hours to reach completion.

  • Upon completion, cool the reaction mixture and filter through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with a suitable solvent (e.g., ethyl acetate).

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude 1H-indene-5-carboxylic acid by recrystallization or column chromatography.

Reactant/ReagentAmountKey Parameters
Indan-5-carboxylic Acid1 eqSubstrate
10% Pd/C5-10 mol%Catalyst
Solvent-High-boiling, inert
TemperatureRefluxTo drive dehydrogenation

Table 3: Typical reaction parameters for catalytic dehydrogenation.

Conclusion

The synthesis of 1H-Indene-5-carboxylic acid is a well-established process that relies on a logical sequence of classical organic transformations. By understanding the role of each key intermediate—3-(4-carboxyphenyl)propanoic acid, 1-oxoindane-5-carboxylic acid, and indan-5-carboxylic acid—and the causality behind the experimental choices at each stage, researchers can effectively and efficiently access this important synthetic building block. The protocols outlined in this guide provide a solid foundation for the practical synthesis of 1H-indene-5-carboxylic acid, enabling further exploration in drug discovery and materials science.

References

  • James Ashenhurst. (2018, August 27). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Master Organic Chemistry. Retrieved from [Link]

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  • Frater, G., & Kraft, P. (2025). Synthesis and Odor Properties of Substituted Indane‐2‐carboxaldehydes. Discovery of a New Floral (Muguet) Fragrance Alcohol.
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  • Goldman, A. S., et al. (2013). Aromatization or dehydrocyclization of n-alkanes using soluble transition metal complexes.
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  • Szabó, Z., & Pápai, I. (2025). Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid.
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  • ResearchGate. (2025). Aromatization and Halogenation of 3,3a,4,5‐Tetrahydro‐3‐aryl‐2‐phenyl‐2H‐benzo[g]indazole Using I2/DMSO, CuCl2/DMSO, and N‐Bromosuccinimide.
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Exploratory

Potential applications of indene-based carboxylic acids in medicinal chemistry

A Technical Guide to the Medicinal Chemistry of Indene-Based Carboxylic Acids Abstract The fusion of the indene scaffold with a carboxylic acid moiety creates a class of molecules with significant and versatile potential...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to the Medicinal Chemistry of Indene-Based Carboxylic Acids

Abstract

The fusion of the indene scaffold with a carboxylic acid moiety creates a class of molecules with significant and versatile potential in medicinal chemistry. This guide provides an in-depth exploration of indene-based carboxylic acids, navigating from their fundamental chemical properties and structure-activity relationships to their diverse applications in therapeutic areas such as inflammation and oncology. We will delve into established synthetic protocols, analyze mechanisms of action, and present a forward-looking perspective on the challenges and future directions for this promising class of compounds. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique attributes of the indene-carboxylic acid pharmacophore.

Introduction: The Strategic Union of Indene and Carboxylic Acid

In the landscape of drug discovery, the indene scaffold, a bicyclic aromatic hydrocarbon, offers a rigid and planar framework that is amenable to diverse functionalization. Its structural relative, indane, has already demonstrated therapeutic relevance.[1] When combined with a carboxylic acid group—a quintessential functional group in drug design—the resulting molecules gain critical properties for biological interaction.[2]

The carboxylic acid moiety is a cornerstone of medicinal chemistry for several reasons:

  • Pharmacophoric Role: It can act as a key hydrogen bond donor and acceptor, enabling strong interactions with biological targets like enzyme active sites and receptors.[3]

  • Physicochemical Modulation: Being ionizable at physiological pH, it enhances aqueous solubility, a crucial factor for drug formulation and bioavailability.[3]

  • Metabolic Handle: It provides a site for metabolic transformations, which can be strategically exploited to control a drug's pharmacokinetic profile.

This guide will illuminate how the synergistic combination of the indene core and the carboxylic acid functional group has led to the development of compounds with significant therapeutic promise.

Core Chemical Properties and Structure-Activity Relationships (SAR)

The biological activity of indene-based carboxylic acids is intricately linked to their structural features. Understanding the Structure-Activity Relationship (SAR) is paramount for optimizing lead compounds.

2.1. The Indene Scaffold: The indene ring system provides a lipophilic core that can engage in hydrophobic and π-stacking interactions with protein targets. The position and nature of substituents on both the five-membered and six-membered rings dramatically influence activity. For instance, modifications to the indene core have been explored to develop novel agonists for the Retinoic Acid Receptor α (RARα), an important target in cancer therapy.[4]

2.2. The Carboxylic Acid Group: The position of the carboxylic acid (or a derivative) on the indene ring is a critical determinant of activity. For example, in the context of anti-inflammatory agents, the acidic proton and the ability to form specific ionic bonds are often essential for inhibiting enzymes like cyclooxygenase (COX).[5] The free carboxyl group, however, can also contribute to gastrointestinal toxicity, a common side effect of many non-steroidal anti-inflammatory drugs (NSAIDs).[5] This has led to strategies where the carboxylic acid is masked or replaced with bioisosteres to mitigate such adverse effects.[2][5]

2.3. Key SAR Insights:

  • Substitution Pattern: The type and position of substituents on the aromatic ring of the indene can modulate potency and selectivity. Electron-withdrawing or electron-donating groups can alter the electronic properties of the molecule, affecting target binding.

  • Stereochemistry: For chiral indene derivatives, the stereochemistry at asymmetric centers can be crucial for biological activity, as receptors and enzymes are chiral environments.

  • Bioisosteric Replacement: Replacing the carboxylic acid with bioisosteres such as tetrazoles, hydroxamic acids, or sulfonamides can improve pharmacokinetic properties and reduce toxicity while maintaining or enhancing biological activity.[2][6]

The interplay of these structural features provides a rich landscape for medicinal chemists to explore in the quest for novel therapeutics.

Key Therapeutic Areas and Mechanisms of Action

Indene-based carboxylic acids and their derivatives have shown potential across several therapeutic areas, primarily due to their ability to modulate key biological pathways.

3.1. Anti-inflammatory Agents

A significant application of this class of compounds is in the treatment of inflammation.[7] Many traditional NSAIDs function by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are responsible for the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.[8][9]

  • Mechanism of Action (COX Inhibition): Indene-based carboxylic acids can act as competitive inhibitors of COX enzymes.[10] The carboxylic acid moiety typically binds to a conserved arginine residue in the active site of the enzyme, while the indene scaffold occupies a hydrophobic channel.

COX_Inhibition Arachidonic_Acid Arachidonic Acid COX_Enzyme COX-1 / COX-2 Enzyme Arachidonic_Acid->COX_Enzyme Substrate Prostaglandins Prostaglandins (Inflammation, Pain, Fever) COX_Enzyme->Prostaglandins Catalysis Indene_Acid Indene-Based Carboxylic Acid (NSAID) Indene_Acid->COX_Enzyme Inhibition Inhibition

Caption: Inhibition of Prostaglandin Synthesis by Indene-Based NSAIDs.

The non-selective inhibition of both COX-1 and COX-2 can lead to gastrointestinal side effects, as COX-1 has a protective role in the gastric mucosa.[8] Research has therefore focused on developing selective COX-2 inhibitors to minimize these adverse effects.

3.2. Anticancer Agents

The indene scaffold is a feature of several compounds with demonstrated anticancer activity.[11] Derivatives of indene have been investigated for their ability to inhibit various targets involved in cancer progression.

  • Retinoic Acid Receptor α (RARα) Agonists: A series of indene derivatives have been designed and synthesized as RARα agonists.[4] RARα plays a crucial role in cell differentiation and apoptosis, making it an important target for cancer therapy.[4] Compounds that activate this receptor can induce the differentiation of cancer cells, thereby halting their proliferation.[4]

  • Multi-target Inhibition: Some indenol derivatives have been explored as multi-target inhibitors, showing favorable binding to targets like VEGFR2, CDK6, EGFR, and COX-2 in silico.[11] This polypharmacological approach is a promising strategy in cancer treatment to overcome drug resistance.

3.3. Other Potential Applications

The versatility of the indene-carboxylic acid scaffold extends to other areas:

  • Antibacterial and Antioxidant Agents: Certain functionalized indenol derivatives have been identified as potent antibacterial agents against resistant pathogens and have shown efficient radical scavenging capacity.[11]

  • Neurodegenerative Diseases: Given the neuroprotective behavior observed with some indene-containing NSAIDs like Sulindac, newer indene analogs are being investigated as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease.[12]

Synthesis and Experimental Protocols

The synthesis of indene-based carboxylic acids often involves multi-step sequences. The choice of synthetic route depends on the desired substitution pattern and the position of the carboxylic acid moiety.

4.1. General Synthetic Strategies

Common synthetic approaches often start from readily available precursors like 1-indanones or phthalic anhydrides.[13][14]

  • From 1-Indanones: Aldol-type condensation reactions can be employed to introduce an acetic acid side chain.[13]

  • Perkin Reaction: This reaction can be used with phthalic anhydrides to construct the indene ring system with a carboxylic acid group.[15]

  • Functional Group Interconversion: Standard organic chemistry transformations can be used to introduce or modify the carboxylic acid group on a pre-existing indene scaffold.

Synthesis_Workflow Start Starting Materials (e.g., 1-Indanone, Phthalic Anhydride) Step1 Ring Formation / Core Construction (e.g., Perkin Reaction, Aldol Condensation) Start->Step1 Intermediate Substituted Indene Intermediate Step1->Intermediate Step2 Functional Group Introduction / Modification (e.g., Nitration, Reduction, Esterification) Step2->Intermediate Iterative Modification Intermediate->Step2 Step3 Carboxylic Acid Unmasking / Final Modification Intermediate->Step3 Final Final Indene-Based Carboxylic Acid Derivative Step3->Final

Caption: Generalized Synthetic Workflow for Indene-Based Carboxylic Acids.

4.2. Detailed Experimental Protocol: Synthesis of Indene-Hydrazide Derivatives

This protocol is adapted from a procedure for synthesizing indene analogs as potential acetylcholinesterase inhibitors.[12]

Objective: To synthesize N'-substituted benzylidene acetohydrazides from a sulindac-derived hydrazide.

Materials:

  • Sulindac hydrazide (1 mmol)

  • Appropriately substituted benzaldehyde (1.1 mmol)

  • Ethanol (15 mL)

  • Glacial acetic acid (catalytic amount)

  • Ice-cold water

  • Beaker, round-bottom flask, reflux condenser, filtration apparatus

Procedure:

  • Dissolve Sulindac hydrazide (1 mmol) in ethanol (15 mL) in a round-bottom flask.

  • Add the appropriately substituted benzaldehyde (1.1 mmol) to the solution.

  • Add a catalytic amount of glacial acetic acid to the reaction mixture.

  • Heat the mixture under reflux for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, pour the reaction mixture into a beaker containing ice-cold water.

  • A precipitate of the product will form. Collect the solid product by vacuum filtration.

  • Wash the collected solid several times with cold water to remove any impurities.

  • Recrystallize the crude product from ethanol to obtain the purified indene-hydrazide derivative.

  • Characterize the final product using appropriate analytical techniques (e.g., NMR, Mass Spectrometry).

Causality: The glacial acetic acid acts as a catalyst to facilitate the condensation reaction between the hydrazide and the aldehyde, leading to the formation of a hydrazone (an imine-like linkage). The product is sparingly soluble in cold water, allowing for its precipitation and separation from the reaction mixture.

Pharmacokinetics and Data Presentation

The journey of a drug candidate from administration to its site of action and eventual elimination is described by its pharmacokinetics (PK) and pharmacodynamics (PD).[16] For indene-based carboxylic acids, these properties are heavily influenced by the physicochemical characteristics imparted by the indene core and the carboxylic acid group.

5.1. ADMET Profile

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are critical for the success of a drug candidate.

  • Absorption: The lipophilicity of the indene core can aid in membrane permeability, while the ionizable carboxylic acid can influence solubility and absorption rates.

  • Distribution: Plasma protein binding is a key parameter. The acidic nature of these compounds often leads to significant binding to albumin.

  • Metabolism: The carboxylic acid group is a common site for glucuronidation, a major metabolic pathway that facilitates excretion.[3]

  • Excretion: The hydrophilic metabolites are typically eliminated via the kidneys.

  • Toxicity: As mentioned, the carboxylic acid moiety can be associated with gastrointestinal toxicity.[5]

In silico tools are often used for the early prediction of ADMET properties. For a series of indenol derivatives, ADMET profiling revealed compliance with Lipinski's and GSK's rules, with favorable molecular weights, logP values, and polar surface areas.[11]

Table 1: Predicted Pharmacokinetic Properties of Representative Indenol Derivatives[11]

CompoundMolecular Weight ( g/mol )LogPTPSA (Ų)BBB Permeability (logBB)
Derivative 2< 5001.6 - 2.9< 1400.4 - 0.7
Derivative 3< 5001.6 - 2.9< 1400.4 - 0.7
Derivative 4< 5001.6 - 2.9< 1400.4 - 0.7
Derivative 5< 5001.6 - 2.9< 1400.4 - 0.7

This table summarizes in silico data showing that these compounds possess drug-like properties.

Future Directions and Challenges

The field of indene-based carboxylic acids in medicinal chemistry is ripe with opportunity, but also faces several challenges.

Challenges:

  • Toxicity: Mitigating the inherent toxicity associated with the carboxylic acid group remains a key challenge. The development of novel bioisosteres and prodrug strategies will be crucial.

  • Selectivity: Achieving high selectivity for specific biological targets over off-targets is essential to minimize side effects. This requires a deep understanding of the SAR and the use of structure-based drug design.

  • Synthetic Complexity: The synthesis of highly functionalized and stereochemically complex indene derivatives can be challenging and may require the development of new synthetic methodologies.[11]

Future Directions:

  • Targeted Therapies: The application of indene-based carboxylic acids in targeted therapies, such as antibody-drug conjugates or targeted protein degraders, could open new avenues for cancer treatment.

  • Polypharmacology: Designing single molecules that can modulate multiple targets offers a promising approach for treating complex diseases like cancer and neurodegenerative disorders.[11]

  • Advanced Drug Delivery: The use of novel drug delivery systems to improve the therapeutic index of these compounds, for example, by targeting them to specific tissues or cells, is a promising area of research.

Conclusion

Indene-based carboxylic acids represent a versatile and potent class of molecules in medicinal chemistry. Their unique structural features, combining a rigid hydrophobic scaffold with a key pharmacophoric and solubilizing group, have enabled the development of compounds with significant anti-inflammatory, anticancer, and other therapeutic activities. While challenges related to toxicity and selectivity remain, ongoing research into SAR, novel synthetic methods, and advanced drug design strategies promises to unlock the full potential of this important chemical class. The insights and protocols presented in this guide aim to equip researchers and drug developers with the knowledge to further explore and exploit the therapeutic promise of indene-based carboxylic acids.

References

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Foundational

The Indene Scaffold: A Comprehensive Guide to Synthesis and Application

The indene framework, a distinctive bicyclic aromatic hydrocarbon consisting of a benzene ring fused to a cyclopentene ring, is a cornerstone in modern organic synthesis and materials science.[1][2] Its unique electronic...

Author: BenchChem Technical Support Team. Date: February 2026

The indene framework, a distinctive bicyclic aromatic hydrocarbon consisting of a benzene ring fused to a cyclopentene ring, is a cornerstone in modern organic synthesis and materials science.[1][2] Its unique electronic and structural properties make substituted indenes highly sought-after building blocks for a vast array of functional molecules, from potent pharmaceuticals to advanced electronic materials.[3][4] This technical guide provides an in-depth exploration of the synthesis and diverse applications of substituted indenes, offering valuable insights for researchers, scientists, and professionals in drug development.

Part 1: Strategic Approaches to the Synthesis of Substituted Indenes

The construction of the indene core with specific substitution patterns is a testament to the ingenuity of synthetic organic chemistry. A multitude of strategies have been developed, ranging from classical cyclization reactions to sophisticated transition-metal-catalyzed transformations. The choice of synthetic route is often dictated by the desired substitution pattern, functional group tolerance, and the availability of starting materials.

Transition-Metal-Catalyzed Cyclizations: A Powerful and Versatile Toolkit

Transition-metal catalysis has revolutionized the synthesis of complex organic molecules, and the construction of substituted indenes is no exception. These methods often offer high efficiency, selectivity, and functional group compatibility under mild reaction conditions.

A prominent strategy involves the palladium-catalyzed Suzuki coupling followed by a ruthenium-catalyzed ring-closing metathesis.[5] This sequential approach allows for the controlled assembly of functionalized indene derivatives from readily available substituted phenols.[5] The versatility of this method is further demonstrated by its application in the synthesis of selectively deuterated indenes, which are valuable tools in mechanistic studies and drug metabolism research.[5]

Rhodium catalysts have also proven to be highly effective in the synthesis of indenes. For instance, the rhodium(I)-catalyzed reaction of 2-(chloromethyl)phenylboronic acid with alkynes provides access to a variety of indene derivatives, with the regioselectivity being influenced by the steric properties of the alkyne substituents.[6] Another elegant rhodium-catalyzed approach involves the reaction of propargylic alcohols with boronic acids, leading to trisubstituted allylic alcohols that can be readily converted to indenes.[6]

Gold catalysis has emerged as a powerful tool for the intramolecular hydroalkylation of ynamides, offering a straightforward route to polysubstituted indenes.[7] This reaction proceeds through the formation of a highly electrophilic keteniminium ion intermediate, which triggers a[6][8]-hydride shift and subsequent cyclization.[7] The resulting endocyclic enamide functionality provides a handle for further synthetic transformations.[7]

Nickel-catalyzed carboannulation of o-bromobenzyl zinc bromide with alkynes is another efficient method for preparing a range of indene derivatives.[6] This approach has been successfully extended to the synthesis of the corresponding saturated indane frameworks by using alkenes instead of alkynes.[9]

The following diagram illustrates a generalized workflow for the synthesis of substituted indenes using a sequential palladium- and ruthenium-catalyzed approach.

SynthesisWorkflow Start Substituted Phenol Intermediate1 Aryl Boronic Ester Start->Intermediate1 Borylation Intermediate2 Diene Intermediate Intermediate1->Intermediate2 Pd-catalyzed Suzuki Coupling Product Substituted Indene Intermediate2->Product Ru-catalyzed Ring-Closing Metathesis

Caption: Sequential Pd/Ru-catalyzed synthesis of substituted indenes.

Acid- and Base-Catalyzed Cyclizations: Classical yet Effective Strategies

While transition-metal catalysis offers significant advantages, classical acid- and base-catalyzed cyclization reactions remain valuable tools for the synthesis of certain indene derivatives. Brønsted acids, such as trifluoromethanesulfonic acid, can effectively catalyze the cyclization of diaryl- and alkyl aryl-1,3-dienes to afford substituted indenes in good to excellent yields under mild conditions.[6]

Iron(III) chloride has been employed as a catalyst for the reaction of N-benzylic sulfonamides with internal alkynes, leading to highly regioselective formation of functionalized indenes.[6] This transformation proceeds through the cleavage of a C-N bond to generate a benzyl cation intermediate.[6]

Asymmetric Synthesis of Chiral Indenes

The synthesis of enantiomerically pure or enriched chiral indenes is of paramount importance, as the biological activity of many pharmaceuticals is stereospecific.[10][11] Palladium-catalyzed asymmetric (4 + 2) dipolar cyclization has been developed for the construction of chiral spiro-indenes containing all-carbon quaternary stereocenters.[10][11] This method utilizes the in-situ generation of ketenes from 1-diazonaphthalene-2(1H)-ones, which are then trapped by π-allyl-Pd 1,4-dipoles.[10][11]

Furthermore, atropisomeric indenes have been synthesized with high enantioselectivity through asymmetric palladium-catalyzed Suzuki–Miyaura cross-coupling reactions.[12] These chiral indenes can serve as valuable ligands in asymmetric catalysis.[12]

The following table summarizes key transition-metal-catalyzed methods for the synthesis of substituted indenes, highlighting the catalyst, starting materials, and key features of each approach.

Catalytic SystemStarting MaterialsKey Features & Advantages
Pd(0) / Ru(II)Substituted phenols, boronic esters, dienesSequential, controlled construction, good functional group tolerance, access to deuterated indenes.[5]
Rh(I)2-(chloromethyl)phenylboronic acid, alkynesHigh yields, regioselectivity dependent on steric factors.[6]
Au(I)YnamidesMild conditions, straightforward access to polysubstituted indenes with versatile enamide functionality.[7]
Ni(0)o-bromobenzyl zinc bromide, alkynes/alkenesEfficient carboannulation, applicable to both indene and indane synthesis.[6][9]
Pd(0) / Chiral LigandVinylbenzoxazinanones, 1-diazonaphthalene-2(1H)-onesAsymmetric synthesis of chiral spiro-indenes with quaternary stereocenters.[10][11]

Part 2: The Expanding Horizon of Substituted Indene Applications

The functional versatility of substituted indenes has led to their widespread use in various scientific and technological domains. Their unique structural and electronic properties can be fine-tuned through targeted substitution, making them ideal candidates for a range of applications.

Materials Science: Engineering the Future of Electronics and Energy

In the realm of materials science, indene derivatives have garnered significant attention for their potential in organic electronics.[5] Indene-fullerene adducts, synthesized via Diels-Alder cycloaddition, have been investigated as electron-transporting materials in perovskite solar cells. These materials exhibit suitable lowest unoccupied molecular orbital (LUMO) energy levels for efficient electron extraction. The ability to functionalize the indene core allows for the modulation of the electronic properties of these adducts, paving the way for the design of next-generation photovoltaic devices.[5]

The principal industrial application of indene is in the production of indene/coumarone thermoplastic resins.[1] These resins find use in a variety of products, including coatings, adhesives, and flooring materials.[2]

Medicinal Chemistry: Scaffolds for Biologically Active Molecules

The indene scaffold is a privileged structure in medicinal chemistry, appearing in a number of natural products and synthetic molecules with significant biological activity.[1][3] A prominent example is Sulindac, a non-steroidal anti-inflammatory drug (NSAID) that features a benzofulvene core, a close relative of the indene skeleton.[4]

The development of synthetic methodologies to access multi-functionalized indenes is crucial for the exploration of new drug candidates.[3] The ability to introduce various functional groups onto the indene ring system allows for the systematic investigation of structure-activity relationships and the optimization of pharmacokinetic and pharmacodynamic properties. Chiral indene skeletons are particularly important in drug design, as different enantiomers can exhibit distinct biological activities.[10][11]

The following diagram illustrates the central role of the substituted indene core in bridging the fields of materials science and medicinal chemistry.

Applications cluster_materials cluster_pharma Indene Substituted Indenes Materials Materials Science Indene->Materials Pharma Medicinal Chemistry Indene->Pharma SolarCells Perovskite Solar Cells Materials->SolarCells Resins Thermoplastic Resins Materials->Resins NSAIDs Anti-inflammatory Drugs (e.g., Sulindac) Pharma->NSAIDs Bioactive Bioactive Molecules Pharma->Bioactive

Caption: Applications of substituted indenes in materials and medicine.

Part 3: Experimental Protocols: A Practical Guide

To provide a practical context to the synthetic methodologies discussed, this section outlines a representative experimental protocol for the synthesis of a substituted indene derivative.

Protocol: Synthesis of Ethyl 1-alkyl-1H-indene-2-carboxylates

This protocol describes a two-step synthesis of substituted indenes starting from indenol derivatives, involving an acetylation followed by a copper-catalyzed coupling with a Grignard reagent.[13]

Step 1: Acetylation of Indenol Derivatives

  • To a solution of the indenol derivative (1.0 mmol) in acetic anhydride (5.0 mL), add one drop of concentrated sulfuric acid.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate and extract with diethyl ether (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the corresponding 1-acetoxy-1H-indene-2-carboxylate.

Step 2: Copper-Catalyzed Coupling with Grignard Reagent

  • To a solution of the 1-acetoxy-1H-indene-2-carboxylate (1.0 mmol) in anhydrous THF (10 mL) at -78 °C, add a catalytic amount of LiCuBr₂.

  • Slowly add the Grignard reagent (1.2 mmol) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride and extract with diethyl ether (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (EtOAc/hexane, 1:9) to afford the desired ethyl 1-alkyl-1H-indene-2-carboxylate.[13]

Self-Validation: The success of each step can be monitored by thin-layer chromatography (TLC). The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.[13]

Conclusion

The synthesis and application of substituted indenes represent a vibrant and continually evolving area of chemical research. The development of novel and efficient synthetic methods, particularly those employing transition-metal catalysis, has significantly expanded the accessibility and structural diversity of these valuable compounds. From their role as key components in advanced materials to their function as privileged scaffolds in medicinal chemistry, substituted indenes are poised to continue driving innovation across a wide range of scientific disciplines. This guide has provided a comprehensive overview of the current state of the field, offering both foundational knowledge and practical insights for researchers and professionals dedicated to harnessing the full potential of the indene framework.

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  • López-Suárez, L., et al. (2022). A Diazo-free Equivalent of the Unsubstituted Carbyne Cation: Straightforward Synthesis of Naphthalenes and Pyridines via [12/13C. Journal of the American Chemical Society, 144(3), 1338-1347. [Link]

  • Wikipedia. (2023). Indene. [Link]

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  • Li, Y., et al. (2022). Organocatalytic Asymmetric Tandem Reaction of Indene-Based Dienes for the Synthesis of Enantioenriched Spirodihydrofluorenes and Fluorenylamine-ketoximes Containing Axial Elements. Organic Letters, 24(49), 9062–9067. [Link]

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Exploratory

Discovery and history of indene carboxylic acids

An In-depth Technical Guide to the Discovery and History of Indene Carboxylic Acids Abstract The indene carboxylic acid scaffold represents a fascinating journey from a coal tar byproduct to a privileged structure in med...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Discovery and History of Indene Carboxylic Acids

Abstract

The indene carboxylic acid scaffold represents a fascinating journey from a coal tar byproduct to a privileged structure in medicinal chemistry. Initially explored in the late 19th century through classical organic synthesis, its true potential was unlocked with the discovery of its potent anti-inflammatory properties, leading to the development of key non-steroidal anti-inflammatory drugs (NSAIDs). This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the historical discovery, the evolution of synthetic methodologies, the mechanistic basis of its pharmacological activity, and its modern applications. We will explore the causal relationships behind experimental choices, from early cyclization reactions to modern transition-metal-catalyzed syntheses, and delve into the structure-activity relationships that govern its interaction with biological targets like cyclooxygenase (COX) enzymes.

Early Discovery and Isolation: From Industrial Byproduct to Synthetic Target

The story of indene carboxylic acids begins with the parent hydrocarbon, indene (C₉H₈). Indene is a polycyclic aromatic hydrocarbon naturally found in the fraction of coal tar that boils between 175–185 °C.[1] It was first isolated from this industrial byproduct, a process that exploited its weak acidity. Treatment of the coal tar fraction with sodium metal leads to the precipitation of solid "sodio-indene," which can then be isolated and converted back to indene via steam distillation.[1]

The first synthetic endeavors to create derivatives of indene, including the foundational carboxylic acids, date back to the late 1880s. A notable early synthesis was reported by Roser in 1887, who generated an indene derivative from the treatment of dibromocinnamic acid with sulphuric acid.[2] Another pioneering method involved the conversion of a 6-carbon naphthalene ring into the 5-carbon indene ring system, a transformation that occurred with surprising ease for derivatives of β-naphthaquinone.[2] These early methods, while groundbreaking, were often harsh and lacked the efficiency and selectivity required for complex molecular construction. They were, however, crucial in establishing the fundamental reactivity of the indene core and providing the first samples of indene carboxylic acids for study.

The Evolution of Synthetic Methodologies

The journey from low-yield, brute-force reactions to elegant and efficient modern syntheses reflects the broader evolution of organic chemistry. The demand for structurally diverse indene carboxylic acid analogues, driven by their pharmacological potential, spurred significant innovation in synthetic strategy.

Classical Cyclization Strategies

Early syntheses predominantly relied on intramolecular cyclization reactions. For instance, Roser's work demonstrated the formation of the indene ring through the action of sulphuric acid on ethylic benzylacetoacetate.[2] These acid-catalyzed condensation and cyclization reactions were the workhorses of early indene chemistry, but they often required forcing conditions and were limited in scope, particularly for preparing functionalized derivatives.[3]

Modern Transition-Metal Catalysis

The advent of transition-metal catalysis revolutionized the synthesis of indene derivatives, offering milder conditions, higher yields, and unprecedented control over regioselectivity. A variety of metals have been employed to construct the indene core from readily available starting materials.[4]

  • Rhodium (Rh) Catalysis: Rhodium catalysts have been used for the reaction of 2-(chloromethyl)phenylboronic acid with alkynes to produce indene derivatives in high yields.[4]

  • Iron (Fe) Catalysis: In the presence of iron(III) chloride (FeCl₃), N-benzylic sulfonamides can react with internal alkynes to afford functionalized indenes with excellent regioselectivity.[4] This reaction proceeds through the cleavage of a C-N bond to generate a key benzyl cation intermediate.

  • Ruthenium (Ru) Catalysis: Ruthenium-catalyzed ring-closing metathesis has been applied to the synthesis of functionalized indenes starting from substituted phenols.[4]

  • Nickel (Ni) Catalysis: Nickel catalysts facilitate a carboannulation reaction between o-bromobenzyl zinc bromide and various alkynes to prepare indenes in good yields.[4]

These modern methods represent a significant leap forward, enabling chemists to design and synthesize complex indene carboxylic acids with specific substitution patterns required for optimizing biological activity.

Synthetic_Evolution Fig. 1: Evolution of Indene Synthesis cluster_0 Classical Methods cluster_1 Modern Catalytic Methods A Dibromocinnamic Acid B Sulphuric Acid (Harsh Conditions) A->B Roser, 1887 C Early Indene Carboxylic Acid Derivative B->C Roser, 1887 F Functionalized Indene (High Yield & Selectivity) D o-Bromobenzyl Zinc Bromide + Alkyne E Nickel (Ni) Catalyst (Mild Conditions) D->E Carboannulation E->F Carboannulation

A simplified comparison of classical vs. modern indene synthesis.
Representative Experimental Protocol: Rhodium-Catalyzed Synthesis

The following protocol is representative of a modern approach to synthesizing indene derivatives, adapted from methodologies reported in the literature.[4]

Objective: To synthesize a substituted indene derivative via Rh(I)-catalyzed reaction of 2-(chloromethyl)phenylboronic acid with an alkyne.

Materials:

  • 2-(Chloromethyl)phenylboronic acid

  • Substituted alkyne (e.g., 1-phenyl-1-propyne)

  • Rh(I) catalyst (e.g., [Rh(cod)Cl]₂)

  • Anhydrous solvent (e.g., 1,4-dioxane)

  • Base (e.g., K₂CO₃)

  • Standard glassware for inert atmosphere reactions (Schlenk line)

Procedure:

  • Setup: A Schlenk flask is charged with the Rh(I) catalyst and placed under an inert atmosphere (Nitrogen or Argon).

  • Reagent Addition: Anhydrous 1,4-dioxane is added, followed by the 2-(chloromethyl)phenylboronic acid, the alkyne, and the potassium carbonate base.

  • Reaction: The reaction mixture is heated to a specified temperature (e.g., 80-100 °C) and stirred for several hours (e.g., 12-24 h) until completion, which is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Upon cooling to room temperature, the reaction mixture is filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude residue is purified by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to yield the pure indene derivative.

Causality and Rationale: The choice of a transition metal catalyst like Rhodium is deliberate. It operates under significantly milder conditions than classical acid catalysis, preventing degradation of sensitive functional groups. The boronic acid and alkyne are versatile starting materials, allowing for a modular approach to construct a wide library of indene analogues. The base is crucial for the catalytic cycle, typically facilitating the transmetalation step. This method's high yield and regioselectivity are a direct result of the predictable coordination chemistry of the rhodium center.[4]

Indene Carboxylic Acids in Drug Development: The NSAID Revolution

While the indene scaffold is versatile, its most profound impact has been in the field of anti-inflammatory drugs.[5] Carboxylic acid derivatives of indene and the related indane structure are classified as indole/indene acetic acid derivatives within the broader class of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs).[6]

Mechanism of Action: COX Enzyme Inhibition

The anti-inflammatory, analgesic, and antipyretic effects of NSAIDs are primarily due to their inhibition of the cyclooxygenase (COX) enzymes, also known as prostaglandin-endoperoxide synthase (PGHS).[6] There are two main isoforms:

  • COX-1: A constitutively expressed "housekeeping" enzyme involved in physiological functions, such as protecting the gastric mucosa.[7]

  • COX-2: An inducible enzyme, the expression of which is upregulated at sites of inflammation. It is responsible for the elevated production of prostaglandins that mediate pain and inflammation.[7]

Most traditional NSAIDs, including those with an indene core, are non-selective and inhibit both COX-1 and COX-2.[8] The inhibition of COX-2 is responsible for the desired anti-inflammatory effect, while the concurrent inhibition of COX-1 is largely responsible for common side effects, particularly gastrointestinal toxicity.[6][9]

The carboxylic acid moiety is a critical pharmacophore for many NSAIDs.[7] It mimics the carboxylic acid of the natural COX substrate, arachidonic acid, allowing it to form key ionic and hydrogen bond interactions with conserved arginine (Arg-120) and tyrosine (Tyr-355) residues at the base of the enzyme's active site.[10] This interaction anchors the drug in the active site, blocking the entry of arachidonic acid and preventing its conversion to pro-inflammatory prostaglandins.

COX_Inhibition Fig. 2: Mechanism of COX Inhibition by Indene Carboxylic Acid NSAIDs AA Arachidonic Acid (from Cell Membrane) COX COX-1 / COX-2 Enzyme AA->COX PGs Prostaglandins COX->PGs Inflammation Pain & Inflammation PGs->Inflammation NSAID Indene Carboxylic Acid (e.g., Sulindac) Block X NSAID->Block Block->COX

Indene NSAIDs block the COX enzyme, preventing prostaglandin synthesis.
Sulindac: A Case Study

Sulindac is a prominent example of an indene-based NSAID. It is a prodrug, meaning it is administered in an inactive form (a sulfoxide) and is converted in the body to its active sulfide metabolite. This active form is a potent inhibitor of both COX-1 and COX-2. The development of prodrugs like Sulindac was a strategic choice to reduce the direct contact of the acidic drug with the gastric mucosa, thereby aiming to decrease gastrointestinal side effects.[1][5] The carboxylic acid group remains essential for the activity of the metabolized drug, enabling it to bind effectively within the COX active site.

Modern Applications and Future Outlook

While the legacy of indene carboxylic acids is rooted in inflammation research, the scaffold's utility is not confined to this area. The rigid, bicyclic structure of the indene core makes it an attractive template for designing molecules that target a variety of biological systems.[5]

  • Anticancer and Neuroprotective Agents: Substituted indane and indene analogues have shown promise as anticancer therapeutics by targeting various oncologic pathways.[5] Additionally, certain derivatives are being explored for their neuroprotective properties.[3]

  • Materials Science: In a departure from pharmacology, functionalized indene carboxylic acids are being developed as intermediates for non-fullerene acceptors in organic solar cells (OSCs).[11]

The fundamental importance of the carboxylic acid group in drug design is well-established, with roughly 25% of all commercialized pharmaceuticals containing this functional group.[12] However, its propensity to cause gastrointestinal issues has led researchers to explore derivatives and bioisosteres that might retain activity without the associated toxicity.[9] The future of indene carboxylic acid research will likely focus on developing more selective COX-2 inhibitors, exploring novel therapeutic applications beyond inflammation, and designing innovative prodrug strategies to enhance safety and efficacy.

Summary Data

Table 1: Comparison of Synthetic Methodologies for Indene Derivatives

MethodCatalyst / ReagentConditionsKey AdvantagesReference
Classical Cyclization Strong Acid (e.g., H₂SO₄)High TemperatureHistorical significance, simple reagents[2]
Rhodium-Catalyzed Rh(I) ComplexMild (80-100 °C)High yield, good functional group tolerance[4]
Iron-Catalyzed FeCl₃MildHigh regioselectivity, inexpensive catalyst[4]
Nickel-Catalyzed Ni(0) ComplexMildGood yields, utilizes organozinc reagents[4]

References

  • Perkin, W. H., & Révay, G. (1894). XXV.—Synthesis of indene, hydrindene, and some of their derivatives. Journal of the Chemical Society, Transactions, 65, 228-246.

  • Taktouk, S., Ben Kraiem, J., & Amri, H. (2014). Efficient Synthesis of Substituted Indene Derivatives. SYNTHETIC COMMUNICATIONS.

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 99815, 1H-Indene-1-carboxylic acid, 2,3-dihydro-3-oxo-. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indenes. Retrieved from [Link]

  • Wikipedia. (n.d.). Indene. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 85728, 1H-Indene-1-carboxylic acid, 2,3-dihydro-. Retrieved from [Link]

  • MDPI. (2022). 1-(Dicyanomethylene)-3-hydroxy-1H-indene-2-carboxylic Acid. Molbank, 2022(2), M1389.

  • Lamberth, C. (2017). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. In Bioactive Carboxylic Compound Classes: Pharmaceuticals and Agrochemicals. Wiley-VCH.

  • Cernicharo, J., et al. (2021). Pure hydrocarbon cycles in TMC-1: Discovery of ethynyl cyclopropenylidene, cyclopentadiene, and indene. Astronomy & Astrophysics, 649, L15.

  • Juby, P. F., et al. (1972). Antiinflammatory activity of some indan-1-carboxylic acids and related compounds. Journal of Medicinal Chemistry, 15(12), 1297-306.

  • Ghlichloo, I., & Gerriets, V. (2020). Nonsteroidal Anti-inflammatory Drugs (NSAIDs). In StatPearls. StatPearls Publishing.

  • Eburon Organics. (n.d.). Indane Derivatives. Retrieved from [Link]

  • Gonzalez-Bacerio, J., et al. (2015). NSAIDs do not require the presence of a carboxylic acid to exert their anti-inflammatory effect - why do we keep using it? Expert Opinion on Drug Discovery, 10(12), 1277-81.

  • Burkhardt, A. M., et al. (2021). Discovery of the Pure Polycyclic Aromatic Hydrocarbon Indene (c-C9H8) with GOTHAM Observations of TMC-1. The Astrophysical Journal Letters, 913(2), L18.

  • ResearchGate. (n.d.). Role for Carboxylic Acid Moiety in NSAIDs: Favoring the Binding at Site II of Bovine Serum Albumin. Request PDF. Retrieved from [https://www.researchgate.
  • Armando Hasudungan. (2018, March 12). Pharmacology - Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) [Video]. YouTube. [Link]

  • Juby, P. F., et al. (1972). Antiinflammatory activity of some indan-1-carboxylic acids and related compounds. Journal of Medicinal Chemistry, 15(12), 1297-306.

  • Google Patents. (n.d.). CN101318887B - Method for preparing indene compounds.
  • ResearchGate. (n.d.). Carboxylic Acid Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). Request PDF. Retrieved from [https://www.researchgate.
  • Evano, G. (n.d.). Synthesis from Alkenes. [PDF].

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Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Reliable Two-Step Synthesis of 1H-Indene-5-carboxylic Acid for Research and Development

Abstract This document provides a comprehensive, field-tested protocol for the synthesis of 1H-Indene-5-carboxylic acid, a valuable building block in medicinal chemistry and materials science. The synthesis is presented...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, field-tested protocol for the synthesis of 1H-Indene-5-carboxylic acid, a valuable building block in medicinal chemistry and materials science. The synthesis is presented as a robust two-step process, commencing with the Friedel-Crafts acylation of indene to yield 5-acetyl-1H-indene, followed by a haloform reaction to produce the target carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and validation checkpoints to ensure reproducibility and high purity of the final compound.

Introduction: The Significance of the Indene Scaffold

The indene scaffold is a privileged structure in numerous biologically active molecules and functional materials. 1H-Indene-5-carboxylic acid, in particular, serves as a crucial intermediate for introducing the indene moiety with a versatile carboxylic acid handle, enabling further chemical modifications and conjugations. Its derivatives have been explored for their potential in various therapeutic areas. This protocol outlines a logical and efficient pathway to access this important compound from commercially available starting materials.

Overall Synthetic Scheme

The synthesis of 1H-Indene-5-carboxylic acid is achieved through a two-step reaction sequence starting from indene. The first step introduces an acetyl group onto the 5-position of the indene ring via a Friedel-Crafts acylation. The resulting 5-acetyl-1H-indene is then oxidized in the second step using a haloform reaction to yield the final product.

Synthetic_Scheme Indene 1H-Indene AcetylIndene 5-Acetyl-1H-indene Indene->AcetylIndene Step 1: Friedel-Crafts Acylation (CH3CO)2O, AlCl3 CH2Cl2, 0°C to rt CarboxylicAcid 1H-Indene-5-carboxylic acid AcetylIndene->CarboxylicAcid Step 2: Haloform Reaction 1. Br2, NaOH, Dioxane/H2O 2. HCl (aq)

Caption: Overall two-step synthesis of 1H-Indene-5-carboxylic acid.

Part 1: Synthesis of 5-Acetyl-1H-indene (Intermediate)

Expertise & Experience: The Rationale Behind the Protocol

The Friedel-Crafts acylation is a classic and effective method for forming carbon-carbon bonds on aromatic rings.[1][2] In this protocol, acetic anhydride is chosen as the acylating agent, and aluminum chloride (AlCl₃) serves as the Lewis acid catalyst. This combination is widely used due to its high reactivity and commercial availability.[3] The reaction is performed in dichloromethane (DCM), an inert solvent that is suitable for Friedel-Crafts reactions. The temperature is carefully controlled, starting at 0°C to mitigate the exothermic nature of the reaction and to prevent potential polymerization of the indene substrate, which is sensitive to strong acid conditions. The reaction is then allowed to warm to room temperature to ensure complete conversion.

Reaction Mechanism: Friedel-Crafts Acylation

The mechanism involves the formation of a highly electrophilic acylium ion from the reaction of acetic anhydride with aluminum chloride. This acylium ion is then attacked by the electron-rich aromatic ring of indene in an electrophilic aromatic substitution reaction. A subsequent deprotonation restores the aromaticity of the ring, yielding the acetylated indene product.[3]

Friedel_Crafts_Mechanism cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution AceticAnhydride Acetic Anhydride AcyliumIon Acylium Ion [CH3C≡O]+ AceticAnhydride->AcyliumIon + AlCl3 AlCl3 AlCl3 Indene 1H-Indene SigmaComplex Sigma Complex (Carbocation Intermediate) Indene->SigmaComplex + Acylium Ion Product 5-Acetyl-1H-indene SigmaComplex->Product - H+

Caption: Mechanism of the Friedel-Crafts acylation of indene.

Detailed Experimental Protocol

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
1H-Indene116.16505.81 g (5.8 mL)
Acetic Anhydride102.09555.62 g (5.2 mL)
Aluminum Chloride (AlCl₃)133.34608.00 g
Dichloromethane (DCM)--100 mL
Hydrochloric Acid (1M)--50 mL
Saturated NaHCO₃ solution--50 mL
Brine--50 mL
Anhydrous MgSO₄---

Procedure:

  • Reaction Setup: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (8.00 g, 60 mmol) and dry dichloromethane (50 mL).

  • Cooling: Cool the suspension to 0°C in an ice-water bath.

  • Addition of Acylating Agent: Slowly add acetic anhydride (5.62 g, 55 mmol) to the stirred suspension.

  • Addition of Substrate: In a separate flask, dissolve 1H-Indene (5.81 g, 50 mmol) in dry dichloromethane (50 mL). Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Carefully pour the reaction mixture onto crushed ice (approx. 100 g) in a beaker with vigorous stirring.

  • Work-up: Transfer the mixture to a separatory funnel. Add 50 mL of 1M HCl and separate the organic layer. Wash the organic layer sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain 5-acetyl-1H-indene as a pale yellow oil.

Part 2: Synthesis of 1H-Indene-5-carboxylic acid (Final Product)

Expertise & Experience: The Rationale Behind the Protocol

The haloform reaction is a reliable method for the oxidation of methyl ketones to carboxylic acids.[4] This reaction proceeds under basic conditions with a halogen, in this case, bromine. The key advantage of this method is its specificity for methyl ketones.[5][6] Dioxane is used as a co-solvent to improve the solubility of the organic substrate in the aqueous reaction medium. The reaction initially forms the sodium salt of the carboxylic acid, which is then protonated by the addition of a strong acid (HCl) to yield the final product.

Reaction Mechanism: The Haloform Reaction

The haloform reaction mechanism involves three main stages:

  • Enolate Formation and Halogenation: In the presence of a base (NaOH), the methyl ketone is deprotonated at the α-carbon to form an enolate, which then reacts with the halogen (bromine). This process is repeated until the methyl group is fully halogenated to a trihalomethyl group.

  • Nucleophilic Acyl Substitution: The hydroxide ion then acts as a nucleophile, attacking the carbonyl carbon. This leads to the departure of the trihalomethyl anion as a leaving group.

  • Acid-Base Reaction: An acid-base reaction between the carboxylic acid and the trihalomethyl anion results in the formation of the carboxylate salt and haloform (in this case, bromoform). A final acidification step protonates the carboxylate to give the desired carboxylic acid.[6]

Haloform_Mechanism cluster_0 Halogenation cluster_1 Nucleophilic Attack & Cleavage cluster_2 Protonation MethylKetone 5-Acetyl-1H-indene TrihaloKetone Trihalomethyl Ketone Intermediate MethylKetone->TrihaloKetone + 3 Br2, NaOH Tetrahedral Tetrahedral Intermediate TrihaloKetone->Tetrahedral + OH- Carboxylate Carboxylate Salt Tetrahedral->Carboxylate - CBr3- FinalProduct 1H-Indene-5-carboxylic acid Carboxylate->FinalProduct + H3O+

Caption: Mechanism of the haloform reaction.

Detailed Experimental Protocol

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
5-Acetyl-1H-indene158.20203.16 g
Sodium Hydroxide (NaOH)40.001004.00 g
Bromine (Br₂)159.816610.55 g (3.4 mL)
1,4-Dioxane--50 mL
Water--50 mL
Sodium Sulfite (Na₂SO₃)---
Hydrochloric Acid (6M)--As needed

Procedure:

  • Preparation of Hypobromite Solution: In a flask, dissolve sodium hydroxide (4.00 g, 100 mmol) in water (50 mL). Cool the solution to 0°C in an ice bath. Slowly add bromine (10.55 g, 66 mmol) to the cold NaOH solution with vigorous stirring.

  • Reaction Setup: In a separate 250 mL round-bottom flask, dissolve 5-acetyl-1H-indene (3.16 g, 20 mmol) in 1,4-dioxane (50 mL).

  • Addition of Hypobromite: Slowly add the freshly prepared sodium hypobromite solution to the solution of 5-acetyl-1H-indene.

  • Reaction Progression: Stir the mixture at room temperature for 4-6 hours. The reaction progress can be monitored by TLC.

  • Quenching: After the reaction is complete, add a saturated aqueous solution of sodium sulfite (Na₂SO₃) to quench any excess bromine.

  • Work-up: Transfer the mixture to a separatory funnel and wash with diethyl ether (2 x 50 mL) to remove bromoform and any unreacted starting material.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 6M hydrochloric acid. A precipitate should form.

  • Isolation: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 1H-Indene-5-carboxylic acid.

  • Purification (Optional): The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Trustworthiness: In-Process Controls and Validation

To ensure the successful synthesis of 1H-Indene-5-carboxylic acid, the following in-process controls and validation steps are recommended:

  • TLC Monitoring: Both reaction steps should be monitored by TLC to ensure the consumption of the starting material and the formation of the product.

  • pH Control: Accurate pH adjustment during the work-up and acidification steps is critical for the successful isolation of the intermediate and the final product.

  • Spectroscopic Analysis: The identity and purity of the final product should be confirmed by spectroscopic methods.

Expected Analytical Data for 1H-Indene-5-carboxylic acid
Analysis TechniqueExpected Results
¹H NMR The spectrum should show characteristic peaks for the aromatic and aliphatic protons of the indene ring system, as well as a broad singlet for the carboxylic acid proton, typically in the 10-12 ppm range.[7][8]
¹³C NMR The spectrum should display a peak for the carboxyl carbon in the range of 165-185 ppm, in addition to the signals for the other carbons of the indene framework.[9]
IR Spectroscopy A broad O-H stretching band from approximately 2500-3300 cm⁻¹ and a strong C=O stretching band around 1700 cm⁻¹ are characteristic of a carboxylic acid.[7]
Melting Point A sharp melting point should be observed, indicating the purity of the compound.
Mass Spectrometry The mass spectrum should show the molecular ion peak corresponding to the molecular weight of 1H-Indene-5-carboxylic acid (C₁₀H₈O₂ = 160.17 g/mol ).

Conclusion

This application note details a reliable and scalable two-step synthesis of 1H-Indene-5-carboxylic acid. By following the outlined procedures and incorporating the recommended in-process controls, researchers can confidently produce this valuable compound in high purity for their research and development needs.

References

  • Synthesis of New 5‐Acetylindane‐Based Thiazolyl Hydrazine Derivative and Investigation of Their Antifungal and Antibacterial Activities.
  • Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.
  • Friedel-Crafts Acylation. Organic Chemistry Portal. Accessed January 24, 2026.
  • Haloform reaction. Wikipedia. Accessed January 24, 2026.
  • Improved process for the preparation of 5-acetyl-1H-pyrazole-3-carboxylic acid. Technical Disclosure Commons. Accessed January 24, 2026.
  • Regioselective synthesis of 5-azaindazoles based on the intramolecular amination reaction of 5-acyl-4-pyridones with hydrazines. Organic & Biomolecular Chemistry (RSC Publishing). Accessed January 24, 2026.
  • Haloform Reactions. YouTube. Accessed January 24, 2026.
  • Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. MDPI. Accessed January 24, 2026.
  • What are the products of the haloform reaction of acetylacetone? Chemistry Stack Exchange. Accessed January 24, 2026.
  • Dehydrogenation Reactions and Inspirations from Nature for the Synthesis of Building Blocks Leading to Valued Pharmaceutical Compounds. Taylor & Francis eBooks. Accessed January 24, 2026.
  • Spiro-compounds, synthesis and catalytic dehydrogenation of substituted spiro[10][10] undecanes. Sci-Hub. Accessed January 24, 2026.

  • 1H-Indene-5-carboxylic acid, 2,3-dihydro-2-(3-hydroxy-2-quinolinyl)-1,3-dioxo-. Substance - EPA. Accessed January 24, 2026.
  • Friedel–Crafts Acylation. Sigma-Aldrich. Accessed January 24, 2026.
  • Discovery and mechanistic study of a photocatalytic indoline dehydrogenation for the synthesis of elbasvir. Chemical Science (RSC Publishing). Accessed January 24, 2026.
  • CH 336: Carboxylic Acid Spectroscopy. Oregon State University. Accessed January 24, 2026.
  • Haloform Reaction. YouTube. Accessed January 24, 2026.
  • Structure Determination from Spectra (5) (H NMR, C NMR, IR) [Carboxylic Acids and Similar Benzenes]. YouTube. Accessed January 24, 2026.
  • Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. Accessed January 24, 2026.
  • 20.8 Spectroscopy of Carboxylic Acids and Nitriles. NC State University Libraries. Accessed January 24, 2026.
  • Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. YouTube. Accessed January 24, 2026.
  • Haloform Reaction Mechanism. BYJU'S. Accessed January 24, 2026.
  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Accessed January 24, 2026.

Sources

Application

Application Notes and Protocols: A Step-by-Step Guide to the Esterification of 1H-Indene-5-carboxylic Acid

Introduction: The Significance of 1H-Indene-5-carboxylic Acid Esters in Modern Research 1H-Indene-5-carboxylic acid and its ester derivatives are valuable scaffolds in medicinal chemistry and materials science. The inden...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 1H-Indene-5-carboxylic Acid Esters in Modern Research

1H-Indene-5-carboxylic acid and its ester derivatives are valuable scaffolds in medicinal chemistry and materials science. The indene core is a versatile building block found in various biologically active molecules. The conversion of the carboxylic acid moiety to an ester can significantly alter the pharmacokinetic and pharmacodynamic properties of a compound, making esterification a critical step in drug development and the synthesis of novel materials. This guide provides detailed protocols for two robust esterification methods applicable to 1H-Indene-5-carboxylic acid: the classic Fischer-Speier esterification and the milder Steglich esterification.

Physicochemical Properties of 1H-Indene-5-carboxylic Acid

A thorough understanding of the starting material is fundamental to successful synthesis.

PropertyValueSource
Molecular Formula C₁₀H₈O₂PubChem[1]
Molecular Weight 160.17 g/mol PubChem[1]
IUPAC Name 1H-indene-5-carboxylic acidPubChem[1]
CAS Number 132041-35-1PubChem[1]
Computed XLogP3-AA 2.2PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]

Note: The physical properties such as melting and boiling points for 1H-Indene-5-carboxylic acid are not consistently reported in publicly available literature; therefore, it is recommended to characterize the starting material before use.

Visualization of Esterification Pathways

The following diagrams illustrate the two primary methods for the esterification of 1H-Indene-5-carboxylic acid detailed in this guide.

Fischer_Esterification_Workflow Fischer-Speier Esterification Workflow cluster_reactants Reactants & Catalyst cluster_process Reaction Process cluster_workup Work-up & Purification Indene_Acid 1H-Indene-5-carboxylic Acid Mixing Combine Reactants Indene_Acid->Mixing Alcohol Alcohol (e.g., Ethanol) Alcohol->Mixing Acid_Catalyst Sulfuric Acid (cat.) Acid_Catalyst->Mixing Reflux Heat to Reflux Mixing->Reflux Excess Alcohol as Solvent Monitoring Monitor by TLC Reflux->Monitoring Quenching Neutralize with Base Monitoring->Quenching Upon Completion Extraction Extract with Organic Solvent Quenching->Extraction Purification Column Chromatography Extraction->Purification Characterization NMR, IR, MS Purification->Characterization

Caption: Fischer-Speier Esterification Workflow

Steglich_Esterification_Workflow Steglich Esterification Workflow cluster_reactants Reactants & Reagents cluster_process Reaction Process cluster_workup Work-up & Purification Indene_Acid 1H-Indene-5-carboxylic Acid Mixing Combine Reactants in DCM Indene_Acid->Mixing Alcohol Alcohol (e.g., Isopropanol) Alcohol->Mixing DCC DCC DCC->Mixing DMAP DMAP (cat.) DMAP->Mixing Stirring Stir at 0°C to RT Mixing->Stirring Monitoring Monitor by TLC Stirring->Monitoring Filtration Filter DCU Monitoring->Filtration Upon Completion Washing Wash with Acid & Base Filtration->Washing Purification Column Chromatography Washing->Purification Characterization NMR, IR, MS Purification->Characterization

Caption: Steglich Esterification Workflow

Protocol 1: Fischer-Speier Esterification of 1H-Indene-5-carboxylic Acid

The Fischer-Speier esterification is a classic, acid-catalyzed reaction between a carboxylic acid and an alcohol. This method is particularly effective when using a large excess of a simple alcohol, which serves as both a reactant and the solvent, driving the equilibrium towards the ester product.

Mechanistic Rationale

The reaction proceeds via a nucleophilic acyl substitution mechanism. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfers and the elimination of a water molecule lead to the formation of the ester.

Reagents and Materials
ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
1H-Indene-5-carboxylic acid160.171.0 g6.24
Anhydrous Ethanol46.0720 mL~340
Concentrated Sulfuric Acid98.080.2 mL~3.7
Saturated Sodium Bicarbonate Solution-As needed-
Brine-As needed-
Anhydrous Sodium Sulfate-As needed-
Ethyl Acetate-For extraction and chromatography-
Hexanes-For chromatography-
Step-by-Step Protocol
  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.0 g (6.24 mmol) of 1H-Indene-5-carboxylic acid in 20 mL of anhydrous ethanol.

  • Catalyst Addition: While stirring, carefully add 0.2 mL of concentrated sulfuric acid to the solution.

  • Reflux: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine (1 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude ester by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure ethyl 1H-indene-5-carboxylate.

  • Characterization: Confirm the structure and purity of the product using NMR (¹H and ¹³C), IR spectroscopy, and mass spectrometry.

Protocol 2: Steglich Esterification of 1H-Indene-5-carboxylic Acid

The Steglich esterification is a mild and efficient method that utilizes N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-Dimethylaminopyridine (DMAP). This method is particularly advantageous for substrates that are sensitive to acidic conditions and for use with more complex or sterically hindered alcohols.

Mechanistic Rationale

DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. DMAP, a hypernucleophilic acylation catalyst, then reacts with this intermediate to form an even more reactive N-acylpyridinium species. The alcohol subsequently attacks this species to form the ester, with the concomitant formation of dicyclohexylurea (DCU) as a byproduct.

Reagents and Materials
ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
1H-Indene-5-carboxylic acid160.171.0 g6.24
Isopropanol60.100.47 mL6.24
N,N'-Dicyclohexylcarbodiimide (DCC)206.331.42 g6.86
4-Dimethylaminopyridine (DMAP)122.1776 mg0.62
Dichloromethane (DCM)84.9320 mL-
1 M Hydrochloric Acid-As needed-
Saturated Sodium Bicarbonate Solution-As needed-
Brine-As needed-
Anhydrous Sodium Sulfate-As needed-
Ethyl Acetate-For chromatography-
Hexanes-For chromatography-
Step-by-Step Protocol
  • Reaction Setup: In a 50 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 g (6.24 mmol) of 1H-Indene-5-carboxylic acid, 0.47 mL (6.24 mmol) of isopropanol, and 76 mg (0.62 mmol) of DMAP in 20 mL of anhydrous dichloromethane.

  • DCC Addition: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of 1.42 g (6.86 mmol) of DCC in 5 mL of anhydrous dichloromethane dropwise over 10 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed. Monitor the reaction progress by TLC.

  • Work-up:

    • Filter off the precipitated DCU and wash the solid with a small amount of cold dichloromethane.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl (2 x 15 mL), saturated sodium bicarbonate solution (2 x 15 mL), and brine (1 x 15 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure isopropyl 1H-indene-5-carboxylate.

  • Characterization: Characterize the final product by NMR, IR, and mass spectrometry to confirm its identity and purity.

Safety and Handling Precautions

  • 1H-Indene-5-carboxylic acid: May cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Concentrated Sulfuric Acid: Highly corrosive and a strong oxidizing agent. Causes severe burns. Handle with extreme care in a fume hood, wearing acid-resistant gloves, a lab coat, and a face shield.

  • N,N'-Dicyclohexylcarbodiimide (DCC): A potent skin sensitizer and can cause allergic reactions. It is also toxic. Always handle DCC in a well-ventilated fume hood with appropriate PPE.

  • 4-Dimethylaminopyridine (DMAP): Toxic and readily absorbed through the skin. Handle with caution in a fume hood, wearing gloves and safety glasses.

  • Dichloromethane (DCM): A volatile and potentially carcinogenic solvent. Use only in a well-ventilated fume hood.

  • Ethanol and Isopropanol: Flammable liquids. Keep away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.

Troubleshooting and Field-Proven Insights

  • Incomplete Fischer Esterification: If the reaction stalls, consider using a Dean-Stark apparatus to azeotropically remove the water byproduct, further driving the equilibrium towards the product.

  • Difficulty Removing DCU: The dicyclohexylurea (DCU) byproduct from the Steglich esterification can sometimes be challenging to remove completely by filtration. If DCU remains after filtration, it can often be precipitated by concentrating the organic layer and adding a non-polar solvent like hexanes, followed by a second filtration.

  • Side Reactions: In the Steglich esterification, a potential side reaction is the formation of an N-acylurea if the alcohol is not sufficiently reactive. The catalytic amount of DMAP is crucial to minimize this side reaction by accelerating the desired ester formation.

Conclusion

The choice between Fischer-Speier and Steglich esterification for 1H-Indene-5-carboxylic acid will depend on the specific alcohol being used and the sensitivity of any other functional groups on the molecule. The Fischer-Speier method is cost-effective for simple, unhindered alcohols, while the Steglich protocol offers a milder alternative for more delicate substrates. By following these detailed protocols and adhering to the safety precautions, researchers can confidently synthesize a variety of 1H-Indene-5-carboxylic acid esters for their research and development endeavors.

References

  • PubChem Compound Summary for CID 45084969, 1H-Indene-5-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

  • Steglich Esterification. Organic Chemistry Portal. [Link]

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]

Sources

Method

Application Note: A Robust HPLC Method for the Analysis and Purification of 1H-Indene-5-carboxylic acid

Abstract This application note presents a detailed and robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis and preparative purification of 1H-Indene-5-carboxylic acid, a key intermed...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed and robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis and preparative purification of 1H-Indene-5-carboxylic acid, a key intermediate in pharmaceutical synthesis. A reversed-phase HPLC method was developed to ensure high resolution, excellent peak symmetry, and reliable quantification. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, detailing both analytical and preparative scale protocols. The causality behind experimental choices, such as column chemistry, mobile phase composition, and detection parameters, is thoroughly explained to provide a deep understanding of the method's principles.

Introduction

1H-Indene-5-carboxylic acid is a crucial building block in the synthesis of various pharmacologically active molecules. Its purity is a critical determinant of the quality and efficacy of the final drug product. Therefore, a reliable and efficient analytical method to assess its purity and a scalable purification method are paramount. High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose due to its high resolving power and versatility.[1][2] This application note describes a validated reversed-phase HPLC (RP-HPLC) method suitable for both the routine analysis of 1H-Indene-5-carboxylic acid and its purification from process-related impurities.

Physicochemical Properties of 1H-Indene-5-carboxylic acid

A fundamental understanding of the analyte's physicochemical properties is essential for developing a successful HPLC method.

PropertyValueSource
Molecular FormulaC₁₀H₈O₂[3]
Molecular Weight160.17 g/mol [3]
XLogP32.2[3]
Estimated pKa ~4-5General value for aromatic carboxylic acids[4][5][6]
Estimated UV λmax ~250-280 nmBased on the conjugated aromatic system[7]

The XLogP3 value of 2.2 indicates a moderate hydrophobicity, making reversed-phase chromatography an ideal separation mode. The carboxylic acid moiety dictates that the mobile phase pH will be a critical parameter to control retention and peak shape.

Part 1: Analytical Method Development

The primary objective of the analytical method is to provide accurate and precise quantification of 1H-Indene-5-carboxylic acid and to separate it from potential impurities.

Chromatographic Conditions

The selection of the stationary and mobile phases is based on the physicochemical properties of the analyte. A C18 column is chosen for its hydrophobicity, which provides good retention for the moderately nonpolar 1H-Indene-5-carboxylic acid.

To ensure consistent retention and sharp peaks, the ionization of the carboxylic acid group must be suppressed. This is achieved by acidifying the mobile phase to a pH at least 1-2 units below the analyte's pKa.[4][5][6] Given the estimated pKa of ~4-5 for aromatic carboxylic acids, a mobile phase pH of 2.5 is selected. Phosphoric acid is used as the acid modifier due to its low UV absorbance and effectiveness in this pH range. Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency.

The conjugated aromatic system of 1H-Indene-5-carboxylic acid is expected to have a UV absorbance maximum in the range of 250-280 nm. A detection wavelength of 254 nm is chosen as it is a common wavelength for aromatic compounds and is likely to provide good sensitivity.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.5)
Mobile Phase B Acetonitrile
Gradient 30% B to 80% B in 10 minutes, then hold at 80% B for 2 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Diluent Acetonitrile/Water (50:50, v/v)
Analytical Protocol: Step-by-Step
  • Mobile Phase Preparation:

    • To prepare Mobile Phase A, add 1.0 mL of concentrated phosphoric acid to 1 L of HPLC-grade water and mix thoroughly.

    • Mobile Phase B is HPLC-grade acetonitrile.

    • Degas both mobile phases before use.

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of 1H-Indene-5-carboxylic acid reference standard and transfer it to a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the sample diluent to obtain a concentration of 100 µg/mL.

  • Sample Solution Preparation:

    • Accurately weigh a sample containing approximately 10 mg of 1H-Indene-5-carboxylic acid and transfer it to a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the sample diluent.

  • Chromatographic Analysis:

    • Equilibrate the HPLC system with the initial mobile phase composition (30% B) for at least 30 minutes.

    • Inject the standard and sample solutions and record the chromatograms.

Analytical Workflow Diagram

Analytical Workflow cluster_hplc HPLC Analysis cluster_data Data Processing Standard Weigh & Dissolve Reference Standard Inject Inject Sample/ Standard (10 µL) Standard->Inject Sample Weigh & Dissolve Test Sample Sample->Inject Equilibrate Equilibrate System (30 min) Separate Gradient Elution (C18 Column) Inject->Separate Detect UV Detection (254 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Quantify Quantify Purity/ Assay Integrate->Quantify Report Generate Report Quantify->Report

Caption: Analytical HPLC workflow for 1H-Indene-5-carboxylic acid.

Part 2: Preparative Purification Method

The goal of the preparative method is to isolate 1H-Indene-5-carboxylic acid with high purity and recovery. This is achieved by scaling up the optimized analytical method.

Scaling Up from Analytical to Preparative HPLC

The principle of scaling up is to maintain the same linear velocity of the mobile phase and the same sample load per unit area of the column cross-section. This ensures that the separation achieved at the analytical scale is reproduced at the preparative scale.

Key Scaling Formula:

  • Flow Rate Scaling: F_prep = F_anal * (d_prep / d_anal)²

    • Where F is the flow rate and d is the column's internal diameter.

  • Injection Volume Scaling: V_prep = V_anal * (d_prep / d_anal)²

Preparative Chromatographic Conditions

For this application note, we will scale up the analytical method to a 21.2 mm internal diameter preparative column.

ParameterCondition
Column C18, 21.2 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.5)
Mobile Phase B Acetonitrile
Gradient 30% B to 80% B in 10 minutes, then hold at 80% B for 2 minutes
Flow Rate 21.2 mL/min
Column Temperature Ambient
Detection UV at 254 nm
Injection Volume Up to 2000 µL (depending on sample concentration)
Sample Solvent Acetonitrile/Water (50:50, v/v)
Preparative Protocol: Step-by-Step
  • Sample Preparation:

    • Dissolve the crude 1H-Indene-5-carboxylic acid in a minimal amount of the sample solvent to create a concentrated solution. The concentration should be as high as possible without causing precipitation.

  • System Setup:

    • Equilibrate the preparative HPLC system with the initial mobile phase composition (30% B) until a stable baseline is achieved.

  • Purification Run:

    • Inject the concentrated sample solution onto the preparative column.

    • Monitor the separation using the UV detector.

  • Fraction Collection:

    • Collect the fraction corresponding to the main peak of 1H-Indene-5-carboxylic acid.

  • Post-Purification Processing:

    • Analyze the collected fraction using the analytical HPLC method to confirm its purity.

    • Remove the solvent from the purified fraction, typically by rotary evaporation, to obtain the solid 1H-Indene-5-carboxylic acid.

Preparative Purification Workflow Diagram

Preparative Workflow cluster_prep Sample Preparation cluster_purification Preparative HPLC cluster_post Post-Purification Crude_Sample Dissolve Crude Sample in Minimal Solvent Inject_Prep Inject Concentrated Sample Crude_Sample->Inject_Prep Equilibrate_Prep Equilibrate System Separate_Prep Isocratic/Gradient Elution Inject_Prep->Separate_Prep Collect_Fractions Collect Fractions (UV Triggered) Separate_Prep->Collect_Fractions Purity_Check Analyze Fractions (Analytical HPLC) Collect_Fractions->Purity_Check Solvent_Removal Remove Solvent (e.g., Rotovap) Purity_Check->Solvent_Removal Pure_Product Obtain Pure 1H-Indene-5-carboxylic acid Solvent_Removal->Pure_Product

Caption: Preparative HPLC workflow for the purification of 1H-Indene-5-carboxylic acid.

Conclusion

The HPLC method detailed in this application note provides a reliable and robust solution for the analysis and purification of 1H-Indene-5-carboxylic acid. The analytical method is suitable for quality control purposes, offering excellent resolution and peak shape. The preparative method allows for the efficient isolation of the target compound in high purity. By understanding the principles behind the method development, researchers can adapt these protocols to similar aromatic carboxylic acids.

References

  • PubChem. 1H-Indene-5-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Das, B. G., Chirila, A., Tromp, M., Reek, J. N. H., & de Bruin, B. (2016). Co(III)-Carbene Radical Approach to Substituted 1H-Indenes. The Journal of Organic Chemistry, 81(14), 5873-5883. [Link]

  • Helix Chromatography. HPLC Methods for analysis of Benzoic acid. [Link]

  • Larionov, E. A., & Gulevskaya, A. V. (2008). Synthesis of Indene Derivatives via Electrophilic Cyclization. Organic Letters, 10(22), 5245-5248. [Link]

  • Nouryon. Kromasil® Application Note: Basic methodology for method development in preparative HPLC. [Link]

  • ResearchGate. Typical UV spectra of the different compound types. [Link]

  • SIELC Technologies. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. [Link]

  • Utah Tech University. pKa Chart. [Link]

  • Williams, R. pKa Data Compiled by R. Williams. [Link]

  • Axion Labs. (2025). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. YouTube. [Link]

  • EPA. 1H-Indene-5-carboxylic acid, 2,3-dihydro-2-(3-hydroxy-2-quinolinyl)-1,3-dioxo-. [Link]

  • Journal of Liquid Chromatography & Related Technologies. (2000). Chromatographic separations of aromatic carboxylic acids. [Link]

  • MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]

  • PubMed Central (PMC). (2014). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. [Link]

  • Waters. Analytical HPLC to Preparative HPLC: Scale-Up Techniques using a Natural Product Extract. [Link]

  • Chemistry LibreTexts. (2023). 11.9: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

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Application

Application Note: Strategic Derivatization of 1H-Indene-5-Carboxylic Acid for the Generation of Biologically Active Compound Libraries

Introduction: The 1H-Indene Scaffold as a Privileged Core in Medicinal Chemistry The 1H-indene ring system is a prominent structural motif in a multitude of biologically active molecules and natural products.[1] Its rigi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 1H-Indene Scaffold as a Privileged Core in Medicinal Chemistry

The 1H-indene ring system is a prominent structural motif in a multitude of biologically active molecules and natural products.[1] Its rigid, bicyclic framework provides a well-defined three-dimensional orientation for appended functional groups, making it an attractive scaffold for designing novel therapeutic agents. Derivatives of indene have demonstrated a wide array of pharmacological activities, including anti-proliferative, anti-inflammatory, and enzyme inhibitory properties.[2][3] The nonsteroidal anti-inflammatory drug Sulindac, for instance, features an indene core and has been a springboard for the development of new anticancer agents.[2]

1H-Indene-5-carboxylic acid, in particular, represents a versatile and strategically important starting material. The carboxylic acid group at the 5-position serves as a convenient chemical handle for a variety of synthetic transformations. This allows for the systematic introduction of diverse chemical functionalities, enabling a thorough exploration of the structure-activity relationship (SAR) landscape. This application note provides detailed protocols for the derivatization of 1H-indene-5-carboxylic acid into amides and esters, two fundamental classes of compounds in drug discovery, and outlines a logical workflow for their subsequent biological evaluation.

Part 1: Synthetic Derivatization Strategies

The primary goal of derivatization is to generate a library of analogues with varied physicochemical properties (e.g., lipophilicity, hydrogen bonding capacity, charge) to modulate biological activity. Here, we focus on two robust and widely applicable derivatization reactions: amide coupling and Fischer esterification.

Amide Synthesis via HATU-Mediated Coupling

Causality and Rationale: The amide bond is a cornerstone of medicinal chemistry due to its exceptional metabolic stability and its ability to act as both a hydrogen bond donor and acceptor.[4] Direct condensation of a carboxylic acid and an amine is generally unfavorable. Therefore, activating the carboxylic acid is necessary.[5][6] We employ Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU), a highly efficient and widely used coupling reagent that minimizes side reactions and racemization for chiral substrates.[4] The reaction is performed in the presence of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), to neutralize the acid formed during the reaction.

Experimental Protocol: General Procedure for Amide Synthesis

  • Reagent Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 1H-indene-5-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) (approx. 0.1 M concentration).

  • Activation: To the stirred solution, add HATU (1.1 eq) and DIPEA (2.5 eq). Stir the mixture at room temperature for 15-20 minutes. The formation of the activated O-acylisourea intermediate occurs during this step.

  • Amine Addition: Add the desired primary or secondary amine (1.2 eq) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed (typically 2-16 hours).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide derivative.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Diagram: Amide Synthesis Workflow

G A 1H-Indene-5-carboxylic acid in Anhydrous DMF B Add HATU (1.1 eq) and DIPEA (2.5 eq) A->B Step 1 C Stir at RT for 20 min (Activation Step) B->C Step 2 D Add Amine (R-NH2) (1.2 eq) C->D Step 3 E Stir at RT (2-16 h) Monitor by LC-MS D->E Step 4 F Work-up (EtOAc, aq. washes) E->F Step 5 G Purification (Silica Gel Chromatography) F->G Step 6 H Pure Amide Derivative G->H Final Product

Caption: Workflow for HATU-mediated amide coupling.

Ester Synthesis via Fischer Esterification

Causality and Rationale: Esterification is a fundamental transformation used to modify the lipophilicity and steric profile of a lead compound, which can significantly impact its pharmacokinetic and pharmacodynamic properties.[7] Fischer esterification is a classic, acid-catalyzed reaction between a carboxylic acid and an alcohol.[8][9] The reaction is an equilibrium process. To drive it towards the product, the alcohol is typically used in large excess (often as the solvent), and a strong acid catalyst like sulfuric acid is employed.[9][10] Removal of water as it is formed also shifts the equilibrium to favor ester formation.[10]

Experimental Protocol: General Procedure for Fischer Esterification

  • Setup: To a solution of 1H-indene-5-carboxylic acid (1.0 eq) in the desired alcohol (e.g., methanol, ethanol; used in large excess as solvent), add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (typically 2-5 mol%).

  • Reaction: Heat the mixture to reflux and maintain this temperature. The reaction progress should be monitored by TLC or LC-MS. For simple alcohols, the reaction is typically complete within 4-24 hours.

  • Work-up: After cooling to room temperature, carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

  • Extraction: Remove the bulk of the alcohol solvent under reduced pressure. Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. If necessary, purify the crude ester by silica gel column chromatography.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.

Diagram: Fischer Esterification Workflow

G A 1H-Indene-5-carboxylic acid in Excess Alcohol (R-OH) B Add cat. H2SO4 (2-5 mol%) A->B Step 1 C Heat to Reflux (4-24 h) B->C Step 2 D Cool and Neutralize (aq. NaHCO3) C->D Step 3 E Solvent Removal & Extraction (EtOAc) D->E Step 4 F Purification (Silica Gel Chromatography) E->F Step 5 G Pure Ester Derivative F->G Final Product

Caption: Workflow for acid-catalyzed Fischer esterification.

Part 2: Biological Screening Cascade

Once a library of derivatives has been synthesized and characterized, a structured screening cascade is essential to efficiently identify compounds with desired biological activity. Given the known anticancer potential of indene-based structures, we propose a screening workflow focused on identifying novel anti-proliferative agents.[11]

Rationale for Screening Cascade: A tiered approach is cost-effective and resource-efficient. It begins with a broad primary screen to identify "hits," which are then subjected to more detailed secondary and tertiary assays to confirm activity, determine potency, and elucidate the mechanism of action.

Proposed Screening Cascade for Anticancer Activity

  • Primary Screening: Cell Viability Assay

    • Objective: To identify compounds that inhibit the growth of cancer cells.

    • Methodology: Screen the synthesized library at a single, high concentration (e.g., 10-25 µM) against a panel of cancer cell lines (e.g., MCF-7 for breast cancer, PANC-1 for pancreatic cancer).[11] A standard cell viability assay such as the AlamarBlue or MTT assay can be used to measure the percentage of cell growth inhibition relative to a vehicle control (e.g., DMSO).

    • Hit Criteria: Compounds causing >50% inhibition are considered primary hits and are advanced to secondary screening.

  • Secondary Screening: Potency and Selectivity

    • Objective: To determine the potency (IC₅₀) of the primary hits and assess their selectivity.

    • Methodology:

      • Dose-Response Curves: Test the hit compounds over a range of concentrations (e.g., 8-point, 3-fold serial dilutions) to determine the half-maximal inhibitory concentration (IC₅₀).

      • Selectivity: Concurrently, test the compounds against a non-cancerous cell line (e.g., normal fibroblasts) to assess for general cytotoxicity and calculate a selectivity index.

  • Tertiary Screening: Mechanism of Action (MoA) Studies

    • Objective: To investigate how the most potent and selective compounds exert their anticancer effects.

    • Methodology: Based on the compound structure and known targets of related molecules, a variety of assays can be performed:

      • Apoptosis Assays: Use flow cytometry with Annexin V/Propidium Iodide staining to determine if cell death occurs via apoptosis.

      • Cell Cycle Analysis: Analyze the cell cycle distribution (G1, S, G2/M phases) by flow cytometry to see if compounds induce cell cycle arrest.[11]

      • Enzyme Inhibition Assays: If the compounds are designed as inhibitors of a specific enzyme (e.g., kinases, succinate dehydrogenase), perform in vitro biochemical assays to measure direct enzyme inhibition.[3]

Diagram: Biological Screening Cascade

G A Synthesized Derivative Library (Amides & Esters) B Primary Screen (Single Dose, 10 µM) Cell Viability Assay A->B C Data Analysis: % Inhibition > 50%? B->C D Inactive Compounds C->D No E Primary 'Hits' C->E Yes F Secondary Screen Dose-Response Curves (Determine IC50) E->F G Tertiary Screen (MoA) - Apoptosis Assay - Cell Cycle Analysis - Target Enzyme Assay F->G H Lead Candidates for Further Optimization G->H

Caption: Tiered screening cascade for anticancer drug discovery.

Data Presentation

All quantitative data from the screening process should be compiled into a structured table to facilitate SAR analysis.

Compound IDR Group (Amide/Ester)Primary Screen (% Inhibition @ 10µM)Secondary Screen (IC₅₀ in µM)
IND-AM-001-NH-CH₂-Ph85.22.1
IND-AM-002-N(CH₃)₂15.6> 50
IND-ES-001-O-CH₂CH₃62.111.5
IND-ES-002-O-CH(CH₃)₂45.8> 50
............

Conclusion

1H-Indene-5-carboxylic acid is an excellent starting point for the development of novel, biologically active small molecules. The robust protocols for amidation and esterification detailed in this note provide a reliable foundation for generating chemically diverse compound libraries. When coupled with the proposed systematic biological screening cascade, this integrated approach enables the efficient identification and preliminary characterization of promising lead compounds for further development in drug discovery programs. The self-validating nature of this workflow, from synthesis and characterization to tiered biological testing, ensures a high degree of scientific integrity and provides a clear path from initial concept to actionable data.

References

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  • Hulshoff, A., & Lingeman, H. (n.d.). RAPID, SENSITIVE AND SPECIFIC DERIVATIZATION METHODS WITH 9-(HYDROXYMETHYL)ANTHRACENE FOR THE FLUORIMETRIC DE. DSpace. Retrieved from [Link]

  • Rubab, K., et al. (2017). Synthesis, pharmacological screening and computational analysis of some 2-(1H-Indol-3-yl)-N'-[(un)substituted phenylmethylidene] acetohydrazides and 2-(1H-Indol-3-yl)-N'-[(un)substituted benzoyl/2-thienylcarbonyl]acetohydrazides. Pakistan Journal of Pharmaceutical Sciences, 30(4), 1263-1274. Retrieved from [Link]

  • Gao, X., et al. (2022). Improved quantitation of short-chain carboxylic acids in human biofluids using 3-nitrophenylhydrazine derivatization and liquid chromatography with tandem mass spectrometry (LC-MS/MS). Journal of Pharmaceutical and Biomedical Analysis, 225, 115215. Retrieved from [Link]

  • Yoshida, H., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4836. Retrieved from [Link]

  • Towner, R. A., et al. (2023). New indene-derivatives with anti-proliferative properties. ResearchGate. Retrieved from [Link]

  • Sharma, A., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 11(4), 365-372. Retrieved from [Link]

  • Ashenhurst, J. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Retrieved from [Link]

  • Li, Y., et al. (2025). Design, Synthesis, and Bioactivity Evaluation of Novel Indene Amino Acid Derivatives as Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Clark, J. (n.d.). esterification - alcohols and carboxylic acids. Chemguide. Retrieved from [Link]

  • LibreTexts Chemistry. (2014). The Synthesis of Carboxylic Acid Derivatives. Retrieved from [Link]

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  • Pace, V., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 87. Retrieved from [Link]

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Method

The Versatile Building Block: Application Notes for 1H-Indene-5-carboxylic Acid in Advanced Materials

Introduction: Unlocking the Potential of a Bifunctional Scaffold In the landscape of materials science, the pursuit of novel organic molecules that serve as versatile building blocks is paramount for the development of n...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Bifunctional Scaffold

In the landscape of materials science, the pursuit of novel organic molecules that serve as versatile building blocks is paramount for the development of next-generation functional materials. 1H-Indene-5-carboxylic acid, a molecule integrating a reactive indene moiety with the functional handle of a carboxylic acid, represents a promising yet underexplored platform for the synthesis of advanced polymers and organic electronic materials. The indene unit, with its fused ring system and reactive double bond, offers a pathway to polymerization and the formation of rigid polymer backbones. Simultaneously, the carboxylic acid group provides a site for a multitude of chemical transformations, enabling the tuning of solubility, electronic properties, and intermolecular interactions.

This technical guide serves as a comprehensive resource for researchers and professionals in materials science and drug development. It aims to elucidate the potential applications of 1H-Indene-5-carboxylic acid by drawing parallels with the established use of its derivatives and isomers in cutting-edge technologies. While direct, large-scale applications of 1H-Indene-5-carboxylic acid are emerging, its structural motifs are present in high-performance materials, particularly in the realm of organic electronics. This document provides not only a theoretical framework but also detailed experimental protocols to inspire and guide the integration of this promising molecule into novel material design.

Core Properties and Rationale for Use in Materials Science

The utility of 1H-Indene-5-carboxylic acid as a building block in materials science stems from the unique combination of its constituent functional groups.

PropertyStructural FeatureImplication in Materials Science
Rigid, Planar Indene Core Fused bicyclic aromatic systemContributes to thermal stability and defined conformational geometry in polymers. Can facilitate π-π stacking interactions, which are crucial for charge transport in organic semiconductors.
Reactive Alkene Bond Double bond within the five-membered ring of the indene structureEnables addition polymerization to form polyindene-based materials. Can also participate in cycloaddition reactions for further functionalization.
Versatile Carboxylic Acid Group -COOH substituent on the benzene ringAllows for a wide range of chemical modifications, including esterification, amidation, and salt formation. This enables tuning of solubility, processability, and electronic properties of the resulting materials. It can also act as an anchoring group to surfaces or as a directing group in self-assembly.

Application Focus I: Precursor for Non-Fullerene Acceptors in Organic Solar Cells

The field of organic photovoltaics (OPVs) has seen a dramatic increase in efficiency with the development of non-fullerene acceptors (NFAs). Many high-performing NFAs are based on an electron-deficient core flanked by electron-withdrawing end-groups. The indene moiety, when appropriately functionalized, can serve as a key component of these end-groups, often in the form of 1,3-indandione derivatives. While direct use of 1H-Indene-5-carboxylic acid in a final NFA is not widely reported, its structure provides a foundational scaffold for the synthesis of such crucial components. The carboxylic acid can be converted to other functional groups necessary for the synthesis of these complex acceptor molecules.[1][2]

Conceptual Synthetic Pathway to an Indene-Based NFA Precursor

The following diagram illustrates a conceptual workflow for the utilization of an indene carboxylic acid derivative as a precursor for a non-fullerene acceptor end-group. This highlights the chemical transformations that unlock the potential of the initial building block.

G A 1H-Indene-5-carboxylic acid B Functional Group Interconversion (e.g., to ester or acid chloride) A->B Activation C Ring Modification/Functionalization (e.g., oxidation to indanone) B->C Core Synthesis D Knoevenagel Condensation with Malononitrile C->D Key Reaction E Electron-Withdrawing End-Group for Non-Fullerene Acceptor D->E Final Product G cluster_0 Polymerization cluster_1 Post-Polymerization Modification A 1H-Indene-5-carboxylic acid C Polyester or Polyamide with Pendent Indene Groups A->C B Diol or Diamine Co-monomer B->C E Cross-linked Polymer Network C->E D Cross-linking Agent (e.g., radical initiator) D->E

Sources

Application

Application Notes and Protocols for the Scalable Synthesis of 1H-Indene-5-carboxylic Acid

Introduction: The Significance of 1H-Indene-5-carboxylic Acid in Modern Drug Discovery 1H-Indene-5-carboxylic acid is a crucial heterocyclic building block in the synthesis of a wide array of pharmacologically active mol...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 1H-Indene-5-carboxylic Acid in Modern Drug Discovery

1H-Indene-5-carboxylic acid is a crucial heterocyclic building block in the synthesis of a wide array of pharmacologically active molecules. Its rigid, bicyclic scaffold provides a unique three-dimensional framework that is amenable to functionalization, making it a privileged structure in medicinal chemistry. This indene derivative is a key intermediate in the development of therapeutic agents targeting a range of diseases, including cancer, inflammatory disorders, and viral infections. The demand for efficient and scalable synthetic routes to 1H-Indene-5-carboxylic acid is therefore of paramount importance to researchers and professionals in the pharmaceutical and biotechnology industries. This document provides a detailed guide to the most effective and scalable techniques for the synthesis of this valuable compound, with a focus on practical application and the underlying chemical principles.

Comparative Analysis of Scalable Synthetic Strategies

Several synthetic pathways can be employed for the large-scale production of 1H-Indene-5-carboxylic acid. The choice of a particular route will depend on factors such as the availability and cost of starting materials, desired purity, and the specific capabilities of the manufacturing facility. Below is a comparative summary of the most viable strategies:

Synthetic Strategy Starting Material Key Intermediates Typical Yield (%) Scalability Key Advantages Potential Challenges
Route 1: Friedel-Crafts Acylation of Indane Indane5-Acetyl-2,3-dihydro-1H-indene75-85HighReadily available starting materials, robust and well-understood reaction.Requires stoichiometric amounts of Lewis acid, potential for side reactions.
Route 2: Oxidation of 5-Methylindane 5-MethylindaneNot applicable70-80HighDirect conversion, potentially fewer steps.Requires a multi-step synthesis of 5-methylindane, harsh oxidizing conditions.
Route 3: Carboxylation of 5-Bromoindane via Grignard Reagent 5-Bromoindane5-Indanylmagnesium bromide65-75Medium to HighVersatile for introducing other functional groups.Grignard reagent formation can be sensitive to moisture and air.
Route 4: Hydrolysis of 5-Cyanoindene 5-Cyanoindene5-Cyanoindene85-95HighHigh yielding final step.Synthesis of 5-cyanoindene can be complex, potential for amide byproduct formation.

Detailed Protocols and Methodologies

Route 1: Friedel-Crafts Acylation of Indane followed by Haloform Reaction and Dehydrogenation

This is a robust and highly scalable three-step process that begins with the readily available and inexpensive starting material, indane.

Logical Workflow:

Indane Indane Acylation Friedel-Crafts Acylation (Acetyl Chloride, AlCl3) Indane->Acylation Intermediate1 5-Acetyl-2,3-dihydro-1H-indene Acylation->Intermediate1 Haloform Haloform Reaction (NaOH, Br2) Intermediate1->Haloform Intermediate2 2,3-Dihydro-1H-indene-5-carboxylic acid Haloform->Intermediate2 Dehydrogenation Dehydrogenation (e.g., DDQ or Sulfur) Intermediate2->Dehydrogenation FinalProduct 1H-Indene-5-carboxylic acid Dehydrogenation->FinalProduct

Figure 1: Workflow for the synthesis of 1H-Indene-5-carboxylic acid via Friedel-Crafts acylation.

Step 1: Friedel-Crafts Acylation of Indane

The Friedel-Crafts acylation introduces an acetyl group at the 5-position of the indane ring.[1][2] This reaction proceeds via an electrophilic aromatic substitution mechanism.

  • Protocol:

    • To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C, add acetyl chloride (1.1 eq) dropwise.

    • Stir the mixture for 30 minutes at 0 °C to form the acylium ion complex.

    • Add a solution of indane (1.0 eq) in anhydrous DCM dropwise, maintaining the temperature below 5 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

    • Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 5-acetyl-2,3-dihydro-1H-indene.

Step 2: Haloform Reaction

The methyl ketone is converted to a carboxylic acid via the haloform reaction.

  • Protocol:

    • Dissolve the crude 5-acetyl-2,3-dihydro-1H-indene in a suitable solvent such as dioxane or THF.

    • Prepare a solution of sodium hydroxide (4.0 eq) in water and add it to the reaction mixture.

    • Cool the mixture to 0-5 °C and add bromine (3.0 eq) dropwise, maintaining the temperature.

    • Stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).

    • Quench the excess bromine with a solution of sodium thiosulfate.

    • Acidify the mixture with concentrated HCl to precipitate the carboxylic acid.

    • Filter the solid, wash with cold water, and dry to obtain 2,3-dihydro-1H-indene-5-carboxylic acid.

Step 3: Dehydrogenation

The indane ring is aromatized to the indene ring.

  • Protocol:

    • Dissolve the 2,3-dihydro-1H-indene-5-carboxylic acid in a high-boiling solvent such as xylene or mesitylene.

    • Add a dehydrogenating agent such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.1 eq) or elemental sulfur (2.2 eq).

    • Reflux the mixture for 4-8 hours.

    • Cool the reaction mixture and filter to remove any insoluble byproducts.

    • The product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Route 2: Oxidation of 5-Methylindane

This route is advantageous if 5-methylindane is readily available or can be synthesized efficiently. The direct oxidation of the methyl group provides a more atom-economical approach.[3][4]

Reaction Pathway:

Start 5-Methylindane Oxidation Oxidation (e.g., KMnO4 or K2Cr2O7/H2SO4) Start->Oxidation Intermediate 2,3-Dihydro-1H-indene-5-carboxylic acid Oxidation->Intermediate Dehydrogenation Dehydrogenation (e.g., DDQ or Sulfur) Intermediate->Dehydrogenation FinalProduct 1H-Indene-5-carboxylic acid Dehydrogenation->FinalProduct

Figure 2: Synthesis via oxidation of 5-methylindane.

  • Protocol:

    • Suspend 5-methylindane in an aqueous solution of a strong oxidizing agent such as potassium permanganate or a mixture of potassium dichromate and sulfuric acid.

    • Heat the mixture to reflux for several hours until the starting material is consumed.

    • Cool the reaction mixture and, if using KMnO4, quench the excess oxidant with a reducing agent like sodium bisulfite.

    • Filter the mixture to remove manganese dioxide or chromium salts.

    • Acidify the filtrate with concentrated HCl to precipitate the 2,3-dihydro-1H-indene-5-carboxylic acid.

    • Filter the product, wash with water, and dry.

    • Proceed with the dehydrogenation step as described in Route 1, Step 3.

Route 3: Carboxylation of 5-Bromoindane via Grignard Reagent

This method offers flexibility as the Grignard reagent intermediate can be used to synthesize a variety of 5-substituted indene derivatives.[5][6]

Synthetic Scheme:

Start 5-Bromoindane Grignard Grignard Formation (Mg, THF) Start->Grignard Intermediate1 5-Indanylmagnesium bromide Grignard->Intermediate1 Carboxylation Carboxylation (CO2) Intermediate1->Carboxylation Intermediate2 2,3-Dihydro-1H-indene-5-carboxylic acid salt Carboxylation->Intermediate2 Acidification Acidic Workup (HCl) Intermediate2->Acidification Intermediate3 2,3-Dihydro-1H-indene-5-carboxylic acid Acidification->Intermediate3 Dehydrogenation Dehydrogenation (e.g., DDQ or Sulfur) Intermediate3->Dehydrogenation FinalProduct 1H-Indene-5-carboxylic acid Dehydrogenation->FinalProduct

Figure 3: Synthesis via Grignard carboxylation of 5-bromoindane.

  • Protocol:

    • Activate magnesium turnings in a flame-dried flask under a nitrogen atmosphere.

    • Add a solution of 5-bromoindane in anhydrous THF dropwise to initiate the Grignard reaction.

    • Once the reaction is initiated, add the remaining 5-bromoindane solution at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 1-2 hours.

    • Cool the Grignard reagent and slowly bubble dry carbon dioxide gas through the solution, or pour the solution over crushed dry ice.

    • Stir the mixture until the reaction is complete.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride and then acidify with hydrochloric acid.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield 2,3-dihydro-1H-indene-5-carboxylic acid.

    • Proceed with the dehydrogenation step as described in Route 1, Step 3.

Route 4: Hydrolysis of 5-Cyanoindene

This route is often the highest yielding, provided that 5-cyanoindene can be obtained in good purity. The hydrolysis of the nitrile to a carboxylic acid is a well-established and scalable transformation.[7]

Reaction Overview:

Start 5-Cyanoindene Hydrolysis Acid or Base Hydrolysis Start->Hydrolysis FinalProduct 1H-Indene-5-carboxylic acid Hydrolysis->FinalProduct

Figure 4: Synthesis via hydrolysis of 5-cyanoindene.

  • Protocol (Acid Hydrolysis):

    • Suspend 5-cyanoindene in a mixture of concentrated sulfuric acid and water.

    • Heat the mixture to reflux for several hours. The reaction progress can be monitored by the cessation of ammonia evolution (if a basic workup is not used) or by TLC/LC-MS.

    • Cool the reaction mixture and carefully pour it onto ice.

    • The precipitated 1H-Indene-5-carboxylic acid is collected by filtration, washed with cold water, and dried.

    • Purification can be achieved by recrystallization.

  • Protocol (Base Hydrolysis):

    • Reflux a mixture of 5-cyanoindene and an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide.

    • After the reaction is complete, cool the mixture and acidify with a strong acid (e.g., HCl) to precipitate the carboxylic acid.

    • Filter, wash, and dry the product as described for the acid hydrolysis method.

Purification and Quality Control for Large-Scale Synthesis

For all the described synthetic routes, the final product, 1H-Indene-5-carboxylic acid, will likely require purification to meet the stringent requirements of the pharmaceutical industry.

  • Recrystallization: This is the most common and effective method for purifying solid organic compounds. A suitable solvent system must be identified in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Chromatography: While less common for large-scale purification of a final product, column chromatography can be used to purify intermediates if necessary.

  • Quality Control: The purity of the final product should be assessed using a combination of techniques, including:

    • High-Performance Liquid Chromatography (HPLC): To determine the purity and identify any impurities.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the compound.

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • Melting Point Analysis: As an indicator of purity.

Safety Considerations for Scale-Up

Scaling up any chemical synthesis requires careful consideration of safety protocols.

  • Friedel-Crafts Acylation: This reaction is highly exothermic and releases HCl gas. It should be performed in a well-ventilated area with appropriate temperature control. The quenching step can be vigorous and should be done with caution.

  • Oxidation Reactions: Strong oxidizing agents are hazardous and should be handled with care. These reactions can also be exothermic.

  • Grignard Reactions: Grignard reagents are highly reactive and sensitive to moisture and air. All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere.

  • Use of Strong Acids and Bases: Concentrated acids and bases are corrosive and should be handled with appropriate personal protective equipment.

Conclusion

The synthesis of 1H-Indene-5-carboxylic acid can be achieved on a large scale through several viable synthetic routes. The choice of the optimal pathway depends on a careful evaluation of factors such as cost, scalability, and safety. The protocols outlined in this document provide a solid foundation for the development of a robust and efficient manufacturing process for this important pharmaceutical intermediate.

References

  • Burkhard, C., et al. (2021). Discovery of Interstellar 2-Cyanoindene (2-C9H7CN) in GOTHAM Observations of TMC-1. The Astrophysical Journal Letters, 913(2), L18. Available at: [Link]

  • Douglass, J. E. (1973). U.S. Patent No. 3,775,473. Washington, DC: U.S. Patent and Trademark Office.
  • Ashenhurst, J. (2018). Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Available at: [Link]

  • Taktouk, S., Ben Kraiem, J., & Amri, H. (2014). Efficient Synthesis of Substituted Indene Derivatives. Synthetic Communications, 44(14), 2004-2013. Available at: [Link]

  • Kaur, N., et al. (2021). Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1H-tetrazoles catalyzed by a graphene oxide-based solid acid carbocatalyst. RSC Advances, 11(20), 12035-12045. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indenes. Retrieved from [Link]

  • Chen, Z., et al. (2019). Synthesis of 2-Sulfonyl Indenes and Indanes. The Journal of Organic Chemistry, 84(18), 11849-11859. Available at: [Link]

  • Reddit. (2013). Oxidation of a methyl group to a carboxylic acid, mechanism help. r/chemistry. Available at: [Link]

  • The Organic Chemistry Tutor. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution [Video]. YouTube. Available at: [Link]

  • Thoden, J. B., et al. (2007). Carboxylation in de novo purine biosynthesis. Methods in Enzymology, 424, 45-61. Available at: [Link]

  • Gassman, P. G., & van Bergen, T. J. (1973). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Organic Syntheses, 53, 72. Available at: [Link]

  • Sumner, C. E., et al. (2013). U.S. Patent No. 8,492,583. Washington, DC: U.S. Patent and Trademark Office.
  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • Wang, T., et al. (2013). Grignard reagent/CuI/LiCl-mediated stereoselective cascade addition/cyclization of diynes: a novel pathway for the construction of 1-methyleneindene derivatives. Chemistry, an Asian journal, 8(11), 2768–2772. Available at: [Link]

Sources

Method

Method for monitoring the progress of reactions involving 1H-Indene-5-carboxylic acid

Application Note: AN-001 Title: A Comprehensive Guide to Monitoring Chemical Reactions Involving 1H-Indene-5-carboxylic Acid Abstract This application note provides a detailed guide for monitoring the progress of chemica...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-001

Title: A Comprehensive Guide to Monitoring Chemical Reactions Involving 1H-Indene-5-carboxylic Acid

Abstract

This application note provides a detailed guide for monitoring the progress of chemical reactions involving 1H-Indene-5-carboxylic acid, a key intermediate in the synthesis of various pharmaceutical agents and functional materials.[1] We present a multi-faceted approach employing Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). The protocols are designed for researchers, scientists, and drug development professionals to ensure robust reaction tracking, optimization, and endpoint determination. The causality behind experimental choices is elucidated to provide a deeper understanding of the methodologies.

Introduction: The Importance of Reaction Monitoring

1H-Indene-5-carboxylic acid is a versatile building block in organic synthesis, notably in the development of Retinoic Acid Receptor α (RARα) agonists and tubulin polymerization inhibitors for potential cancer therapies.[2][3][4] The efficiency and success of synthesizing derivatives from this core structure hinge on the precise monitoring of reaction progress. Inadequate monitoring can lead to incomplete reactions, the formation of impurities, and reduced yields, thereby impacting downstream processes and the overall viability of a synthetic route.

Effective reaction monitoring provides critical insights into reaction kinetics, helps in optimizing reaction conditions (e.g., temperature, catalyst loading), and confirms the reaction's completion.[5] This guide offers a selection of robust analytical techniques tailored for reactions with 1H-Indene-5-carboxylic acid, focusing on common transformations such as esterification and amide bond formation.

Choosing the Right Analytical Tool: A Comparative Overview

The selection of an appropriate monitoring technique depends on several factors, including the nature of the reaction, the available equipment, and the desired level of detail. Below is a comparative summary of the methods discussed in this note.

Technique Principle Advantages Disadvantages Best Suited For
TLC Differential partitioning of components between a stationary and a mobile phase.Rapid, inexpensive, simple setup, good for qualitative analysis.Low resolution, not quantitative, can be difficult for complex mixtures.Quick checks for the presence of starting material and formation of major products.
HPLC High-resolution separation based on partitioning between a stationary phase and a liquid mobile phase under high pressure.Quantitative, high resolution, automated, suitable for complex mixtures.More expensive instrumentation, requires method development.Accurate quantification of reactants, products, and byproducts; purity assessment.
NMR Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies.[6]Provides detailed structural information, can be quantitative, non-destructive.[7]Lower sensitivity, expensive instrumentation, requires deuterated solvents for high-resolution spectra.In-situ reaction monitoring, structural elucidation of intermediates and products.[8]
MS Ionization of molecules followed by separation based on their mass-to-charge ratio.High sensitivity, provides molecular weight information, can be coupled with chromatography (LC-MS).Can be destructive, may not distinguish isomers, quantification can be complex.Identification of products and intermediates, especially in complex reaction mixtures.[9]

Thin Layer Chromatography (TLC): The First Line of Analysis

TLC is an indispensable tool for rapid, qualitative assessment of a reaction's progress. Its simplicity allows for frequent checks without significant disruption to the reaction.

The "Why": Causality in TLC Method Development

The choice of the stationary and mobile phases is critical for achieving good separation. For 1H-Indene-5-carboxylic acid and its less polar derivatives (e.g., esters or amides), a polar stationary phase like silica gel is ideal. The mobile phase (eluent) should be of moderate polarity to ensure that the starting material and products move up the plate but at different rates. A common strategy is to use a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate). The ratio of these solvents is adjusted to optimize the separation. The acidic nature of the carboxylic acid can cause "streaking" on the TLC plate; adding a small amount of acetic acid to the eluent can suppress the deprotonation of the carboxylic acid, leading to sharper spots.

Protocol: TLC Monitoring of an Esterification Reaction

This protocol outlines the monitoring of the Fischer esterification of 1H-Indene-5-carboxylic acid with ethanol.[10][11]

Materials:

  • Silica gel 60 F254 TLC plates[12]

  • Developing chamber (e.g., a beaker with a watch glass)[13]

  • Capillary spotters[14]

  • Eluent: 3:1 Hexane:Ethyl Acetate with 1% acetic acid

  • Visualization: UV lamp (254 nm) and/or an iodine chamber

Procedure:

  • Prepare the Developing Chamber: Pour the eluent into the chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the atmosphere. Cover the chamber and allow it to equilibrate for 5-10 minutes.[13]

  • Spot the TLC Plate: Using a pencil, lightly draw a baseline about 1 cm from the bottom of the TLC plate.

  • Sample Preparation: At t=0, and at subsequent time points (e.g., every 30 minutes), withdraw a small aliquot (a drop) of the reaction mixture using a glass capillary. Dilute the aliquot with a small amount of a volatile solvent like dichloromethane or ethyl acetate.

  • Spotting: On the baseline, spot the starting material (1H-Indene-5-carboxylic acid), the co-reactant (if applicable), and the reaction mixture. Keep the spots small and concentrated.

  • Development: Place the spotted TLC plate into the developing chamber. Ensure the solvent level is below the baseline. Cover the chamber and allow the eluent to ascend the plate.

  • Visualization: Once the solvent front is about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp (254 nm). The aromatic rings of the indene derivatives should be visible. Alternatively, place the plate in a chamber containing a few crystals of iodine.

  • Interpretation: The starting carboxylic acid is more polar and will have a lower Retention Factor (Rf) value than the less polar ester product. The reaction is complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane.

Workflow for TLC Monitoring

TLC_Workflow cluster_prep Preparation cluster_analysis Analysis A Prepare Eluent & Chamber B Prepare & Spot TLC Plate A->B Equilibrate C Develop Plate B->C Run D Dry & Visualize (UV/Iodine) C->D E Interpret Results (Rf values) D->E F Continue or Stop Reaction E->F Decision

Caption: Workflow for TLC-based reaction monitoring.

High-Performance Liquid Chromatography (HPLC): For Quantitative Insights

HPLC is the gold standard for quantitative analysis of reaction mixtures, providing detailed information on the conversion of starting materials and the formation of products and impurities.

The "Why": Causality in HPLC Method Development

A reversed-phase HPLC method is generally suitable for separating 1H-Indene-5-carboxylic acid from its less polar derivatives. A C18 column is a good starting point due to its versatility. The mobile phase typically consists of an aqueous component and an organic modifier (e.g., acetonitrile or methanol). The inclusion of an acid, such as formic acid or phosphoric acid, in the aqueous phase is crucial. It ensures that the carboxylic acid is fully protonated, leading to consistent retention times and sharp peak shapes. The gradient elution, starting with a higher proportion of the aqueous phase and gradually increasing the organic phase, allows for the separation of compounds with a range of polarities. UV detection is ideal, as the indene core is a strong chromophore. A wavelength around 220-254 nm is generally effective.[15]

Protocol: HPLC Monitoring of an Amide Coupling Reaction

This protocol describes the monitoring of the reaction between 1H-Indene-5-carboxylic acid and an amine to form an amide, a common transformation in drug discovery.[16][17]

Instrumentation and Conditions:

  • HPLC System: With gradient elution capability and a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 30% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, then return to 30% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 5 µL.

Procedure:

  • Sample Preparation: At each time point, withdraw a small aliquot (e.g., 10 µL) from the reaction mixture. Quench the reaction by diluting it in a known volume (e.g., 1 mL) of mobile phase A/B (50:50). This dilution also prevents column overload.

  • Injection: Inject the prepared sample onto the HPLC system.

  • Data Analysis: Identify the peaks corresponding to the starting material (1H-Indene-5-carboxylic acid) and the amide product based on their retention times (determined by injecting standards of each). The less polar amide product will have a longer retention time than the more polar carboxylic acid starting material.

  • Quantification: Calculate the percentage conversion by integrating the peak areas.

    • % Conversion = [Area(Product) / (Area(Starting Material) + Area(Product))] x 100

HPLC Gradient Elution Profile

HPLC_Gradient y_axis Mobile Phase B (%) p30_start 30% B x_axis Time (minutes) t0 0 min t15 15 min t10 10 min t12 12 min p90_mid 90% B p30_start->p90_mid Gradient p90_end 90% B p90_mid->p90_end Hold p30_final 30% B p90_end->p30_final Equilibrate

Caption: A typical gradient elution profile for HPLC analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For Structural Confirmation

NMR spectroscopy is a powerful tool for obtaining detailed structural information and can be used for in-situ monitoring of reactions.[7][18]

The "Why": Causality in NMR-based Monitoring

For reactions involving 1H-Indene-5-carboxylic acid, ¹H NMR is particularly useful. The carboxylic acid proton has a characteristic chemical shift in the downfield region (10-12 ppm), which is typically broad.[19] Upon conversion to an ester or amide, this signal disappears. Additionally, the protons on the carbon adjacent to the carbonyl group will experience a change in their chemical environment and thus a shift in their resonance frequency. By integrating the signals corresponding to the starting material and the product, the reaction progress can be quantified.

Protocol: ¹H NMR Monitoring

Procedure:

  • Sample Preparation: At each time point, a small aliquot is taken from the reaction mixture. The solvent is evaporated, and the residue is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: Acquire a ¹H NMR spectrum.

  • Data Analysis:

    • Identify the characteristic peak of the carboxylic acid proton of 1H-Indene-5-carboxylic acid (around 10-12 ppm).

    • Identify a distinct peak corresponding to the product (e.g., the -OCH₂- protons of an ethyl ester around 4.2 ppm).

    • Identify a stable reference peak, either from an internal standard or a proton on the indene scaffold that is unaffected by the reaction.

    • The ratio of the integrals of the product peak to the starting material peak (or the reference peak) can be used to determine the extent of the reaction.

Mass Spectrometry (MS): For Molecular Weight Determination

Mass spectrometry is highly sensitive and provides the molecular weight of the components in a reaction mixture, confirming the identity of the desired product.[20]

The "Why": Causality in MS-based Monitoring

By ionizing the molecules in the reaction mixture and separating them based on their mass-to-charge ratio (m/z), MS can confirm the formation of the product by detecting its molecular ion peak. This is particularly useful for confirming the success of a reaction and identifying any unexpected byproducts. Techniques like Electrospray Ionization (ESI) are well-suited for analyzing polar molecules like carboxylic acids and their derivatives.

Protocol: Direct Infusion ESI-MS Monitoring

Procedure:

  • Sample Preparation: Take a small aliquot of the reaction mixture and dilute it significantly with a suitable solvent (e.g., methanol or acetonitrile).

  • Infusion: Infuse the diluted sample directly into the mass spectrometer's ESI source.

  • Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode. For carboxylic acids, negative ion mode ([M-H]⁻) is often effective. For esters and amides, positive ion mode ([M+H]⁺ or [M+Na]⁺) is typically used.

  • Data Analysis: Look for the m/z value corresponding to the expected molecular weight of the product. The disappearance of the signal for the starting material and the appearance of the signal for the product indicate the progression of the reaction.

Conclusion

The successful synthesis of derivatives from 1H-Indene-5-carboxylic acid relies on the judicious application of reaction monitoring techniques. This application note provides a framework for selecting and implementing appropriate analytical methods, from the rapid qualitative checks of TLC to the precise quantitative analysis of HPLC and the detailed structural insights from NMR and MS. By understanding the principles behind each technique and following the detailed protocols, researchers can enhance their synthetic efficiency, improve product purity, and accelerate their research and development efforts.

References

  • ResearchGate. (2025). A rapid HPLC method for the determination of carboxylic acid in human urine using a monolithic column. Retrieved from [Link]

  • ResearchGate. (2025). Real-time Monitoring of Chemical Reactions by Mass Spectrometry Utilizing a Low-temperature Plasma Probe. Retrieved from [Link]

  • ResearchGate. (2016). How to monitor the rate of carboxylic acid formation by IR?. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Springer. (n.d.). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Retrieved from [Link]

  • MDPI. (n.d.). 1-(Dicyanomethylene)-3-hydroxy-1H-indene-2-carboxylic Acid. Retrieved from [Link]

  • ResearchGate. (2025). Enantioselective Catalyzed Addition of Substituted Indens to Unsaturated Epoxides. Retrieved from [Link]

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Application

Application Note: Advanced Liquid Chromatography Strategies for the Quantitative Analysis of Carboxylic Acids in Biological Matrices

Abstract Carboxylic acids represent a vast and functionally diverse class of molecules critical to cellular metabolism, signaling, and pathophysiology. Their accurate quantification in complex biological matrices such as...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Carboxylic acids represent a vast and functionally diverse class of molecules critical to cellular metabolism, signaling, and pathophysiology. Their accurate quantification in complex biological matrices such as plasma, urine, and feces is fundamental to biomarker discovery, disease diagnostics, and drug development. However, the inherent chemical properties of carboxylic acids—high polarity, structural diversity, low volatility, and often the lack of a strong chromophore—present significant analytical challenges. This guide provides a comprehensive overview of modern liquid chromatography (LC) methods, detailing the causal logic behind method selection, from sample preparation to final detection. We present detailed, field-proven protocols for the analysis of short-chain fatty acids (SCFAs) by LC-MS/MS, non-aromatic acids by HPLC-UV, and a direct-injection method for TCA cycle intermediates, underpinned by a rigorous approach to bioanalytical method validation in accordance with regulatory standards.

The Biological Significance and Analytical Challenge of Carboxylic Acids

Carboxylic acids are central to life. They range from simple, volatile short-chain fatty acids (SCFAs) like acetate and butyrate, which are crucial products of the gut microbiome, to long-chain fatty acids that are the building blocks of lipids.[1][2] This class also includes key players in core metabolic pathways, such as the tricarboxylic acid (TCA) cycle, which is fundamental for cellular energy production.[3] The accurate measurement of these compounds can provide a window into metabolic health, disease states, and the efficacy of therapeutic interventions.[4]

The primary analytical challenge stems from their physicochemical properties. Many biologically relevant carboxylic acids are small, highly polar, and lack a UV-absorbing chromophore, making them difficult to retain on traditional reversed-phase chromatography columns and invisible to UV detectors.[2][3] Furthermore, the biological matrix itself is a complex mixture of proteins, salts, and lipids that can interfere with analysis and damage analytical instrumentation. Therefore, a successful method is built upon a logical series of choices designed to isolate the analytes of interest and render them detectable with high sensitivity and selectivity.

Foundational Principles of LC-Based Analysis

The choice of an analytical strategy is dictated by the specific properties of the target carboxylic acids and the desired level of sensitivity.

Chromatographic Separation Modes
  • Reversed-Phase (RP) Chromatography: This is the workhorse of HPLC. It separates molecules based on their hydrophobicity. While excellent for long-chain fatty acids, which have significant non-polar character, it struggles to retain highly polar short-chain acids.[2][5] For smaller acids, RP chromatography almost always requires chemical derivatization to append a hydrophobic tag to the molecule, thereby enabling retention.[5]

  • Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge.[6][7] Since carboxylic acids are anionic at neutral or basic pH, they can be effectively retained on an anion-exchange column.[6][8] Elution is typically achieved by increasing the salt concentration or changing the pH of the mobile phase.[7] IEX is a powerful tool for separating a wide range of organic acids without derivatization.[9]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a variant of normal-phase chromatography that is well-suited for highly polar compounds that are poorly retained in reversed-phase.[10] It uses a polar stationary phase and a mobile phase with a high concentration of a non-polar organic solvent. A thin aqueous layer forms on the stationary phase, and analytes partition between this layer and the mobile phase. HILIC is an excellent choice for analyzing polar, underivatized carboxylic acids like those in the TCA cycle.

Detection Techniques: A Comparative Overview

The choice of detector is intrinsically linked to the need for derivatization and the required sensitivity.

Detector Type Principle Pros Cons Causality & Rationale
UV-Vis Measures absorbance of light by molecules with chromophores.Cost-effective, robust, simple to operate.Low sensitivity for analytes without a strong chromophore (most aliphatic CAs).[3] High potential for matrix interference.[9]Use Case: When derivatization is performed to attach a UV-active tag. Suitable for targeted analysis of specific acids at moderate concentrations.
Fluorescence (FLD) Measures light emitted by fluorescent molecules (fluorophores).Extremely sensitive (nM to pM levels), highly selective.[11]Requires derivatization to attach a fluorescent tag to non-fluorescent analytes.[3][12]Use Case: For trace-level quantification where ultimate sensitivity is required. The derivatization step adds selectivity, reducing matrix effects.
Mass Spectrometry (MS) Measures the mass-to-charge ratio (m/z) of ionized molecules.Unparalleled selectivity and sensitivity, provides structural information, can often be used without derivatization.[12]Higher cost and complexity, susceptible to ion suppression from the matrix.Use Case: The gold standard for metabolomics and targeted bioanalysis due to its specificity. LC-MS/MS provides definitive identification and quantification.[13]

The Integrated Bioanalytical Workflow: A Step-by-Step Guide

A robust and reproducible method depends on meticulous execution at every stage, from sample collection through data acquisition. The following workflow illustrates the critical decision points and processes.

G cluster_pre Pre-Analytical cluster_prep Sample Preparation cluster_analysis Analytical SampleCollection 1. Sample Collection & Stabilization SampleStorage 2. Sample Storage (-80°C) SampleCollection->SampleStorage Extraction 3. Extraction (PPT, LLE, or SPE) SampleStorage->Extraction Derivatization 4. Derivatization (If Required) Extraction->Derivatization Analyte Isolation Reconstitution 5. Reconstitution in Mobile Phase Derivatization->Reconstitution Detection Enhancement LC_Separation 6. LC Separation (RP, IEX, or HILIC) Reconstitution->LC_Separation Detection 7. Detection (MS, FLD, or UV) LC_Separation->Detection Analyte Resolution DataAnalysis 8. Data Analysis & Quantification Detection->DataAnalysis Signal Acquisition

Caption: General workflow for the analysis of carboxylic acids in biological samples.

Sample Preparation: The Foundation of Quality Data

The goal of sample preparation is to remove interfering substances (e.g., proteins, phospholipids) and concentrate the analytes of interest.[3]

  • Protein Precipitation (PPT): This is the simplest method. A cold organic solvent (e.g., acetonitrile, methanol) or an acid (e.g., trichloroacetic acid) is added to the sample (e.g., plasma) to denature and precipitate proteins.

    • Rationale: Fast and effective for removing the bulk of proteins. However, it is non-selective and may leave other interferences like salts and lipids in the supernatant, potentially causing ion suppression in LC-MS.

  • Liquid-Liquid Extraction (LLE): This technique separates analytes based on their differential solubility in two immiscible liquids (e.g., an aqueous sample and an organic solvent like ethyl acetate).

    • Rationale: By adjusting the pH of the aqueous phase to be acidic, carboxylic acids become protonated (R-COOH) and more non-polar, favoring their extraction into the organic layer. This provides a much cleaner extract than PPT.

  • Solid-Phase Extraction (SPE): This method uses a solid sorbent packed into a cartridge to retain analytes from the liquid sample.

    • Rationale: SPE offers the highest degree of selectivity and concentration. For carboxylic acids, anion-exchange SPE is particularly powerful. At a neutral or high pH, the negatively charged carboxylate groups (R-COO⁻) bind to the positively charged sorbent. Interferences are washed away, and the pure analytes are then eluted with an acidic solvent.[8]

The Derivatization Decision

Derivatization is a chemical reaction used to convert an analyte into a product with more favorable properties for separation or detection.[14][15]

G cluster_detect Detection Method? cluster_chrom Chromatography? start Target Carboxylic Acid is_ms LC-MS start->is_ms is_uv HPLC-UV start->is_uv is_fld HPLC-FLD start->is_fld is_polar Highly Polar (e.g., SCFA)? is_ms->is_polar end_deriv Derivatization Required is_uv->end_deriv is_fld->end_deriv end_direct Direct Analysis (HILIC or IEX) is_polar->end_direct No (for HILIC/IEX) is_polar->end_deriv Yes (for RP)

Caption: Decision logic for employing chemical derivatization.

For UV and fluorescence detection, derivatization is mandatory for most carboxylic acids. Common reagents include:

  • UV Chromophores: Phenacyl bromides or 1-naphthylamine can be reacted with the carboxyl group to form UV-active esters or amides.[14][16]

  • Fluorophores: Reagents like 9-anthryldiazomethane (ADAM) or 1-pyrenyldiazomethane (PDAM) react with carboxylic acids to yield highly fluorescent esters, enabling femtomole-level detection.[17]

For LC-MS, while direct analysis is often possible, derivatization can still be beneficial. For example, analyzing SCFAs in fecal samples is often done after derivatization with reagents like 3-nitrophenylhydrazine (3-NPH), which improves chromatographic peak shape on reversed-phase columns and enhances ionization efficiency.[18][19]

Detailed Application Protocols

Protocol 1: LC-MS/MS Analysis of Short-Chain Fatty Acids (SCFAs) in Fecal Samples

This protocol is designed for the sensitive and specific quantification of key SCFAs (acetate, propionate, butyrate) and is based on the widely used 3-NPH derivatization method.[18][19]

1. Sample Homogenization & Extraction: a. Weigh ~50 mg of frozen fecal sample into a 2 mL tube containing ceramic beads. b. Add 1 mL of ice-cold isopropanol containing isotopically labeled internal standards (e.g., [¹³C₂,D₃]-acetic acid, [D₅]-propionic acid).[19] Rationale: Isopropanol immediately quenches microbial activity, preserving the in-vivo SCFA profile.[18] Stable isotope-labeled internal standards are the gold standard as they co-elute and experience identical matrix effects to the analyte, ensuring the highest accuracy. c. Homogenize using a bead beater (e.g., Precellys) for 5 minutes at high speed. d. Centrifuge at 14,000 x g for 10 minutes at 4°C. e. Transfer 100 µL of the clear supernatant to a new 1.5 mL tube.

2. Derivatization: a. To the 100 µL of supernatant, add 20 µL of 200 mM N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) in pyridine and 20 µL of 200 mM 3-nitrophenylhydrazine (3-NPH) in methanol. Rationale: EDC is a carbodiimide that activates the carboxyl group, allowing it to react with the nucleophilic 3-NPH to form a stable hydrazone derivative. b. Vortex briefly and incubate at 40°C for 30 minutes. c. Add 10 µL of 2% formic acid to quench the reaction.[19] d. Add 850 µL of 10% acetonitrile in water and vortex. The sample is now ready for injection.

3. LC-MS/MS Conditions:

ParameterSettingRationale
LC Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)The 3-NPH derivative is hydrophobic, allowing for excellent retention and separation on a C18 column.
Mobile Phase A 0.1% Formic Acid in WaterAcidic mobile phase ensures protonation of residual silanols and improves peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is the strong organic solvent used for elution.
Gradient 10% to 95% B over 5 minutesA standard gradient to elute the derivatized SCFAs and wash the column.
Flow Rate 0.4 mL/minTypical flow rate for a 2.1 mm ID column.
MS Ionization Electrospray Ionization (ESI), Negative ModeThe 3-NPH derivative ionizes efficiently in negative mode, providing high sensitivity.
MS Analysis Multiple Reaction Monitoring (MRM)For each SCFA-3NPH derivative, monitor the transition from the precursor ion to a specific product ion for maximum selectivity and quantification.
Protocol 2: HPLC-UV Analysis of Carboxylic Acids in Plasma

This protocol provides a robust method for moderately concentrated acids (e.g., drug molecules with a carboxyl group) using UV derivatization.

1. Sample Preparation (LLE): a. Pipette 200 µL of plasma into a 1.5 mL tube. Add internal standard. b. Add 50 µL of 1M HCl to acidify the sample (pH < 3). Rationale: Protonating the carboxylic acids makes them less polar, facilitating their extraction into an organic solvent. c. Add 800 µL of ethyl acetate, vortex vigorously for 2 minutes. d. Centrifuge at 10,000 x g for 5 minutes. e. Carefully transfer the top organic layer (~750 µL) to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

2. Derivatization: a. Reconstitute the dried extract in 50 µL of acetonitrile. b. Add 10 µL of a 10 mg/mL solution of 1-naphthylamine and 10 µL of a 10 mg/mL solution of N,N′-diisopropylcarbodiimide (DIC).[16] Rationale: Similar to Protocol 1, DIC activates the carboxyl group, allowing it to form an amide bond with the 1-naphthylamine, which contains a strong UV chromophore. c. Vortex and heat at 60°C for 20 minutes. d. Cool to room temperature and inject into the HPLC system.

3. HPLC-UV Conditions:

ParameterSettingRationale
LC Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)Standard workhorse column for separating the hydrophobic derivatives.
Mobile Phase Isocratic: 60:40 Acetonitrile:WaterAn isocratic mobile phase is often sufficient for separating a few target analytes and simplifies the method.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
UV Detector Wavelength set to 222 nm[16]This wavelength corresponds to a high absorbance maximum for the naphthylamide derivative, ensuring good sensitivity.

Method Validation: Ensuring Trustworthy and Defensible Data

A protocol is only as reliable as its validation. For bioanalytical work intended for regulatory submission, adherence to guidelines from bodies like the U.S. Food and Drug Administration (FDA) is mandatory.[20][21] A full validation should demonstrate the method's performance characteristics.[22][23]

Key Validation Parameters & Typical Acceptance Criteria:

Parameter Purpose Typical Acceptance Criteria (for LC-MS)
Selectivity To ensure the method can differentiate the analyte from other matrix components.Response in blank matrix from at least 6 sources should be <20% of the LLOQ response.
Calibration Curve To establish the relationship between instrument response and analyte concentration.At least 6 non-zero standards. Correlation coefficient (r²) > 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision To determine how close measured values are to the true value (accuracy) and to each other (precision).Measured at a minimum of 4 concentration levels (LLOQ, Low, Mid, High QC). Mean accuracy within 85-115% of nominal (80-120% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ).
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.Analyte response should be ≥5 times the response of a blank sample. Accuracy and precision criteria must be met.
Matrix Effect To assess the impact of co-eluting matrix components on the ionization of the analyte.The ratio of analyte response in the presence and absence of matrix ions should be consistent across lots. CV ≤15%.
Recovery The efficiency of the extraction process.The response of an analyte extracted from a sample compared to a post-extraction spiked sample. Should be consistent and reproducible.
Stability To ensure the analyte is stable throughout the sample lifecycle (freeze-thaw, bench-top, long-term storage).Mean concentration of stability samples should be within ±15% of nominal concentration.

This table is a summary based on the principles outlined in the FDA's Bioanalytical Method Validation Guidance.[20][21][22]

Conclusion

The analysis of carboxylic acids in biological samples is a challenging yet vital task in modern research and development. There is no single "best" method; instead, the optimal approach is derived from a logical consideration of the analyte's structure, the complexity of the matrix, and the required sensitivity. By understanding the fundamental principles of sample preparation, chromatographic separation, and detection, and by grounding these protocols in a rigorous validation framework, researchers can generate high-quality, reliable, and defensible data. The detailed protocols and workflows provided herein serve as a practical guide for scientists to develop and implement robust LC-based methods for this critical class of biomolecules.

References

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  • One-step pre-column derivatization method for HPLC-UV determination of organic acids in fruit juices. Taylor & Francis Online. [Link]

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  • Quantification of Fecal Short Chain Fatty Acids by Liquid Chromatography Tandem Mass Spectrometry—Investigation of Pre-Analytic Stability. MDPI. [Link]

  • Ultraviolet and fluorescence derivatization reagents for carboxylic acids suitable for high performance liquid chromatography: a review. PubMed. [Link]

  • The Separation and the Characterization of Long Chain Fatty Acids and Their Derivatives by Reversed Phase High Performance Liquid Chromatography. PubMed. [Link]

  • Ion-exchange extraction of organic acids in water samples. Study of the influential factors and interactions. Analusis. [Link]

  • Enantiomer separation of acidic compounds. Chiral Technologies. [Link]

  • Purification of organic acids using anion exchange chromatography.
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  • Quantifying Gut Microbial Short-Chain Fatty Acids and Their Isotopomers in Mechanistic Studies Using a Rapid, Readily Expandable LC–MS Platform. ACS Publications. [Link]

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Technical Notes & Optimization

Troubleshooting

Troubleshooting guide for low yield in 1H-Indene-5-carboxylic acid synthesis

Technical Support Center: 1H-Indene-5-carboxylic acid Synthesis This troubleshooting guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering low yields du...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1H-Indene-5-carboxylic acid Synthesis

This troubleshooting guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering low yields during the synthesis of 1H-Indene-5-carboxylic acid. The following content is structured in a question-and-answer format to directly address specific experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My overall yield of 1H-Indene-5-carboxylic acid is significantly lower than expected. What are the most common causes?

Low yield in this synthesis can typically be attributed to one or more of the following factors:

  • Incomplete Hydrolysis: The most common synthetic route involves the hydrolysis of a precursor, such as 5-cyanoindene or an ester derivative. Incomplete conversion of the starting material directly impacts the final yield.

  • Side Reactions: The indene scaffold is susceptible to various side reactions, including polymerization, oxidation, and rearrangement, especially under harsh reaction conditions.

  • Suboptimal Reaction Conditions: Temperature, reaction time, and the concentration of reagents are critical parameters. Deviations from the optimal conditions can favor the formation of byproducts.

  • Issues During Workup and Purification: Product loss can occur during extraction, precipitation, and recrystallization steps. Improper pH adjustment during workup is a frequent cause of low recovery.

  • Purity of Starting Materials: The quality of the initial reactants is paramount. Impurities in the starting materials can interfere with the reaction and lead to the formation of undesired products.

Q2: I suspect incomplete hydrolysis of my 5-cyanoindene starting material. How can I improve the conversion to the carboxylic acid?

Incomplete hydrolysis is a common bottleneck. Consider the following strategies to drive the reaction to completion:

  • Reaction Time and Temperature: Ensure the reaction is allowed to proceed for a sufficient duration. Depending on the specific protocol, this could range from several hours to overnight. Increasing the reaction temperature can also enhance the rate of hydrolysis, but be mindful of potential side reactions.

  • Concentration of Acid/Base: For acid- or base-mediated hydrolysis, the concentration of the hydrolyzing agent is crucial. If using a base like sodium hydroxide, ensure a sufficient molar excess is present to drive the reaction forward.

  • Monitoring Reaction Progress: Regularly monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). This will allow you to determine the optimal time for quenching the reaction and avoid unnecessary degradation of the product.

In-Depth Troubleshooting Guide

Problem: Low Yield After Basic Hydrolysis of 5-Cyanoindene

This is a frequent issue encountered during the synthesis. Let's break down the potential causes and solutions.

Potential Cause 1: Incomplete Saponification

  • Explanation: The hydrolysis of the nitrile group to a carboxylate is a two-step process. The first step, formation of the amide intermediate, is often faster than the subsequent hydrolysis to the carboxylate. If the reaction is not allowed to proceed to completion, a mixture of the amide and the desired carboxylic acid will be obtained, complicating purification and reducing the yield of the target molecule.

  • Troubleshooting Steps:

    • Increase Reaction Time: Extend the reflux time and monitor the disappearance of the starting material and the amide intermediate by TLC or HPLC.

    • Increase Base Concentration: A higher concentration of NaOH or KOH can accelerate the hydrolysis of the relatively stable amide intermediate.

    • Elevate Temperature: Carefully increasing the reaction temperature can improve the rate of the second hydrolysis step. However, be cautious as this may also promote side reactions.

Potential Cause 2: Product Loss During Acidification and Workup

  • Explanation: After hydrolysis, the reaction mixture is acidified to protonate the carboxylate salt and precipitate the carboxylic acid. If the pH is not sufficiently lowered, the product will remain dissolved in the aqueous layer as the carboxylate salt, leading to significant yield loss. Conversely, a very low pH can sometimes promote side reactions.

  • Troubleshooting Steps:

    • Precise pH Control: Carefully adjust the pH of the aqueous solution to be at least two to three pH units below the pKa of 1H-Indene-5-carboxylic acid to ensure complete precipitation.

    • Efficient Extraction: After acidification, if the product does not precipitate cleanly, perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, diethyl ether) to recover the dissolved carboxylic acid from the aqueous phase.

    • Salting Out: Adding a saturated solution of sodium chloride (brine) to the aqueous layer can decrease the solubility of the organic product and improve extraction efficiency.

Potential Cause 3: Side Reactions - Polymerization and Oxidation

  • Explanation: The indene ring system is known to be susceptible to polymerization, especially in the presence of acid or heat.[1] Additionally, oxidation of the indene moiety can occur, leading to the formation of undesired byproducts.

  • Troubleshooting Steps:

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

    • Control Temperature: Avoid excessive heating during the reaction and workup to reduce the likelihood of polymerization.

    • Purification of Starting Material: Ensure the 5-cyanoindene is free from impurities that could initiate polymerization.

Experimental Protocols

Protocol 1: Basic Hydrolysis of 5-Cyanoindene
  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-cyanoindene in a suitable solvent (e.g., ethanol/water mixture).

  • Reagent Addition: Add a 4-6 molar excess of aqueous sodium hydroxide.

  • Reaction: Heat the mixture to reflux and maintain for 4-12 hours. Monitor the reaction progress by TLC.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • If an organic solvent was used, remove it under reduced pressure.

    • Carefully acidify the aqueous solution with cold 2M HCl to a pH of ~2-3.

    • Collect the resulting precipitate by vacuum filtration.

    • Wash the solid with cold water and dry under vacuum.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or toluene).

Data Presentation

ParameterRecommended ConditionPotential Issue if Deviated
Hydrolysis Reagent 4-6 M NaOH (aq)Lower concentration may lead to incomplete hydrolysis.
Reaction Temperature Reflux (solvent-dependent)Too low: slow reaction. Too high: increased side reactions.
Reaction Time 4-12 hoursInsufficient time leads to incomplete conversion.
Workup pH 2-3pH > 4 can result in significant product loss to the aqueous phase.

Visualizations

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield of 1H-Indene-5-carboxylic acid check_hydrolysis Check for Incomplete Hydrolysis (TLC/HPLC of crude product) start->check_hydrolysis check_workup Review Workup Procedure start->check_workup check_side_reactions Analyze for Side Products (NMR/MS of crude product) start->check_side_reactions incomplete_hydrolysis Incomplete Hydrolysis Detected check_hydrolysis->incomplete_hydrolysis workup_issue Potential Workup Issue check_workup->workup_issue side_products_present Side Products Detected check_side_reactions->side_products_present solution_hydrolysis Increase reaction time/temperature Increase base concentration incomplete_hydrolysis->solution_hydrolysis Yes end Improved Yield incomplete_hydrolysis->end No solution_workup Ensure pH is 2-3 during acidification Perform multiple extractions workup_issue->solution_workup Yes workup_issue->end No solution_side_reactions Use inert atmosphere Control temperature strictly Purify starting materials side_products_present->solution_side_reactions Yes side_products_present->end No solution_hydrolysis->end solution_workup->end solution_side_reactions->end

Caption: Troubleshooting decision tree for low yield.

References

  • Organic Syntheses. An annual publication of detailed and checked procedures for the synthesis of organic compounds. Organic Syntheses, [Link]

  • Synthesis of Indenes. A collection of recent literature on the synthesis of indene derivatives. Organic Chemistry Portal, [Link][2]

  • Purification of Carboxylic Acids. General procedures for the purification of carboxylic acids. Chempedia, [Link][3]

  • Indene Reactivity. Information on the chemical reactivity of indene, including its tendency to polymerize. Wikipedia, [Link][1]

  • Synthesis of 1-indanones. A comprehensive review of methods for the preparation of 1-indanones, which are structurally related to indenes. National Institutes of Health, [Link][4]

Sources

Optimization

Technical Support Center: Purification of 1H-Indene-5-carboxylic Acid

Welcome to the technical support center for the purification of 1H-Indene-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 1H-Indene-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting and frequently asked questions to address specific challenges encountered during the purification of this compound. Our focus is on delivering scientifically sound, field-proven insights to ensure you achieve the desired purity for your downstream applications.

Introduction: The Challenge of Purity

1H-Indene-5-carboxylic acid is a valuable building block in organic synthesis. However, its crude form often contains a variety of impurities stemming from starting materials, side reactions, or degradation products. Achieving high purity is paramount for reliable and reproducible results in subsequent experimental steps. This guide will walk you through the most effective purification strategies, explaining the underlying chemical principles to empower you to make informed decisions in your laboratory work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: What are the most common impurities in crude 1H-Indene-5-carboxylic acid and how do they affect my experiments?

Answer:

Common impurities can include unreacted starting materials, byproducts from the synthetic route, and residual solvents. For instance, if the synthesis involves oxidation of a corresponding aldehyde, you might find residual aldehyde in your crude product.[1] These impurities can interfere with subsequent reactions, lead to the formation of undesired side products, and complicate the interpretation of analytical data such as NMR and mass spectrometry results.

Troubleshooting:

  • Symptom: Unexpected peaks in your ¹H NMR spectrum.

  • Possible Cause: Residual organic solvents or reaction byproducts.

  • Action: Consult NMR chemical shift tables for common laboratory solvents and impurities to identify the contaminants.[2][3][4][5][6] A primary purification step, such as an acid-base extraction, can often remove a significant portion of these impurities.[7][8][9]

FAQ 2: Which purification method is the most effective for 1H-Indene-5-carboxylic acid?

Answer:

The choice of purification method depends on the nature and quantity of the impurities. A multi-step approach is often the most effective. The three primary techniques for purifying carboxylic acids are:

  • Acid-Base Extraction: This is a powerful first-line technique for separating acidic compounds from neutral and basic impurities.[7][8][9][10]

  • Recrystallization: This method is excellent for removing small amounts of impurities and achieving high crystalline purity.[11][12]

  • Column Chromatography: This technique is used for separating compounds with different polarities and is particularly useful when dealing with complex mixtures or impurities with similar solubility to the desired product.[13][14]

Workflow Diagram: General Purification Strategy

PurificationWorkflow Crude Crude 1H-Indene- 5-carboxylic acid Extraction Acid-Base Extraction Crude->Extraction Initial Cleanup Recrystallization Recrystallization Extraction->Recrystallization Further Purification Chromatography Column Chromatography (Optional) Recrystallization->Chromatography For stubborn impurities Pure Pure Product Recrystallization->Pure Chromatography->Pure Analysis Purity Analysis (HPLC, NMR, MP) Pure->Analysis Verification

Caption: General workflow for the purification of 1H-Indene-5-carboxylic acid.

In-depth Troubleshooting & Protocols

Issue 1: Low recovery after acid-base extraction.

Underlying Principle: Acid-base extraction relies on the differential solubility of the neutral carboxylic acid and its corresponding carboxylate salt. The carboxylic acid is soluble in organic solvents, while its salt form is soluble in aqueous solutions.[7][8][9]

Troubleshooting Guide:

SymptomPossible CauseRecommended Action
Product remains in the organic layer Incomplete deprotonation of the carboxylic acid. The pH of the aqueous base was not high enough.Use a base with a pKa of its conjugate acid at least two units higher than the pKa of 1H-Indene-5-carboxylic acid. A 5-10% aqueous solution of sodium bicarbonate or sodium carbonate is typically sufficient. Ensure thorough mixing of the two phases.
Product precipitates at the interface The carboxylate salt may have limited solubility in the aqueous phase, especially if the concentration is high.Add more of the aqueous base to dissolve the precipitate. Gentle warming may also help.
Low yield after acidification Incomplete protonation of the carboxylate. The pH of the solution was not low enough.Add a strong acid (e.g., 1-2 M HCl) dropwise until the pH is at least two units below the pKa of the carboxylic acid to ensure complete precipitation.[15]
Oily product instead of a solid The presence of impurities can sometimes inhibit crystallization.Try cooling the solution in an ice bath to induce precipitation. If it remains oily, extract the product back into an organic solvent, dry the organic layer, and concentrate it before attempting recrystallization.
Protocol: Acid-Base Extraction of 1H-Indene-5-carboxylic Acid
  • Dissolution: Dissolve the crude 1H-Indene-5-carboxylic acid in a suitable organic solvent like diethyl ether or ethyl acetate.

  • Extraction: Transfer the solution to a separatory funnel and add an equal volume of a saturated aqueous solution of sodium bicarbonate.

  • Separation: Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup from carbon dioxide evolution. Allow the layers to separate.

  • Collection: Drain the lower aqueous layer containing the sodium salt of the carboxylic acid into a clean flask.

  • Back-extraction (Optional): To maximize recovery, add a fresh portion of the aqueous base to the organic layer and repeat the extraction. Combine the aqueous layers.

  • Washing: Wash the combined aqueous layers with a small amount of fresh organic solvent to remove any remaining neutral impurities.

  • Acidification: Cool the aqueous layer in an ice bath and acidify by slowly adding concentrated hydrochloric acid with stirring until the product precipitates out and the pH is acidic (check with pH paper).

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and air dry.

Issue 2: Crystals do not form during recrystallization.

Underlying Principle: Recrystallization works by dissolving the impure compound in a hot solvent and then allowing it to cool slowly.[12] As the solution cools, the solubility of the desired compound decreases, and it crystallizes out, leaving the more soluble impurities behind in the solvent.

Troubleshooting Guide:

SymptomPossible CauseRecommended Action
No crystal formation upon cooling The solution is not supersaturated. Too much solvent was used.Evaporate some of the solvent to increase the concentration of the product and then allow it to cool again.
Oiling out instead of crystallization The boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated with impurities.Add a small amount of a co-solvent in which the compound is less soluble to induce crystallization. Alternatively, try a different recrystallization solvent or solvent system.
Rapid formation of fine powder The solution cooled too quickly.Reheat the solution to redissolve the solid and allow it to cool more slowly at room temperature before placing it in an ice bath.
Protocol: Recrystallization of 1H-Indene-5-carboxylic Acid
  • Solvent Selection: Choose a solvent in which 1H-Indene-5-carboxylic acid is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common choices for carboxylic acids include ethanol, methanol, water, or mixtures of these.[16]

  • Dissolution: Place the crude, dry product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more hot solvent dropwise if necessary to achieve full dissolution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and boil for a few minutes to adsorb colored impurities.[12] Perform a hot filtration to remove the carbon.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry them thoroughly.

Issue 3: Poor separation during column chromatography.

Underlying Principle: Column chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (the eluent).[13] More polar compounds interact more strongly with the polar stationary phase and elute more slowly.

Troubleshooting Guide:

SymptomPossible CauseRecommended Action
Compound does not move from the origin The eluent is not polar enough.Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture. Adding a small amount of acetic acid to the eluent can also help to elute carboxylic acids.
Compound elutes too quickly with the solvent front The eluent is too polar.Decrease the polarity of the eluent. For example, increase the percentage of hexane in a hexane/ethyl acetate mixture.
Tailing or streaking of the spot on TLC The compound is interacting too strongly with the silica gel. This is common for carboxylic acids.Add a small amount (e.g., 0.1-1%) of a modifier like triethylamine to the eluent to neutralize the acidic sites on the silica gel, which can improve the peak shape.[17]
Protocol: Column Chromatography of 1H-Indene-5-carboxylic Acid
  • Stationary Phase: Prepare a slurry of silica gel in the initial eluent and pack it into a glass column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent, and carefully load it onto the top of the silica gel bed.

  • Elution: Pass the eluent through the column and collect fractions. Monitor the separation by thin-layer chromatography (TLC).

  • Fraction Collection: Collect the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Purity Assessment

After purification, it is crucial to assess the purity of your 1H-Indene-5-carboxylic acid.

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive technique for determining the purity of a compound and quantifying any remaining impurities.[18][19][20][21]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and detect the presence of impurities.

  • Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity. Impurities tend to broaden and depress the melting point range.[12]

References

  • Purification of carboxylic acids by complexation with selective solvents.
  • A purifying method for crude 1,3,5-benzenetricarboxylic acid.
  • General procedures for the purification of Carboxylic acids. Chempedia - LookChem. [Link]

  • Method for purifying crude aromatic carboxylic acids.
  • Acid–base extraction. Wikipedia. [Link]

  • Recrystallization and Melting Point Analysis. YouTube. [Link]

  • Column Chromatography. Organic Chemistry at CU Boulder. [Link]

  • RECRYSTALLISATION. University of Calgary. [Link]

  • Extraction - Concept. JoVE. [Link]

  • Isolation of a Carboxylic acid. Reddit. [Link]

  • Acid-Base Extraction. Chemistry LibreTexts. [Link]

  • Purifying ionic compounds by flash column chromatography. Biotage. [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC. [Link]

  • Recrystallization. Chemistry LibreTexts. [Link]

  • 1H-Indene-5-carboxylic acid, 2,3-dihydro-2-[6-(6-methyl-7-sulfo-2-benzothiazolyl) - EPA. EPA. [Link]

  • Chromatographic separations of aromatic carboxylic acids. PubMed. [Link]

  • Development of a reversed-phase HPLC method for determination of related impurities of Lenalidomide. Chemical Review and Letters. [Link]

  • A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column. PubMed. [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester. [Link]

  • Process for purification of carboxylic acids.
  • Acid-Base Extraction. University of Toronto. [Link]

  • Analytical quality by design approach in RP-HPLC method development for the assay of etofenamate in dosage forms. ResearchGate. [Link]

  • How to separate ester from carboxylic acid by using chromatography? ResearchGate. [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. KGROUP. [Link]

  • Development and Validation of an Analytical HPLC Method to Assess Chemical and Radiochemical Purity of [68Ga]Ga-NODAGA-Exendin-4 Produced by a Fully Automated Method. MDPI. [Link]

  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. California Institute of Technology. [Link]

  • Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. [Link]

  • Solubility of Various Carboxylic Acids and Corresponding Sodium Salts in Water and Ethan01.l~. ResearchGate. [Link]_250085429)

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for the Functionalization of 1H-Indene-5-carboxylic Acid

Welcome to the technical support center for the functionalization of 1H-Indene-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assis...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the functionalization of 1H-Indene-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs). Our goal is to empower you with the knowledge to overcome common experimental hurdles and optimize your reaction conditions for this versatile building block.

Introduction: The Chemistry of 1H-Indene-5-carboxylic Acid

1H-Indene-5-carboxylic acid is a valuable scaffold in medicinal chemistry and materials science. Its structure offers two primary sites for functionalization: the carboxylic acid group and the indene ring system. Understanding the interplay between these two moieties is crucial for successful derivatization. The electron-withdrawing nature of the carboxylic acid can influence the reactivity of the aromatic ring, while the indene core can present unique steric and electronic challenges. This guide will address these nuances, providing practical, field-proven insights to streamline your synthetic workflows.

Section 1: Functionalization of the Carboxylic Acid Group

The carboxylic acid moiety is a versatile handle for introducing a wide range of functional groups, primarily through esterification and amidation reactions.

Esterification: Strategies and Troubleshooting

Esterification is a fundamental transformation for modifying the carboxylic acid group, often to improve solubility, modulate biological activity, or protect the acid during subsequent reactions.

FAQ 1: What are the recommended starting conditions for the esterification of 1H-Indene-5-carboxylic acid?

For a standard Fischer esterification, we recommend starting with the following conditions.[1][2][3] This reversible reaction is typically driven to completion by using a large excess of the alcohol or by removing water as it is formed.[1]

ParameterRecommendationRationale
Acid Catalyst Sulfuric acid (H₂SO₄), p-Toluenesulfonic acid (pTSA)Strong acid catalysts are necessary to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic.[1]
Alcohol Use as solvent (if low boiling) or 5-10 equivalentsLe Châtelier's principle: a large excess of alcohol shifts the equilibrium towards the ester product.[1]
Temperature RefluxHeating is required to overcome the activation energy of the reaction.
Water Removal Dean-Stark trap (for higher boiling alcohols)Efficiently removes water, driving the reaction to completion.

Troubleshooting Guide: Esterification

IssuePotential Cause(s)Recommended Solution(s)
Low Conversion to Ester 1. Insufficient catalyst. 2. Reaction has not reached equilibrium. 3. Water is not being effectively removed.1. Increase catalyst loading incrementally. 2. Extend reaction time. Monitor by TLC or LC-MS. 3. Ensure your Dean-Stark trap is functioning correctly. For low-boiling alcohols, consider using a drying agent like molecular sieves.
Decomposition of Starting Material 1. Excessive heat. 2. Strong acid catalyst causing side reactions.1. Lower the reaction temperature and extend the reaction time. 2. Switch to a milder acid catalyst or consider alternative esterification methods like Steglich esterification (DCC/DMAP).
Side Product Formation Potential for polymerization or other side reactions of the indene ring under harsh acidic conditions.Use milder conditions. If issues persist, consider protecting the indene double bond, though this adds synthetic steps.

Experimental Protocol: Fischer Esterification of 1-hydroxy-1H-indene-2-carboxylic acid (Adapted for 1H-Indene-5-carboxylic acid)

To a solution of 1-hydroxy-1H-indene-2-carboxylic acid (1.0 eq) in the desired alcohol (e.g., methanol, ethanol) as the solvent, add a catalytic amount of p-toluenesulfonic acid (0.1 eq). The mixture is heated to reflux and stirred for 4-12 hours, with reaction progress monitored by TLC. Upon completion, the solvent is removed under reduced pressure. The residue is redissolved in an organic solvent like ethyl acetate, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography.[4]

Amidation: Forming the Amide Bond

Amide bond formation is a cornerstone of drug discovery. Direct amidation of carboxylic acids and amines is possible but often requires harsh conditions. More commonly, the carboxylic acid is activated in situ.

FAQ 2: Which amidation method is best for 1H-Indene-5-carboxylic acid?

The choice of amidation method depends on the amine's reactivity and the overall substrate tolerance to the reaction conditions.

MethodActivating Agent/CatalystAdvantagesConsiderations
Acid Chloride Formation Thionyl chloride (SOCl₂), Oxalyl chlorideHighly reactive intermediate, leading to high yields.Two-step process. SOCl₂ can be harsh and may not be suitable for sensitive substrates.
Peptide Coupling Reagents DCC, EDC, HATU, HOBtMild conditions, high yields, low racemization for chiral substrates.Reagents can be expensive and byproducts can be difficult to remove.
Direct Catalytic Amidation Niobium(V) oxide (Nb₂O₅)[5], Boronic acids[6]Atom-economical, avoids stoichiometric activators.May require higher temperatures and longer reaction times. Catalyst may need to be screened for optimal performance.
Titanium(IV) Chloride Mediated TiCl₄Effective for a wide range of substrates.[7]The reaction is typically performed in pyridine at elevated temperatures.[7]

Troubleshooting Guide: Amidation

IssuePotential Cause(s)Recommended Solution(s)
No Reaction or Low Yield 1. Poor activation of the carboxylic acid. 2. Low nucleophilicity of the amine. 3. Steric hindrance.1. Switch to a more potent activating agent (e.g., from EDC to HATU). 2. Use a stronger, non-nucleophilic base to deprotonate the amine. 3. Increase reaction temperature and time. If the issue persists, a less sterically hindered analog may be necessary.
Epimerization of Chiral Centers If using a chiral amine, the reaction conditions may be too harsh.Use a coupling reagent known to suppress racemization, such as HATU or COMU, often in combination with a base like DIPEA.
Difficult Purification Byproducts from coupling reagents (e.g., DCU from DCC).Use a water-soluble carbodiimide like EDC, where the urea byproduct can be removed with an aqueous wash. Alternatively, use a resin-bound coupling reagent.

Workflow for Selecting an Amidation Strategy

Amidation_Strategy start Start: Amidation of 1H-Indene-5-carboxylic acid amine_type Is the amine sterically hindered or weakly nucleophilic? start->amine_type acid_chloride Consider Acid Chloride (SOCl₂ or Oxalyl Chloride) followed by amine addition amine_type->acid_chloride Yes mild_coupling Standard coupling reagents (EDC/HOBt or DCC/DMAP) are a good starting point amine_type->mild_coupling No direct_catalytic For atom economy, explore direct catalytic methods (e.g., Nb₂O₅, boronic acids) acid_chloride->direct_catalytic If conditions are too harsh coupling_reagent Use a robust coupling reagent (e.g., HATU, COMU) mild_coupling->coupling_reagent If low yield mild_coupling->direct_catalytic Alternative

Caption: Decision workflow for amidation.

Section 2: Functionalization of the Indene Ring

The indene ring system can be functionalized through various methods, including halogenation followed by cross-coupling reactions or direct C-H functionalization.

Halogenation and Cross-Coupling Reactions

A common strategy involves the introduction of a halogen onto the indene ring, which then serves as a handle for palladium-catalyzed cross-coupling reactions like Suzuki and Heck couplings. Bromination is a key first step for these transformations.[8]

FAQ 3: How can I selectively halogenate the indene ring of 1H-Indene-5-carboxylic acid or its ester derivatives?

Electrophilic aromatic substitution (e.g., bromination with NBS or Br₂) will likely be directed by the existing substituents. The carboxylic acid/ester is a meta-director. However, the fused ring system complicates predictions. It is advisable to start with established procedures for indene bromination and optimize from there. Protecting the carboxylic acid as an ester is recommended to prevent interference with the reaction.

2.1.1 Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organohalide and a boronic acid or ester.[9][10]

Troubleshooting Guide: Suzuki-Miyaura Coupling

IssuePotential Cause(s)Recommended Solution(s)
Low Yield 1. Inactive catalyst. 2. Ineffective base. 3. Decomposition of the boronic acid.1. Screen different palladium sources and ligands (e.g., Pd(dppf)Cl₂, SPhos, XPhos). 2. Try different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). 3. Use freshly sourced or purified boronic acid. Ensure anaerobic conditions.
Dehalogenation of Starting Material Reductive elimination of the halide from the palladium intermediate.Use a less electron-rich phosphine ligand. Lower the reaction temperature.
Homocoupling of Boronic Acid Can occur under certain conditions, especially with exposure to oxygen.Rigorously degas all solvents and reagents. Use a well-defined palladium(0) precatalyst.

Conceptual Suzuki Coupling Workflow

Suzuki_Workflow start Start: Halo-indene ester reagents Boronic Acid/Ester Pd Catalyst (e.g., Pd(dppf)Cl₂) Base (e.g., K₂CO₃) Solvent (e.g., DME, Toluene/H₂O) start->reagents reaction Heat under Inert Atmosphere (N₂ or Ar) reagents->reaction workup Aqueous Workup Extraction reaction->workup purification Column Chromatography workup->purification product Coupled Product purification->product

Sources

Optimization

Side reactions to avoid during the synthesis of indene derivatives

Welcome to the technical support center for the synthesis of indene derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with these versatile scaffolds.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of indene derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with these versatile scaffolds. Recognizing that the path to pure, high-yield indene products is often complicated by side reactions, we have compiled this resource to address the most common challenges you may encounter. Here, we move beyond simple protocols to explain the "why" behind experimental choices, offering troubleshooting guides and FAQs to navigate the intricacies of indene synthesis with confidence.

Navigating the Challenges of Indene Synthesis

The synthesis of substituted indenes is a cornerstone of medicinal chemistry and materials science. However, the inherent reactivity of the indene core can lead to a variety of undesirable side reactions, compromising yield, purity, and reproducibility. This guide is structured to help you anticipate and mitigate these issues, ensuring a smoother and more efficient synthetic workflow.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Uncontrolled Polymerization

Q1: My reaction mixture has become viscous, and I'm isolating a sticky, uncharacterizable solid instead of my indene derivative. What is happening?

A: You are likely observing uncontrolled polymerization of your indene product. The double bond in the five-membered ring of indene is susceptible to both acid-catalyzed and radical-initiated polymerization.[1] This is one of the most common failure modes in indene synthesis, especially during purification or upon prolonged heating.

Causality and Mechanism:

Indene polymerization can be initiated by trace acidic impurities, radical initiators (like peroxides formed in ethereal solvents), or simply by heat.[2] The process involves the formation of a carbocation or a radical at the benzylic position, which then attacks the double bond of another indene molecule, propagating a chain reaction.

G cluster_acid Acid-Catalyzed Polymerization cluster_radical Radical Polymerization Indene1 Indene Carbocation Indenyl Carbocation Indene1->Carbocation Protonation H_plus H+ Dimer_cation Dimer Carbocation Carbocation->Dimer_cation Attacks another Indene Indene2 Indene Polymer Polymer Dimer_cation->Polymer Propagation Indene3 Indene Radical Indenyl Radical Indene3->Radical Initiation Initiator R• Dimer_radical Dimer Radical Radical->Dimer_radical Attacks another Indene Indene4 Indene Polymer2 Polymer Dimer_radical->Polymer2 Propagation

Caption: Mechanisms of Indene Polymerization.

Troubleshooting Protocol:

  • In-Reaction Inhibition:

    • Radical Scavenging: Add a radical inhibitor to your reaction mixture. Common choices include:

      • Butylated hydroxytoluene (BHT): Use at 0.1-0.5 mol%. It is a phenolic antioxidant that effectively quenches radical chains.

      • Hydroquinone or 4-methoxyphenol (MEHQ): Effective at concentrations from 100 to 1000 ppm.[3][4] Note that hydroquinone is most effective in the presence of oxygen.

      • (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO): A stable radical that acts as a scavenger. Use at catalytic amounts (e.g., 0.5-2 mol%).[5]

    • Acid Neutralization: If using acidic conditions, ensure the reaction is thoroughly quenched and neutralized during workup to prevent acid-catalyzed polymerization. A wash with saturated sodium bicarbonate solution is typically sufficient.

  • Solvent Purity:

    • Use freshly distilled or inhibitor-free solvents, especially ethers like THF or diethyl ether, which can form explosive peroxides that initiate polymerization. Test for peroxides before use.

  • Temperature Control:

    • Avoid excessive heating. If purification by distillation is necessary, perform it under reduced pressure and in the presence of an inhibitor like hydroquinone.

  • Storage of Purified Indene:

    • Store purified indene derivatives at low temperatures (≤ 4 °C) under an inert atmosphere (N₂ or Ar) and in the dark. For long-term storage, consider adding a small amount of an inhibitor like BHT.

InhibitorTypical ConcentrationNotes
BHT0.1–0.5 mol%Phenolic, good for bulk storage.
Hydroquinone100–1000 ppmEffective in the presence of O₂.
MEHQ100–1000 ppmSimilar to hydroquinone.
TEMPO0.5–2 mol%Stable nitroxyl radical scavenger.
Issue 2: Poor Regioselectivity in Cyclization Reactions

Q2: I am attempting a metal-catalyzed synthesis of a substituted indene, but I'm obtaining a mixture of regioisomers. How can I improve the selectivity?

A: Achieving high regioselectivity is a common challenge in many indene syntheses, particularly in transition-metal-catalyzed intramolecular hydroarylations or annulations. The outcome is a delicate balance of steric and electronic effects of both the substrate and the catalyst system.[6][7][8]

Causality and Mechanism:

In reactions like the rhodium-catalyzed reaction of 2-(chloromethyl)phenylboronic acid with unsymmetrical alkynes, the regioselectivity is governed by the steric hindrance of the alkyne substituents.[6] The metal center will preferentially coordinate to the less sterically hindered face of the alkyne, and subsequent migratory insertion will favor the formation of the product where the larger group is directed away from the metal-aryl moiety.

G cluster_regio Control of Regioselectivity Reactants Aryl Precursor + Unsymmetrical Alkyne Catalyst Metal Catalyst (e.g., Rh(I)) + Ligand Intermediate Key Intermediate Catalyst->Intermediate Path_A Pathway A (Sterically Favored) Intermediate->Path_A Path_B Pathway B (Sterically Disfavored) Intermediate->Path_B Product_A Major Regioisomer Path_A->Product_A Product_B Minor Regioisomer Path_B->Product_B

Caption: Factors influencing regioselectivity.

Troubleshooting Protocol:

  • Ligand Modification:

    • The electronic and steric properties of the ligands on the metal center are paramount.

    • Bulky Ligands: Employing bulkier phosphine or N-heterocyclic carbene (NHC) ligands can amplify the steric differences between the two ends of the alkyne, leading to higher regioselectivity.[8]

    • Electronic Tuning: Ligands with different electronic properties can alter the polarization of the metal-alkyne bond, influencing the regioselectivity of migratory insertion.

  • Solvent Effects:

    • The polarity and coordinating ability of the solvent can influence the stability of intermediates and transition states, thereby affecting regioselectivity.[9] Screen a range of solvents with varying polarities (e.g., toluene, THF, dioxane, DMF).

  • Temperature Optimization:

    • Lowering the reaction temperature can often enhance selectivity by increasing the energy difference between the competing transition states leading to the different regioisomers.

  • Substrate Modification:

    • If possible, increasing the steric bulk of one of the alkyne substituents will have a direct and predictable effect on improving regioselectivity.

Issue 3: Formation of Indanone and Benzofulvene Byproducts

Q3: My synthesis of an indene derivative is contaminated with a ketone byproduct (indanone) or a highly colored impurity (benzofulvene). How can I prevent their formation?

A: The formation of indanones and benzofulvenes represents two distinct side reaction pathways that can compete with indene formation.

  • Indanones often arise from the hydration of an alkyne precursor or isomerization of an intermediate. For example, in the Ru-catalyzed cyclization of certain 2-alkyl-1-ethynylbenzene derivatives, 1-indanone products can form alongside the desired 1-substituted-1H-indene.[6]

  • Benzofulvenes are typically formed from the condensation of an indene (or an indanone precursor) with an aldehyde or ketone, often under basic or acidic conditions.[1]

Troubleshooting Protocol for Indanone Formation:

  • Strictly Anhydrous Conditions: If your reaction involves the cyclization of an alkyne, ensure that all reagents and solvents are scrupulously dried. Trace water can lead to the hydration of the alkyne or a related intermediate, leading to a ketone.

  • Choice of Catalyst: Some catalysts may have a higher propensity for catalyzing hydration or isomerization pathways. If indanone formation is significant, screen alternative metal catalysts (e.g., PtCl₂, FeCl₃) that may favor the desired cycloisomerization.[6]

Troubleshooting Protocol for Benzofulvene Formation:

  • Control of Reaction pH: If your synthesis involves basic or acidic conditions and there are aldehyde or ketone functionalities present (either as reactants, reagents, or impurities), their condensation with the acidic C-H protons of the indene ring can form benzofulvenes. Maintain neutral pH during workup and purification where possible.

  • Temperature Control in Aldol-type Reactions: In syntheses that proceed via an aldol condensation followed by elimination to form the indene double bond, controlling the temperature is critical. Higher temperatures may favor the elimination to the exocyclic benzofulvene over the desired endocyclic indene.[10][11] Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can improve selectivity.[10][11]

Issue 4: Oxidation of the Indene Product

Q4: My purified indene derivative develops a yellow or brown color and shows new peaks by NMR/LC-MS upon storage. What is causing this degradation?

A: Indene and its derivatives are prone to oxidation, especially at the allylic and benzylic positions. Exposure to atmospheric oxygen can lead to the formation of hydroperoxides, alcohols, and ketones, which can further degrade or polymerize.

Troubleshooting Protocol:

  • Inert Atmosphere Techniques:

    • Reaction Setup: Conduct all reactions under an inert atmosphere of nitrogen or argon.

    • Solvent Degassing: Use solvents that have been degassed to remove dissolved oxygen. Common methods include freeze-pump-thaw cycles or sparging with an inert gas for 30-60 minutes.[12][13][14]

  • Workup and Purification:

    • Minimize the exposure of the product to air during workup and chromatography.

    • If possible, use deoxygenated solvents for extraction and chromatography.

  • Storage:

    • Store the final product under an inert atmosphere in a sealed vial, preferably in a freezer.

    • For particularly sensitive compounds, consider storing them as a solution in a degassed solvent. For long-term storage of materials that are prone to hydrolysis, ensure they are kept at low temperatures in an inert atmosphere.[15]

References

  • Organic Chemistry Portal. (n.d.). Synthesis of indenes. Retrieved January 25, 2026, from [Link]

  • ResearchGate. (2016). Greener Paal-Knorr Pyrrole Synthesis by Mechanical Activation. [Link]

  • Banu, K., & Ramachary, D. B. (2010). The Paal–Knorr reaction revisited. A catalyst and solvent-free synthesis of underivatized and N-substituted pyrroles. Green Chemistry, 12(7), 1237-1241. [Link]

  • Wikipedia. (n.d.). Polymerisation inhibitor. Retrieved January 25, 2026, from [Link]

  • Wikipedia. (n.d.). Indene. Retrieved January 25, 2026, from [Link]

  • ResearchGate. (n.d.). Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane. Retrieved January 25, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Furan Synthesis. Retrieved January 25, 2026, from [Link]

  • Larraufie, M.-H., et al. (2015). Selective Synthesis of Boron-Functionalized Indenes and Benzofulvenes by BCl3-Promoted Cyclizations of ortho-Alkynylstyrenes. Organic Letters, 17(1), 186-189. [Link]

  • Larraufie, M.-H., et al. (2015). Selective Synthesis of Boron-Functionalized Indenes and Benzofulvenes by BCl3-Promoted Cyclizations of ortho-Alkynylstyrenes. ACS Publications. [Link]

  • University of Rochester Department of Chemistry. (n.d.). How To: Degas Solvents. Retrieved January 25, 2026, from [Link]

  • Google Patents. (n.d.). US20140330053A1 - Hydroquinone Compounds for Inhibiting Monomer Polymerization.
  • Google Patents. (n.d.). US9944577B2 - Hydroquinone compounds for inhibiting monomer polymerization.
  • Cholewiak, A., & Wicha, J. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 503–535. [Link]

  • University of York Chemistry Teaching Labs. (n.d.). Degassing solvents. Retrieved January 25, 2026, from [Link]

  • Tureček, F., et al. (2003). Scavenging with TEMPO• To Identify Peptide- and Protein-Based Radicals by Mass Spectrometry: Advantages of Spin Scavenging over Spin Trapping. Journal of the American Chemical Society, 125(44), 13452-13462. [Link]

  • Organic Syntheses. (n.d.). Discussion Addendum for: Ring-closing Metathesis Synthesis of N-Boc-3-pyrroline. Retrieved January 25, 2026, from [Link]

  • PubMed. (2022). Modulating Boronic Ester Stability in Block Copolymer Micelles via the Neighbor Effect of Copolymerized Tertiary Amines for Controlled Release of Polyphenolic Drugs. [Link]

  • RSC Publishing. (2021). Regioselective syn-1,2-hydroarylation of internal alkynes. [Link]

  • YouTube. (2015). Ring Closing Metathesis. [Link]

  • PubMed. (2011). Indene formation under single-collision conditions from the reaction of phenyl radicals with allene and methylacetylene--a crossed molecular beam and ab initio study. [Link]

  • Berry Group, University of Wisconsin. (2019). Section 5.4 Title: Degassing Solvents. [Link]

  • Sci-Hub. (n.d.). Highly Regio- and Stereoselective Synthesis of Indene Derivatives via Electrophilic Cyclization. [Link]

  • ResearchGate. (n.d.). Order of thermodynamic stability of representative boronic esters. [Link]

  • ResearchGate. (n.d.). Regioselective Heck Reactions of Indene: A Switch of Regioselectivity by the Phenolate Ligand. [Link]

  • PubMed. (2017). Synthesis of 1-indanones with a broad range of biological activity. [Link]

  • Sci-Hub. (n.d.). Ligand Effects in Pd-Catalyzed Intermolecular Alkyne Hydroarylations. [Link]

  • University of York. (2015). New Applications of TEMPO in Organic Synthesis. [Link]

  • PubMed. (2012). Storage Stability Study of Salicylate-based Poly(anhydride-esters). [Link]

  • Wikipedia. (n.d.). Ring-closing metathesis. Retrieved January 25, 2026, from [Link]

  • ResearchGate. (n.d.). What's the best way of degassing volatile organic solvents?. [Link]

  • Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved January 25, 2026, from [Link]

  • Reddit. (2023). Solvent degassing. [Link]

  • PubMed. (2015). Selective Formation of Indene through the Reaction of Benzyl Radicals with Acetylene. [Link]

  • Organic Chemistry Portal. (n.d.). TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. Retrieved January 25, 2026, from [Link]

  • ACS Publications. (2023). Visible-Light-Promoted Direct Synthesis of α-Arylthioacetyloximes from Alkenes and Thiophenols. [Link]

  • Chemistry LibreTexts. (2023). 2.3: Olefin Metathesis. [Link]

  • PubMed. (2014). Final amended safety assessment of hydroquinone as used in cosmetics. [Link]

  • PubMed. (2020). Ligand-Induced Regioselectivity in Metal-Catalyzed Aryne Reactions Using Borylaryl Triflates as Aryne Precursors. [Link]

  • RSC Publishing. (2009). Solvent effects on stereoselectivity: more than just an environment. [Link]

  • University of Minnesota Digital Conservancy. (2020). Inducing regioselectivity in metal-bound aryne reactions and using ligands to govern divergent reaction pathways. [Link]

  • SAGE Journals. (2014). Amended Safety Assessment of Hydroquinone as Used in Cosmetics. [Link]

Sources

Troubleshooting

Overcoming solubility issues with 1H-Indene-5-carboxylic acid in organic reactions

Welcome to the technical support center for 1H-Indene-5-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate and overcome the common solubility challenges asso...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1H-Indene-5-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate and overcome the common solubility challenges associated with this versatile building block. Here, we provide troubleshooting guides, experimental protocols, and frequently asked questions to ensure your success in the lab.

Part 1: Troubleshooting Guide for Solubility Issues

Understanding the Solubility Profile of 1H-Indene-5-carboxylic acid

Question: Why is 1H-Indene-5-carboxylic acid often difficult to dissolve in common organic solvents?

Answer: The solubility of 1H-Indene-5-carboxylic acid is dictated by its amphiphilic molecular structure. It possesses a polar carboxylic acid group (-COOH) capable of forming strong hydrogen bonds, and a larger, nonpolar indene ring system. This duality can lead to poor solubility in solvents that are either too polar or too nonpolar. The carboxylic acid group can also form strong intermolecular hydrogen-bonded dimers in the solid state, which requires significant energy to disrupt for dissolution to occur.[1][2]

Initial Solvent Selection: Where to Start?

Question: I'm starting a new reaction. Which solvents should I try first to dissolve 1H-Indene-5-carboxylic acid?

Answer: A logical starting point is to use polar aprotic solvents, which can effectively solvate both the polar head and the nonpolar tail of the molecule. Based on empirical data and the general properties of aromatic carboxylic acids, the following solvents are recommended for initial screening.

Table 1: Recommended Solvents for Initial Solubility Screening

SolventClassTypical UsabilityRationale & Considerations
Dimethylformamide (DMF)Polar AproticHighExcellent solvating power for many polar and nonpolar compounds. High boiling point is suitable for reactions requiring heat.
Dimethyl Sulfoxide (DMSO)Polar AproticHighStrong hydrogen bond acceptor, very effective at dissolving carboxylic acids.[3] Often used for NMR studies and as a reaction solvent.
Tetrahydrofuran (THF)Polar Aprotic (Ether)ModerateGood general-purpose solvent. May require heating or co-solvents for higher concentrations.
Acetonitrile (MeCN)Polar AproticModerateUseful for a wide range of organic reactions; its properties make it a good differentiating solvent for acid-base studies.[4]
Dichloromethane (DCM)ChlorinatedLow to ModerateCan be effective, especially if the acid is converted to a less polar derivative (e.g., an ester).
Alcohols (MeOH, EtOH)Polar ProticModerateCan dissolve carboxylic acids through hydrogen bonding, but may participate in reactions (e.g., Fischer esterification) under acidic conditions.[1]
My Compound Still Won't Dissolve. What's Next?

Question: I've tried the recommended solvents at room temperature, but the solubility is still too low for my reaction concentration. What are the next steps?

Answer: If initial attempts at room temperature fail, a systematic approach involving physical and chemical methods is necessary. The following workflow provides a decision-making framework for addressing persistent solubility issues.

G cluster_0 Troubleshooting Workflow start Problem: Low Solubility at RT solvent Step 1: Re-evaluate Solvent Choice (See Table 1) start->solvent physical Step 2: Apply Physical Methods solvent->physical Still insoluble chemical Step 3: Consider Chemical Modification physical->chemical Still insoluble / Degradation observed success Success: Proceed with Reaction physical->success Solubilized chemical->success Solubilized G cluster_0 Chemical Modification for Solubility node1 1H-Indene-5-carboxylic Acid (Poorly Soluble Dimer) node2 { Add Non-Nucleophilic Base | (e.g., TEA, DIPEA)} node1:f0->node2:f0 Deprotonation node3 1H-Indene-5-carboxylate Salt (Highly Soluble) node2:f0->node3:f0 Formation of Ionic Species

Caption: Conversion to a soluble carboxylate salt.

Part 3: Experimental Protocols

Protocol 1: Screening for Optimal Co-solvent Mixture
  • Setup: In separate small vials, weigh an equal, known amount of 1H-Indene-5-carboxylic acid (e.g., 10 mg).

  • Primary Solvent: To each vial, add a measured volume of your primary high-polarity solvent (e.g., 0.5 mL of DMF) and stir. Note the degree of dissolution.

  • Titration: To each vial, begin adding a different co-solvent (e.g., THF, DCM, Acetonitrile) in small, measured increments (e.g., 0.1 mL).

  • Observation: After each addition, stir or vortex the vial for 1-2 minutes and observe for complete dissolution.

  • Selection: The mixture that achieves full dissolution with the smallest volume of co-solvent is your optimal system. Record the final v/v ratio.

Protocol 2: In-situ Salt Formation for Improved Solubility
  • Setup: To a reaction flask under an inert atmosphere (if required), add the 1H-Indene-5-carboxylic acid and the chosen reaction solvent (e.g., anhydrous DMF).

  • Base Addition: While stirring, add a non-nucleophilic base dropwise. A slight molar excess (1.05 to 1.1 equivalents) is typically sufficient.

  • Dissolution: Stir the mixture at room temperature. You should observe the solid acid dissolving as the soluble carboxylate salt is formed. Gentle warming (30-40 °C) can be applied if dissolution is slow.

  • Confirmation: The formation of a clear, homogeneous solution indicates successful salt formation and solubilization.

  • Reaction: You can now proceed by adding the other reagents for your planned chemical transformation (e.g., coupling agent, electrophile). [5]

Part 4: Frequently Asked Questions (FAQs)

Q1: What is the approximate pKa of 1H-Indene-5-carboxylic acid?

Q2: Can I use a strong base like NaOH or KOH to make the salt?

  • While strong inorganic bases will effectively form a salt, they are often not used in anhydrous organic reactions. They have very low solubility in many organic solvents and can introduce water, which may be detrimental to your reaction. Amine bases or anhydrous carbonates are generally preferred.

Q3: My reaction involves an acid-sensitive functional group. Can I still use the in-situ salt formation method?

  • Yes, but with caution. The use of a mild, hindered base like DIPEA is recommended. The resulting reaction medium will be slightly basic. You must ensure that your other starting materials and the final product are stable under these conditions.

Q4: For which types of reactions is poor solubility of this acid most problematic?

  • Reactions that require high concentrations of the acid, such as amide couplings or esterifications, are most affected. [7]If the acid is not fully dissolved, the reaction will be slow, inefficient, and may stall as the reactive species in solution are consumed.

References

  • Online Chemistry Notes. (2022). Carboxylic Acids- Aliphatic and Aromatic – Preparation and Properties. Available at: [Link]

  • Chad's Prep. (2021). Properties, Synthesis, and Reactions of Carboxylic Acids. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 1H-Indene-5-carboxylic acid. PubChem Compound Database. Available at: [Link]

  • U.S. Environmental Protection Agency. (n.d.). 1H-Indene-5-carboxylic acid, 2,3-dihydro-2-[6-(6-methyl-7-sulfo-2-benzothiazolyl)-2-quinolinyl]-1,3-dioxo-, compd. with 2,2',2''-nitrilotris[ethanol] (1:2). CompTox Chemicals Dashboard. Available at: [Link]

  • LookChem. (n.d.). 1H-indene-1-carboxylic acid. Available at: [Link]

  • ResearchGate. (2015). Determination and correlation for solubility of aromatic acids in solvents. Available at: [Link]

  • Chemistry LibreTexts. (2023). Reactions of Carboxylic Acids. Available at: [Link]

  • ResearchGate. (n.d.). Solubility comparison in acetonitrile. Available at: [Link]

  • Britannica. (2026). Carboxylic acid - Aromatic, Organic, Reactions. Available at: [Link]

  • Khan Academy. (n.d.). Carboxylic acid reactions overview. Available at: [Link]

  • ResearchGate. (2018). Enthalpy of formation for indazoles. Available at: [Link]

  • San Diego State University. (n.d.). Chapter 13 Carboxylic Acids. Available at: [Link]

  • University of Tartu. (n.d.). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Available at: [Link]

  • The Organic Chemistry Tutor. (2021). Carboxylic Acid Derivative Reactions. YouTube. Available at: [Link]

  • Semantic Scholar. (2022). Anisotropic thermal expansion effects in layered n-Alkyl carboxylic acid – bipyridyl cocrystals. Available at: [Link]

  • Wiley Online Library. (2021). Strengths of Acids in Acetonitrile. Available at: [Link]

  • MDPI. (2023). 1-(Dicyanomethylene)-3-hydroxy-1H-indene-2-carboxylic Acid. Available at: [Link]

  • National Institutes of Health. (2023). Roles of HNOx and Carboxylic Acids in the Thermal Stability of Nitroplasticizer. PMC. Available at: [Link]

  • U.S. Environmental Protection Agency. (n.d.). 1H-Indene-5-carboxylic acid, 2,3-dihydro-2-(3-hydroxy-2-quinolinyl)-1,3-dioxo-. CompTox Chemicals Dashboard. Available at: [Link]

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Optimization

Technical Support Center: Purification of 1H-Indene-5-carboxylic Acid by Recrystallization

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals on the purification of 1H-Indene-5-carboxylic acid via recrystallization. It is designed to move beyo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals on the purification of 1H-Indene-5-carboxylic acid via recrystallization. It is designed to move beyond a simple protocol, offering in-depth explanations, troubleshooting for common experimental hurdles, and a framework for logical decision-making during the purification process.

The Foundational Principle: Why Recrystallization Works

Recrystallization is a powerful purification technique for solid compounds based on the principle of differential solubility.[1] An ideal recrystallization solvent will dissolve the target compound (1H-Indene-5-carboxylic acid) sparingly or not at all at room temperature, but will readily dissolve it at an elevated temperature.[1][2] Conversely, impurities present in the crude material should either be highly soluble in the solvent at all temperatures or completely insoluble.

The process, in essence, involves:

  • Dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated solution.[3]

  • Filtering the hot solution to remove any insoluble impurities.

  • Cooling the solution slowly to allow the desired compound to crystallize out, leaving the soluble impurities behind in the solvent (the "mother liquor").[4]

  • Isolating the pure crystals by filtration.

The success of this technique hinges on the slow, controlled formation of a crystal lattice. This process is selective, meaning molecules of 1H-Indene-5-carboxylic acid will preferentially incorporate into the growing crystal, excluding dissimilar impurity molecules.

Experimental Protocol: Recrystallization of 1H-Indene-5-carboxylic Acid

This protocol provides a step-by-step methodology. Note that the ideal solvent may need to be determined experimentally.

Step 1: Solvent Selection

Choosing the right solvent is the most critical step for a successful recrystallization.[1] The carboxylic acid functional group in 1H-Indene-5-carboxylic acid allows for hydrogen bonding, suggesting that polar solvents may be effective.[5][6] However, the indene backbone is largely nonpolar. This duality means a single perfect solvent might not exist, and a mixed-solvent system could be optimal.

Screening Procedure:

  • Place approximately 20-30 mg of your crude 1H-Indene-5-carboxylic acid into a small test tube.

  • Add the test solvent dropwise at room temperature, swirling after each addition.

    • If the solid dissolves readily at room temperature: The solvent is unsuitable. The compound will not crystallize upon cooling.

    • If the solid is insoluble or sparingly soluble: Proceed to the next step.

  • Heat the mixture to the solvent's boiling point.

    • If the solid dissolves completely: This is a promising solvent. Allow it to cool to room temperature and then in an ice bath to see if crystals form.

    • If the solid remains insoluble even when boiling: The solvent is unsuitable.

Solvent Selection Guide:

SolventBoiling Point (°C)PolarityRationale & Comments
Water100Very HighMay be a good choice due to the carboxylic acid group.[5] High boiling point can be advantageous.[5]
Ethanol78HighOften a good solvent for carboxylic acids.[7]
Methanol65HighSimilar to ethanol, but more volatile.
Ethyl Acetate77MediumA good starting point, as it can often dissolve compounds with both polar and nonpolar features.[5]
Acetone56MediumA versatile solvent, but its low boiling point may not provide a large solubility gradient.
Toluene111LowMay dissolve the nonpolar indene portion well. Its high boiling point should be handled with care.[8]
Hexanes~69Very LowUnlikely to be a good single solvent but could be excellent as an "anti-solvent" in a mixed pair with a more polar solvent like ethyl acetate or acetone.[5]
Step 2: The Recrystallization Workflow
  • Dissolution: Place the crude 1H-Indene-5-carboxylic acid in an Erlenmeyer flask. Add a small amount of the chosen solvent and bring the mixture to a gentle boil using a hot plate. Continue adding small portions of the hot solvent until the solid just dissolves.[9] Adding excess solvent will reduce your final yield.

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal.[10] Boil the solution for a few minutes. The colored impurities will adsorb to the charcoal.

  • Hot Gravity Filtration: To remove insoluble impurities (or the activated charcoal), perform a hot gravity filtration. This is a critical step to prevent premature crystallization.[3] Use a stemless funnel and fluted filter paper. It is advisable to pre-heat the funnel and the receiving flask with hot solvent vapor to prevent the product from crystallizing in the funnel.[3]

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature on a benchtop. Do not disturb the flask. Slow cooling is essential for the formation of large, pure crystals.[1][4] Once the flask has reached room temperature, you can place it in an ice-water bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals in the funnel with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing impurities.

  • Drying: Allow the crystals to dry on the filter paper with the vacuum running for several minutes. Then, transfer the crystals to a watch glass and allow them to air dry completely. The purity can be assessed by taking a melting point.

Visualizing the Workflow

G cluster_dissolution Dissolution Phase cluster_filtration Purification Phase cluster_crystallization Isolation Phase A Crude 1H-Indene-5- carboxylic acid B Add minimum amount of hot solvent A->B C Completely dissolved solution B->C D Insoluble impurities present? C->D E Hot Gravity Filtration D->E Yes F Clear hot filtrate D->F No E->F G Slow cooling to room temperature F->G H Cool in ice bath G->H I Vacuum Filtration H->I J Wash with cold solvent I->J K Dry crystals J->K L Pure 1H-Indene-5-carboxylic acid K->L

Caption: Recrystallization workflow for 1H-Indene-5-carboxylic acid.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the recrystallization of 1H-Indene-5-carboxylic acid.

Q1: My compound will not dissolve, even in a large amount of boiling solvent.

  • Answer: This indicates you have chosen a solvent in which your compound is insoluble. You must select a new, likely more polar, solvent or a mixed-solvent system. For example, if your compound is insoluble in toluene, try ethyl acetate or ethanol.

Q2: No crystals are forming even after cooling in an ice bath.

  • Answer: This usually means your solution is too dilute (you added too much solvent) or the solution is supersaturated but requires a nucleation site to begin crystallization.

    • Solution 1 (Induce Crystallization): Try scratching the inside of the flask just below the surface of the liquid with a glass rod. The small scratches provide a surface for crystals to begin forming.

    • Solution 2 (Seeding): If you have a small crystal of pure product, add it to the solution to act as a "seed" for crystal growth.[11]

    • Solution 3 (Reduce Solvent): Gently heat the solution to boil off some of the solvent, thereby increasing the concentration. Then, attempt to cool it again.

Q3: My compound "oiled out" instead of forming crystals.

  • Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid instead of a solid. This is common when the boiling point of the solvent is too high or if the solution is cooled too quickly.

    • Solution: Reheat the solution to re-dissolve the oil. Allow it to cool much more slowly. If the problem persists, you may need to choose a solvent with a lower boiling point.[8]

Q4: The final yield of my purified product is very low.

  • Answer: Low yield can result from several factors:

    • Excess Solvent: Using too much solvent during the dissolution step is a common cause. Your product will remain in the mother liquor.

    • Premature Crystallization: The product may have crystallized on the filter paper during hot filtration. Ensure your apparatus is sufficiently hot.

    • Excessive Washing: Washing the final crystals with too much cold solvent can dissolve some of your product.

    • Inappropriate Solvent: The compound might be too soluble in the cold solvent.

Q5: My recrystallized product is still colored.

  • Answer: This suggests that colored, soluble impurities were not fully removed. The use of activated charcoal during the dissolution step can help adsorb these impurities, which are then removed during the hot filtration.[10] Be aware that charcoal can also adsorb some of your product, so use it sparingly.

Q6: What are the likely impurities in my crude 1H-Indene-5-carboxylic acid?

  • Answer: Without knowing the specific synthetic route, common impurities could include unreacted starting materials, by-products from side reactions, or residual solvents from the reaction workup.[12][13] For instance, if the carboxylic acid was produced by oxidation of an alkyl-substituted indene, incompletely oxidized intermediates (like aldehydes or alcohols) could be present.[14]

Visualizing Key Relationships

G cluster_temp Temperature Effect cluster_solubility Solubility Profile cluster_purity Resulting Purity HighT High Temperature (e.g., Boiling Solvent) Sol_High High Solubility of 1H-Indene-5-carboxylic acid HighT->Sol_High LowT Low Temperature (e.g., Ice Bath) Sol_Low Low Solubility of 1H-Indene-5-carboxylic acid LowT->Sol_Low Imp_Sol Impurities Remain in Solution (Mother Liquor) Sol_High->Imp_Sol upon cooling Pure_Crystals Pure Crystals Form Sol_Low->Pure_Crystals leads to

Caption: Relationship between temperature, solubility, and purity.

References

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  • Recrystallization. Available at: [Link]

  • Recrystallization and Crystallization. Available at: [Link]

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Troubleshooting

Technical Support Center: Optimization of Esterification Reaction Conditions for Carboxylic Acids

Welcome to the technical support center for the optimization of carboxylic acid esterification. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in this f...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of carboxylic acid esterification. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in this fundamental organic transformation. Here, we move beyond simple protocols to address the "why" behind experimental choices, providing a framework for logical troubleshooting and reaction optimization.

Frequently Asked Questions (FAQs): Choosing Your Esterification Strategy

Before troubleshooting a specific reaction, selecting the most appropriate method is paramount. The choice depends on substrate stability, steric hindrance, and desired reaction conditions.

Q1: I have a simple, robust carboxylic acid and a primary alcohol. Which method is the most straightforward and economical?

For simple and thermally stable substrates, the Fischer-Speier Esterification (commonly known as Fischer Esterification) is often the best choice.[1][2] It involves heating the carboxylic acid and alcohol with a strong acid catalyst (like H₂SO₄ or TsOH).[1][3] The primary challenge is that the reaction is an equilibrium process.[1]

  • Causality: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by the alcohol.[1] The reaction is reversible, meaning the ester can be hydrolyzed back to the starting materials by the water generated.[1][4]

  • Optimization Strategy: To drive the equilibrium towards the product, you must apply Le Châtelier's principle.[1][4] This is typically achieved in two ways:

    • Use of Excess Reagent: Employing a large excess of the alcohol (often using it as the solvent) pushes the equilibrium forward.[1][3] Using a 10-fold excess of alcohol can increase equilibrium yields from ~65% to over 95%.[1]

    • Water Removal: Actively removing water as it forms is highly effective.[1][3] A Dean-Stark apparatus is the classic tool for this, azeotropically removing water with a solvent like toluene.[1][3][5]

Q2: My compound is sensitive to strong acids and high temperatures. What are my options for milder esterification?

When dealing with acid-labile or thermally sensitive substrates, milder, non-equilibrium methods are required. The Steglich Esterification is a premier choice for these scenarios.[6]

  • Causality: This method uses a coupling agent, typically a carbodiimide like dicyclohexylcarbodiimide (DCC) or the water-soluble analog 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid.[6][7] A nucleophilic catalyst, 4-dimethylaminopyridine (DMAP), is crucial for the reaction's success. The carboxylic acid adds to the carbodiimide to form a highly reactive O-acylisourea intermediate. DMAP then reacts with this intermediate to form an even more reactive N-acylpyridinium salt, which is readily attacked by the alcohol.

  • Key Advantages:

    • The reaction proceeds at room temperature under neutral or mildly basic conditions.[6]

    • It is not an equilibrium reaction, so it can be driven to completion without removing byproducts during the reaction.

    • It is effective for a wide range of substrates, including sterically hindered ones.[6]

Q3: I need to perform an esterification that inverts the stereochemistry of my chiral secondary alcohol. Which reaction should I use?

For stereochemical inversion at a chiral alcohol center, the Mitsunobu Reaction is the gold standard.[8][9]

  • Causality: This reaction facilitates a one-pot Sₙ2 displacement of a hydroxyl group, which is normally a very poor leaving group.[8] It uses a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (like diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). The PPh₃ and DEAD combine to form a phosphonium salt, which activates the alcohol by converting the hydroxyl into a good leaving group (an oxyphosphonium ion). The carboxylate, formed by deprotonation of the carboxylic acid by the DEAD-PPh₃ adduct, then acts as the nucleophile, attacking the activated alcohol from the backside to displace the leaving group and invert the stereocenter.[8][9]

  • Critical Consideration: The nucleophile (the carboxylic acid in this case) must have a pKa of approximately 13 or lower to be successfully deprotonated in the reaction medium.[9] The reaction works well for primary and secondary alcohols but is generally ineffective for tertiary alcohols due to steric hindrance preventing the Sₙ2 attack.[8]

Method Selection Guide

The following decision tree can help guide your choice of esterification method.

G start Start: Substrate Properties acid_sensitive Is the substrate sensitive to strong acid or high heat? start->acid_sensitive chiral_inversion Is stereochemical inversion of the alcohol required? acid_sensitive->chiral_inversion No steglich Use Steglich Esterification acid_sensitive->steglich Yes steric_hindrance Are the acid or alcohol sterically hindered? chiral_inversion->steric_hindrance No mitsunobu Use Mitsunobu Reaction chiral_inversion->mitsunobu Yes fischer Use Fischer Esterification steric_hindrance->fischer No steglich_hindered Use Steglich Esterification (may require longer reaction time) steric_hindrance->steglich_hindered Yes

Caption: Decision tree for selecting an esterification method.

Troubleshooting Guide: Common Issues & Solutions

Even with the right method, experiments can fail. This section addresses common problems in a systematic way.

Symptom Potential Cause(s) Suggested Solution(s) Method
Low or No Conversion 1. Equilibrium Not Shifted: Insufficient excess of alcohol or inefficient water removal.1a. Increase the excess of alcohol (e.g., from 5 eq. to 20 eq. or use as solvent).[1] 1b. Ensure the Dean-Stark trap is functioning correctly and collecting water. Check for leaks.[10]Fischer
2. Inactive Catalyst: Catalyst is old, hydrated, or insufficient amount used.2a. Use fresh, anhydrous acid catalyst (e.g., p-TsOH·H₂O or concentrated H₂SO₄). 2b. Increase catalyst loading slightly (e.g., from 1 mol% to 5 mol%).Fischer
3. Steric Hindrance: Bulky groups near the reaction center slow the reaction.3a. Increase reaction time and/or temperature. 3b. Switch to a less sterically demanding method like Steglich esterification.[11]Fischer
4. Poor Reagent Quality: EDC/DCC is hydrolyzed; DMAP is inactive.4a. Use freshly opened or properly stored EDC/DCC.[7] 4b. Use fresh, high-purity DMAP.Steglich
5. Inefficient Activation: Alcohol is not nucleophilic enough to react with the O-acylisourea intermediate, leading to N-acylurea formation.5a. Ensure DMAP (catalytic or stoichiometric) is present and active. 5b. For very hindered alcohols, consider alternative coupling agents like Mukaiyama's reagent.[12]Steglich
6. Reagents Not Activating: PPh₃ is oxidized; DEAD/DIAD is decomposed.6a. Use fresh PPh₃. 6b. Use fresh DEAD/DIAD; store it properly (refrigerated, protected from light).Mitsunobu
7. Carboxylic Acid pKa Too High: The acid is not acidic enough to be deprotonated by the betaine intermediate.7. The Mitsunobu reaction is generally not suitable for alcohols or carboxylic acids with high pKa values (>13). Consider an alternative method.[9]Mitsunobu
Formation of Side Products 1. Dehydration of Alcohol: Particularly with secondary or tertiary alcohols at high temperatures.1a. Lower the reaction temperature and extend the reaction time. 1b. Use a milder catalyst, such as a solid acid catalyst (e.g., Amberlyst-15).[13]Fischer
2. N-Acylurea Formation: The O-acylisourea intermediate rearranges to the stable N-acylurea before the alcohol can intercept it.2a. Add the alcohol and DMAP first, then add the DCC/EDC solution slowly to keep the concentration of the active intermediate low. 2b. Run the reaction at a lower temperature (e.g., 0 °C). This is a very common side reaction when the alcohol is sterically hindered.[6]Steglich
Difficult Purification 1. Removing Excess Carboxylic Acid: Acid is polar and can be difficult to separate from the ester.1. During workup, wash the organic layer with a mild base like saturated aqueous NaHCO₃ or Na₂CO₃ solution to deprotonate and extract the unreacted acid.[3]All
2. Removing Dicyclohexylurea (DCU): DCU byproduct is poorly soluble in many organic solvents.2a. After the reaction, cool the mixture (e.g., to 0 °C) and filter off the precipitated DCU. 2b. If DCU remains, it can sometimes be removed by chromatography, but it is challenging. Using water-soluble EDC instead of DCC avoids this issue, as the corresponding urea can be removed with an aqueous wash.[7]Steglich
3. Removing PPh₃O and Hydrazide Byproducts: These byproducts can be polar and difficult to separate from the desired ester.3a. Purification can often be achieved with careful column chromatography. 3b. Some modern variations use polymer-bound PPh₃ or reagents designed for easier removal.Mitsunobu
Troubleshooting Workflow: Low Reaction Yield

G start Low Yield Observed check_sm Check TLC/LCMS: Any starting material left? start->check_sm check_side_products Are there significant side products? check_sm->check_side_products No incomplete_rxn Incomplete Reaction check_sm->incomplete_rxn Yes side_rxn_issue Side Reaction Issue check_side_products->side_rxn_issue Yes degradation Degradation of Starting Material/Product check_side_products->degradation No (Baseline 'mess') sol_increase_time Increase reaction time/temp incomplete_rxn->sol_increase_time sol_check_reagents Check reagent quality (catalyst, coupling agents) incomplete_rxn->sol_check_reagents sol_drive_eq Drive equilibrium further (more alcohol, remove H2O) incomplete_rxn->sol_drive_eq sol_lower_temp Lower reaction temperature side_rxn_issue->sol_lower_temp sol_slow_addition Use slow addition of reagents side_rxn_issue->sol_slow_addition sol_change_method Change esterification method side_rxn_issue->sol_change_method sol_milder_cond Use milder conditions (temp, pH) degradation->sol_milder_cond sol_protect_groups Consider protecting groups degradation->sol_protect_groups

Caption: A logical workflow for troubleshooting low esterification yields.

Experimental Protocols & Mechanistic Insights

Protocol 1: Fischer Esterification of Benzoic Acid with Ethanol using a Dean-Stark Trap

This protocol demonstrates a classic method for driving the esterification equilibrium to completion.

  • Mechanism Insight: The reaction proceeds via a six-step PADPED mechanism (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation).[1] Each step is reversible. The key is the initial protonation of the carbonyl, which makes it a potent electrophile.[1]

    Fischer_Mechanism RCOOH R-C(=O)OH Protonated_Acid R-C(=O+H)OH RCOOH->Protonated_Acid 1. Protonation H_plus H+ ROH R'-OH Tetrahedral_Int1 R-C(OH)(O+H-R')OH Protonated_Acid->Tetrahedral_Int1 2. Nucleophilic Attack Tetrahedral_Int2 R-C(OH)2(OR') Tetrahedral_Int1->Tetrahedral_Int2 3. Deprotonation Protonated_Int R-C(OH)(O+H2)OR' Tetrahedral_Int2->Protonated_Int 4. Protonation Protonated_Ester R-C(=O+H)OR' Protonated_Int->Protonated_Ester 5. Elimination of H2O H2O H2O Ester R-C(=O)OR' Protonated_Ester->Ester 6. Deprotonation

    Caption: The PADPED mechanism of Fischer Esterification.

  • Procedure:

    • Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser. Ensure all glassware is oven-dried to remove residual moisture.[10]

    • Reagents: To the flask, add benzoic acid (1.0 eq.), ethanol (3.0 eq.), and toluene (as solvent, sufficient to fill the Dean-Stark trap). Add a magnetic stir bar.

    • Catalyst: Carefully add p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.05 eq.).

    • Reaction: Heat the mixture to reflux. The toluene-water azeotrope will begin to distill.[1] The vapor will condense, and in the trap, the denser water will separate and collect at the bottom while the toluene overflows back into the reaction flask.[1]

    • Monitoring: Continue reflux until the theoretical amount of water is collected in the trap, or until the reaction is complete as monitored by TLC or LCMS.[10]

    • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate. Wash the organic phase sequentially with water, saturated aqueous NaHCO₃ solution (to remove acid catalyst and unreacted benzoic acid), and finally with brine.[3]

    • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ethyl benzoate. Purify further by distillation or column chromatography if necessary.

Protocol 2: Steglich Esterification of an N-Boc Protected Amino Acid

This method is ideal for sensitive substrates, like protected amino acids, where acidic conditions could cause deprotection and high temperatures could lead to racemization.[6]

  • Procedure:

    • Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the N-Boc-Alanine (1.0 eq.), benzyl alcohol (1.1 eq.), and DMAP (0.1 eq.) in anhydrous dichloromethane (DCM).

    • Cooling: Cool the solution to 0 °C in an ice bath. This helps to minimize side reactions, particularly the formation of N-acylurea.

    • Reagent Addition: In a separate flask, dissolve DCC (1.1 eq.) in a small amount of anhydrous DCM. Add this DCC solution dropwise to the stirred reaction mixture over 10-15 minutes.

    • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. A white precipitate of dicyclohexylurea (DCU) will form.

    • Monitoring: Monitor the reaction progress by TLC or LCMS.

    • Workup: Once complete, filter off the DCU precipitate and wash it with a small amount of cold DCM. Combine the filtrates and wash sequentially with 0.5 M HCl solution (to remove excess DMAP), saturated aqueous NaHCO₃ solution, and brine.

    • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude ester by flash column chromatography.

References

  • Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry. [Link]

  • Ester synthesis by esterification. (n.d.). Organic Chemistry Portal. [Link]

  • Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. (2023). MDPI. [Link]

  • Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. (n.d.). Organic Syntheses. [Link]

  • Fischer Esterification-Typical Procedures. (2024). OperaChem. [Link]

  • Synthesis and Reactions of Esters. (n.d.). Chad's Prep. [Link]

  • Steglich Esterification with EDC. (2022). Reddit. [Link]

  • Fisher Esterification: Synthesis and Purification of Esters. (2025). HSCprep. [Link]

  • Hydrogenation of Carboxylic Acids, Esters, and Related Compounds over Heterogeneous Catalysts. (2023). ACS Publications. [Link]

  • Comprehensive Compilation on Esterification Reactions and Predicting Reaction Kinetics and Equilibrium Using PC-SAFT. (2025). ACS Publications. [Link]

  • Kinetic Study of Esterification Reaction. (n.d.). ResearchGate. [Link]

  • Mitsunobu Reaction. (n.d.). Chemistry Steps. [Link]

  • Optimization of ethyl oleate from oleic acid and ethanol with Dean-Stark trap technology by response surface methodology. (2021). E3S Web of Conferences. [Link]

  • Esterification – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • Esterification - alcohols and carboxylic acids. (n.d.). Chemguide. [Link]

  • Esterification of carboxylic acids with alcohols catalyzed by polyaniline salts. (2025). ResearchGate. [Link]

  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. (2021). Green Chemistry (RSC Publishing). [Link]

  • Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters. (n.d.). ResearchGate. [Link]

  • Reactions of Carboxylic Acids - Ester and Amide Formation. (2023). Chemistry LibreTexts. [Link]

  • The mechanism of the Mitsunobu esterification reaction. (n.d.). ACS Publications. [Link]

  • Esterification, Purification and Identification of Cinnamic Acid Esters. (n.d.). ResearchGate. [Link]

  • Annex 3. (n.d.). World Health Organization (WHO). [Link]

  • What is the trend of ease of esterification in carboxylic acids? (2018). Quora. [Link]

  • Fischer Esterification | Mechanism + Easy TRICK! (2024). YouTube. [Link]

  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. (n.d.). Royal Society of Chemistry. [Link]

  • Kinetics and mechanism of esterification of palmitic acid with ethanol in the presence of Brønsted acidic ionic liquids as catalyst. (n.d.). Oxford Academic. [Link]

  • Mitsunobu Reaction. (n.d.). Master Organic Chemistry. [Link]

  • Kinetic Aspects of Esterification and Transesterification in Microstructured Reactors. (2024). PMC. [Link]

  • The Fischer Esterification. (n.d.). [Link]

  • Acid-Catalyzed (Fischer) Esterification Mechanism. (2025). JoVE. [Link]

  • Experiment 10: Fischer Esterification. (n.d.). [Link]

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products. (n.d.). NIH. [Link]

  • Esterification Using a Dean-Stark Trap. (n.d.). [Link]

  • The Mitsunobu Reaction Made Easy! (2018). YouTube. [Link]

Sources

Optimization

Preventing polymerization of indene derivatives during synthesis

A Guide to Preventing and Troubleshooting Unwanted Polymerization Welcome to the technical support center for the synthesis of indene derivatives. As researchers and drug development professionals, you are aware of the i...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing and Troubleshooting Unwanted Polymerization

Welcome to the technical support center for the synthesis of indene derivatives. As researchers and drug development professionals, you are aware of the immense synthetic utility of the indene scaffold. However, you are also likely familiar with its notorious tendency to undergo unwanted polymerization, which can compromise yields, complicate purification, and derail timelines.

This guide is designed to provide you with practical, in-depth solutions to the challenges posed by indene polymerization. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions in your own laboratory.

Understanding the Problem: The Chemistry of Indene Polymerization (FAQs)

This section addresses the fundamental questions surrounding the instability of indene and its derivatives.

Q1: Why are indene derivatives so prone to polymerization?

Indene's propensity to polymerize stems from the reactivity of the double bond within its five-membered ring. This polymerization can proceed through several mechanisms, most commonly cationic polymerization, but also through free-radical pathways.

  • Cationic Polymerization: This is often the primary culprit in synthetic settings. The presence of acidic impurities (protons or Lewis acids) can protonate the double bond, generating a stable indenyl cation. This cation is stabilized by the adjacent aromatic ring, making it an effective initiator that rapidly adds to other indene molecules, propagating a polymer chain.[1][2]

  • Free-Radical Polymerization: Although less common for indene itself compared to monomers like styrene, this pathway can be initiated by heat, light, or radical initiators (e.g., peroxides).[3] This is particularly relevant during distillation or when reactions are heated for extended periods.

Q2: What common laboratory factors can initiate this polymerization?

Unwanted polymerization is often triggered by seemingly minor details in the experimental setup. Key initiators include:

  • Acidic Impurities: Trace acids on glassware, acidic catalysts used in the reaction, or acidic silica gel during chromatography can all kickstart cationic polymerization.[1][3]

  • Heat: Elevated temperatures, especially during distillation, can provide the activation energy for thermal self-initiation of polymerization.[3][4]

  • Atmospheric Oxygen: Oxygen can participate in the formation of peroxides, which can then decompose to initiate free-radical polymerization.[3]

  • Light: Certain indene derivatives can be light-sensitive, absorbing energy that can lead to the formation of radical species.[5]

Q3: How do different substituents on the indene ring affect its stability?

The electronic nature of substituents on the indene ring plays a crucial role in modulating its stability.

  • Electron-Donating Groups (EDGs): Substituents like alkoxy or alkyl groups increase the electron density of the double bond. This makes the molecule more susceptible to electrophilic attack and can accelerate the rate of cationic polymerization by further stabilizing the intermediate carbocation.[6]

  • Electron-Withdrawing Groups (EWGs): Groups such as nitro or cyano decrease the electron density of the double bond, making it less nucleophilic and generally more stable against cationic polymerization.[6][7] However, these derivatives may still be susceptible to other reaction pathways.

Proactive Prevention Strategies: A Troubleshooting Guide

The most effective way to deal with polymerization is to prevent it from happening in the first place. This section provides actionable strategies for designing and executing your synthesis.

Q4: How should I store and handle my indene derivatives?

Proper storage is your first line of defense.

  • Temperature: Store indene and its derivatives in a cool, dark place. Refrigeration (2-8 °C) is recommended to minimize thermal polymerization.[8][9]

  • Inert Atmosphere: To prevent oxygen-mediated polymerization, store sensitive derivatives under an inert atmosphere (e.g., nitrogen or argon).[3][9]

  • Inhibitors: For long-term storage, consider adding a polymerization inhibitor.

Q5: How do I choose the right polymerization inhibitor?

Inhibitors are compounds that scavenge the species that initiate polymerization.[10] The choice of inhibitor depends on the potential polymerization mechanism and the subsequent reaction chemistry.

  • For Radical Polymerization: Phenolic inhibitors are highly effective radical scavengers. They are the most common choice for stabilizing monomers during storage and transport.[10][11]

  • For Cationic Polymerization: While less common to add as a storage stabilizer, running reactions with a non-nucleophilic proton scavenger (a "proton sponge") can be effective if acidic impurities are a concern.

Below is a comparison of common radical inhibitors:

InhibitorChemical NameMechanismTypical ConcentrationKey Considerations
BHT Butylated hydroxytolueneRadical Scavenger100-1000 ppmWater-insoluble, good for organic phases.[3]
MEHQ 4-MethoxyphenolRadical Scavenger100-500 ppmWater-soluble, can be removed with an alkaline wash.[10]
Hydroquinone HydroquinoneRadical Scavenger100-500 ppmEffective, but can be more challenging to remove.[10][11]
TBC 4-tert-ButylcatecholRadical Scavenger50-200 ppmHighly effective, often used for transport and storage.[10]

Q6: What are the best practices for setting up my reaction to minimize polymerization?

A well-designed experimental setup is critical.

  • Glassware: Ensure all glassware is scrupulously clean and dry. Consider rinsing with a mild base solution followed by distilled water and oven-drying to remove any acidic residues.

  • Solvents and Reagents: Use purified, peroxide-free solvents. Ethers, in particular, are known to form explosive peroxides which can initiate radical polymerization.[3]

  • Inert Atmosphere: If your derivative is sensitive, conduct the reaction under a nitrogen or argon atmosphere to exclude oxygen.[3]

  • Temperature Control: Maintain strict temperature control throughout the reaction. Use a cooling bath if the reaction is exothermic.[3]

Reactive Troubleshooting: "My Reaction is Polymerizing!"

Even with the best planning, polymerization can sometimes occur. This section provides guidance on how to identify and potentially salvage your reaction.

Q7: I see a precipitate or viscous oil forming in my reaction. What should I do?

The formation of an insoluble solid or a sudden increase in viscosity is a strong indicator of polymerization.

  • Cool the reaction immediately: This will slow down the rate of polymerization.

  • Add an inhibitor: If compatible with your desired reaction, add a small amount of an appropriate inhibitor (e.g., BHT) to quench the process.

  • Assess the extent: Try to determine if the majority of your starting material has been consumed. A quick TLC or GC-MS analysis of the soluble portion can provide valuable information.

Q8: How can I detect and quantify the formation of polymers?

Early detection is key. Several analytical techniques can be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Polymer formation will be evident by the significant broadening of peaks in the ¹H and ¹³C NMR spectra.[12][13]

  • Gel Permeation Chromatography (GPC): GPC is an excellent technique for separating molecules by size and can provide a clear indication of the molecular weight distribution, allowing for the quantification of oligomers and polymers.[12]

  • Mass Spectrometry (MS): Techniques like GC-MS can be used to identify residual monomer and low molecular weight oligomers.[12][14]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can track the disappearance of the C=C double bond stretch of the monomer and the appearance of C-C single bond stretches characteristic of the polymer backbone.[12][15]

Post-Synthesis and Purification

Q9: How do I safely and effectively remove inhibitors after the reaction?

Inhibitors must often be removed before subsequent steps or for final product purification.[16]

  • Alkaline Wash: Phenolic inhibitors like MEHQ and TBC can be removed by washing the organic solution with an aqueous base (e.g., 5% NaOH).[17][18] It is crucial to then wash with water and brine and thoroughly dry the organic phase.[17]

  • Column Chromatography: Passing the monomer through a short plug of basic alumina is a very effective method for removing phenolic inhibitors.[17][19] Ensure the alumina is fresh and active.

  • Vacuum Distillation: This can be effective but carries the risk of thermally inducing polymerization in the distillation pot.[3] It is advisable to perform this at the lowest possible temperature and pressure and to not distill to dryness.

Q10: What are the recommended purification techniques for sensitive indene derivatives?

Purification can itself be a source of polymerization initiation.

  • Chromatography: If using silica gel, which can be acidic, consider neutralizing it by pre-treating the column with a solvent containing a small amount of a non-nucleophilic base like triethylamine. Alternatively, using neutral or basic alumina can be a safer option.[3]

  • Distillation: As mentioned, use high vacuum to keep the temperature as low as possible. It can be beneficial to add a small amount of a high-boiling point inhibitor (like BHT) to the distillation flask.

Mandatory Visualizations

Diagram 1: Cationic Polymerization Mechanism of Indene

This diagram illustrates the initiation and propagation steps of the acid-catalyzed polymerization of indene, a common pathway for unwanted polymer formation.

G Indene1 Indene Monomer Carbocation Stable Indenyl Carbocation (Initiator) Indene1->Carbocation Initiation H_plus H+ (Acid Catalyst) Indene2 Another Indene Monomer Dimer_cation Dimeric Carbocation Indene2->Dimer_cation Propagation Indene_n n Indene Monomers Polymer_chain Propagating Polymer Chain Indene_n->Polymer_chain ...

Caption: Cationic polymerization of indene.

Diagram 2: Workflow for Troubleshooting Polymerization

This decision tree provides a logical workflow for addressing unexpected polymerization during a synthesis.

G Start Polymerization Observed (Viscosity/Precipitate) Cool Immediately Cool Reaction Start->Cool Quench Add Inhibitor (e.g., BHT)? Cool->Quench AddInhibitor Add Inhibitor Quench->AddInhibitor Yes Analyze Analyze Supernatant (TLC, GC-MS, NMR) Quench->Analyze No Compatible Yes NotCompatible No AddInhibitor->Analyze Salvageable Is Starting Material Present? Analyze->Salvageable AttemptRescue Attempt Workup/ Purification Salvageable->AttemptRescue Yes Abandon Abandon & Re-evaluate Protocol Salvageable->Abandon No YesSalvage Yes NoSalvage No

Caption: Troubleshooting workflow for polymerization.

References

  • Miyamoto, M., Harada, Y., Tobisu, M., & Chatani, N. (2008). Rhodium-Catalyzed Reaction of 2-(Chloromethyl)phenylboronic Acid with Alkynes: A New Route to Indene Derivatives. Organic Letters, 10(14), 2975–2978. Available at: [Link]

  • Nowik, W., et al. (2023). The Effect of Thermal Annealing on Optical Properties and Surface Morphology of a Polymer: Fullerene- and Non-Fullerene-Blend Films Used in Organic Solar Cells. MDPI. Available at: [Link]

  • Pirzada, M. M. (2021). Polymerization in the presence of inhibitor? ResearchGate. Available at: [Link]

  • Li, Y., et al. (2023). Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1). Available at: [Link]

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  • El-Awa, A., & El-Fayyoumy, B. (2014). Efficient Synthesis of Substituted Indene Derivatives. ResearchGate. Available at: [Link]

  • Anonymous. (2020). What is the mechanism of synthesis of indene-coumarone resin through cationic polymerization? ResearchGate. Available at: [Link]

  • Comin-Alberto, A., et al. (2001). A study on poly(indene). Journal of Macromolecular Science, Part A, 38(12), 1297-1309. Available at: [Link]

  • Ginzburg, A., et al. (2018). Detection challenges in quantitative polymer analysis by liquid chromatography. PMC. Available at: [Link]

  • Li, Y., et al. (2023). Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. PMC. Available at: [Link]

  • Cagnol, F., et al. (2003). Efficient Removal of Polymerization Inhibitors by Adsorption on the Surface of an Optimized Alumina. Langmuir, 19(23), 9842-9848. Available at: [Link]

  • Siodla, T., et al. (2018). Substituent Effects from the Point of View of Energetics and Molecular Geometry in Acene, Polyene, and Polyyne Derivatives. PMC. Available at: [Link]

  • Lucht, B. L., et al. (1998). Step−Growth Polymers Derived from Indene and Decafluorobiphenyl. A New Polymerization Mode for Indene. Macromolecules, 31(25), 8967-8969. Available at: [Link]

  • Jordi, M. (2014). The Basics of Polymer Analysis: Techniques & Solutions. RQM+. Available at: [Link]

  • Anonymous. (2017). Inhibitor removers. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Polymerisation inhibitor. Available at: [Link]

  • Zhang, Y., et al. (2021). Highly 2,3-selective polymerization of phenylallene and its derivatives by vanadium complexes. Polymer Chemistry, 12(1), 113-119. Available at: [Link]

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  • Zhang, L., et al. (2020). Ortho-Functionalized Dibenzhydryl Substituents in α-Diimine Pd Catalyzed Ethylene Polymerization and Copolymerization. MDPI. Available at: [Link]

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Troubleshooting

Technical Support Center: Strategies for the Regioselective Functionalization of the Indene Core

Welcome to the technical support center for the regioselective functionalization of the indene core. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the regioselective functionalization of the indene core. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing precisely substituted indene derivatives. The indene scaffold is a privileged structure in medicinal chemistry and materials science, making its controlled functionalization a critical aspect of modern synthetic chemistry.[1][2][3] This resource provides in-depth, field-proven insights in a troubleshooting and FAQ format to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: I need to synthesize a functionalized indene. What are the primary strategic approaches to consider for achieving regioselectivity?

A1: The choice of strategy for regioselective functionalization of the indene core depends on the desired substitution pattern and the available starting materials. The main approaches can be broadly categorized as:

  • Modification of a Pre-formed Indene Core: This involves the direct functionalization of an existing indene molecule. Key methods include:

    • Electrophilic Aromatic Substitution: Targets the benzene ring portion of the indene. The directing effects of existing substituents on the ring will determine the position of the incoming electrophile.[4][5]

    • Transition-Metal Catalyzed C-H Functionalization: Allows for the direct activation and functionalization of specific C-H bonds on both the aromatic and five-membered rings, often guided by directing groups.[6]

    • Addition Reactions to the Double Bond: The double bond in the five-membered ring can undergo various addition reactions, such as halogenation or hydroboration, with regioselectivity governed by electronic and steric factors.[7][8]

    • Deprotonation/Metalation: The methylene protons at the C1 position are acidic (pKa ≈ 20 in DMSO) and can be selectively removed to generate an indenyl anion, a potent nucleophile for subsequent reactions.[9]

  • Construction of the Indene Ring System: This approach builds the indene core from acyclic or other cyclic precursors, with the desired functional groups already in place or introduced during the cyclization process. Common methods include:

    • Palladium and Ruthenium-Catalyzed Cyclizations: Sequential reactions like Suzuki coupling followed by ring-closing metathesis can be used to construct functionalized indenes from readily available phenols.[10]

    • Transition-Metal Catalyzed Annulations: Reactions of various starting materials with alkynes in the presence of catalysts like rhodium, iron, or nickel can lead to highly substituted indenes.[11]

    • Pericyclic Reactions: Reactions like electrocyclizations and cycloadditions can be employed to form the bicyclic indene structure in a stereocontrolled manner.[12][13]

The following workflow diagram illustrates the decision-making process for selecting a suitable strategy.

G start Desired Indene Derivative q1 Is the indene core already present in the starting material? start->q1 sub1 Modification of Pre-formed Indene Core q1->sub1 Yes sub2 Construction of Indene Ring System q1->sub2 No q2 Targeted Position? sub1->q2 strategy3 Catalytic Cyclizations Annulation Reactions Pericyclic Reactions sub2->strategy3 aromatic_ring Aromatic Ring (C4-C7) q2->aromatic_ring Aromatic five_membered_ring Five-membered Ring (C1, C2, C3) q2->five_membered_ring Five-membered strategy1 Electrophilic Aromatic Substitution C-H Functionalization aromatic_ring->strategy1 strategy2 Addition to Double Bond Deprotonation/Metalation at C1 C-H Functionalization five_membered_ring->strategy2

Caption: Decision workflow for selecting a regioselective indene functionalization strategy.

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Electrophilic Aromatic Substitution on the Indene Ring

Question: I am attempting a Friedel-Crafts acylation on a substituted indene, but I am getting a mixture of isomers on the aromatic ring. How can I improve the regioselectivity?

Answer: Poor regioselectivity in electrophilic aromatic substitution on the indene core is a common issue stemming from the interplay of directing group effects and the inherent reactivity of the bicyclic system. Here’s a troubleshooting guide:

Underlying Causes and Solutions:

  • Conflicting Directing Groups: If your indene has multiple substituents on the aromatic ring, their directing effects may be in opposition.

    • Solution: The directing effect of a strongly activating group (e.g., -OR, -NR2) will typically dominate over that of a weakly activating or deactivating group. Plan your synthetic route to install a powerful directing group at a position that favors substitution at your desired location.

  • Steric Hindrance: Bulky substituents on the aromatic ring or at the C1 position of the five-membered ring can sterically hinder attack at the adjacent positions, leading to substitution at less hindered sites.

    • Solution: Consider using a less sterically demanding electrophile or catalyst. For instance, in Friedel-Crafts acylation, switching from AlCl₃ to a milder Lewis acid like ZnCl₂ or FeCl₃ can sometimes improve selectivity.

  • Reaction Conditions: Temperature and reaction time can significantly impact selectivity. Higher temperatures can provide enough energy to overcome the activation barrier for the formation of less-favored isomers.

    • Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction progress carefully by TLC or LC-MS to avoid prolonged reaction times that could lead to product isomerization or the formation of thermodynamic byproducts.

Experimental Protocol for Improved Regioselectivity in Friedel-Crafts Acylation:

  • Reactant Purity: Ensure the indene starting material, acylating agent, and solvent are pure and anhydrous. Moisture can deactivate the Lewis acid catalyst.

  • Order of Addition: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), dissolve the substituted indene in a suitable dry solvent (e.g., CH₂Cl₂, CS₂).

  • Cooling: Cool the solution to a low temperature (e.g., 0 °C or -78 °C) using an ice or dry ice/acetone bath.

  • Catalyst Addition: Add the Lewis acid (e.g., AlCl₃) portion-wise, allowing the temperature to remain low.

  • Acylating Agent Addition: Add the acylating agent (e.g., acetyl chloride or acetic anhydride) dropwise via a syringe or dropping funnel.

  • Monitoring: Monitor the reaction progress by quenching small aliquots and analyzing them.

  • Workup: Once the reaction is complete, quench it by carefully pouring the reaction mixture into ice-cold dilute HCl.

  • Purification: Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography to separate any isomers.

The following diagram illustrates the influence of directing groups on the regioselectivity of electrophilic aromatic substitution.

G cluster_0 Activating Group (e.g., -OCH3) cluster_1 Deactivating Group (e.g., -NO2) a Indene with -OCH3 b Ortho/Para Substitution Favored a->b Electrophile (E+) c Indene with -NO2 d Meta Substitution Favored c->d Electrophile (E+)

Caption: Directing effects in electrophilic aromatic substitution of indene.

Issue 2: Lack of Regioselectivity in Transition-Metal Catalyzed Functionalization

Question: I am trying to perform a palladium-catalyzed Heck reaction with indene and an aryl halide, but I am obtaining a mixture of α- and β-arylated products. How can I control the regioselectivity?

Answer: The regioselectivity of Heck reactions with electron-rich olefins like indene can be challenging to control.[14] The outcome is often a delicate balance between electronic and steric factors, and is highly dependent on the catalytic system.

Key Factors Influencing Regioselectivity and Troubleshooting Steps:

  • Ligand Choice: The ligand on the palladium catalyst plays a crucial role in determining the regioselectivity.

    • Solution:

      • For β-Arylation (at C2): Bulky, electron-rich phosphine ligands such as XPhos or P(t-Bu)₃ often favor the formation of the β-isomer.[15]

      • For α-Arylation (at C1): While less common, the use of specific ligand systems or reaction conditions can sometimes favor the α-product. This may involve chelation control or the use of different metals.

  • Solvent: The polarity of the solvent can influence the stability of the intermediates in the catalytic cycle.

    • Solution: Highly polar aprotic solvents like DMSO, DMF, or DMA have been shown to promote efficient Heck reactions with indene.[15] Experiment with different solvents to optimize the regioselectivity for your specific substrate.

  • Base: The choice of base is critical for the regeneration of the active catalyst.

    • Solution: Inorganic bases like K₂CO₃ or Cs₂CO₃ are commonly used. The strength and solubility of the base can impact the reaction rate and selectivity.

  • Temperature: As with many reactions, temperature can affect the product distribution.

    • Solution: Screen a range of temperatures (e.g., 80-120 °C) to find the optimal balance between reaction rate and selectivity.

Comparative Table of Conditions for Regioselective Heck Reactions of Indene:

ParameterCondition for β-ArylationCondition for α-Arylation (less common)
Catalyst Pd(OAc)₂ or Pd₂(dba)₃Catalyst system may require specific design
Ligand Bulky phosphines (e.g., XPhos, P(t-Bu)₃)May involve bidentate or specialized ligands
Solvent Polar aprotic (e.g., DMSO, DMF)Solvent screening is crucial
Base K₂CO₃, Cs₂CO₃Base screening is recommended
Temperature 100-120 °COptimization required
Issue 3: Unwanted Isomerization of the Double Bond in the Five-Membered Ring

Question: During my synthesis, the double bond in my substituted indene is migrating to form an exo-cyclic double bond (an isoindene). How can I prevent this?

Answer: The isomerization of the endocyclic double bond in indenes to the more thermodynamically stable exocyclic position is a common side reaction, particularly under basic or acidic conditions, or at elevated temperatures.

Prevention Strategies:

  • Mild Reaction Conditions:

    • Solution: Whenever possible, use neutral or mildly acidic/basic conditions. Avoid strong acids or bases, especially at high temperatures.

  • Choice of Base:

    • Solution: If a base is required, use a non-nucleophilic, sterically hindered base (e.g., DBU, proton sponge) at low temperatures to minimize proton abstraction from the C1 position, which can initiate isomerization.

  • Temperature Control:

    • Solution: Perform reactions at the lowest possible temperature. If heating is necessary, minimize the reaction time.

  • Protecting Groups:

    • Solution: In some cases, it may be possible to temporarily protect the double bond through a reversible addition reaction, perform the desired transformation elsewhere on the molecule, and then regenerate the double bond.

  • Catalyst Selection:

    • Solution: Certain transition metal catalysts can promote isomerization. If you suspect your catalyst is the culprit, screen other catalysts known for their milder activity. For instance, some ruthenium catalysts used in metathesis can also catalyze isomerization.[10]

References

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  • Selective Synthesis of Boron-Functionalized Indenes and Benzofulvenes by BCl3-Promoted Cyclizations of ortho-Alkynylstyrenes. National Institutes of Health. [Link]

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  • Understanding Indene: Properties, Synthesis, and Industrial Applications. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

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Optimization

Managing acidic conditions in reactions with 1H-Indene-5-carboxylic acid

Introduction Welcome to the technical support guide for 1H-Indene-5-carboxylic acid. This document is designed for researchers, chemists, and drug development professionals who are utilizing this versatile molecule in th...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for 1H-Indene-5-carboxylic acid. This document is designed for researchers, chemists, and drug development professionals who are utilizing this versatile molecule in their synthetic workflows. The unique structure of 1H-Indene-5-carboxylic acid, combining a reactive carboxylic acid with an acid-sensitive indene core, presents specific challenges, particularly when managing acidic reaction conditions. This guide provides in-depth, field-proven insights, troubleshooting protocols, and answers to frequently asked questions to help you navigate these challenges successfully.

Our approach is rooted in explaining the fundamental chemical principles behind each recommendation, ensuring that you can not only solve immediate experimental issues but also proactively design more robust reaction systems.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of 1H-Indene-5-carboxylic acid I should be aware of?

A1: 1H-Indene-5-carboxylic acid is an aromatic carboxylic acid with a molecular formula of C₁₀H₈O₂.[1] Like other carboxylic acids, it is a weak acid capable of donating a proton from its -COOH group.[2] The most critical feature is the indene bicycle, which contains a cyclopentene ring fused to a benzene ring.[3] This structure is susceptible to polymerization, especially under strong acidic conditions or upon heating.[3][4]

PropertyValueSource
Molecular FormulaC₁₀H₈O₂[1]
Molecular Weight160.17 g/mol [1]
Acidity (pKa)Similar to other carboxylic acids (typically in the 2-3 pH range in solution)[2]
Key ReactivityCarboxylic acid group undergoes typical reactions (e.g., esterification); Indene moiety is prone to acid-catalyzed polymerization.[3][4][5]

Q2: Why do I need to be cautious when using strong acids with 1H-Indene-5-carboxylic acid?

A2: The primary reason for caution is the indene moiety's susceptibility to acid-catalyzed polymerization.[3][4] The double bond in the five-membered ring can be protonated by a strong acid, generating a carbocation intermediate. This intermediate can then be attacked by the double bond of another indene molecule, initiating a chain reaction that leads to the formation of polymeric or oligomeric tars. This side reaction consumes your starting material, complicates purification, and significantly lowers your desired product's yield.

Q3: Can I perform a standard Fischer esterification with this compound?

A3: Yes, Fischer esterification is a common and viable reaction for 1H-Indene-5-carboxylic acid, but it requires careful management.[5][6] This reaction involves treating the carboxylic acid with an alcohol in the presence of an acid catalyst to form an ester.[5] Since this is an equilibrium-controlled process, specific strategies must be employed to drive the reaction toward the ester product while minimizing the risk of indene polymerization.[6][7]

Common Challenges & Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments, providing explanations and actionable solutions.

Problem 1: Low or no yield in Fischer esterification reactions.

Cause: The Fischer esterification is a reversible equilibrium reaction between the carboxylic acid, alcohol, ester, and water.[6] If the equilibrium is not shifted towards the products, the yield will be inherently low.

Solution:

  • Increase Nucleophile Concentration: Use the alcohol reactant as the solvent. This large excess of alcohol shifts the equilibrium to the product side according to Le Châtelier's principle.[5]

  • Remove Water Byproduct: Water is a product of the reaction. Removing it as it forms will drive the equilibrium towards the ester.[6] This can be accomplished using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.

  • Optimize Catalyst Choice: While strong mineral acids like H₂SO₄ or HCl are effective catalysts, they can also promote polymerization.[6] Consider using a milder, solid-supported acid catalyst or a less aggressive Brønsted acid like p-toluenesulfonic acid (TsOH) to find a balance between reaction rate and substrate stability.[5]

Workflow: Optimizing Fischer Esterification

cluster_start Initial Reaction Setup cluster_problem Problem Identification cluster_solution Troubleshooting Steps cluster_outcome Desired Outcome start 1H-Indene-5-carboxylic acid + Alcohol (e.g., Methanol) + Acid Catalyst (e.g., H₂SO₄) problem Low Yield (<50%) start->problem Observe sol1 Strategy 1: Use Alcohol as Solvent (Large Excess) problem->sol1 Implement sol2 Strategy 2: Remove Water (Dean-Stark/Sieves) problem->sol2 Implement sol3 Strategy 3: Change Catalyst (e.g., TsOH, Amberlyst-15) problem->sol3 Implement outcome High Yield of Ester Product (>85%) sol1->outcome Achieve sol2->outcome Achieve sol3->outcome Achieve

Caption: Troubleshooting workflow for low esterification yield.

Problem 2: Significant formation of brown/black tar or insoluble material.

Cause: This is a classic sign of acid-catalyzed polymerization of the indene ring system.[3][4] Strong acids protonate the double bond, initiating a chain reaction that results in a complex polymeric mixture.

Solution:

  • Reduce Reaction Temperature: Polymerization often has a higher activation energy than the desired reaction. Running the reaction at a lower temperature (e.g., room temperature or 0 °C) can significantly slow the rate of polymerization relative to esterification.

  • Minimize Reaction Time: Monitor the reaction closely using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting material is consumed to prevent prolonged exposure to acidic conditions.

  • Use Milder Catalysts: Avoid strong, concentrated mineral acids. Opt for catalysts like p-toluenesulfonic acid (TsOH), camphor sulfonic acid (CSA), or solid-supported acid catalysts which can provide the necessary protonation with a lower risk of runaway polymerization.

Mechanism: Acid-Catalyzed Indene Polymerization

H+ H⁺ Carbocation Indenyl Carbocation (Initiator) Dimer Dimeric Carbocation Carbocation->Dimer Nucleophilic Attack AnotherIndene Another Indene Molecule Polymer Polymer/Tar Dimer->Polymer Chain Propagation

Caption: Simplified pathway of indene polymerization under acidic conditions.

Problem 3: Difficulty isolating the product from the reaction mixture.

Cause: Carboxylic acids can be challenging to separate from other polar components or the acidic catalyst itself. Simple evaporation may not be sufficient or effective.

Solution: Acid-Base Extraction Workup

This is a robust and traditional method for purifying carboxylic acids.[8] It relies on the ability to switch the polarity of the acid by converting it into its salt form.

Protocol: Purification via Acid-Base Extraction
  • Neutralize the Catalyst: After the reaction is complete, cool the mixture to room temperature. Carefully quench any remaining strong acid catalyst by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) until gas evolution ceases.

  • Solvent Partitioning: Transfer the mixture to a separatory funnel. If your reaction solvent is water-miscible (like methanol), add an immiscible organic solvent like ethyl acetate or dichloromethane (DCM).

  • Basify and Extract: Add a sufficient amount of 1M sodium hydroxide (NaOH) solution to the separatory funnel to deprotonate the carboxylic acid, making it a water-soluble sodium salt. Shake the funnel vigorously and allow the layers to separate. The carboxylate salt will be in the aqueous (bottom) layer, while non-acidic impurities remain in the organic (top) layer.

  • Isolate Aqueous Layer: Drain the aqueous layer. Wash the organic layer one more time with a small amount of 1M NaOH to ensure complete extraction. Combine the aqueous layers.

  • Acidify and Precipitate: Cool the combined aqueous layers in an ice bath. Slowly add a strong acid, such as 2M HCl, while stirring, until the pH is approximately 2.[8] The protonated 1H-Indene-5-carboxylic acid product will become insoluble in water and precipitate out as a solid.

  • Isolate Product: Collect the solid product by vacuum filtration. Wash the solid with cold deionized water to remove any residual salts, and then dry it under a vacuum.

Workflow: Acid-Base Extraction

start Crude Reaction Mixture (Product + Impurities in Organic Solvent) add_base Add 1M NaOH (aq) Shake in Separatory Funnel start->add_base separate Separate Layers add_base->separate organic_layer Organic Layer (Non-acidic impurities) separate->organic_layer Discard aqueous_layer Aqueous Layer (Sodium Indene-5-carboxylate) separate->aqueous_layer Collect acidify Acidify with 2M HCl (aq) to pH ~2 aqueous_layer->acidify precipitate Precipitation of Pure Product acidify->precipitate filter Filter and Dry precipitate->filter final_product Pure 1H-Indene-5-carboxylic acid filter->final_product

Caption: Step-by-step workflow for purification by acid-base extraction.

References

  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Mol-Instincts. (2025). 1H-indene-1-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Indene-5-carboxylic acid. Retrieved from [Link]

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  • Google Patents. (n.d.). US5387713A - Process for purification of carboxylic acids.
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  • Chemistry LibreTexts. (2024). 21.3: Reactions of Carboxylic Acids. Retrieved from [Link]

  • Reddit. (2019). Isolation of a Carboxylic acid. Retrieved from [Link]

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  • ResearchGate. (2025). Enzymes Involved in a Novel Anaerobic Cyclohexane Carboxylic Acid Degradation Pathway. Retrieved from [Link]

  • Professor Dave Explains. (2016). Practice Problem: Acidity of Carboxylic Acids. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Carboxylic Acid Reactivity. Retrieved from [Link]

  • ResearchGate. (n.d.). The 1H‐indene and some examples of indene pharmaceuticals. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

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  • Oreate AI Blog. (2026). Understanding the Acidity of Carboxylic Acids. Retrieved from [Link]

  • MDPI. (n.d.). 1-(Dicyanomethylene)-3-hydroxy-1H-indene-2-carboxylic Acid. Retrieved from [Link]

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  • Khan Academy. (n.d.). Carboxylic acid reactions overview. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by O-alkylation. Retrieved from [Link]

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  • ASM Journals. (2023). Biosynthesis mechanisms of medium-chain carboxylic acids and alcohols in anaerobic microalgae fermentation regulated by pH conditions. Retrieved from [Link]

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Spectroscopic Guide to the Isomers of 1H-Indene-Carboxylic Acid: An In-Depth Comparative Analysis

In the landscape of pharmaceutical research and materials science, the precise characterization of molecular structure is paramount. Isomeric impurities, even in trace amounts, can significantly alter the efficacy and sa...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and materials science, the precise characterization of molecular structure is paramount. Isomeric impurities, even in trace amounts, can significantly alter the efficacy and safety profile of a drug substance or the performance of an organic material. The 1H-indene-carboxylic acid framework is a key structural motif in various biologically active molecules and functional materials. Distinguishing between its positional isomers is a critical analytical challenge.

This guide provides a comprehensive spectroscopic comparison of 1H-indene-carboxylic acid isomers. Due to the limited availability of publicly accessible experimental spectra for all parent isomers, this document combines a detailed analysis of a representative substituted indene-2-carboxylic acid derivative with a theoretical comparison of the parent isomers. This approach offers both a practical example of spectral interpretation and a predictive framework for researchers working with these compounds.

The Challenge of Isomer Differentiation

The seven positional isomers of 1H-indene-carboxylic acid present a unique challenge for analytical chemists. While they share the same molecular formula and weight, the position of the carboxylic acid group on the indene ring system dramatically influences the electronic environment of the molecule. These subtle electronic differences are the key to their spectroscopic differentiation.

Case Study: Spectroscopic Analysis of 1-(Dicyanomethylene)-3-hydroxy-1H-indene-2-carboxylic Acid

To illustrate the application of various spectroscopic techniques in characterizing indene-based carboxylic acids, we will examine the data for 1-(dicyanomethylene)-3-hydroxy-1H-indene-2-carboxylic acid. The structure of this compound was elucidated using a combination of NMR, IR, and mass spectrometry.[1]

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for indene-carboxylic acid derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and 16-64 scans.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans (1024 or more) is typically required due to the low natural abundance of ¹³C.

Infrared (IR) Spectroscopy

  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the powdered sample directly on the ATR crystal.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method. For these types of compounds, Electrospray Ionization (ESI) is a common choice, often in negative ion mode to deprotonate the carboxylic acid.

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500). High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition.

Spectroscopic Data for 1-(Dicyanomethylene)-3-hydroxy-1H-indene-2-carboxylic Acid

The following tables summarize the experimental spectroscopic data obtained for this derivative.[1]

Table 1: ¹H NMR Data (600 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
10.29broad singlet--COOH
8.04doublet7.6Aromatic CH
7.60-7.58multiplet-Aromatic CH
7.54-7.50multiplet-Aromatic CH (2H)

Table 2: ¹³C NMR Data (150 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
185.5=C-OH
165.4C=C(CN)₂
160.5-COOH
160.2, 138.1, 137.4Aromatic Quaternary C
132.6, 131.9Aromatic CH
122.6, 122.1Aromatic CH
118.5-CN
102.1C-COOH
79.1=C(CN)₂

Table 3: IR and Mass Spectrometry Data

TechniqueKey Observations
IR (ν, cm⁻¹) 3429 (O-H), 2221 (C≡N), 1677 (C=O)
HRMS-ESI (m/z) [M+H]⁺ calculated for C₁₃H₆N₂O₃: 239.0451, found: 239.0455

Theoretical Spectroscopic Comparison of 1H-Indene-Carboxylic Acid Isomers

In the absence of a complete experimental dataset for the parent 1H-indene-carboxylic acid isomers, we can predict the key spectroscopic differences based on the position of the carboxylic acid group.

G cluster_0 1H-Indene-1-carboxylic acid cluster_1 1H-Indene-2-carboxylic acid cluster_2 1H-Indene-3-carboxylic acid cluster_3 1H-Indene-4-carboxylic acid cluster_4 1H-Indene-5-carboxylic acid cluster_5 1H-Indene-6-carboxylic acid cluster_6 1H-Indene-7-carboxylic acid node_1 node_2 node_3 node_4 node_5 node_6 node_7 G cluster_workflow Spectroscopic Differentiation Workflow Start Isomeric Mixture of 1H-Indene-Carboxylic Acids MS Mass Spectrometry (Determine Molecular Ion) Start->MS IR IR Spectroscopy (Confirm Functional Groups) Start->IR NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR Analysis Comparative Analysis of: - ¹H NMR Splitting Patterns - ¹³C NMR Chemical Shifts - IR C=O Stretch Position MS->Analysis IR->Analysis NMR->Analysis Identification Unambiguous Isomer Identification Analysis->Identification

Figure 2. A logical workflow for the spectroscopic differentiation of 1H-indene-carboxylic acid isomers.

Conclusion

This guide serves as a foundational resource for scientists and drug development professionals, enabling them to make informed decisions in the synthesis, purification, and analysis of 1H-indene-carboxylic acid derivatives.

References

  • Utegenov, S. D., et al. (2024). 1-(Dicyanomethylene)-3-hydroxy-1H-indene-2-carboxylic Acid. Molbank, 2024(2), M1871. [Link]

  • PubChem. (n.d.). 1H-Indene-1-carboxylic acid, 2,3-dihydro-3-oxo-. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

  • PubChem. (n.d.). 1H-Indene-1-carboxylic acid, 2,3-dihydro-. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

  • Chemistry LibreTexts. (2023, October 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Chemistry LibreTexts. (2023, October 30). 20.9: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • SpectraBase. (n.d.). 1H-Indene-3-carboxylic acid, 3a,4,5,6,7,7a-hexahydro-7-oxo-, ethyl ester, cis-(.+-.)-. John Wiley & Sons, Inc. Retrieved January 25, 2026, from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 1H-Indene-5-carboxylic acid, 2,3-dihydro-2-[6-(6-methyl-7-sulfo-2-benzothiazolyl)-. System of Registries. Retrieved January 25, 2026, from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 1H-Indene-4-carboxylic acid, 2,3-dihydro-7-methyl-, ethyl ester. System of Registries. Retrieved January 25, 2026, from [Link]

  • LookChem. (n.d.). 1H-indene-1-carboxylic acid. Retrieved January 25, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). Indene. NIST Chemistry WebBook. Retrieved January 25, 2026, from [Link]

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Comparative

A Comparative Guide to the Biological Activity of 1H-Indene-5-carboxylic Acid and Its Amide Derivatives

In the landscape of medicinal chemistry, the strategic modification of lead compounds is a cornerstone of drug discovery. The conversion of a carboxylic acid to its corresponding amide is a classic isosteric replacement...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the strategic modification of lead compounds is a cornerstone of drug discovery. The conversion of a carboxylic acid to its corresponding amide is a classic isosteric replacement strategy employed to modulate physicochemical properties and enhance biological activity. This guide provides a comprehensive comparison of the biological potential of 1H-Indene-5-carboxylic acid and its amide derivatives, drawing upon established principles of medicinal chemistry and experimental data from analogous indene scaffolds. While direct comparative studies on the 1H-indene-5-carboxylic acid parent compound and its simple amides are not extensively documented in publicly available literature, we can construct a robust comparative framework based on the known bioactivities of the indene core and related derivatives.

The 1H-Indene Scaffold: A Privileged Structure in Drug Discovery

The indene ring system is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in a variety of biologically active compounds. Derivatives of indene have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. The rigid, bicyclic nature of the indene core provides a defined orientation for appended functional groups to interact with biological targets. The carboxylic acid moiety at the 5-position of the 1H-indene ring offers a key site for chemical modification to explore structure-activity relationships (SAR).

From Carboxylic Acid to Amide: A Strategic Shift in Bioactivity

The transformation of a carboxylic acid to an amide derivative is a frequently employed tactic in drug design for several key reasons:

  • Metabolic Stability: Carboxylic acids can be susceptible to rapid in vivo metabolism, such as glucuronidation, which can lead to rapid clearance. Amides are generally more resistant to such metabolic pathways, often resulting in an improved pharmacokinetic profile.

  • Hydrogen Bonding: The amide functional group is a versatile hydrogen bond donor and acceptor, allowing for different and potentially stronger interactions with biological targets compared to a carboxylic acid, which is primarily a hydrogen bond donor.

  • Lipophilicity and Permeability: The conversion of a polar carboxylic acid to a less polar amide can significantly alter a compound's lipophilicity. This, in turn, can influence its solubility, cell membrane permeability, and oral bioavailability.

  • Target Engagement: The change in electronic and steric properties from a carboxylic acid to an amide can lead to altered or enhanced binding affinity for a specific biological target.

G cluster_0 1H-Indene-5-carboxylic Acid cluster_1 Amide Derivatives Carboxylic_Acid Properties: - Polar - Hydrogen Bond Donor - Potential for Rapid Metabolism Amide Properties: - Generally Less Polar - H-Bond Donor & Acceptor - Improved Metabolic Stability - Altered Target Binding Carboxylic_Acid->Amide Amidation (Strategic Modification) Enhanced_Bioactivity Improved Pharmacokinetics Enhanced Target Affinity Novel Biological Activity Amide->Enhanced_Bioactivity Potential Outcomes

Caption: Rationale for converting carboxylic acids to amides in drug discovery.

Case Study: Biological Evaluation of Indene Carboxamide Derivatives

While a direct comparison with 1H-indene-5-carboxylic acid is not available, a study on 5,6-dimethoxy-1H-indene-2-carboxamides provides valuable insights into the potential biological activities of this class of compounds, particularly in the context of neurodegenerative diseases like Alzheimer's.[1]

Anti-Alzheimer's Disease Activity of 5,6-dimethoxy-1H-indene-2-carboxamides

A series of 5,6-dimethoxy-1H-indene-2-carboxamides were synthesized and evaluated for their ability to inhibit cholinesterases (acetylcholinesterase, AChE, and butyrylcholinesterase, BuChE) and the aggregation of amyloid-beta peptide (Aβ1–42), two key pathological hallmarks of Alzheimer's disease.[1]

The results indicated that many of these amide derivatives exhibited potent inhibitory activity against BuChE, with some compounds also showing notable inhibition of Aβ1–42 aggregation.[1]

CompoundBuChE IC50 (µM)Aβ1–42 Aggregation Inhibition (%) at 10 µM
20 1.0875.4
21 1.0978.2
16 2.1580.1
22 3.4572.9
Data synthesized from a study on 5,6-dimethoxy-1H-indene-2-carboxamides.[1]

These findings suggest that the 1H-indene carboxamide scaffold is a promising starting point for the development of multi-target anti-Alzheimer's agents. The amide functionality in these derivatives is crucial for their interaction with the active sites of these biological targets.

Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments relevant to the biological evaluation of 1H-indene-5-carboxylic acid and its amide derivatives.

Synthesis of 1H-Indene-5-carboxamides

The synthesis of amide derivatives from a carboxylic acid is a standard and well-established chemical transformation.

General Procedure:

  • Activation of the Carboxylic Acid: To a solution of 1H-Indene-5-carboxylic acid in a suitable aprotic solvent (e.g., dichloromethane or dimethylformamide), a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) is added, along with an amine base like triethylamine or diisopropylethylamine. The reaction is typically stirred at room temperature for 30-60 minutes to form an activated ester intermediate.

  • Amide Bond Formation: The desired amine is then added to the reaction mixture. The reaction is stirred at room temperature or slightly elevated temperature until completion, which is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is typically washed with aqueous solutions to remove excess reagents and byproducts. The organic layer is then dried, concentrated, and the crude product is purified by column chromatography on silica gel to yield the pure amide derivative.

G Start 1H-Indene-5-carboxylic Acid + Amine Coupling Add Coupling Agent (e.g., DCC, HATU) + Base (e.g., TEA) Start->Coupling Activation Formation of Activated Ester Coupling->Activation Amidation Addition of Amine Stir at RT Activation->Amidation Monitoring Monitor by TLC Amidation->Monitoring Workup Aqueous Work-up Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Product Pure 1H-Indene-5-carboxamide Purification->Product

Caption: General workflow for the synthesis of 1H-Indene-5-carboxamides.

In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This assay is used to determine the ability of a compound to inhibit the activity of AChE and BuChE.

  • Reagent Preparation: Prepare solutions of the test compounds, acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) as substrates, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen, and the enzymes (AChE and BuChE) in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Assay Procedure: In a 96-well plate, add the buffer, test compound solution (at various concentrations), and the enzyme solution. Incubate for a pre-determined time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiation of Reaction: Add the substrate solution (ATCI or BTCI) and DTNB to initiate the enzymatic reaction.

  • Measurement: The absorbance is measured kinetically at 412 nm for a specific duration using a microplate reader. The rate of the reaction is proportional to the enzyme activity.

  • Data Analysis: The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

  • Cell Culture: Plate cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (1H-indene-5-carboxylic acid and its amide derivatives) and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., dimethyl sulfoxide or a specialized detergent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Conclusion and Future Directions

The conversion of 1H-Indene-5-carboxylic acid to its amide derivatives represents a promising strategy for the development of novel therapeutic agents. While direct comparative data is limited, the analysis of related indene carboxamides strongly suggests that this modification can lead to potent and selective biological activities, particularly in the areas of neuroprotection and cancer. The amide derivatives offer advantages in terms of metabolic stability and their ability to form diverse interactions with biological targets.

Future research should focus on the synthesis and direct comparative biological evaluation of a focused library of 1H-indene-5-carboxamides against their parent carboxylic acid. Such studies will be crucial for elucidating detailed structure-activity relationships and for identifying lead candidates for further preclinical development.

References

  • Luo, B.; Ning, Y. Comprehensive Overview of Carboxamide Derivatives as Succinate Dehydrogenase Inhibitors. J. Agric. Food Chem.2022 , 70 (4), 957–975. [Link]

  • Synthesis and Potent Antimicrobial Activity of Some Novel Methyl or Ethyl 1H-benzimidazole-5-carboxylates Derivatives Carrying Amide or Amidine Groups - PubMed. [Link]

  • Indium‐Catalyzed Direct Amidation Reaction of Carboxylic Acids and In Silico Study for Screening the Activity of Potential Therapeutics of the Synthesized Products - ResearchGate. [Link]

  • Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review - PubMed Central. [Link]

  • Design, synthesis and biological activity of 1H-indene-2-carboxamides as multi-targeted anti-Alzheimer agents - Taylor & Francis. [Link]

  • Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors - PubMed. [Link]

  • Synthesis, Antimicrobial, Anti-Virulence and Anticancer Evaluation of New 5(4H)-Oxazolone-Based Sulfonamides - MDPI. [Link]

  • Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions - Science and Education Publishing. [Link]

  • Synthesis and biological evaluation of novel 1-(4-methoxyphenethyl)-1H-benzimidazole-5-carboxylic acid derivatives and their precursors as antileukemic agents | Request PDF - ResearchGate. [Link]

  • Design, synthesis, and fungicidal activity of novel carboxylic acid amides represented by N-benzhydryl valinamode carbamates - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review - MDPI. [Link]

  • Synthesis, Structure-Activity Relationships (SAR) and in Silico Studies of Coumarin Derivatives with Antifungal Activity - MDPI. [Link]

  • Antimicrobial and cytotoxic activities of natural (Z)-13-docosenamide derived from Penicillium chrysogenum - Frontiers. [Link]

  • Direct Amide Formation from Unactivated Carboxylic Acids and Amines. | Request PDF - ResearchGate. [Link]

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  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed. [Link]

  • Design, synthesis and biological evaluation of novel 2-hydroxy-1 H-indene-1,3(2 H)-dione derivatives as FGFR1 inhibitors - Pharmacia. [Link]

  • Direct Amidation of Carboxylic Acids with Amines under Microwave Irradiation Using Silica Gel as a Solid Support. | Request PDF - ResearchGate. [Link]

  • Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid - MDPI. [Link]

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Validation

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) for Purity Analysis of 1H-Indene-5-carboxylic acid

Abstract This guide provides a detailed technical comparison of methodologies for the purity assessment of 1H-Indene-5-carboxylic acid, a key intermediate in various research and development applications. We present a ro...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a detailed technical comparison of methodologies for the purity assessment of 1H-Indene-5-carboxylic acid, a key intermediate in various research and development applications. We present a robust, validated primary Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method and compare its performance against Ion-Exclusion Chromatography (IELC). The narrative explains the scientific rationale behind experimental choices, offers step-by-step protocols, and includes supporting data to guide researchers, scientists, and drug development professionals in selecting the optimal analytical approach.

Introduction: The Analytical Imperative for 1H-Indene-5-carboxylic acid

1H-Indene-5-carboxylic acid (C₁₀H₈O₂) is an aromatic carboxylic acid whose purity is critical for the consistency and integrity of downstream applications, including specialty polymer synthesis and pharmaceutical research.[1] The presence of process-related impurities or degradation products can significantly impact reaction yields, product safety, and efficacy. Therefore, a precise, accurate, and robust analytical method for purity determination is not merely a quality control metric but a foundational requirement for successful research and development.

High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy.[2] This guide focuses on a stability-indicating RP-HPLC method, designed to separate the main analyte from potential impurities and degradants, ensuring a true and reliable purity assessment.[3]

The Primary Analytical Technique: Reverse-Phase HPLC

The recommended primary method for analyzing 1H-Indene-5-carboxylic acid is Reverse-Phase HPLC (RP-HPLC). This technique separates molecules based on their hydrophobicity. A non-polar stationary phase (typically C18) is used with a polar mobile phase. Non-polar compounds interact more strongly with the stationary phase, leading to longer retention times, while polar compounds elute more quickly.

Causality of Method Parameter Selection:

  • Stationary Phase (C18 Column): A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography and is ideal for separating aromatic compounds like 1H-Indene-5-carboxylic acid due to its strong hydrophobic interactions with the indene ring structure.[4][5]

  • Mobile Phase (Acidified Acetonitrile/Water): The mobile phase is a critical component. As an aromatic carboxylic acid, the analyte's charge state is pH-dependent. At neutral or basic pH, the carboxylic acid group deprotonates to form a carboxylate anion, which is highly polar and would elute very early from a C18 column with poor peak shape. To ensure proper retention and sharp, symmetrical peaks, the mobile phase must be acidified to a pH at least 2 units below the analyte's pKa.[4] Using a buffer containing phosphoric acid or formic acid suppresses this ionization, rendering the molecule neutral and promoting retention via hydrophobic interactions.[6][7] Acetonitrile is chosen as the organic modifier due to its low viscosity and UV transparency.

Recommended RP-HPLC Method Parameters
ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmStandard dimensions for high-resolution separation of small molecules.[8]
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidifier to suppress ionization of the carboxylic acid group.[6]
Mobile Phase B AcetonitrileOrganic modifier to control elution strength.
Gradient 70% A / 30% B, hold for 10 minIsocratic elution provides robust and reproducible results for purity analysis.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, ensuring optimal efficiency.[8]
Column Temp. 30 °CControlled temperature ensures retention time stability.[9]
Detection UV at 254 nmAromatic rings exhibit strong absorbance at this wavelength.
Injection Vol. 10 µLStandard volume for analytical HPLC.
Diluent Acetonitrile/Water (50:50)Ensures sample solubility and compatibility with the mobile phase.
Experimental Workflow for Purity Analysis

The following diagram outlines the complete workflow from sample preparation to final purity calculation.

G cluster_prep 1. Sample Preparation cluster_hplc 2. HPLC Analysis cluster_data 3. Data Processing prep Weigh ~10 mg of sample dissolve Dissolve in 10 mL Diluent (ACN/Water 50:50) prep->dissolve filter Filter through 0.45 µm PTFE Syringe Filter dissolve->filter sst Perform System Suitability Test (SST) (e.g., 5 replicate injections of standard) filter->sst inject Inject Sample into HPLC System sst->inject acquire Acquire Chromatogram (Run Time: 10 min) inject->acquire integrate Integrate All Peaks acquire->integrate calculate Calculate Purity via Area Percent: % Purity = (Area_Main / Area_Total) * 100 integrate->calculate report Generate Report calculate->report

Caption: HPLC Purity Analysis Workflow.

Step-by-Step Experimental Protocol

1. Reagent and Sample Preparation: a. Prepare Mobile Phase A: Add 1.0 mL of concentrated phosphoric acid to 1 L of HPLC-grade water and mix thoroughly. b. Prepare Diluent: Mix equal volumes of acetonitrile and HPLC-grade water. c. Prepare Standard Solution: Accurately weigh approximately 10 mg of 1H-Indene-5-carboxylic acid reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent. d. Prepare Sample Solution: Prepare the sample to be tested in the same manner as the standard solution.

2. System Suitability Testing (SST) - A Self-Validating System: Before analyzing any samples, the system's performance must be verified. This ensures the trustworthiness of the results. a. Equilibrate the HPLC system with the mobile phase for at least 30 minutes. b. Inject the Standard Solution five times. c. Verify the following criteria:

  • Tailing Factor: The peak for 1H-Indene-5-carboxylic acid should have a tailing factor between 0.8 and 1.5.
  • Relative Standard Deviation (RSD): The %RSD for the peak area of the five replicate injections must be ≤ 2.0%.[10]

3. Sample Analysis: a. Once the system passes the SST, inject the prepared sample solution. b. Acquire the data for the specified run time.

4. Data Processing and Purity Calculation: a. Integrate all peaks in the chromatogram, excluding solvent front peaks. b. Calculate the purity of the sample using the area percent method: Purity (%) = (Area of the main peak / Sum of the areas of all peaks) x 100

Comparative Analysis: RP-HPLC vs. Ion-Exclusion Chromatography (IELC)

While RP-HPLC is the primary method, it is valuable to compare it with an alternative technique like Ion-Exclusion Chromatography (IELC) to understand its advantages and limitations. IELC separates ionized compounds from non-ionized or partially ionized compounds using an ion-exchange stationary phase and an ionic mobile phase.[4]

Logical Framework for HPLC Separation

The choice of method depends on several interconnected factors that influence chromatographic resolution and efficiency.

G cluster_mobile Mobile Phase Properties cluster_stationary Stationary Phase Properties cluster_instrument Instrumental Parameters center Optimal Separation (Resolution & Peak Shape) pH pH Control (Analyte Ionization) pH->center Organic Organic Modifier % (Elution Strength) Organic->center Buffer Buffer Choice (Ionic Strength) Buffer->center Chemistry Column Chemistry (e.g., C18 vs. Ion-Exchange) Chemistry->center Particle Particle Size (Efficiency) Particle->center Flow Flow Rate Flow->center Temp Temperature Temp->center

Caption: Key Factors Influencing HPLC Separation.

Performance Comparison Table
FeaturePrimary Method (RP-HPLC)Alternative Method (IELC)
Separation Principle HydrophobicityIon exclusion, size exclusion, and adsorption.[4]
Stationary Phase C18 (non-polar)Sulfonated polystyrene-divinylbenzene (ionic).[11]
Mobile Phase Acetonitrile/Acidified WaterDilute aqueous acid (e.g., Sulfuric Acid).[11]
Selectivity Excellent for separating compounds with different hydrophobicities. Ideal for process impurities.Excellent for separating weak organic acids from strong acids and other sample matrix components.
Solvent Usage Requires organic solvents (acetonitrile), which have higher costs and environmental impact.Primarily uses aqueous mobile phases, making it greener and more economical.[4]
MS Compatibility Compatible if volatile acids like formic acid are used instead of phosphoric acid.[6]Generally not compatible with MS due to the use of non-volatile inorganic acids.
Robustness Highly robust and widely used; extensive literature and column availability.Can be sensitive to matrix ionic strength; less common in standard QC labs.

Conclusion and Recommendations

For routine, high-throughput purity analysis of 1H-Indene-5-carboxylic acid, the Reverse-Phase HPLC method is strongly recommended . Its robustness, high resolving power for closely related organic impurities, and straightforward method development make it the superior choice for quality control in research and pharmaceutical settings. The method's validity is underpinned by a rigorous System Suitability Test, ensuring reliable and reproducible data.

Ion-Exclusion Chromatography serves as a valuable alternative, particularly in applications where the sample matrix is aqueous and complex, or when environmental and cost considerations for solvent disposal are paramount. However, for the specific task of quantifying organic purity and resolving potential synthetic by-products of 1H-Indene-5-carboxylic acid, the selectivity offered by RP-HPLC remains unparalleled.

References

  • Title: Separation of 1H-Indene-3-carboxylic acid on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]

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  • Title: Development and Validation of Stability Indicating RP-HPLC Method for Quantitative Estimation of Enzalutamide in Enzalutamide Capsule Source: International Journal of Pharmaceutical Investigation URL: [Link]

  • Title: How to determine the concentration carboyxlic acid? Source: ResearchGate URL: [Link]

  • Title: Development of a reversed-phase HPLC method for determination of related impurities of Lenalidomide Source: Chemical Review and Letters URL: [Link]

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  • Title: 1H-Indene-5-carboxylic acid, 2,3-dihydro-2-[6-(6-methyl-7-sulfo-2-benzothiazolyl) - EPA Source: U.S. Environmental Protection Agency URL: [Link]

  • Title: Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil Source: ResearchGate URL: [Link]

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  • Title: A rapid HPLC method for the determination of carboxylic acid in human urine using a monolithic column Source: ResearchGate URL: [Link]

  • Title: 1H-Indene-5-carboxylic acid, 2,3-dihydro-2-(3-hydroxy-2-quinolinyl)-1,3-dioxo- - Substance - EPA Source: U.S. Environmental Protection Agency URL: [Link]

  • Title: Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil Source: PubMed Central (Published in Acta Poloniae Pharmaceutica) URL: [Link]

  • Title: Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC Source: SIELC Technologies URL: [Link]

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Comparative

A Senior Application Scientist's Guide to Characterizing 1H-Indene-5-carboxylic Acid Reaction Products by Mass Spectrometry

For researchers, medicinal chemists, and drug development professionals, the precise characterization of novel chemical entities and their reaction products is paramount. 1H-Indene-5-carboxylic acid, a versatile scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the precise characterization of novel chemical entities and their reaction products is paramount. 1H-Indene-5-carboxylic acid, a versatile scaffold in medicinal chemistry, and its derivatives are of significant interest. This guide provides an in-depth comparison of mass spectrometry-based workflows for the structural elucidation and quantification of reaction products derived from this important building block. We will delve into the rationale behind selecting specific methodologies, from sample preparation and ionization to mass analysis and data interpretation, supported by established protocols and experimental insights.

The Analytical Challenge: Unveiling the Structures of 1H-Indene-5-carboxylic Acid Analogs

1H-Indene-5-carboxylic acid (C₁₀H₈O₂) possesses a rigid, bicyclic aromatic core and a reactive carboxylic acid moiety, making it a valuable starting material for synthesizing a diverse range of compounds.[1] The primary analytical challenge lies in unequivocally identifying the structural modifications resulting from chemical reactions. These modifications can include amide bond formation, esterification, reduction of the carboxylic acid, or alterations to the indene ring system. Mass spectrometry, with its high sensitivity and ability to provide detailed structural information, is the cornerstone of this analytical endeavor.[2][3]

A Comparative Analysis of Mass Spectrometry Workflows

The choice of a mass spectrometry workflow is dictated by the physicochemical properties of the analytes, the complexity of the sample matrix, and the analytical objective (qualitative vs. quantitative analysis). Here, we compare the three most relevant workflows for the analysis of 1H-indene-5-carboxylic acid and its reaction products: Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Matrix-Assisted Laser Desorption/Ionization-Mass Spectrometry (MALDI-MS).

Liquid Chromatography-Mass Spectrometry (LC-MS): The Workhorse for Versatility and Sensitivity

LC-MS is arguably the most powerful and versatile technique for the analysis of drug-like molecules and their metabolites.[4] Its strength lies in the combination of the separation power of liquid chromatography with the sensitive and specific detection afforded by mass spectrometry.

Ionization Techniques: ESI vs. APCI

  • Electrospray Ionization (ESI): This is the most common ionization technique for LC-MS and is particularly well-suited for polar and ionizable molecules.[5] For 1H-indene-5-carboxylic acid and its derivatives, ESI in negative ion mode is highly effective, readily forming the deprotonated molecule [M-H]⁻.[6][7] This is because the carboxylic acid group easily loses a proton. For reaction products where the carboxylic acid has been converted to a less acidic functional group (e.g., an amide or ester), positive ion mode ESI may be more appropriate, forming [M+H]⁺ or [M+Na]⁺ adducts.

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is a good alternative for less polar, more volatile compounds that may not ionize well by ESI. It is generally less susceptible to matrix effects than ESI.

Mass Analyzers: A Spectrum of Capabilities

The choice of mass analyzer impacts the resolution, mass accuracy, and speed of analysis.

Mass AnalyzerStrengthsWeaknessesBest Suited For
Quadrupole Cost-effective, robust, good for quantitative analysis (SRM/MRM)Low resolution and mass accuracyTargeted quantification of known reaction products
Time-of-Flight (TOF) High resolution, excellent mass accuracy, fast acquisition speedsLower dynamic range than quadrupolesAccurate mass measurement for unknown identification and metabolite profiling
Orbitrap Very high resolution and mass accuracySlower scan speeds than TOFUnambiguous elemental composition determination and structural elucidation
Triple Quadrupole (QqQ) Gold standard for quantitative analysis, high sensitivity and selectivityPrimarily for targeted analysisPharmacokinetic studies and low-level impurity quantification
Quadrupole Time-of-Flight (Q-TOF) Combines the quantitative capabilities of a quadrupole with the high resolution and mass accuracy of a TOFMore complex and expensive than standalone instrumentsBoth qualitative and quantitative analysis of complex mixtures

The Power of Derivatization in LC-MS

While 1H-indene-5-carboxylic acid itself is amenable to LC-MS analysis, its reaction products, particularly if they are also carboxylic acids, can benefit from derivatization.[8][9] Derivatization can:

  • Enhance Chromatographic Retention: Carboxylic acids can exhibit poor retention on reversed-phase columns. Derivatizing the carboxyl group to a less polar moiety improves retention and peak shape.

  • Improve Ionization Efficiency: By introducing a readily ionizable group, derivatization can significantly boost the signal intensity.[9][10]

  • Provide Predictable Fragmentation: Derivatization can direct fragmentation pathways, aiding in structural confirmation.

Common derivatizing agents for carboxylic acids in LC-MS include 3-nitrophenylhydrazine (3-NPH) and aniline, which have been shown to provide excellent derivatization efficiencies.[8] Phenylenediamine-based reagents are also effective for enhancing ionization efficiency.[9]

Experimental Workflow: LC-MS Analysis

Caption: A typical workflow for the LC-MS analysis of 1H-Indene-5-carboxylic acid reaction products.

Gas Chromatography-Mass Spectrometry (GC-MS): A High-Resolution Separation Technique for Volatile Analogs

GC-MS is a powerful technique for the separation and analysis of volatile and thermally stable compounds.[11] While 1H-indene-5-carboxylic acid itself is not sufficiently volatile for direct GC-MS analysis, its esterified derivatives are well-suited for this technique.

The Critical Role of Derivatization in GC-MS

Derivatization is mandatory for the GC-MS analysis of carboxylic acids. The most common approach is esterification, which converts the polar carboxylic acid into a more volatile and thermally stable ester. Trimethylsilyldiazomethane (TMS-DM) is a widely used reagent for this purpose, effectively methylating the carboxylic acid group.[12]

Fragmentation in GC-MS

Electron Ionization (EI) is the most common ionization source in GC-MS. EI is a "hard" ionization technique that leads to extensive fragmentation. While this can make it challenging to observe the molecular ion, the resulting fragmentation patterns are highly reproducible and provide a wealth of structural information, acting as a "fingerprint" for the molecule. For an ester derivative of 1H-indene-5-carboxylic acid, one would expect to see characteristic fragments corresponding to the loss of the alkoxy group and fragmentation of the indene ring.

TechniqueStrengthsWeaknessesBest Suited For
GC-MS Excellent chromatographic resolution, reproducible fragmentation patterns for library matchingRequires derivatization for non-volatile compounds, not suitable for thermally labile moleculesStructural confirmation of known, volatile derivatives; analysis of complex isomeric mixtures

Experimental Workflow: GC-MS Analysis

Caption: A standard workflow for the GC-MS analysis of derivatized 1H-Indene-5-carboxylic acid reaction products.

Matrix-Assisted Laser Desorption/Ionization-Mass Spectrometry (MALDI-MS): A Rapid Screening Tool

MALDI-MS is a soft ionization technique that is typically used for the analysis of large biomolecules like proteins and peptides.[13] However, with the appropriate matrix, it can also be a valuable tool for the rapid analysis of small organic molecules.[14]

Advantages and Disadvantages of MALDI-MS for Small Molecule Analysis

AdvantagesDisadvantages
High throughput and speedPotential for matrix interference in the low mass range
Minimal sample preparationGenerally provides less structural information than LC-MS/MS or GC-MS
Soft ionization preserves the molecular ionQuantification can be challenging

For the analysis of 1H-indene-5-carboxylic acid and its reaction products, MALDI-MS could be employed as a rapid screening tool to confirm the presence of expected products in a reaction mixture before proceeding with more time-consuming LC-MS or GC-MS analysis.

Fragmentation Patterns: Deciphering the Structure

Tandem mass spectrometry (MS/MS) is essential for structural elucidation. By isolating a precursor ion and subjecting it to collision-induced dissociation (CID), we can generate a fragmentation spectrum that provides clues about the molecule's structure.

For 1H-indene-5-carboxylic acid, the fragmentation in negative ion mode would likely involve the loss of CO₂ (44 Da) from the deprotonated molecule. In positive ion mode, fragmentation of the protonated molecule might involve losses of H₂O (18 Da) and CO (28 Da). The fragmentation of reaction products will be indicative of the newly formed functional groups. For example, an amide derivative would show characteristic fragments corresponding to the cleavage of the amide bond.

Hypothetical Fragmentation Pathway of 1H-Indene-5-carboxylic acid

G M_H_minus [M-H]⁻ m/z 159.045 Indenyl_anion Indenyl anion m/z 115.055 M_H_minus->Indenyl_anion - 44 Da loss_CO2 Loss of CO₂

Caption: A plausible fragmentation pathway for deprotonated 1H-Indene-5-carboxylic acid in negative ion mode MS/MS.

Recommendations for Analysis

Analytical GoalRecommended TechniqueRationale
Rapid screening of reaction mixtures MALDI-TOF MSHigh throughput and minimal sample preparation.
Structural confirmation of known, volatile derivatives GC-MSExcellent chromatographic resolution and reproducible fragmentation for library matching.
Comprehensive profiling of unknown reaction products and metabolites LC-MS with a high-resolution mass analyzer (Q-TOF or Orbitrap)Provides accurate mass for elemental composition determination and MS/MS for structural elucidation.[2]
Quantitative analysis of a specific product in a complex matrix LC-MS/MS with a triple quadrupole mass analyzerHigh sensitivity and selectivity for targeted quantification using Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).[6]

Conclusion

The characterization of 1H-indene-5-carboxylic acid reaction products requires a thoughtful and strategic approach to mass spectrometry. While LC-MS with high-resolution instrumentation stands out as the most versatile and informative technique, GC-MS and MALDI-MS offer valuable complementary capabilities for specific applications. By understanding the strengths and limitations of each workflow and by employing appropriate sample preparation and derivatization strategies, researchers can confidently elucidate the structures of novel compounds and advance their drug discovery and development programs.

References

  • Department of Chemistry Swansea University. (2020). Mass Spec 3e Carboxylic Acids. YouTube. [Link]

  • Häring, N., et al. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Analytical and Bioanalytical Chemistry, 416(5), 1237-1249. [Link]

  • Griffiths, W. J., & Wang, Y. (2019). Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. Clinica Chimica Acta, 495, 469-484. [Link]

  • Zhu, M., et al. (2011). Drug Metabolite Profiling and Identification by High-resolution Mass Spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 55(4), 643-655. [Link]

  • Wang, Y., et al. (2018). A general purpose MALDI matrix for the analyses of small organic, peptide and protein molecules. RSC Advances, 8(52), 29696-29703. [Link]

  • Atonye, C. A., et al. (2020). An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. Metabolites, 10(9), 358. [Link]

  • Mochalski, P., et al. (2014). Rapid Screening of Carboxylic Acids from Waste and Surface Waters by ESI-MS/MS Using Barium Ion Chemistry and On-Line Membrane Sampling. Analytical Chemistry, 86(17), 8876-8883. [Link]

  • Shimbo, K., et al. (2010). Simple and practical derivatization procedure for enhanced detection of carboxylic acids in liquid chromatography-electrospray ionization-tandem mass spectrometry. Journal of Chromatography B, 878(25), 2315-2322. [Link]

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Validation

Comparative study of different synthetic routes to 1H-Indene-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Introduction 1H-Indene-5-carboxylic acid is a key intermediate in the synthesis of a range of biologically active molecules and functional materials. The st...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Indene-5-carboxylic acid is a key intermediate in the synthesis of a range of biologically active molecules and functional materials. The strategic placement of the carboxylic acid group on the indene scaffold allows for diverse functionalization, making it a desirable target for organic chemists. This guide will explore and compare two primary synthetic strategies for its preparation: a classical approach involving the construction and subsequent aromatization of an indane core, and a modern approach leveraging palladium-catalyzed cross-coupling reactions.

Route 1: Friedel-Crafts Acylation of Indane followed by Dehydrogenation

This traditional route builds the indene skeleton from a saturated precursor, indane, and then introduces the desired double bond in the final steps. This strategy is often favored for its use of readily available starting materials and well-established reaction classes.

Overall Synthetic Workflow

Route_1_Workflow Indane Indane AcylIndane 5-Acyl-indane Indane->AcylIndane Friedel-Crafts Acylation IndaneCA Indane-5-carboxylic acid AcylIndane->IndaneCA Oxidation Target1 1H-Indene-5-carboxylic acid IndaneCA->Target1 Dehydrogenation

Caption: Workflow for the synthesis of 1H-Indene-5-carboxylic acid via Route 1.

Experimental Protocol

Step 1: Friedel-Crafts Acylation of Indane

In this key step, the aromatic ring of indane is acylated to introduce a carbonyl group at the 5-position. The choice of acylating agent and Lewis acid catalyst is critical for achieving high regioselectivity and yield.[1]

  • Procedure: To a stirred suspension of anhydrous aluminum chloride (AlCl₃) in dichloromethane (CH₂Cl₂), acetyl chloride (CH₃COCl) is added dropwise at 0 °C. Indane is then added, and the reaction mixture is stirred at room temperature until completion. The reaction is quenched with ice-water and the product is extracted with an organic solvent.

  • Causality: The use of a strong Lewis acid like AlCl₃ is necessary to generate the highly electrophilic acylium ion from acetyl chloride, which then undergoes electrophilic aromatic substitution on the electron-rich benzene ring of indane.[1] The 5-position is the major product due to the directing effects of the alkyl portion of the indane molecule.

Step 2: Oxidation of 5-Acetylindane

The acetyl group is then oxidized to a carboxylic acid. The haloform reaction is a common and efficient method for this transformation of a methyl ketone.

  • Procedure: 5-Acetylindane is treated with an aqueous solution of sodium hypobromite (NaBrO) or sodium hypochlorite (NaOCl). The resulting carboxylate salt is then acidified to yield indane-5-carboxylic acid.

  • Causality: The methyl group of the acetyl moiety is tri-halogenated under basic conditions, followed by cleavage of the carbon-carbon bond to form a haloform and the carboxylate. This method is highly specific for methyl ketones.

Step 3: Dehydrogenation of Indane-5-carboxylic Acid

The final step involves the introduction of a double bond into the five-membered ring to form the indene system. This is typically achieved through a bromination-dehydrobromination sequence.

  • Procedure: Indane-5-carboxylic acid is treated with N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide to introduce a bromine atom at the benzylic position. Subsequent treatment with a base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), eliminates hydrogen bromide to form the desired double bond.

  • Causality: The benzylic protons of the indane ring are susceptible to radical bromination. The resulting bromide is then readily eliminated by a non-nucleophilic base to create the thermodynamically stable conjugated system of the indene ring.

Data Summary
StepReactionReagentsTypical YieldScalabilityKey Considerations
1Friedel-Crafts AcylationIndane, CH₃COCl, AlCl₃75-85%GoodStoichiometric amounts of Lewis acid required; moisture-sensitive.
2Oxidation5-Acetylindane, NaBrO80-90%GoodExothermic reaction; careful temperature control needed.
3DehydrogenationIndane-5-carboxylic acid, NBS, DBU60-70%ModeratePotential for side reactions; purification can be challenging.

Route 2: Palladium-Catalyzed Carbonylation of 5-Bromo-1H-indene

This modern approach utilizes a pre-formed indene skeleton and introduces the carboxylic acid functionality in a single, highly efficient step using a palladium catalyst. This route can be more atom-economical and may offer advantages in terms of functional group tolerance.

Overall Synthetic Workflow

Route_2_Workflow BromoIndene 5-Bromo-1H-indene Ester Indene-5-carboxylate Ester BromoIndene->Ester Pd-catalyzed Carbonylation Target2 1H-Indene-5-carboxylic acid Ester->Target2 Hydrolysis

Caption: Workflow for the synthesis of 1H-Indene-5-carboxylic acid via Route 2.

Experimental Protocol

Step 1: Synthesis of 5-Bromo-1H-indene (Precursor)

The starting material, 5-bromo-1H-indene, can be prepared from indane via bromination followed by dehydrogenation, similar to the final step of Route 1.

Step 2: Palladium-Catalyzed Carbonylation

This is the cornerstone of this route, where the aryl bromide is converted directly to a carboxylic acid derivative.

  • Procedure: A mixture of 5-bromo-1H-indene, a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., PPh₃), a base (e.g., Et₃N), and an alcohol (e.g., methanol) is heated under a carbon monoxide (CO) atmosphere. This directly yields the corresponding methyl ester of 1H-indene-5-carboxylic acid.

  • Causality: The catalytic cycle involves the oxidative addition of the aryl bromide to the Pd(0) complex, followed by CO insertion into the aryl-palladium bond to form an acyl-palladium intermediate. Nucleophilic attack by the alcohol and subsequent reductive elimination releases the ester product and regenerates the Pd(0) catalyst.[2]

Step 3: Hydrolysis of the Ester

The final step is the straightforward hydrolysis of the ester to the desired carboxylic acid.

  • Procedure: The methyl ester is heated with an aqueous solution of a base, such as sodium hydroxide (NaOH), followed by acidification with a strong acid (e.g., HCl).

  • Causality: The ester undergoes saponification under basic conditions to form the carboxylate salt, which is then protonated upon acidification to yield the final carboxylic acid.

Data Summary
StepReactionReagentsTypical YieldScalabilityKey Considerations
1Pd-catalyzed Carbonylation5-Bromo-1H-indene, Pd(OAc)₂, PPh₃, CO, MeOH, Et₃N85-95%GoodRequires handling of toxic CO gas; catalyst cost can be a factor.
2HydrolysisMethyl 1H-indene-5-carboxylate, NaOH, HCl>95%ExcellentStraightforward and high-yielding.

Comparative Analysis

FeatureRoute 1: Friedel-Crafts Acylation & DehydrogenationRoute 2: Pd-Catalyzed Carbonylation
Starting Materials Readily available and inexpensive (indane, acetyl chloride).Requires a pre-functionalized indene (5-bromo-1H-indene).
Number of Steps Generally longer (3 steps from indane).Potentially shorter if the bromo-indene is available (2 steps).
Overall Yield Moderate (typically 35-50%).High (typically >80%).
Scalability Good, but handling of AlCl₃ and NBS can be challenging on a large scale.Good, but requires specialized equipment for handling CO gas.
Safety & Environmental Uses stoichiometric amounts of a corrosive Lewis acid and a hazardous brominating agent. Generates significant waste.Uses a toxic gas (CO) and a heavy metal catalyst (palladium), though at catalytic amounts.
Versatility The intermediate indane-5-carboxylic acid can be a useful building block in its own right.Highly efficient and direct introduction of the carboxylic acid functionality.

Conclusion and Recommendations

Both synthetic routes offer viable pathways to 1H-Indene-5-carboxylic acid, each with its own set of advantages and disadvantages.

Route 1 is a classic, robust approach that is well-suited for laboratories where cost of starting materials is a primary concern and the necessary reagents and expertise for traditional organic transformations are readily available. However, its multi-step nature and lower overall yield may be drawbacks for large-scale production.

Route 2 represents a more modern and efficient approach, offering a higher overall yield and a more direct path to the target molecule. While it requires a more specialized starting material and the handling of carbon monoxide, the high efficiency and atom economy of the palladium-catalyzed carbonylation step make it an attractive option for process chemistry and situations where yield is paramount.

The choice between these two routes will ultimately depend on the specific needs of the researcher, including the scale of the synthesis, the availability of starting materials and specialized equipment, and the relative importance of factors such as cost, yield, and environmental impact. For rapid access to the target compound with high purity and yield, the palladium-catalyzed carbonylation route is generally recommended, provided the necessary safety precautions for handling carbon monoxide are in place.

References

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Comparative

Confirming the Structure of 1H-Indene-5-Carboxylic Acid Derivatives: A Comparative Guide to Analytical Techniques

An In-Depth Technical Guide for Researchers The robust and unambiguous confirmation of molecular structure is the bedrock of chemical research and drug development. For novel compounds, particularly those with rich pharm...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers

The robust and unambiguous confirmation of molecular structure is the bedrock of chemical research and drug development. For novel compounds, particularly those with rich pharmacological potential like 1H-Indene-5-carboxylic acid derivatives, rigorous structural elucidation is not merely a procedural step but a prerequisite for understanding reactivity, biological activity, and intellectual property. These derivatives are explored in various therapeutic areas, making the certainty of their chemical architecture paramount.[1][2]

This guide provides a comparative analysis of the primary analytical techniques used to confirm the structure of 1H-Indene-5-carboxylic acid derivatives. We will move beyond a simple listing of methods to explore the causality behind experimental choices, presenting a self-validating system of protocols and data interpretation. The goal is to equip researchers with a logical framework for integrating data from multiple techniques to arrive at an unassailable structural assignment.

The Integrated Analytical Workflow

No single technique can invariably provide complete structural information. A synergistic approach, leveraging the strengths of multiple analytical methods, is the gold standard. The process typically begins with spectroscopic methods that define the core structure (NMR, MS, IR) and may culminate in X-ray crystallography for absolute, three-dimensional confirmation.

G cluster_0 Initial Synthesis & Purification cluster_1 Primary Spectroscopic Analysis cluster_2 Data Integration & Hypothesis cluster_3 Absolute Confirmation (If Required) synthesis Synthesized Product nmr NMR Spectroscopy (1H, 13C, 2D) synthesis->nmr Parallel Analysis ms Mass Spectrometry (HRMS) synthesis->ms Parallel Analysis ir IR Spectroscopy synthesis->ir Parallel Analysis hypothesis Propose Putative Structure nmr->hypothesis Integrate Data ms->hypothesis Integrate Data ir->hypothesis Integrate Data xray X-Ray Crystallography hypothesis->xray Ambiguity or Need for 3D Proof final_structure Confirmed Structure hypothesis->final_structure Unambiguous Data xray->final_structure

Caption: Integrated workflow for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architect's Blueprint

NMR is the cornerstone of structural elucidation for organic molecules, providing detailed information about the carbon-hydrogen framework. For indene derivatives, a combination of 1D and 2D NMR experiments is essential for a complete assignment.[3]

Causality Behind the Choice:

NMR is unparalleled in its ability to map atomic connectivity. While MS gives the molecular formula and IR confirms functional groups, only NMR reveals the precise arrangement of atoms relative to one another.

  • ¹H NMR: Identifies the number and electronic environment of protons. Key signals for a typical 1H-Indene-5-carboxylic acid derivative include the highly deshielded carboxylic acid proton (10-12 ppm), aromatic protons (7-8 ppm), and aliphatic protons of the five-membered ring (around 3 ppm).[4][5] The coupling patterns (splitting) between adjacent protons are critical for establishing connectivity.

  • ¹³C NMR: Reveals the number of unique carbon atoms and their nature (e.g., carbonyl, aromatic, aliphatic). The carbonyl carbon of the carboxylic acid is highly deshielded, typically appearing between 160-180 ppm.[6]

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the molecular puzzle.

    • COSY (Correlation Spectroscopy) maps ¹H-¹H coupling correlations, identifying neighboring protons.

    • HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to the carbons they are attached to.[7]

    • HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are 2-3 bonds away, which is vital for connecting molecular fragments across quaternary carbons.

Comparative NMR Data for a Hypothetical 1H-Indene-5-carboxylic acid Derivative
Technique Typical Chemical Shift (ppm) Information Gained
¹H NMR 10.0 - 12.0Carboxylic acid proton (often a broad singlet).[4]
7.0 - 8.5Aromatic protons on the indene ring.
3.0 - 3.5Aliphatic protons (CH₂) on the five-membered ring.[5]
¹³C NMR 160 - 180Carboxyl carbon (C=O).[6]
120 - 150Aromatic and vinylic carbons.
30 - 45Aliphatic carbons (CH₂).
DEPT-135 Positive SignalsCH, CH₃ carbons.
Negative SignalsCH₂ carbons.
Absent SignalsQuaternary carbons (including C=O).[7]
Experimental Protocol: Acquiring High-Quality NMR Data
  • Sample Preparation: Dissolve 5-10 mg of the purified derivative in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for carboxylic acids as it helps in observing the exchangeable acid proton.[7]

  • Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion.[8]

  • 1D Spectra Acquisition:

    • Acquire a ¹H spectrum with sufficient scans to achieve a good signal-to-noise ratio.

    • Acquire a proton-decoupled ¹³C spectrum.

    • Run DEPT-135 and DEPT-90 experiments to differentiate between CH, CH₂, CH₃, and quaternary carbons.

  • 2D Spectra Acquisition:

    • Acquire a standard gCOSY experiment to establish ¹H-¹H connectivities.

    • Acquire a gHSQC experiment to assign protons to their attached carbons.

    • Acquire a gHMBC experiment, optimizing the long-range coupling delay (e.g., 8-10 Hz) to observe 2- and 3-bond correlations, which are essential for connecting the carboxylic acid group to the indene ring.

cluster_legend NMR Logic COOH Carboxylic Acid (¹H: ~11 ppm, ¹³C: ~170 ppm) Aromatic Aromatic Ring (¹H: 7-8 ppm, ¹³C: 120-150 ppm) COOH->Aromatic HMBC (C-H, 2-3 bonds) Aliphatic Aliphatic CH₂ (¹H: ~3 ppm, ¹³C: ~35 ppm) Aromatic->Aliphatic COSY (H-H)

Sources

Validation

Differentiating between positional isomers of substituted indene carboxylic acids

An In-Depth Technical Guide to Differentiating Positional Isomers of Substituted Indene Carboxylic Acids For Researchers, Scientists, and Drug Development Professionals As a Senior Application Scientist, I've frequently...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Differentiating Positional Isomers of Substituted Indene Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, I've frequently encountered the analytical challenge of differentiating positional isomers, a critical step in pharmaceutical development and materials science. Positional isomers of substituted indene carboxylic acids, which share the same molecular formula but differ in the placement of substituents, can exhibit vastly different pharmacological, toxicological, and material properties.[1] Consequently, unambiguous identification is not merely an academic exercise but a regulatory and safety imperative.

This guide provides a comprehensive, field-proven strategy for differentiating these challenging isomers. We will move beyond textbook descriptions to explain the causality behind experimental choices, presenting a self-validating workflow that integrates chromatographic separation with advanced spectroscopic elucidation.

The Core Challenge: Subtle Differences, Significant Consequences

The indene scaffold is a privileged structure in medicinal chemistry and materials science. When functionalized with a carboxylic acid and other substituents, the potential for positional isomerism arises, primarily on the benzene ring (positions 4, 5, 6, and 7). These isomers often possess nearly identical physical properties, such as polarity and mass-to-charge ratio, making their separation and individual characterization a formidable task.[2] Relying on a single analytical technique is often insufficient and can lead to misidentification. Therefore, a multi-faceted, orthogonal approach is essential for confident structural assignment.

The Integrated Analytical Workflow

The most robust strategy involves a synergistic combination of high-performance liquid chromatography (HPLC) for physical separation and nuclear magnetic resonance (NMR) spectroscopy for definitive structural elucidation. Mass spectrometry (MS) serves as a complementary technique for mass verification.

G cluster_0 Phase 1: Separation cluster_1 Phase 2: Analysis & Elucidation cluster_2 Phase 3: Confirmation Isomer_Mixture Isomer Mixture of Substituted Indene Carboxylic Acid HPLC HPLC / UPLC Method Development Isomer_Mixture->HPLC Injection Isolated_Isomers Collect Fractions: Isomer 1, Isomer 2, etc. HPLC->Isolated_Isomers Elution NMR 1D & 2D NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC, NOESY) Isolated_Isomers->NMR Primary Identification MS High-Resolution Mass Spectrometry (HRMS) Isolated_Isomers->MS Mass Verification Structure_Confirmation Unambiguous Structure Assignment NMR->Structure_Confirmation MS->Structure_Confirmation

Caption: Integrated workflow for isomer separation and identification.

Part 1: Chromatographic Separation – The Essential First Step

Co-elution is the enemy of accurate characterization. Therefore, the initial goal is to develop a robust HPLC or UPLC (Ultra-Performance Liquid Chromatography) method that achieves baseline separation of the positional isomers.

Causality Behind Method Development:

The choice of stationary phase is paramount. While standard C18 columns separate based on hydrophobicity, they often fail to resolve positional isomers with similar polarities. Phenyl-based columns (e.g., Phenyl-Hexyl) are often a superior choice.[3] The phenyl rings in the stationary phase can engage in π–π interactions with the aromatic indene core of the analytes. Subtle differences in the electron density of the isomers' aromatic rings, caused by the varying substituent positions, can lead to differential retention and successful separation.[3]

Experimental Protocol: HPLC Method Development
  • Column Selection:

    • Primary: Phenyl-Hexyl column (e.g., 2.1 x 100 mm, 1.7 µm particle size for UPLC).

    • Alternative: Biphenyl or Cyano (CN) phases for alternative selectivity.

  • Mobile Phase Screening:

    • Mobile Phase A: 0.1% Formic Acid in Water. The acid suppresses the ionization of the carboxylic acid moiety, leading to better peak shape and retention.

    • Mobile Phase B: Acetonitrile or Methanol. Acetonitrile often provides sharper peaks, but methanol can offer different selectivity.

  • Gradient Optimization:

    • Start with a broad scouting gradient (e.g., 5% to 95% B over 10 minutes) to determine the approximate elution time of the isomer cluster.

    • Transition to a shallow gradient around the elution window. For example, if the isomers elute around 60% B, run a gradient from 50% to 70% B over 15-20 minutes. This "stretches" the separation window, improving the chances of resolving closely eluting peaks.

  • Parameter Tuning:

    • Temperature: Increasing column temperature (e.g., from 30°C to 45°C) can decrease viscosity and improve efficiency, but may also reduce selectivity. This parameter should be systematically evaluated.

    • Flow Rate: Adjust according to column dimensions and particle size, ensuring optimal linear velocity for maximum efficiency.

Data Presentation: Representative HPLC Separation

IsomerRetention Time (min)Resolution (Rs) vs. Isomer 1
5-Nitro-1H-indene-3-carboxylic acid12.5-
6-Nitro-1H-indene-3-carboxylic acid13.12.1
4-Nitro-1H-indene-3-carboxylic acid14.23.5
7-Nitro-1H-indene-3-carboxylic acid14.92.4
Data is illustrative, based on a shallow gradient on a Phenyl-Hexyl column.

Part 2: Spectroscopic Elucidation – The Definitive Proof

Once the isomers are chromatographically pure, NMR spectroscopy provides the definitive data for structural assignment.[4] While ¹H and ¹³C NMR give initial clues, 2D NMR techniques are essential for unambiguously determining the substitution pattern on the aromatic ring.

¹H NMR: A Tale of Coupling Constants

The aromatic region (typically 6.5-8.5 ppm) of the ¹H NMR spectrum holds the key. The splitting patterns and, more importantly, the proton-proton coupling constants (J-values) are diagnostic.[4]

  • ³J (ortho-coupling): Between adjacent protons (3 bonds apart). Typically 6-10 Hz.

  • ⁴J (meta-coupling): Between protons separated by a carbon (4 bonds apart). Typically 1-3 Hz.

  • ⁵J (para-coupling): Between protons on opposite sides of the ring (5 bonds apart). Typically < 1 Hz (often not resolved).

By analyzing the multiplicity of each aromatic signal, one can deduce the relative positions of the remaining protons and, by extension, the position of the substituent.

2D NMR: Building the Molecular Jigsaw Puzzle

For complex or ambiguous spectra, 2D NMR is non-negotiable. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the most powerful tool in this context. It reveals correlations between protons and carbons that are 2 or 3 bonds away, allowing one to "walk" across the molecular framework.

Causality Behind Using HMBC: The key is to find correlations from known protons to carbons in the aromatic ring. For instance, the protons on the five-membered ring (e.g., at C1 or C2) are easily identifiable. An HMBC experiment will show a correlation from these protons to specific carbons in the six-membered ring, unequivocally establishing connectivity and locking down the substituent's position.

Caption: Key HMBC correlations for identifying a 6-substituted indene.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the isolated isomer in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often useful as the carboxylic acid proton is clearly visible.[5]

  • 1D Spectra Acquisition:

    • Acquire a standard ¹H spectrum. The acidic proton of the carboxyl group will typically appear as a broad singlet between 10-13 ppm.[6]

    • Acquire a proton-decoupled ¹³C spectrum. The carboxyl carbon resonates around 165-185 ppm.[5]

  • 2D Spectra Acquisition:

    • COSY (Correlation Spectroscopy): To establish which protons are coupled (adjacent) to each other.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton directly to its attached carbon.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) H-C correlations. This is the most critical experiment for isomer assignment.

    • (Optional) NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space, which can help confirm assignments, particularly for sterically crowded isomers.

Data Presentation: Comparative NMR Data for Nitro-Indene Carboxylic Acid Isomers

Parameter5-Nitro Isomer6-Nitro Isomer
Aromatic ¹H Signals H4: Doublet (~8.5 ppm)H5: Doublet of doublets (~8.1 ppm)
H6: Doublet of doublets (~8.2 ppm)H7: Doublet (~8.0 ppm)
H7: Doublet (~7.8 ppm)H4: Singlet-like (~7.7 ppm)
Key Coupling (J_HH) J_H6,H7 ≈ 8.5 Hz (ortho)J_H4,H5 ≈ 1.5 Hz (meta)
J_H4,H6 ≈ 2.0 Hz (meta)J_H5,H7 = 0 Hz (para)
Key HMBC Correlation H4 correlates to C5 (substituted) and C6H7 correlates to C1, C5a, and C6 (substituted)
Chemical shifts (δ) are illustrative and depend on solvent and other substituents.

Part 3: Mass Spectrometry – A Confirmatory Role

High-Resolution Mass Spectrometry (HRMS) is essential to confirm the molecular formula of the isolated compounds, verifying they are indeed isomers. While positional isomers will have the same exact mass, their fragmentation patterns in tandem MS (MS/MS) can sometimes differ, although these differences can be subtle and less reliable than NMR for primary identification.[7][8]

  • Electrospray Ionization (ESI): Typically used in negative ion mode ([M-H]⁻) for carboxylic acids, providing a strong signal for the molecular ion.[7]

  • Fragmentation: The loss of H₂O (18 Da) and CO₂ (44 Da) from the carboxylic acid group are common fragments. Differences in fragmentation may arise from how the substituent influences the stability of the resulting fragment ions.

Conclusion and Best Practices

The unambiguous differentiation of positional isomers of substituted indene carboxylic acids is a solvable but non-trivial challenge that demands a rigorous, multi-technique approach.

  • Prioritize Separation: Never analyze a mixture. Achieve baseline chromatographic separation using a station phase, like a Phenyl-Hexyl column, that offers alternative selectivity beyond simple hydrophobicity.

  • Leverage 2D NMR: Do not rely solely on 1D NMR. An HMBC experiment is the gold standard for establishing connectivity and is the most definitive tool for assigning the correct isomeric structure.

  • Use MS for Confirmation: Employ HRMS to confirm the elemental composition and MS/MS to provide supporting, albeit secondary, structural evidence.

By integrating these techniques into a logical workflow, researchers can confidently assign structures, ensuring the integrity of their data and the safety and efficacy of the molecules they develop.

References

  • Kovaleva, E. A., et al. (2024). 1-(Dicyanomethylene)-3-hydroxy-1H-indene-2-carboxylic Acid. Molbank, 2024(3), M1884. Available at: [Link]

  • McMurry, J. (2023). Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry (10th ed.). NC State University Libraries. Available at: [Link]

  • Kraiem, M. B., et al. (2014). Efficient Synthesis of Substituted Indene Derivatives. Synthetic Communications, 44(14), 2004-2012. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). 1H-Indene-1-carboxylic acid, 2,3-dihydro-. PubChem Compound Database. Available at: [Link]

  • McGuire, B. A., et al. (2021). Discovery of the Pure Polycyclic Aromatic Hydrocarbon Indene (c-C9H8) with GOTHAM Observations of TMC-1. The Astrophysical Journal Letters, 910(2), L20. Available at: [Link]

  • Li, C., et al. (2016). Separation and identification of indene–C70 bisadduct isomers. Beilstein Journal of Organic Chemistry, 12, 874–880. Available at: [Link]

  • Anal, J. B. (2014). Analysis of biologically-active, endogenous carboxylic acids based on chromatography-mass spectrometry. Bioanalysis, 6(13), 1825-1845. Available at: [Link]

  • He, Y., et al. (2016). Separation and identification of indene–C70 bisadduct isomers. Beilstein Journal of Organic Chemistry, 12, 874-880. Available at: [Link]

  • AZoM. (2015). Distinguishing Between the Isomers of Ethyl Acetate, Butyric Acid and Isobutyric Acid Using Proton NMR Spectroscopy. Available at: [Link]

  • Lim, H., & Lee, J. (2015). GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures. Atmospheric Measurement Techniques, 8(3), 1247-1258. Available at: [Link]

  • Swansea University. (2020). Mass Spec 3e Carboxylic Acids. YouTube. Available at: [Link]

  • Li, C., et al. (2016). Separation and identification of indene–C70 bisadduct isomers. Beilstein Journal of Organic Chemistry, 12, 874-880. Available at: [Link]

  • LibreTexts Chemistry. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

  • Gershoni-Poranne, R., & Stanger, A. (2021). Proposed structures of 1H‐indene and 2H‐indene with different substituents. In The Chemistry of Anionic and Cationic Trivalent Carbon Compounds. ResearchGate. Available at: [Link]

  • Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry? Available at: [Link]

  • LibreTexts Chemistry. (2025). 6.7: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

  • Waters Corporation. (n.d.). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. Available at: [Link]

  • De Vooght-Johnson, R. (2023). Chemical identification and differentiation of positional isomers of novel psychoactive substances – A comprehensive review. TrAC Trends in Analytical Chemistry, 165, 117142. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indenes. Available at: [Link]

  • Ashenhurst, J. (2018). Types of Isomers: Constitutional, Stereoisomers, Enantiomers, and Diastereomers. Master Organic Chemistry. Available at: [Link]

  • MicroSolv Technology Corporation. (2025). Positional Isomer Separation Method Suggestions using HPLC or LCMS. Available at: [Link]

  • Kovaleva, E. A., et al. (2024). 1-(Dicyanomethylene)-3-hydroxy-1H-indene-2-carboxylic Acid. ResearchGate. Available at: [Link]

  • Aktaş, A., et al. (2023). Bromination and conversion of tetrahydro-1H-indene to bisoxirane with a new approach: synthesis, structural characterization by spectroscopic and theoretical methods, and biological analysis supported by DFT and docking. Journal of the Iranian Chemical Society, 20, 2439–2453. Available at: [Link]

  • Han, J., et al. (2022). Improved quantitation of short-chain carboxylic acids in human biofluids using 3-nitrophenylhydrazine derivatization and liquid chromatography with tandem mass spectrometry (LC-MS/MS). Journal of Chromatography B, 1211, 123481. Available at: [Link]

  • Chem Help ASAP. (2022). distinguishing isomers by 1H NMR spectroscopy. YouTube. Available at: [Link]

  • Wilson, L. J., et al. (2007). Mass spectral studies of the biologically active stereoisomer family of e,e,e-(methanofullrene(60-63)-carboxylic acids. Journal of the American Society for Mass Spectrometry, 18(7), 1295-1304. Available at: [Link]

  • Bishop, A. N., et al. (2022). Utilization of Machine Learning for the Differentiation of Positional NPS Isomers with Direct Analysis in Real Time Mass Spectrometry. Analytical Chemistry, 94(12), 5035–5043. Available at: [Link]

  • Brand, W. (2020). Spectroscopy of Carboxylic Acids. Oregon State University. Available at: [Link]

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Comparative

A Senior Application Scientist's Guide to Assessing the Enantiomeric Purity of Chiral 1H-Indene-5-carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug development, the chirality of a molecule is not a mere structural nuance; it is a critical determinant of its pharmacologica...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug development, the chirality of a molecule is not a mere structural nuance; it is a critical determinant of its pharmacological activity, efficacy, and safety profile. For chiral molecules such as 1H-Indene-5-carboxylic acid derivatives, which are pivotal scaffolds in medicinal chemistry, the precise determination of enantiomeric purity is a non-negotiable aspect of quality control and regulatory compliance. This guide provides a comparative analysis of the primary analytical techniques employed for this purpose: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will delve into the causality behind experimental choices, provide field-proven insights, and present supporting data to empower you in selecting the optimal methodology for your research and development needs.

The Imperative of Enantiomeric Purity in Drug Development

Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different physiological effects. One enantiomer may be therapeutically active, while the other could be inactive, or worse, exert toxic effects. Consequently, regulatory bodies worldwide mandate stringent control over the enantiomeric composition of chiral drugs. This necessitates robust and reliable analytical methods to quantify the enantiomeric excess (ee) and ensure the desired stereochemical purity of active pharmaceutical ingredients (APIs) and their intermediates.

Chromatographic Approaches: A Tale of Two Phases

Chiral chromatography is the cornerstone of enantioseparation, relying on the differential interaction of enantiomers with a chiral stationary phase (CSP). This interaction leads to the formation of transient diastereomeric complexes with different energy levels, resulting in distinct retention times and, thus, separation.

Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard

Chiral HPLC is a well-established and widely adopted technique for enantiomeric purity assessment due to its versatility and high resolving power.[1] Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective for a broad range of chiral compounds, including carboxylic acids.[1][2]

The development of a robust chiral HPLC method is a systematic process. The choice of the stationary phase is paramount and is often guided by the functional groups present in the analyte. For carboxylic acids like 1H-Indene-5-carboxylic acid derivatives, CSPs that can engage in hydrogen bonding, dipole-dipole interactions, and π-π stacking are typically successful.

The mobile phase composition is then optimized to achieve the desired selectivity and resolution. In normal-phase chromatography, a non-polar solvent like hexane is combined with a polar alcohol modifier, such as isopropanol or ethanol.[3] For acidic analytes, the addition of a small amount of an acidic modifier, like trifluoroacetic acid (TFA), is often necessary to suppress the ionization of the carboxylic acid group and improve peak shape.[3]

Experimental Protocol: Chiral HPLC Method Development for a 1H-Indene-5-carboxylic Acid Derivative

  • Column Selection:

    • Begin with a polysaccharide-based chiral stationary phase, for example, a cellulose tris(3,5-dimethylphenylcarbamate) coated column. This type of CSP is known for its broad applicability to acidic compounds.

  • Initial Mobile Phase Screening:

    • Prepare a mobile phase of n-Hexane/Isopropanol (90:10, v/v) with 0.1% Trifluoroacetic Acid (TFA). The hexane serves as the weak solvent, while isopropanol acts as the strong solvent to elute the analytes. TFA ensures the carboxylic acid is in its protonated form, minimizing peak tailing.

    • Equilibrate the column with the mobile phase for at least 30 minutes at a flow rate of 1.0 mL/min.[2]

    • Inject a solution of the racemic 1H-Indene-5-carboxylic acid derivative (e.g., 1 mg/mL in the mobile phase).

  • Method Optimization:

    • Modifier Percentage: If the retention time is too long, increase the percentage of isopropanol. If the enantiomers are not resolved, decrease the percentage of isopropanol to enhance the interaction with the CSP.

    • Modifier Choice: If resolution is still not optimal, screen other alcohol modifiers such as ethanol.

    • Temperature: Adjusting the column temperature can influence selectivity. Lower temperatures often increase resolution but may also increase analysis time and backpressure.[4]

  • Quantification:

    • The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the formula: ee (%) = [([Area of Enantiomer 1] – [Area of Enantiomer 2]) / ([Area of Enantiomer 1] + [Area of Enantiomer 2])] x 100.

Chiral Supercritical Fluid Chromatography (SFC): The "Green" and Rapid Alternative

Chiral SFC has emerged as a powerful alternative to HPLC, offering significant advantages in terms of speed and reduced environmental impact.[5] SFC utilizes a supercritical fluid, typically carbon dioxide, as the primary mobile phase component. Supercritical CO₂ has low viscosity and high diffusivity, which allows for faster separations and higher efficiencies compared to liquid mobile phases.[5][6]

For many chiral separations, SFC provides superior or comparable resolution to HPLC in a fraction of the time.[7][8] The lower viscosity of the mobile phase allows for higher flow rates without excessive backpressure. Furthermore, the use of CO₂ significantly reduces the consumption of organic solvents, making SFC a more environmentally friendly and cost-effective technique.[5][9]

For acidic compounds, the addition of a polar co-solvent (modifier), such as methanol or ethanol, is necessary to increase the mobile phase polarity and elute the analytes.[10] Similar to HPLC, an acidic additive may be required to improve peak shape.

Experimental Protocol: Chiral SFC Method for 3-oxo-1-Indancarboxylic Acid (a close analog)

This protocol is based on a published application for a structurally similar compound and serves as an excellent starting point.[10]

  • Column:

    • CHIRALPAK QN-AX (anion exchanger chiral stationary phase).[10]

  • Mobile Phase:

    • Supercritical CO₂ and a modifier. A good starting modifier is Methanol with 0.4% Formic Acid (FA) and 0.35% Ammonium Formate.[10]

  • Initial Gradient Screening:

    • Flow Rate: 3.0 mL/min.

    • Back Pressure: 150 bar.

    • Column Temperature: 40 °C.

    • Gradient: 5% to 50% modifier over 10 minutes.

  • Isocratic Optimization:

    • Based on the retention time in the gradient run, an appropriate isocratic concentration of the modifier can be determined to optimize the separation and reduce the run time. For 3-oxo-1-indancarboxylic acid, an isocratic condition with 30% modifier was found to be effective.[10]

  • Quantification:

    • The enantiomeric excess is calculated from the peak areas as described for the HPLC method.

Spectroscopic Approach: NMR Spectroscopy with Chiral Auxiliaries

Nuclear Magnetic Resonance (NMR) spectroscopy offers a distinct approach to determining enantiomeric purity that does not require physical separation of the enantiomers. Instead, it relies on creating a diastereomeric environment in the NMR tube, which leads to distinguishable signals for the two enantiomers.[11][12] This is achieved through the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs).[11][12]

Chiral Solvating Agents (CSAs): A Non-covalent Strategy

CSAs are enantiomerically pure compounds that form transient, non-covalent diastereomeric complexes with the analyte enantiomers.[12] These complexes have different magnetic environments, resulting in separate signals in the NMR spectrum, most commonly the ¹H NMR spectrum. The integration of these signals allows for the direct calculation of the enantiomeric excess.[13][14]

The formation of the diastereomeric complexes is driven by intermolecular interactions such as hydrogen bonding, dipole-dipole forces, and π-π stacking.[15] For carboxylic acids, CSAs containing hydrogen bond donors and acceptors are particularly effective.[13] The choice of solvent is crucial; non-polar solvents like deuterated chloroform (CDCl₃) are preferred as they do not compete for the interaction sites.[16]

Experimental Protocol: Enantiomeric Purity Determination by ¹H NMR using a Chiral Solvating Agent

  • Selection of CSA:

    • For a 1H-Indene-5-carboxylic acid derivative, a CSA with complementary hydrogen bonding capabilities, such as an enantiomerically pure amino alcohol or a diol, would be a logical choice.

  • Sample Preparation:

    • In an NMR tube, dissolve a precisely weighed amount of the chiral 1H-Indene-5-carboxylic acid derivative (e.g., 5-10 mg) in approximately 0.6 mL of deuterated chloroform (CDCl₃).

    • Acquire a standard ¹H NMR spectrum of the analyte alone.

    • To the same NMR tube, add an equimolar amount of the chosen chiral solvating agent.

    • Gently mix the sample to ensure complex formation.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum of the mixture.

    • Look for the splitting of a characteristic proton signal of the analyte (e.g., the proton alpha to the carboxylic acid, if applicable, or aromatic protons). The difference in the chemical shifts of the split signals for the two enantiomers is denoted as Δδ.

  • Quantification:

    • Carefully integrate the separated signals corresponding to the two enantiomers.

    • Calculate the enantiomeric excess using the formula: ee (%) = [([Integration of Signal 1] – [Integration of Signal 2]) / ([Integration of Signal 1] + [Integration of Signal 2])] x 100.

Comparative Analysis of Techniques

The choice of the most suitable technique for determining the enantiomeric purity of 1H-Indene-5-carboxylic acid derivatives depends on several factors, including the stage of development, the required throughput, and the available instrumentation.

FeatureChiral HPLCChiral SFCNMR with Chiral Auxiliaries
Principle Physical separation on a chiral stationary phasePhysical separation using a supercritical fluid mobile phaseIn-situ formation of diastereomeric complexes
Throughput ModerateHigh[7]Moderate to High
Solvent Consumption HighLow[9]Very Low
"Green" Profile PoorExcellentGood
Development Time Can be time-consuming[3]Generally faster than HPLCCan be rapid if a suitable auxiliary is known
Instrumentation Standard HPLC systemSpecialized SFC systemStandard NMR spectrometer
Sample Requirement MicrogramsMicrogramsMilligrams
Resolution Typically excellent (Rs > 1.5)[1]Often excellent and better than HPLC[7]Dependent on the auxiliary and analyte
Direct Quantification YesYesYes

Workflow and Decision-Making Diagram

G cluster_0 Initial Assessment cluster_1 Chromatographic Methods cluster_2 Spectroscopic Method Start Racemic 1H-Indene-5-carboxylic Acid Derivative Sample HighThroughput High-Throughput Screening Needed? Start->HighThroughput SFC Chiral SFC (Primary Choice for Speed & Green Chem) HighThroughput->SFC Yes HPLC Chiral HPLC (Alternative/Orthogonal Method) HighThroughput->HPLC No NMR NMR with Chiral Solvating Agent HighThroughput->NMR No (Orthogonal Confirmation) ChromDev Method Development: - CSP Screening - Mobile Phase Optimization SFC->ChromDev HPLC->ChromDev Quant1 Quantify ee (%) ChromDev->Quant1 SamplePrep Sample Preparation: - Dissolve Analyte & CSA in CDCl3 NMR->SamplePrep NMRacq ¹H NMR Acquisition SamplePrep->NMRacq Quant2 Quantify ee (%) NMRacq->Quant2

Caption: Decision workflow for selecting an enantiomeric purity assessment method.

The Role of Vibrational Circular Dichroism (VCD) in Absolute Configuration

While HPLC, SFC, and NMR are primarily used to determine the ratio of enantiomers (enantiomeric purity), Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique for determining the absolute configuration (i.e., whether a chiral center is R or S).[17][18] VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[17][19] By comparing the experimental VCD spectrum to a spectrum predicted by quantum chemical calculations for a known configuration, the absolute stereochemistry of the analyte can be unambiguously assigned.[17][20] This is particularly valuable when an authentic, enantiomerically pure standard is not available. VCD provides the ultimate confirmation of the identity of the enantiomers being separated and quantified by the other techniques.

VCD_Workflow cluster_0 VCD Analysis Workflow Analyte Enantiomerically Enriched Sample ExpVCD Measure Experimental VCD Spectrum Analyte->ExpVCD CalcVCD Calculate Theoretical VCD Spectrum (e.g., for R-enantiomer) Analyte->CalcVCD Compare Compare Experimental and Calculated Spectra ExpVCD->Compare CalcVCD->Compare AssignR Assign Absolute Configuration as R Compare->AssignR Spectra Match AssignS Assign Absolute Configuration as S Compare->AssignS Spectra are Mirror Images

Caption: Workflow for absolute configuration determination using VCD.

Conclusion and Future Outlook

The assessment of enantiomeric purity for chiral 1H-Indene-5-carboxylic acid derivatives is a critical task that can be confidently addressed by several robust analytical techniques. Chiral HPLC remains a reliable and versatile workhorse, while Chiral SFC offers compelling advantages in terms of speed, efficiency, and sustainability, making it an increasingly preferred method in high-throughput environments. NMR spectroscopy with chiral auxiliaries provides a valuable orthogonal technique that does not require physical separation and can be particularly useful for rapid screening and confirmation.

As a Senior Application Scientist, my recommendation is to adopt a multi-faceted approach. For routine analysis and high-throughput screening, Chiral SFC should be the primary consideration. Chiral HPLC serves as an excellent orthogonal method for confirmation and for laboratories where SFC instrumentation is not yet available. NMR with chiral solvating agents is a powerful tool for rapid, small-scale assessments and for mechanistic studies. Finally, when the absolute configuration is unknown or requires definitive confirmation, VCD provides an invaluable solution. By understanding the principles, advantages, and practical considerations of each technique, researchers can make informed decisions to ensure the stereochemical integrity of their chiral drug candidates, ultimately contributing to the development of safer and more effective medicines.

References

  • Aboul-Enein, H. Y., & Ali, I. (2017).
  • Chiral Technologies Europe. (n.d.). Enantiomer separation of acidic compounds.
  • Gasparrini, F., et al. (2010). Direct and indirect high-performance liquid chromatographic enantioseparation of new chiral derivatizing agents.
  • Wenzel, T. J., & Wilcox, J. D. (2016). Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy. Chirality, 28(1), 12-34.
  • Polavarapu, P. L. (2002). Chiral analysis: an overview. In Chiral analysis (pp. 1-26). Elsevier.
  • Bai, L., Chen, P., Xiang, J., Sun, J., & Lei, X. (2019). Enantiomeric NMR discrimination of carboxylic acids using actinomycin D as a chiral solvating agent. Organic & Biomolecular Chemistry, 17(6), 1466-1470. Available from: [Link]

  • De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2012). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 69, 77-92.
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Validation

A Comparative Guide to Catalytic Methods for the Synthesis of Functionalized Indenes

Introduction: The Enduring Significance of the Indene Scaffold The indene framework, a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentene ring, is a privileged scaffold in medicinal chemistry and m...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of the Indene Scaffold

The indene framework, a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentene ring, is a privileged scaffold in medicinal chemistry and materials science. Its unique structural and electronic properties have led to its incorporation into a diverse array of biologically active molecules and functional materials. In drug development, indene derivatives have demonstrated potent activities as, for example, anti-inflammatory agents, antivirals, and anticancer drugs. The rigid, planar structure of the indene core allows it to effectively mimic or interact with biological targets, making it a valuable building block in the design of novel therapeutics. Furthermore, the ability to functionalize the indene skeleton at various positions provides a powerful tool for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. In materials science, the electron-rich nature of indenes makes them attractive components for organic light-emitting diodes (OLEDs), photovoltaics, and other electronic devices.

Given the broad utility of functionalized indenes, the development of efficient and selective synthetic methods is of paramount importance. Over the past few decades, a multitude of catalytic approaches have emerged, each with its own set of advantages and limitations. This guide provides a comparative overview of the most prominent catalytic methods for the synthesis of functionalized indenes, with a focus on transition-metal catalysis (palladium, rhodium, gold, and copper) and organocatalysis. By examining the underlying mechanisms, substrate scope, and practical considerations of each method, we aim to provide researchers, scientists, and drug development professionals with the insights necessary to select the most appropriate synthetic strategy for their specific needs.

Palladium-Catalyzed Synthesis of Indenes: The Power of the Intramolecular Heck Reaction

Palladium catalysis has long been a cornerstone of modern organic synthesis, and its application to the construction of indene frameworks is no exception. The intramolecular Heck reaction, in particular, has proven to be a robust and versatile method for the synthesis of a wide variety of functionalized indenes. This approach typically involves the cyclization of an ortho-alkenyl- or ortho-alkynyl-substituted aryl halide in the presence of a palladium catalyst.

Mechanism and Rationale

The catalytic cycle of a typical intramolecular Heck reaction for indene synthesis begins with the oxidative addition of the palladium(0) catalyst to the aryl halide, forming a palladium(II) intermediate. This is followed by migratory insertion of the tethered alkene or alkyne into the aryl-palladium bond, leading to the formation of a five-membered ring. The final step is a β-hydride elimination, which regenerates the palladium(0) catalyst and furnishes the indene product. The choice of ligands, bases, and reaction conditions is crucial for achieving high yields and selectivities. For instance, bulky phosphine ligands are often employed to promote the desired reductive elimination and prevent unwanted side reactions.

G cluster_0 Pd(0)/Pd(II) Catalytic Cycle A Pd(0)Ln B Aryl-Pd(II)-X (oxidative addition) A->B Ar-X G Base C Cyclized Pd(II) Intermediate (migratory insertion) B->C Intramolecular alkene insertion D Indene-Pd(II)-H (β-hydride elimination) C->D D->A -Indene, -HX E Indene Product D->E F HX H Base-H+X- G->H +HX G cluster_1 Rh(III)-Catalyzed C-H Activation/Annulation A [Rh(III)] B Rhodacycle Intermediate (C-H activation) A->B + Arene, - H+ C Alkyne Insertion Intermediate B->C + Alkyne D Indene Product C->D Reductive Elimination D->A - Product E Arene (with directing group) F Alkyne

Caption: Rhodium-catalyzed C-H activation for indene synthesis.

Performance and Applications

Rhodium-catalyzed C-H activation strategies have been successfully applied to the synthesis of a diverse range of substituted indenes. These methods are particularly attractive for their ability to forge C-C bonds directly, without the need for pre-functionalized starting materials. The reactions often proceed under relatively mild conditions and exhibit high functional group tolerance.

Catalyst SystemSubstrate ExampleConditionsYield (%)Reference
[RhCpCl2]2, AgSbF6Phenylacetone, DiphenylacetyleneDCE, 100 °C85[1]
[Rh(cod)Cl]2, dppe2-phenylpyridine, 1-phenyl-1-propyneToluene, 120 °C78[2]
[RhCpCl2]2, Cu(OAc)2N-phenyl-2-aminopyridine, 1,2-diphenylethyneDCE, 80 °C92[3]

Table 2: Representative Examples of Rhodium-Catalyzed Indene Synthesis

Advantages and Limitations

Advantages:

  • High atom economy: C-H activation avoids the need for stoichiometric organometallic reagents or leaving groups.

  • Step efficiency: Complex indenes can be synthesized in a single step from simple starting materials.

  • Broad substrate scope: A variety of directing groups and alkynes can be employed.

Limitations:

  • Cost of rhodium: Rhodium is a precious metal, which can be a significant cost factor.

  • Requirement for directing groups: Many rhodium-catalyzed C-H activation reactions require a directing group to achieve high regioselectivity.

  • Oxidant often required: Many of these reactions require a stoichiometric oxidant, which can reduce the overall atom economy.

Gold-Catalyzed Synthesis of Indenes: Exploiting π-Acidity

Gold catalysis has gained significant traction in recent years for its unique ability to activate alkynes and allenes towards nucleophilic attack. This π-acidic character of gold catalysts has been harnessed to develop a range of elegant methods for the synthesis of functionalized indenes, often through intramolecular hydroarylation or hydroalkylation reactions. [4][5][6]

Mechanism and Rationale

In a typical gold-catalyzed indene synthesis, a gold(I) or gold(III) catalyst coordinates to the alkyne or allene moiety of a suitably substituted aromatic precursor. This coordination enhances the electrophilicity of the unsaturated bond, rendering it susceptible to intramolecular attack by the tethered aryl group. The resulting cyclization can proceed through various pathways, including a Friedel-Crafts-type reaction or a Nazarov-type electrocyclization, to generate the indene core. The reaction is often terminated by protonolysis, regenerating the active gold catalyst.

G cluster_2 Au(I)-Catalyzed Intramolecular Hydroarylation A [Au(I)] B Au-π-Alkyne Complex A->B + Aryl-alkyne C Cyclized Intermediate B->C Intramolecular Hydroarylation D Indene Product C->D Protodeauration D->A - Product, + H+ E Aryl-alkyne

Caption: Gold-catalyzed intramolecular hydroarylation for indene synthesis.

Performance and Applications

Gold-catalyzed methods are known for their mild reaction conditions and high efficiency, often requiring low catalyst loadings. [4][6]These reactions typically proceed with excellent chemo- and regioselectivity, and have been successfully applied to the synthesis of a wide variety of functionalized indenes. Enantioselective variants, employing chiral gold complexes, have also been reported, providing access to optically active indenes. [5]

Catalyst System Substrate Example Conditions Yield (%) ee (%) Reference
[IPrAuCl]/AgOTf 1-(2-ethynylphenyl)ethanol CH2Cl2, rt 95 N/A [4]
[(S)-BINAP(AuCl)2]/AgBF4 2-allenyl-1-methylindole Toluene, -10 °C 88 92 [5]

| Ph3PAuCl/AgSbF6 | 1-(2-ethynylphenyl)-1-phenylethanol | DCE, 60 °C | 92 | N/A | [7]|

Table 3: Representative Examples of Gold-Catalyzed Indene Synthesis

Advantages and Limitations

Advantages:

  • Mild reaction conditions: Gold-catalyzed reactions often proceed at room temperature, making them compatible with sensitive functional groups.

  • High efficiency and low catalyst loadings: These reactions are typically very efficient, often requiring only catalytic amounts of the gold complex. [4][6]* Unique reactivity: Gold catalysts can promote transformations that are not accessible with other metals.

Limitations:

  • Cost of gold: Gold is a precious metal, and its high cost can be a drawback for large-scale applications.

  • Substrate scope limitations: The scope of gold-catalyzed reactions can sometimes be limited to specific classes of substrates.

  • Ligand development: The development of new and more efficient chiral ligands for enantioselective gold catalysis is an ongoing area of research.

Copper-Catalyzed Synthesis of Indenes: A Cost-Effective Alternative

Copper catalysis has emerged as an attractive and cost-effective alternative to palladium, rhodium, and gold catalysis for the synthesis of functionalized indenes. Copper's abundance and low toxicity make it a more sustainable choice for many applications. A variety of copper-catalyzed methods for indene synthesis have been developed, including annulation, cyclization, and multicomponent reactions.

Mechanism and Rationale

The mechanisms of copper-catalyzed indene syntheses can be diverse. One common pathway involves the copper-catalyzed arylative cyclization of arylalkynes with aromatic sulfonyl chlorides. In this reaction, the sulfonyl chloride acts as an aryl group donor, and the reaction is thought to proceed through a radical mechanism. Another approach is the copper-catalyzed domino three-component coupling and cyclization reaction, which allows for the rapid construction of complex indene scaffolds from simple starting materials.

Performance and Applications

Copper-catalyzed methods have been shown to be effective for the synthesis of a variety of polysubstituted indenes. These reactions often tolerate a broad range of functional groups, including halides, nitriles, and ketones. [8]The use of inexpensive and readily available copper salts as catalysts makes these methods particularly appealing for large-scale synthesis.

Catalyst SystemSubstrate ExampleConditionsYield (%)Reference
CuI1,2-diphenylethyne, benzenesulfonyl chlorideDioxane, 120 °C85[8]
CuBr2-ethynyl-N-tosylaniline, paraformaldehydeToluene, 110 °C75[9]
Cu(acac)2o-alkynylbenzonitriles, sulfonyl chloridesDMSO, 100 °Cup to 90[8]

Table 4: Representative Examples of Copper-Catalyzed Indene Synthesis

Advantages and Limitations

Advantages:

  • Low cost and abundance of copper: Copper is significantly less expensive and more abundant than precious metals like palladium, rhodium, and gold.

  • Low toxicity: Copper is generally less toxic than many other transition metals.

  • Versatile reactivity: Copper catalysts can promote a variety of transformations leading to indene formation.

Limitations:

  • Higher reaction temperatures: Some copper-catalyzed reactions require higher temperatures compared to their precious metal-catalyzed counterparts.

  • Catalyst loading: Catalyst loadings in copper-catalyzed reactions can sometimes be higher than those required for palladium or gold catalysis.

  • Mechanistic understanding: The mechanisms of some copper-catalyzed reactions are not as well understood as those of palladium-catalyzed reactions.

Organocatalytic Synthesis of Indenes: A Metal-Free Approach

In recent years, organocatalysis has emerged as a powerful and sustainable alternative to transition-metal catalysis. Organocatalytic methods for the synthesis of functionalized indenes often rely on the use of small organic molecules, such as chiral amines or phosphoric acids, to catalyze the desired transformation. These methods are particularly valuable for the enantioselective synthesis of chiral indenes.

Mechanism and Rationale

Organocatalytic indene syntheses can proceed through a variety of mechanisms. For example, chiral secondary amines can catalyze the asymmetric [4+2] cycloaddition of dienophiles with suitable dienes to form chiral indene derivatives. Chiral phosphoric acids, on the other hand, can act as Brønsted acid catalysts, promoting the cyclization of acyclic precursors through the formation of chiral ion pairs. The design of the organocatalyst is critical for achieving high levels of stereocontrol.

Performance and Applications

Organocatalytic methods have been successfully employed for the enantioselective synthesis of a range of chiral indenes, often with excellent levels of enantioselectivity. These metal-free approaches are attractive for applications in medicinal chemistry, where the presence of trace metal impurities can be a concern.

Catalyst SystemSubstrate ExampleConditionsYield (%)ee (%)Reference
Chiral Phosphoric Acid2-(1,3-butadienyl)benzaldehydeToluene, -20 °C8895[10]
(S)-Diphenylprolinol silyl etherCinnamaldehyde, 1,3-diphenylisobenzofuranCH2Cl2, rt9298[11]
Chiral Squaramide2-formyl-1,1'-binaphthyl, malononitrileToluene, 0 °C9599[10]

Table 5: Representative Examples of Organocatalytic Indene Synthesis

Advantages and Limitations

Advantages:

  • Metal-free: Organocatalytic methods avoid the use of potentially toxic and expensive transition metals.

  • High enantioselectivity: These methods are particularly well-suited for the synthesis of chiral indenes with high enantiomeric excess.

  • Sustainable: Organocatalysts are often derived from readily available natural products and are generally considered to be more environmentally benign than metal catalysts.

Limitations:

  • Substrate scope: The substrate scope of organocatalytic reactions can sometimes be more limited compared to transition-metal-catalyzed methods.

  • Catalyst loading: Higher catalyst loadings may be required in some cases to achieve high conversion.

  • Reaction times: Organocatalytic reactions can sometimes be slower than their metal-catalyzed counterparts.

Experimental Protocols

Palladium-Catalyzed Intramolecular Heck Reaction

Synthesis of 1-methyl-1H-indene:

To a flame-dried Schlenk tube equipped with a magnetic stir bar is added 1-(2-iodophenyl)-2-methylprop-1-ene (0.272 g, 1.0 mmol), palladium(II) acetate (0.0022 g, 0.01 mmol, 1 mol%), tri(tert-butyl)phosphine (0.0040 g, 0.02 mmol, 2 mol%), and cesium carbonate (0.652 g, 2.0 mmol). The tube is evacuated and backfilled with argon three times. Anhydrous toluene (5 mL) is then added via syringe. The reaction mixture is heated to 110 °C and stirred for 12 hours. After cooling to room temperature, the reaction mixture is diluted with diethyl ether (20 mL) and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel (hexanes) to afford 1-methyl-1H-indene as a colorless oil. Expected yield: ~91%.

Rhodium-Catalyzed C-H Activation/Annulation

Synthesis of 1,2-diphenyl-1H-indene:

To a screw-capped vial containing a magnetic stir bar is added phenylacetone (0.134 g, 1.0 mmol), diphenylacetylene (0.214 g, 1.2 mmol), [RhCp*Cl2]2 (0.015 g, 0.025 mmol, 2.5 mol%), and silver hexafluoroantimonate (0.034 g, 0.1 mmol, 10 mol%). The vial is sealed and 1,2-dichloroethane (2 mL) is added. The reaction mixture is stirred at 100 °C for 24 hours. After cooling to room temperature, the mixture is filtered through a short pad of silica gel, eluting with dichloromethane. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel (hexanes/ethyl acetate gradient) to afford 1,2-diphenyl-1H-indene as a white solid. Expected yield: ~85%.

Gold-Catalyzed Intramolecular Hydroarylation

Synthesis of 1-phenyl-1H-indene:

To a vial containing a magnetic stir bar is added 1-(2-ethynylphenyl)-1-phenylethanol (0.220 g, 1.0 mmol) and [IPrAuCl] (0.006 g, 0.01 mmol, 1 mol%). The vial is sealed and dichloromethane (5 mL) is added. Silver triflate (0.0028 g, 0.011 mmol, 1.1 mol%) is then added, and the reaction mixture is stirred at room temperature for 1 hour. The mixture is then filtered through a short pad of silica gel, eluting with dichloromethane. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel (hexanes) to afford 1-phenyl-1H-indene as a colorless oil. Expected yield: ~95%.

Conclusion: A Chemist's Guide to Choosing the Right Catalyst

The synthesis of functionalized indenes is a vibrant and evolving field of research, with a diverse arsenal of catalytic methods at the chemist's disposal. The choice of the optimal catalytic system depends on a multitude of factors, including the desired substitution pattern of the indene, the availability and cost of starting materials, the required level of stereocontrol, and the scale of the synthesis.

Palladium catalysis, particularly the intramolecular Heck reaction, remains a workhorse in the field, offering high yields, broad functional group tolerance, and access to chiral indenes. Rhodium-catalyzed C-H activation provides a highly atom- and step-economical route to complex indenes, albeit often requiring directing groups. Gold catalysis shines in its ability to effect unique transformations under exceptionally mild conditions, making it ideal for the synthesis of sensitive molecules. Copper catalysis presents a cost-effective and sustainable alternative, with a growing number of versatile applications. Finally, organocatalysis offers a powerful metal-free approach for the enantioselective synthesis of chiral indenes, a critical consideration in drug discovery and development.

By carefully considering the strengths and weaknesses of each of these catalytic methods, researchers can make informed decisions to efficiently and effectively synthesize the functionalized indenes required for their specific applications, whether it be for the development of new pharmaceuticals or the creation of advanced materials.

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Comparative

A Researcher's Guide to Validating Reaction Mechanisms: A Case Study of 1H-Indene-5-carboxylic acid Amidation

Introduction: Beyond Synthesis to True Chemical Understanding In the landscape of modern drug discovery, scaffolds like 1H-Indene-5-carboxylic acid are invaluable starting points for constructing complex molecular archit...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Synthesis to True Chemical Understanding

In the landscape of modern drug discovery, scaffolds like 1H-Indene-5-carboxylic acid are invaluable starting points for constructing complex molecular architectures. Their rigid framework and functional handles offer a reliable platform for exploring chemical space. However, simply achieving a successful synthesis is no longer sufficient. For robust process development, impurity profiling, and the rational design of next-generation analogs, a profound understanding of the underlying reaction mechanism is paramount.

This guide moves beyond a simple recitation of protocols. It provides a comprehensive framework for validating the proposed mechanism of a common, yet critical, transformation: the amide coupling of 1H-Indene-5-carboxylic acid. We will explore an integrated strategy that combines kinetic analysis, isotopic labeling, and comparative studies to build a self-consistent and evidence-based mechanistic picture. Our goal is not just to confirm a hypothesis, but to demonstrate a rigorous, scientifically sound approach that embodies the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T) essential for cutting-edge pharmaceutical development.

The Model Reaction and Its Postulated Mechanism: DCC-Mediated Amidation

To illustrate the validation process, we will focus on the reaction of 1H-Indene-5-carboxylic acid with benzylamine, facilitated by the classic coupling reagent N,N'-Dicyclohexylcarbodiimide (DCC). This reaction is widely used but involves a multi-step pathway with reactive intermediates, making it an excellent candidate for mechanistic scrutiny.

The generally accepted mechanism for DCC-mediated amide formation proceeds via a nucleophilic acyl substitution pathway.[1] The carboxylic acid first adds to the carbodiimide to form a highly reactive O-acylisourea intermediate. This intermediate is a potent acylating agent with a good leaving group (N,N'-dicyclohexylurea, DCU). The amine then attacks the carbonyl carbon of this activated intermediate, leading to the formation of a tetrahedral intermediate, which subsequently collapses to yield the desired amide and the insoluble DCU byproduct.

G sub_acid 1H-Indene-5-carboxylic acid intermediate_o_acyl O-acylisourea Intermediate (Activated) sub_acid->intermediate_o_acyl Step 1: Activation sub_dcc DCC sub_dcc->intermediate_o_acyl intermediate_tetra Tetrahedral Intermediate intermediate_o_acyl->intermediate_tetra sub_amine Benzylamine (Nucleophile) sub_amine->intermediate_tetra Step 2: Nucleophilic Attack product_amide Product Amide intermediate_tetra->product_amide Step 3: Collapse product_dcu DCU Byproduct intermediate_tetra->product_dcu G A Hypothesized Mechanism (DCC-Mediated Amidation) B Kinetic Studies (In-situ IR/NMR) A->B C Isotope Labeling (¹⁸O-labeling) A->C D Comparative Analysis (Substrate & Reagent Effects) A->D E Validated Mechanism B->E Determine Rate Law & Rate-Determining Step C->E Trace Atom Movement & Confirm Bond Scission D->E Probe Electronic Effects & Intermediate Reactivity

Caption: Workflow for a multi-pronged mechanistic validation.

Experimental Protocols & Data Interpretation

Here, we detail the core experiments designed to test the key features of the proposed mechanism.

Protocol: Kinetic Analysis via In-Situ IR Spectroscopy

Causality: The rate law of a reaction provides critical insight into the molecularity of the rate-determining step (RDS). If Step 1 (formation of the O-acylisourea) is the slow step, the reaction rate should be dependent on the concentrations of both the carboxylic acid and DCC. If Step 2 (amine attack) is the RDS, the rate may depend on all three components. In-situ monitoring avoids errors from quenching and workup.

Methodology:

  • Setup: Equip a 50 mL jacketed glass reactor with an overhead stirrer and an in-situ Fourier Transform Infrared (FTIR) probe with a diamond ATR sensor. Set the reactor temperature to 25.0 °C.

  • Background: Charge the reactor with the solvent (e.g., 20 mL of anhydrous Dichloromethane) and record a background IR spectrum.

  • Reagent Addition: Add 1H-Indene-5-carboxylic acid (e.g., 1.0 mmol) and benzylamine (1.0 mmol) to the reactor and stir until dissolved. Begin spectral acquisition (1 scan every 30 seconds).

  • Initiation: Inject a solution of DCC (1.0 mmol) in 5 mL of DCM to initiate the reaction.

  • Monitoring: Track the reaction progress by monitoring the disappearance of the DCC peak (~2117 cm⁻¹) and the appearance of the amide carbonyl peak (~1645 cm⁻¹).

  • Data Analysis: Plot the concentration of DCC versus time. Repeat the experiment while systematically varying the initial concentrations of each reactant (e.g., doubling the concentration of the acid while keeping others constant).

  • Control: Run a parallel reaction without DCC to ensure no uncatalyzed "background" reaction occurs.

Anticipated Data & Interpretation:

Experiment[Acid] (M)[Amine] (M)[DCC] (M)Initial Rate (M/s)
10.040.040.041.2 x 10⁻⁴
20.080.040.042.5 x 10⁻⁴
30.040.080.041.3 x 10⁻⁴
40.040.040.082.3 x 10⁻⁴
  • Interpretation: The data in this hypothetical table suggest the reaction is first-order with respect to the acid and DCC, but zero-order with respect to the amine. This would strongly support a rate law of Rate = k[Acid][DCC], indicating that the activation of the carboxylic acid (Step 1) is the rate-determining step.

Protocol: ¹⁸O Isotopic Labeling Study

Causality: Isotopic labeling provides definitive proof of which bonds are formed and broken. The proposed mechanism involves the departure of the carboxylic acid's hydroxyl group. By labeling this group with a heavy oxygen isotope (¹⁸O), we can trace its fate.

Methodology:

  • Synthesis of Labeled Substrate: Synthesize ¹⁸O-labeled 1H-Indene-5-carboxylic acid by hydrolyzing the corresponding ester (e.g., methyl ester) with H₂¹⁸O under acidic conditions. Confirm the incorporation and position of the ¹⁸O label via Mass Spectrometry (MS) and ¹³C NMR.

  • Amidation Reaction: Perform the standard DCC-mediated amidation using the ¹⁸O-labeled carboxylic acid and benzylamine.

  • Product Isolation: After the reaction is complete, filter off the precipitated DCU byproduct. Purify the amide product via column chromatography.

  • Mass Spectrometry Analysis: Analyze the following three components by high-resolution mass spectrometry (HRMS):

    • The starting ¹⁸O-labeled carboxylic acid.

    • The purified product amide.

    • The isolated DCU byproduct.

Anticipated Data & Interpretation:

CompoundExpected M+H⁺ (Unlabeled)Expected M+H⁺ (¹⁸O-labeled)Interpretation
1H-Indene-5-carboxylic acid175.0759177.0803 (+2)Successful label incorporation.
Product Amide264.1388264.1388 (+0)The ¹⁸O label is not in the product.
DCU Byproduct225.2018227.2062 (+2)The ¹⁸O label is transferred to the DCU.
  • Interpretation: This outcome would provide powerful evidence for the proposed mechanism. It demonstrates that the C-OH bond of the carboxylic acid is cleaved and the entire -OH group is transferred during the reaction, ultimately becoming incorporated into the dicyclohexylurea byproduct. This definitively rules out alternative mechanisms where the carbonyl oxygen might be involved in the departure.

Comparative Analysis: Probing the Mechanism's Boundaries

To add further depth, we compare our model system's performance against logical alternatives. This helps generalize our findings and understand the electronic and steric factors governing the reaction.

Substrate Comparison: The Role of Electronics

We will compare the amidation rate of our parent substrate with an electronically modified analog: 1H-Indene-7-nitro-5-carboxylic acid . The nitro group is strongly electron-withdrawing.

Hypothesis: The first step of the mechanism involves the nucleophilic attack of a carboxylic acid oxygen onto the carbon of DCC. An electron-withdrawing group (EWG) on the indene ring will decrease the nucleophilicity of the carboxylic acid, thereby slowing down the rate-determining activation step.

Experimental Comparison: The kinetic analysis from Protocol 3.1 is repeated using the nitro-substituted analog under the exact same conditions as Experiment 1 in the table above.

SubstrateSubstituentInitial Rate (M/s)Relative Rate
1H-Indene-5-carboxylic acidNone (Reference)1.2 x 10⁻⁴1.0
1H-Indene-7-nitro-5-carboxylic acid7-NO₂ (EWG)0.4 x 10⁻⁴0.33
  • Interpretation: The significant decrease in reaction rate for the nitro-substituted analog strongly supports the proposed mechanism where the carboxylic acid acts as a nucleophile in the rate-determining step.

Reagent Comparison: DCC vs. HATU

Different coupling reagents can proceed through different mechanistic pathways. A brief comparison with a modern reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) highlights the unique aspects of the DCC mechanism.

Unlike DCC, which forms an O-acylisourea, HATU reacts with the carboxylic acid to form a highly reactive activated ester. This pathway avoids the formation of DCU and often proceeds faster and with fewer side reactions.

G sub_acid_dcc Carboxylic Acid intermediate_o_acyl O-acylisourea sub_acid_dcc->intermediate_o_acyl sub_dcc DCC sub_dcc->intermediate_o_acyl product_amide_dcc Amide intermediate_o_acyl->product_amide_dcc + Amine sub_acid_hatu Carboxylic Acid intermediate_ester Activated Ester sub_acid_hatu->intermediate_ester sub_hatu HATU sub_hatu->intermediate_ester product_amide_hatu Amide intermediate_ester->product_amide_hatu + Amine

Sources

Validation

Benchmarking the performance of 1H-Indene-5-carboxylic acid derivatives against known standards

A Senior Application Scientist's Guide to Benchmarking 1H-Indene-5-Carboxylic Acid Derivatives An Objective Framework for Performance Evaluation Against Established Standards Abstract The 1H-indene scaffold is a privileg...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Benchmarking 1H-Indene-5-Carboxylic Acid Derivatives

An Objective Framework for Performance Evaluation Against Established Standards

Abstract

The 1H-indene scaffold is a privileged structure in medicinal chemistry, with its derivatives demonstrating a wide spectrum of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1][2][3] This guide presents a comprehensive, multi-tiered framework for benchmarking novel 1H-Indene-5-carboxylic acid derivatives against established, clinically relevant standards. As Senior Application Scientists, our goal is not merely to generate data, but to create a self-validating, logical pathway from initial concept to lead candidate selection. This document provides detailed protocols, data interpretation strategies, and the rationale behind experimental choices to empower researchers in drug development to make informed, data-driven decisions. We will explore a systematic approach encompassing in silico modeling, in vitro potency and selectivity assays, and cellular mechanism-of-action studies, using tubulin polymerization inhibition as a primary case study.

Introduction: The Versatility of the Indene Scaffold

The indene ring system, a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentene ring, serves as a foundational structure for a multitude of pharmacologically active agents.[2] Its derivatives have been successfully developed as Retinoic Acid Receptor α (RARα) agonists for cancer therapy, acetylcholinesterase (AChE) inhibitors for Alzheimer's disease, and potent tubulin polymerization inhibitors.[3][4][5] The carboxylic acid moiety at the 5-position provides a critical anchor for molecular interactions and a handle for synthetic modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[6][7]

The central challenge in developing new derivatives is to demonstrate superior performance over existing drugs or well-characterized compounds. This necessitates a rigorous and standardized benchmarking protocol. The objective of this guide is to delineate such a protocol, providing a clear, logical, and experimentally sound methodology for comparing novel 1H-Indene-5-carboxylic acid derivatives with the appropriate "gold standard" compounds relevant to their intended therapeutic target.

The Cornerstone of Comparison: Selecting the Right Benchmarks

The choice of a benchmark compound is arguably the most critical decision in a comparative study, as it provides the context for all subsequent data. The selection must be target-specific and clinically relevant. The rationale for choosing a standard is to compare a novel compound's efficacy and safety profile against a molecule with a well-understood mechanism of action, and often, established clinical performance.

For the purpose of this guide, we will focus on the development of indene derivatives as tubulin polymerization inhibitors , a validated strategy in oncology.[8]

Primary Benchmark Compound:

  • Combretastatin A-4 (CA-4): A natural product isolated from the African bush willow, CA-4 is one ofthe most potent tubulin polymerization inhibitors that binds to the colchicine-binding site. It serves as an excellent benchmark due to its high potency and well-documented mechanism of action, including induction of G2/M cell cycle arrest and apoptosis.[8]

Secondary/Clinical Benchmark Compound:

  • Paclitaxel (Taxol): While it also targets microtubules, Paclitaxel is a microtubule stabilizer, not a polymerization inhibitor. Including it allows for a broader comparison against a clinically successful drug with a different, yet related, mechanism. This can reveal important distinctions in cellular responses.

The selection of these standards provides a robust framework: CA-4 for direct mechanistic and potency comparison, and Paclitaxel for contextualizing performance against a frontline therapeutic.

A Multi-Tiered Benchmarking Workflow

A systematic, tiered approach ensures that resources are allocated efficiently, with only the most promising compounds advancing to more complex and resource-intensive assays. This workflow progresses from computational predictions to biochemical assays and finally to cell-based functional screens.

Benchmarking_Workflow cluster_0 Tier 1: In Silico & Physicochemical Profiling cluster_1 Tier 2: In Vitro Biochemical & Potency Assays cluster_2 Tier 3: In Vitro Cellular & Functional Assays A Compound Design (Indene Derivatives) B Physicochemical Prediction (Lipinski's Rule of Five, LogP, TPSA) A->B C Molecular Docking (Target: Tubulin Colchicine Site) A->C D ADMET Prediction (Metabolic Stability, Toxicity Risks) C->D E Target Engagement Assay (Tubulin Polymerization IC50) D->E Promising Candidates F Selectivity Profiling (Against other key cellular targets) E->F G Antiproliferative Assay (MTT/SRB on Cancer Cell Lines, e.g., K562, HeLa) E->G H Mechanism of Action (Cell Cycle Analysis - G2/M Arrest) G->H I Apoptosis Induction (Annexin V / PI Staining) H->I J Lead Candidate Selection I->J

Caption: A multi-tiered workflow for benchmarking 1H-Indene-5-carboxylic acid derivatives.

Tier 1: In Silico and Physicochemical Profiling

This initial stage serves as a computational filter to prioritize compounds with favorable drug-like properties before synthesis.

  • Physicochemical Properties: The foundation of a good drug candidate lies in its physical properties. We assess compliance with established guidelines like Lipinski's Rule of Five to ensure reasonable oral bioavailability. Tools like SwissADME or ChemDraw can predict Molecular Weight (MW), LogP (lipophilicity), Topological Polar Surface Area (TPSA), and the number of hydrogen bond donors/acceptors.[1]

  • Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a receptor.[9] For our case study, derivatives are docked into the colchicine-binding site of tubulin (e.g., PDB ID: 1SA0). The goal is to predict binding affinity (docking score) and visualize key interactions (e.g., hydrogen bonds, hydrophobic interactions) compared to the co-crystallized ligand or our benchmark, CA-4. A strong correlation between docking score and experimental activity validates the docking protocol.[1][9]

  • ADMET Prediction: Early prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is crucial. In silico models can predict properties like Blood-Brain Barrier (BBB) permeability, cytochrome P450 (CYP) inhibition, and potential hepatotoxicity, helping to flag liabilities early.[1][10]

Tier 2: In Vitro Biochemical Assays

Compounds that pass the in silico filter are synthesized and subjected to biochemical assays to quantify their interaction with the purified target protein.

  • Target Engagement - Tubulin Polymerization Assay: This is the most direct test of a compound's proposed mechanism. The assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules, typically monitored by an increase in fluorescence. The half-maximal inhibitory concentration (IC50) is determined for the novel derivatives and the benchmark (CA-4) in parallel. This direct comparison is the first critical experimental benchmark.

  • Selectivity Profiling: To ensure the compound's activity is not due to non-specific effects, it should be tested against a panel of other targets. For an anticancer agent, this might include a panel of kinases or other common off-targets to assess its selectivity profile.

Tier 3: In Vitro Cellular Assays

Positive hits from biochemical assays must then demonstrate efficacy in a more complex biological system: living cells.

  • Antiproliferative Activity: The MTT or SRB assay is used to measure the cytotoxic effect of the compounds on various cancer cell lines (e.g., K562, HeLa, A549). The IC50 values of the derivatives are directly compared to CA-4 and Paclitaxel. This benchmark demonstrates functional, whole-cell efficacy.[5]

  • Mechanism of Action - Cell Cycle Analysis: As tubulin inhibitors are known to disrupt mitosis, their effect on the cell cycle is a key mechanistic validation. Cells are treated with the compound and analyzed by flow cytometry. A significant increase in the cell population at the G2/M phase is the expected hallmark of a tubulin-targeting agent, confirming the mechanism of action seen in Tier 2.[8]

  • Apoptosis Induction: The ultimate goal of many anticancer drugs is to induce programmed cell death. Assays like Annexin V/Propidium Iodide (PI) staining can quantify the percentage of apoptotic cells following treatment, providing another critical point of comparison against the benchmarks.

Data Presentation and Interpretation

Clear, concise data presentation is essential for objective comparison. All quantitative data should be summarized in tables.

Table 1: Comparative In Silico and Physicochemical Profile

Compound MW ( g/mol ) LogP TPSA (Ų) Lipinski Violations Docking Score (kcal/mol) Predicted CYP2D6 Inhibitor
IND-Derivative 1 385.4 3.5 65.7 0 -9.8 No
IND-Derivative 2 450.5 4.8 78.9 0 -10.5 No

| CA-4 (Standard) | 316.3 | 3.2 | 55.4 | 0 | -9.5 | Yes |

Interpretation: In this hypothetical table, both derivatives show favorable drug-like properties. Derivative 2 has a better predicted binding affinity than the standard, CA-4, and lacks the potential CYP liability, making it a high-priority candidate for synthesis.

Table 2: Comparative In Vitro Biological Performance

Compound Tubulin Polym. IC50 (µM) K562 Cell Line IC50 (µM) G2/M Arrest (% at 24h) Selectivity (Kinase Panel)
IND-Derivative 1 0.52 0.087 75% High
IND-Derivative 2 0.15 0.028 82% High
CA-4 (Standard) 0.25 0.045 80% High

| Paclitaxel (Standard) | N/A (Stabilizer) | 0.035 | 85% | High |

Interpretation: This data shows that IND-Derivative 2 is more potent than both the mechanistic standard (CA-4) in biochemical and cellular assays, and its cellular potency is comparable to the clinical standard (Paclitaxel).[5][8] The strong G2/M arrest confirms the on-target mechanism. These combined results strongly support its advancement as a lead candidate.

Key Experimental Protocols

To ensure reproducibility and trustworthiness, detailed protocols are essential.

Protocol: Molecular Docking Workflow

This protocol outlines a standard workflow for docking 1H-indene derivatives into the colchicine-binding site of tubulin.

Docking_Workflow A 1. Receptor Preparation - Download PDB (e.g., 1SA0) - Remove water, ligands - Add hydrogens, assign charges C 3. Binding Site Definition - Define grid box around the co-crystallized ligand (or known binding site) A->C B 2. Ligand Preparation - Draw 2D structure of derivative - Convert to 3D - Energy minimization D 4. Docking Execution - Run docking algorithm (e.g., AutoDock Vina) B->D C->D E 5. Pose Analysis & Scoring - Analyze binding poses - Record docking score - Visualize key interactions D->E F 6. Benchmark Comparison - Dock known standard (CA-4) using the identical protocol E->F

Caption: A standardized workflow for structure-based molecular docking.

  • Receptor Preparation: a. Download the crystal structure of β-tubulin (e.g., PDB ID: 1SA0) from the Protein Data Bank. b. Using molecular modeling software (e.g., PyMOL, Chimera), remove all water molecules and existing ligands. c. Add polar hydrogens and assign appropriate atomic charges (e.g., Gasteiger charges).

  • Ligand Preparation: a. Generate the 3D structure of the 1H-Indene-5-carboxylic acid derivative. b. Perform energy minimization using a suitable force field (e.g., MMFF94).

  • Docking Execution: a. Define the binding pocket by creating a grid box centered on the known colchicine binding site. b. Use a validated docking program (e.g., AutoDock Vina) to dock the prepared ligand into the receptor grid.

  • Analysis: a. Analyze the resulting binding poses and their corresponding energy scores. b. Visualize the lowest energy pose to identify key intermolecular interactions (hydrogen bonds, hydrophobic contacts, etc.). c. Repeat the exact same protocol for the benchmark compound (CA-4) for a direct comparison.

Protocol: Tubulin Polymerization Assay

This assay biochemically quantifies the inhibitory effect of a compound on microtubule formation.

  • Reagents: Tubulin Purity >99% (e.g., from Cytoskeleton, Inc.), General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA), GTP, Fluorescence reporter (e.g., DAPI), test compounds and standards dissolved in DMSO.

  • Procedure: a. Prepare a reaction mixture containing tubulin (e.g., 3 mg/mL) in General Tubulin Buffer with GTP (1 mM) and the fluorescent reporter. b. Aliquot the mixture into a 96-well plate. c. Add serial dilutions of the test compounds and standards (CA-4) to the wells. Include a DMSO-only vehicle control. d. Incubate the plate at 37°C in a fluorescence plate reader. e. Measure fluorescence every minute for 60 minutes (Excitation/Emission ~360/450 nm).

  • Data Analysis: a. Plot fluorescence intensity versus time. The vehicle control will show a sigmoidal curve representing tubulin polymerization. b. Calculate the rate of polymerization for each compound concentration. c. Plot the polymerization rate against the logarithm of the compound concentration and fit to a dose-response curve to determine the IC50 value.

Protocol: MTT Antiproliferative Assay

This colorimetric assay assesses cell viability and is a standard method for measuring cytotoxicity.

  • Cell Culture: Seed cancer cells (e.g., K562) in a 96-well plate at a density of ~5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: a. Prepare serial dilutions of the indene derivatives and standards (CA-4, Paclitaxel) in culture medium. b. Replace the old medium with the compound-containing medium and incubate for 72 hours.

  • MTT Addition: a. Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement: a. Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. b. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: a. Normalize the absorbance values to the vehicle-treated control cells (100% viability). b. Plot the percentage of cell viability against the logarithm of compound concentration and fit to a dose-response curve to determine the IC50 value.

Conclusion

The development of novel therapeutics from promising scaffolds like 1H-Indene-5-carboxylic acid requires a disciplined, evidence-based approach. The multi-tiered benchmarking framework presented in this guide provides a robust pathway for objectively evaluating the performance of new derivatives. By integrating in silico predictions with rigorous biochemical and cellular assays and consistently comparing against well-chosen standards, researchers can identify lead candidates with a higher probability of success. This systematic process of validation and comparison ensures that only derivatives with a genuinely superior profile—in terms of potency, selectivity, or drug-like properties—are advanced, ultimately optimizing the resource-intensive process of drug discovery.

References

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  • PubMed. (2024). Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors. Retrieved from [Link].

  • PubMed Central. (n.d.). Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries. Retrieved from [Link].

  • University of Illinois. (n.d.). Carboxylic Acids and Their Derivatives. Retrieved from [Link].

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  • ResearchGate. (n.d.). Synthesis and biological evaluation of novel 1-(4-methoxyphenethyl)-1H-benzimidazole-5-carboxylic acid derivatives and their precursors as antileukemic agents. Retrieved from [Link].

  • ACS Publications. (n.d.). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Retrieved from [Link].

  • PubMed. (2016). Design, Synthesis and Evaluation of Indene Derivatives as Retinoic Acid Receptor α Agonists. Retrieved from [Link].

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  • U.S. Environmental Protection Agency. (n.d.). 1H-Indene-5-carboxylic acid, 2,3-dihydro-2-(3-hydroxy-2-quinolinyl)-1,3-dioxo-. Retrieved from [Link].

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 1H-Indene-5-carboxylic Acid

This guide provides essential safety and logistical information for the proper disposal of 1H-Indene-5-carboxylic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the proper disposal of 1H-Indene-5-carboxylic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to offer a framework for safe, compliant, and environmentally responsible chemical waste management. The protocols herein are designed to be self-validating systems, grounded in established regulatory standards and field-proven best practices.

Core Principles: Hazard Identification and Risk Assessment

Proper disposal begins with a thorough understanding of the substance's inherent risks. While specific hazard data for 1H-Indene-5-carboxylic acid may be limited, a conservative approach based on analogous structures, such as indole-2-carboxylic acid and indene, is essential for ensuring safety.

The primary hazards associated with this class of compounds include irritation to the skin, eyes, and respiratory system.[1] Some related compounds are also classified as harmful if swallowed or in direct contact with skin.[1] Furthermore, many organic acids are considered toxic to aquatic life, making improper disposal into waterways an environmental concern.[2]

Table 1: Hazard Profile Based on Analogous Compounds

Hazard Classification Description Rationale & Recommended Precaution
Skin Corrosion/Irritation Causes skin irritation.[1] Avoid all direct skin contact. Wear appropriate chemical-resistant gloves and a lab coat.
Serious Eye Damage/Irritation Causes serious eye irritation.[1] Always wear safety goggles or a face shield when handling the solid or its solutions.
Acute Toxicity (Oral, Dermal) May be harmful if swallowed or in contact with skin.[1] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[1]
Specific Target Organ Toxicity May cause respiratory irritation.[1] Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust particles.

| Hazardous to the Aquatic Environment | Toxic to aquatic life with long-lasting effects.[2] | Do not allow the chemical or its waste to enter drains or waterways.[2][3] |

Chemical Incompatibilities: It is critical to prevent accidental and dangerous reactions. 1H-Indene-5-carboxylic acid should be stored and disposed of separately from:

  • Strong Oxidizing Agents: (e.g., nitrates, perchlorates, peroxides)[2]

  • Bases: (e.g., sodium hydroxide, potassium hydroxide)[1]

Mandatory Personal Protective Equipment (PPE) Protocol

A robust PPE protocol is non-negotiable for protecting personnel during all phases of handling and disposal. The causality is clear: engineering controls may fail, but consistent PPE use provides a critical final barrier against exposure.

  • Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] A face shield may be required for splash hazards.

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and clothing to prevent skin exposure.[1] Contaminated gloves must be disposed of after use in accordance with applicable laws and good laboratory practices. Remove and wash contaminated clothing before reuse.[2]

  • Respiratory Protection: If engineering controls (like a fume hood) are not available or if dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1]

  • Emergency Facilities: Ensure that eyewash stations and safety showers are close to the workstation location and are in good working order.[1][4]

Waste Characterization and Segregation: A Step-by-Step Workflow

Before disposal, you must determine if the waste is hazardous according to the Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA). This determination dictates the entire disposal pathway.

The core principle is to never mix different waste streams. Keep halogenated and non-halogenated solvents separate, and never mix chemical waste with regular trash or biohazard waste.[5][6]

The following diagram outlines the decision-making process for characterizing waste containing 1H-Indene-5-carboxylic acid.

G Diagram 1: Hazardous Waste Characterization Workflow start Start: Waste Generated (1H-Indene-5-carboxylic acid or contaminated material) is_listed Is the waste an EPA 'Listed' Hazardous Waste (F, K, P, or U list)? start->is_listed check_characteristics Does the waste exhibit any hazardous characteristics? (Ignitable, Corrosive, Reactive, Toxic) is_listed->check_characteristics No hazardous_waste Manage as HAZARDOUS WASTE is_listed->hazardous_waste Yes check_characteristics->hazardous_waste Yes non_hazardous Manage as Non-Hazardous Solid Chemical Waste (Consult EHS for confirmation) check_characteristics->non_hazardous No end_disposal Package, label, and store for pickup by Environmental Health & Safety (EHS) hazardous_waste->end_disposal non_hazardous->end_disposal

Sources

Handling

Safeguarding Your Research: A Guide to Personal Protective Equipment for Handling 1H-Indene-5-carboxylic Acid

Understanding the Hazards: A Proactive Approach to Safety 1H-Indene-5-carboxylic acid is a solid organic compound. Based on data from structurally similar molecules, we can anticipate the following primary hazards: Skin...

Author: BenchChem Technical Support Team. Date: February 2026

Understanding the Hazards: A Proactive Approach to Safety

1H-Indene-5-carboxylic acid is a solid organic compound. Based on data from structurally similar molecules, we can anticipate the following primary hazards:

  • Skin Irritation: Carboxylic acids can be irritating to the skin upon contact.[1][2] Prolonged exposure may lead to redness, itching, and dermatitis.

  • Serious Eye Irritation: Contact with the eyes can cause significant irritation and potential damage.[1][3]

  • Respiratory Tract Irritation: Inhalation of the dust can irritate the nose, throat, and respiratory system.[4]

  • Harmful if Swallowed: Ingestion of the compound may be harmful.[1][4]

It is a cornerstone of good laboratory practice to treat any chemical with unknown comprehensive toxicological data with a high degree of caution. The Occupational Safety and Health Administration (OSHA) mandates that employers must provide workers with information and training on hazardous chemicals in their work area.[5]

Core Principles of Protection: Selecting the Right PPE

The selection of PPE is not a one-size-fits-all approach; it is dictated by the specific task and the associated risk of exposure. The following sections detail the minimum recommended PPE for handling 1H-Indene-5-carboxylic acid in various laboratory settings.

Given the risk of serious eye irritation, appropriate eye protection is mandatory at all times when handling 1H-Indene-5-carboxylic acid.

  • Standard Operations: For low-risk activities such as handling closed containers, chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are required.[1]

  • Splash or Dust Hazard: When weighing the solid, preparing solutions, or performing reactions where there is a potential for splashing or dust generation, a face shield should be worn in addition to safety goggles.[6]

Preventing skin contact is crucial to avoid irritation.[1]

  • Gloves: Chemically resistant gloves are essential. Nitrile gloves are a suitable choice for incidental contact.[7] For prolonged handling or when working with solutions, it is advisable to consult a glove compatibility chart or the glove manufacturer's recommendations. Always inspect gloves for any signs of degradation or punctures before use and practice proper glove removal techniques to avoid contaminating your skin.[6][8]

  • Lab Coat: A standard laboratory coat should be worn and kept buttoned to protect your street clothes and skin. For tasks with a higher risk of splashes, a chemical-resistant apron over the lab coat is recommended.[9]

  • Footwear: Closed-toe shoes are a standard requirement in any laboratory setting to protect against spills.

Engineering controls, such as working in a well-ventilated area or a chemical fume hood, are the primary means of controlling exposure to airborne dust.[10]

  • Low Dust Potential: For handling small quantities in a well-ventilated area, respiratory protection may not be necessary.

  • High Dust Potential: When weighing larger quantities of the solid or if the ventilation is inadequate, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter (such as a P95 or P100) is recommended.[1][6]

PPE Selection Matrix for Handling 1H-Indene-5-carboxylic Acid

For clarity, the following table summarizes the recommended PPE for various laboratory tasks.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Storage and Transport Safety GlassesNitrile GlovesLab CoatNot generally required
Weighing Solid Safety Goggles & Face ShieldNitrile GlovesLab CoatRecommended (Particulate Filter)
Preparing Solutions Safety Goggles & Face ShieldNitrile GlovesLab CoatNot required in a fume hood
Running Reactions Safety Goggles & Face ShieldNitrile GlovesLab CoatNot required in a fume hood
Waste Disposal Safety GogglesNitrile GlovesLab CoatNot generally required
Operational Protocol: Donning and Doffing of PPE

The sequence of putting on and taking off PPE is critical to prevent cross-contamination.

Donning Sequence:

  • Lab Coat: Put on your lab coat and fasten it completely.

  • Respirator (if required): Perform a fit check to ensure a proper seal.

  • Eye and Face Protection: Put on your safety goggles, followed by a face shield if needed.

  • Gloves: Don your gloves, ensuring the cuffs go over the sleeves of your lab coat.

Doffing Sequence:

  • Gloves: Remove gloves using a glove-to-glove and then skin-to-skin technique to avoid touching the contaminated exterior.

  • Face Shield and Goggles: Remove by handling the strap or earpieces.

  • Lab Coat: Remove by rolling it inside out, without touching the exterior surface.

  • Respirator (if worn): Remove without touching the front of the respirator.

  • Hand Hygiene: Wash your hands thoroughly with soap and water after removing all PPE.[11]

Logical Framework for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Decision_Tree PPE Selection for 1H-Indene-5-carboxylic Acid start Start: Assess Task task What is the task? start->task weighing Weighing Solid task->weighing Solid Handling solution Preparing Solution task->solution Liquid Handling reaction Running Reaction task->reaction Reaction storage Storage/Transport task->storage Low Exposure weighing_q Potential for Dust? weighing->weighing_q solution_q Splash Hazard? solution->solution_q reaction_q Splash/Aerosol Risk? reaction->reaction_q ppe_low Required PPE: - Safety Glasses - Nitrile Gloves - Lab Coat storage->ppe_low Minimal Contact ppe_high Required PPE: - Safety Goggles & Face Shield - Nitrile Gloves - Lab Coat - Particulate Respirator weighing_q->ppe_high Yes ppe_medium Required PPE: - Safety Goggles - Nitrile Gloves - Lab Coat weighing_q->ppe_medium No solution_q->ppe_high Yes solution_q->ppe_medium No reaction_q->ppe_high Yes reaction_q->ppe_medium No

Caption: Decision tree for PPE selection based on the handling task for 1H-Indene-5-carboxylic acid.

Disposal and Decontamination

Proper disposal of contaminated PPE and materials is a critical final step in the safe handling process.

  • Solid Waste: Dispose of contaminated gloves, weigh boats, and other solid materials in a designated hazardous waste container.

  • Liquid Waste: Aqueous solutions should be neutralized before disposal down the drain with copious amounts of water, in accordance with local regulations.[12][13] Organic solutions must be collected in a designated hazardous waste container.

  • Spills: In the event of a spill, contain the material and clean the area using appropriate spill kit materials. Ensure you are wearing the appropriate PPE during the cleanup.

By adhering to these guidelines, you can confidently and safely incorporate 1H-Indene-5-carboxylic acid into your research endeavors. Our commitment is to your success and safety, providing you with the knowledge and resources to achieve both.

References

  • Fisher Scientific. (2025).
  • Sigma-Aldrich. (2025).
  • Thermo Fisher Scientific. (2025).
  • Occupational Safety and Health Administration (OSHA). Chemical Hazards and Toxic Substances.
  • Fisher Scientific. (2013). Safety Data Sheet: Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid.
  • Health and Safety Executive (HSE). (2025). Chemicals - safe use and handling.
  • Organic Syntheses. Working with Hazardous Chemicals.
  • Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Carboxylic Acid.
  • PubChem. 1H-Indene-1-carboxylic acid, 2,3-dihydro-.
  • Spectrum Chemical. (2018).
  • University of California.
  • New Jersey Department of Health and Senior Services. Hazard Summary: Indene.
  • Quicktest. (2022). Safety equipment, PPE, for handling acids.
  • The University of Oklahoma Health Sciences Center. (2025). EHSO Manual 2025-2026 - Hazardous Waste.
  • Cornell University Environmental Health and Safety. Chapter 7 - Management Procedures For Specific Waste Types.

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